molecular formula C8H7NO3 B103683 2-Methyl-5-nitrobenzaldehyde CAS No. 16634-91-6

2-Methyl-5-nitrobenzaldehyde

Cat. No.: B103683
CAS No.: 16634-91-6
M. Wt: 165.15 g/mol
InChI Key: JLFWTLNLOSUFMU-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFWTLNLOSUFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505823
Record name 2-Methyl-5-nitrobenzaldehyde
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16634-91-6
Record name 2-Methyl-5-nitrobenzaldehyde
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Record name 2-Methyl-5-nitrobenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the synthetic pathway for 2-methyl-5-nitrobenzaldehyde (C₈H₇NO₃), a key chemical intermediate. With its distinct arrangement of functional groups, this compound serves as a valuable building block in the synthesis of more complex molecules, notably in the pharmaceutical sector for drugs such as dobutamine. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, a field-proven experimental protocol, and critical safety considerations.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The most direct and industrially relevant pathway to this compound is the electrophilic nitration of 2-methylbenzaldehyde (commonly known as o-tolualdehyde). This reaction leverages the principles of electrophilic aromatic substitution (EAS), where a powerful electrophile, the nitronium ion (NO₂⁺), is introduced to the aromatic ring.

Mechanistic Rationale and Directing Effects

The success of this synthesis hinges on understanding the electronic effects of the substituents already present on the benzene ring of the starting material, o-tolualdehyde.

  • Aldehyde Group (-CHO): This group is strongly deactivating and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The positions ortho and para to the aldehyde are particularly electron-deficient, thus directing incoming electrophiles to the meta positions (C3 and C5).

  • Methyl Group (-CH₃): This group is activating and an ortho, para-director. It donates electron density to the ring via an inductive effect, stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack.

The regiochemical outcome of the nitration is a result of the interplay between these two competing directing effects. The incoming nitro group is directed meta to the deactivating aldehyde group (to position 5) and para to the activating methyl group (also position 5). This confluence of directing effects makes the C5 position the most favorable site for substitution, leading to this compound as the major product.

Generation of the Electrophile

The nitronium ion (NO₂⁺) is typically generated in situ by reacting concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Caption: Generation of the nitronium ion electrophile.

Experimental Protocol: Nitration of o-Tolualdehyde

This protocol is a representative procedure adapted from established methods for the nitration of benzaldehyde derivatives[1][2]. Extreme caution must be exercised throughout this procedure due to the use of highly corrosive acids and the exothermic nature of the reaction.

Materials and Reagents
CompoundFormulaMolar Mass ( g/mol )
2-MethylbenzaldehydeC₈H₈O120.15
Concentrated Sulfuric Acid (98%)H₂SO₄98.08
Concentrated Nitric Acid (70%)HNO₃63.01
Deionized WaterH₂O18.02
Ice--
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 5 °C.

  • Slowly add concentrated nitric acid dropwise to the stirred sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition. This "mixed acid" is the nitrating agent.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add 2-methylbenzaldehyde to the dropping funnel. Add the o-tolualdehyde dropwise to the vigorously stirred mixed acid over 30-60 minutes. The reaction is highly exothermic; it is critical to control the rate of addition to ensure the internal temperature does not exceed 10 °C.

  • Reaction Period: After the addition is complete, allow the mixture to stir at a low temperature (0-10 °C) for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice and water. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acid, then with a cold, dilute sodium bicarbonate solution until the washings are neutral, and finally with cold water again.

  • Drying: Press the crude product as dry as possible on the filter. Further drying can be accomplished in a desiccator.

  • Purification: The crude this compound can be purified by recrystallization. A mixed solvent system, such as toluene-petroleum ether or ethanol-water, is often effective for compounds of this nature[3]. Column chromatography using a silica gel stationary phase and a hexane-ethyl acetate mobile phase can also be employed for achieving high purity[3].

Caption: Experimental workflow for the synthesis.

Data Summary and Characterization

Key Reaction and Product Data
ParameterValueSource/Comment
Starting Material2-Methylbenzaldehyde (o-Tolualdehyde)Commercially available[4][5]
ReagentsConc. H₂SO₄, Conc. HNO₃Standard nitrating conditions[1]
Reaction Temperature0 - 10 °CCrucial for selectivity and safety[2]
Product Information
IUPAC NameThis compound[6]
Molecular FormulaC₈H₇NO₃[6][7]
Molecular Weight165.15 g/mol [6]
Melting Point~55 °C
AppearanceYellow solid[8]
Structural Characterization

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the substitution pattern. The proton NMR would show characteristic peaks for the aldehyde proton (~10 ppm), the aromatic protons, and the methyl group protons (~2.5 ppm).

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups. Expected characteristic absorption bands include:

    • ~1700 cm⁻¹ (C=O stretch of the aldehyde)

    • ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹ (asymmetric and symmetric N-O stretches of the nitro group)

    • ~2800-2900 cm⁻¹ (C-H stretches of the aldehyde and methyl groups)

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

Critical Safety Considerations

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. They must be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Inadequate temperature control can lead to a runaway reaction, resulting in the production of large volumes of toxic nitrogen oxide gases and a risk of explosion. A reliable cooling bath and slow, controlled addition of reagents are mandatory.

  • Product Hazards: this compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation[6]. One source notes the compound may be pyrophoric, meaning it could ignite spontaneously in air, though this is an unusual property for this class of compound and should be treated with caution. Standard handling procedures for chemical irritants should be followed.

References

  • Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Benchchem. (n.d.). Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Biosynth. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Royal Society of Chemistry. (n.d.). This compound. Journal of the Chemical Society C: Organic.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • Simonsen, J. L. (1918). The nitration of 2- and 6-methoxy-m-tolualdehydes and m-toluic acids. Journal of the Chemical Society, Transactions, 113, 776-781.
  • AIDIC. (2014). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions, 36, 181-186.
  • PubChem. (n.d.). This compound.
  • Appchem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Methylbenzaldehyde.
  • NIST. (n.d.). Benzaldehyde, 2-methyl-. NIST Chemistry WebBook.
  • ECHEMI. (n.d.). Ortho-nitration of benzaldehyde.

Sources

Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and safety considerations for this compound (CAS No: 16634-91-6). As a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, a thorough understanding of its properties is essential for researchers, chemists, and drug development professionals. This document synthesizes available data to offer field-proven insights and practical guidance for the handling and application of this compound.

Chemical Identity and Molecular Structure

This compound is an aromatic aldehyde characterized by a methyl group at the 2-position and a nitro group at the 5-position of the benzaldehyde core. These substitutions significantly influence the molecule's reactivity and physical properties.

  • IUPAC Name: this compound[1]

  • CAS Number: 16634-91-6[1]

  • Molecular Formula: C₈H₇NO₃[1]

  • Synonyms: this compound

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental for its application in synthesis, dictating solvent choice, reaction conditions, and purification methods.

PropertyValueSource(s)
Molecular Weight 165.15 g/mol [1]
Appearance White to light yellow to light orange powder/crystal
Melting Point 50-60 °C
53.0 to 57.0 °C
55 °C
Boiling Point 296.4 °C at 760 mmHg
114 °C at 0.2 mmHg
Purity >98.0% (GC)
SMILES CC1=C(C=C(C=C1)[O-])C=O[1][2]
InChI Key JLFWTLNLOSUFMU-UHFFFAOYSA-N[1]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full, detailed spectrum analysis is not provided in the search results, the presence of key functional groups allows for the prediction of characteristic signals. A ¹H NMR spectrum is available for this compound, which would confirm the presence of the aldehyde proton, aromatic protons, and the methyl protons in their expected regions.[3] For a related compound, 2-methylbenzaldehyde, the aldehyde proton appears around 10.1 ppm, aromatic protons between 7.3-7.8 ppm, and the methyl protons around 2.6 ppm. The nitro group in this compound would be expected to shift the aromatic protons downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Based on analogous compounds, the following peaks can be anticipated:

  • C-H stretch (aromatic): ~3100-3000 cm⁻¹

  • C-H stretch (aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹

  • C=O stretch (aldehyde): A strong band around 1700 cm⁻¹

  • N=O stretch (nitro): Two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric)

  • C-N stretch (nitroaromatic): ~850 cm⁻¹

Synthesis, Reactivity, and Applications

Synthesis

A common synthetic route to nitrobenzaldehydes involves the nitration of the corresponding methylbenzaldehyde. For this compound, a plausible synthesis would start from 2-methylbenzaldehyde, followed by nitration using a mixture of nitric and sulfuric acid. The directing effects of the methyl and aldehyde groups would favor the formation of the 5-nitro isomer.

Reactivity and Applications

This compound is a valuable building block in organic synthesis due to the reactivity of its functional groups.

  • The aldehyde group can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form Schiff bases or other heterocyclic systems.

  • The nitro group can be reduced to an amine, which opens up a wide range of further functionalization possibilities, including diazotization and coupling reactions.

A notable application of this compound is in the synthesis of the cardiovascular drug dobutamine .[4] It also reacts with dopamine to form a ketone.[4] The molecule's nucleophilic hydroxy group can attack electrophiles, making it a useful active site for synthetic reactions.[4]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

Hazard ClassGHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed[1]
Skin Corrosion/Irritation H315: Causes skin irritation[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store at 4°C under nitrogen. It is recommended to store in a cool, dark place (<15°C) under an inert gas as it can be air-sensitive.

Experimental Protocol: ATR-FTIR Spectroscopy

This protocol outlines the steps for acquiring an Infrared spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer.

ATR_FTIR_Workflow A 1. Instrument Preparation Ensure FTIR is powered on and diagnostics are complete. B 2. Background Scan Clean ATR crystal with isopropanol. Record a background spectrum. A->B C 3. Sample Application Place a small amount of solid sample onto the ATR crystal. B->C D 4. Apply Pressure Lower the ATR press arm to ensure good sample contact. C->D E 5. Spectrum Acquisition Acquire the spectrum (typically 4000-400 cm⁻¹). Co-add scans (e.g., 16-32) to improve signal-to-noise. D->E F 6. Data Processing & Analysis Perform background subtraction. Identify characteristic peaks and compare with literature values. E->F

Caption: Workflow for ATR-FTIR analysis of this compound.

References

  • This compound | C8H7NO3 | CID 12654145 - PubChem. [Link]
  • Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
  • Synthesis of 2-nitrobenzaldehyde - PrepChem.com. [Link]
  • 2-hydroxy-3-methyl-5-nitrobenzaldehyde | CAS#:68007-03-4 | Chemsrc. [Link]
  • 2-Hydroxy-3-methyl-5-nitrobenzaldehyde | C8H7NO4 | CID 818109 - PubChem. [Link]
  • GHS 11 (Rev.11) SDS Word 下载CAS: 6329-54-0 Name: - XiXisys. [Link]
  • This compound (C8H7NO3) - PubChemLite. [Link]
  • Benzaldehyde, 2-hydroxy-5-nitro- - the NIST WebBook. [Link]
  • 2-Ethyl-5-nitrobenzaldehyde | C9H9NO3 | CID 131604809 - PubChem. [Link]
  • 2-Methyl-5-nitrophenol - the NIST WebBook. [Link]

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2-Methyl-5-nitrobenzaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-nitrobenzaldehyde for Advanced Research and Development

Introduction

This compound is a substituted aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring an aldehyde, a nitro group, and a methyl group on a benzene ring, provides a versatile platform for constructing more complex molecules. For researchers and professionals in drug development and fine chemical synthesis, this compound is not merely a reagent but a strategic building block. The presence of electronically distinct functional groups—the electron-withdrawing aldehyde and nitro moieties and the electron-donating methyl group—creates a nuanced reactivity profile, enabling a wide array of chemical transformations. This guide offers a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling, designed to empower scientists in their research endeavors.

Part 1: Core Physicochemical and Structural Identity

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. This section consolidates the essential identification and characterization data for this compound.

Chemical Identifiers and Molecular Structure
  • CAS Number : 16634-91-6[1][2][3]

  • Molecular Formula : C₈H₇NO₃[1][2]

  • IUPAC Name : this compound[3]

  • Synonyms : BENZALDEHYDE, 2-METHYL-5-NITRO-[3]

The structure is defined by a benzaldehyde core with a methyl group at position 2 and a nitro group at position 5.

Structural Representations:

  • SMILES : CC1=C(C=C(C=C1)[O-])C=O[2][3]

  • InChIKey : JLFWTLNLOSUFMU-UHFFFAOYSA-N[1][3]

Chemical structure of this compound
Physicochemical Data

The quantitative properties of a compound dictate its handling, reaction conditions, and purification methods. The data below has been consolidated from various suppliers and databases.

PropertyValueSource(s)
Molecular Weight 165.15 g/mol [3]
Appearance White to light yellow/orange crystalline powder
Melting Point 50-60 °C[1]
Boiling Point 296.4 °C at 760 mmHg[1]
Purity Typically >98.0% (GC)
Storage Conditions 2°C to 8°C, under an inert nitrogen atmosphere[1]

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility through synthesis and the versatile reactivity of its functional groups.

Synthetic Approach: Nitration of 2-Methylbenzaldehyde

While specific literature detailing the synthesis of this compound is sparse[4], a logical and widely practiced approach involves the electrophilic nitration of 2-methylbenzaldehyde. The choice of this precursor is strategic; the existing methyl and aldehyde groups direct the incoming nitro group. The methyl group is an ortho-, para-director, while the aldehyde is a meta-director. The position of the resulting nitro group at C5 is a sterically and electronically favored outcome.

A generalized protocol, adapted from standard nitration procedures for benzaldehydes, is described below.[5]

cluster_synthesis Generalized Synthetic Workflow Start 2-Methylbenzaldehyde Process Electrophilic Aromatic Substitution (Nitration) Controlled Temp (0-10 °C) Start->Process Precursor Reagent Nitrating Agent (e.g., HNO₃ / H₂SO₄) Reagent->Process Reagent Product This compound Process->Product Yields

Caption: Generalized workflow for the synthesis of this compound.

Core Reactivity and Synthetic Utility

The true value of this compound in drug discovery lies in its capacity for selective transformations at its three key reactive sites: the aldehyde, the nitro group, and the aromatic ring.

  • Aldehyde Group Reactivity : The carbonyl carbon is highly electrophilic and serves as the primary site for nucleophilic attack. Its most significant reaction in medicinal chemistry is the condensation with primary amines to form Schiff bases (imines).[6][7] Schiff bases are a class of compounds renowned for their broad spectrum of biological activities and are common scaffolds in drug design.[7]

  • Nitro Group Transformation : The nitro group is a versatile functional handle. Its most common and impactful transformation is its reduction to an amino group (-NH₂). This is a critical step, as the resulting 5-amino-2-methylbenzaldehyde opens the door to a vast array of subsequent reactions, including the formation of amides, sulfonamides, and, crucially, the construction of nitrogen-containing heterocyclic rings—a privileged structure type in pharmaceuticals.[6]

cluster_reactivity Key Reaction Pathways Start This compound SchiffBase Schiff Base Derivative (Bioactive Scaffold) Start->SchiffBase Condensation AminoProduct 5-Amino-2-methylbenzaldehyde (Heterocycle Precursor) Start->AminoProduct Reduction Amine Primary Amine (R-NH₂) Amine->SchiffBase ReducingAgent Reducing Agent (e.g., SnCl₂, H₂) ReducingAgent->AminoProduct

Caption: Key reaction pathways originating from this compound.

Part 3: Analytical and Spectroscopic Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of a chemical intermediate. For a molecule like this compound, a combination of spectroscopic techniques is employed for unequivocal structural validation.

TechniquePurposeExpected Observations
¹H NMR Confirms proton environment and molecular skeleton.Signals expected for aldehyde proton (~10 ppm), aromatic protons (in the 7-8.5 ppm region), and methyl protons (~2.5 ppm).
¹³C NMR Confirms carbon backbone.Signals expected for carbonyl carbon (~190 ppm), aromatic carbons (~120-150 ppm), and methyl carbon (~20 ppm).
IR Spectroscopy Identifies key functional groups.Strong C=O stretch (~1700 cm⁻¹), characteristic N-O stretches for the nitro group (~1520 and ~1350 cm⁻¹), and C-H stretches.[8]
Mass Spectrometry Confirms molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight (165.15 g/mol ).
Experimental Protocol: IR Spectrum Acquisition via ATR

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a rapid and reliable technique for obtaining the infrared spectrum of a solid sample.[8]

Rationale : This method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine quality control checks in a research setting.

Methodology :

  • Instrument Preparation : Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their diagnostic checks.

  • Background Scan : Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Acquire a background spectrum to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Application : Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure : Lower the ATR press arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is critical for a high-quality spectrum.

  • Spectrum Acquisition : Acquire the sample spectrum, typically scanning over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis : The resulting spectrum, displayed as transmittance or absorbance versus wavenumber (cm⁻¹), should be analyzed for the presence of characteristic absorption bands as listed in the table above.

Part 4: Applications in Research and Drug Development

This compound is primarily valued as a versatile building block for synthesizing high-value molecules.

  • Pharmaceutical Intermediates : Its most significant application is in the synthesis of pharmaceutical agents and drug candidates. The ability to generate Schiff bases and subsequently reduce the nitro group to an amine allows for the construction of complex molecular frameworks.[6][7] One specific, albeit less detailed, application mentioned in the literature is its use in the synthesis of dobutamine, a sympathomimetic amine used in treating cardiogenic shock and severe heart failure.

  • Precursor to Heterocycles : The amino derivative obtained from the reduction of the nitro group is a key precursor for synthesizing a variety of heterocyclic compounds, such as quinolines, benzodiazepines, and other structures that form the core of many modern drugs.

  • Fine Chemicals and Dyes : Like other nitroaromatic compounds, it can serve as a precursor in the synthesis of dyes and pigments, where the nitro and aldehyde groups can be manipulated to create conjugated systems responsible for color.

cluster_application Drug Development Application Workflow Start 2-Methyl-5- nitrobenzaldehyde Step1 Reaction with Primary Amine Start->Step1 Intermediate1 Schiff Base Intermediate Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 Amino-Schiff Base Step2->Intermediate2 Step3 Cyclization or Further Modification Intermediate2->Step3 Final Complex Bioactive Molecule / Drug Candidate Step3->Final

Caption: From intermediate to drug candidate: a conceptual workflow.

Part 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as a hazardous substance, and adherence to safety protocols is mandatory.

GHS Hazard Information

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

CategoryInformationSource(s)
Pictogram GHS07 Exclamation Mark[1]
Signal Word Warning [1][3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Safe Handling and Personal Protective Equipment (PPE)

Rationale : The following measures are mandated by the compound's hazard profile to prevent accidental exposure and ensure operator safety.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[9]

    • Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.

    • Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

  • Hygiene Practices : Do not eat, drink, or smoke in the work area. Wash hands and any exposed skin thoroughly after handling.

Storage and Disposal
  • Storage : Keep the container tightly closed and store in a cool (2-8 °C), dry, and well-ventilated place.[9] Store under an inert atmosphere (nitrogen) to prevent degradation.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a chemical intermediate of significant strategic importance. Its value is derived not from its direct application but from its potential as a precursor to a multitude of high-value compounds, particularly within the pharmaceutical industry. The interplay of its aldehyde, nitro, and methyl functional groups provides a rich platform for synthetic innovation. By understanding its physicochemical properties, reactivity, and safe handling protocols, researchers can effectively harness the synthetic power of this versatile building block to advance their projects in drug discovery, materials science, and fine chemical synthesis.

References

  • This compound | 16634-91-6 | C8H7NO3. Appchem. [Link]
  • This compound | C8H7NO3 | CID 12654145. PubChem. [Link]
  • Synthesis of 2-nitrobenzaldehyde. PrepChem.com. [Link]
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. [Link]
  • This compound. Journal of the Chemical Society C: Organic. [Link]
  • m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. [Link]
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Electron-withdrawing effects in 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2-Methyl-5-nitrobenzaldehyde

Executive Summary

This compound is a substituted aromatic compound where the interplay of powerful electron-withdrawing groups and a modest electron-donating group creates a unique electronic landscape. This guide provides a comprehensive analysis of the intramolecular electronic effects governing the molecule's properties and reactivity. We will dissect the contributions of the nitro, aldehyde, and methyl substituents through the lens of inductive and resonance effects. This theoretical framework is then substantiated with detailed protocols for experimental characterization using NMR and UV-Vis spectroscopy, alongside modern computational methods like Density Functional Theory (DFT). The resulting insights into the molecule's electron-deficient aromatic ring and highly electrophilic carbonyl center are crucial for its application in organic synthesis and as an intermediate in drug development.

Foundational Principles of Electronic Effects in Aromatic Systems

The reactivity and physical properties of a substituted benzene derivative are not merely the sum of its parts; they are dictated by the cumulative electronic influence of its substituents. These influences are broadly categorized into two primary mechanisms: inductive and resonance effects.

1.1. Inductive and Resonance Effects The inductive effect (-I or +I) is the polarization of a sigma (σ) bond due to the electronegativity difference between adjacent atoms, with the effect propagating and weakening along the chain.[1] Electronegative groups like nitro (-NO2) and the oxygen in the aldehyde (-CHO) exert a strong electron-withdrawing inductive effect (-I).[1] Conversely, alkyl groups like methyl (-CH3) are electron-releasing through a positive inductive effect (+I).[2]

The resonance effect (-M or +M) , also known as the mesomeric effect, involves the delocalization of pi (π) electrons across a conjugated system.[1] Substituents with double bonds to electronegative atoms, such as nitro and carbonyl groups, can withdraw π-electron density from the aromatic ring, an effect termed -M.[1][3] This delocalization creates partial positive charges on the ring, particularly at the ortho and para positions relative to the substituent.

1.2. Quantifying Electronic Influence: The Hammett Equation To move from a qualitative to a quantitative understanding, the Hammett equation provides a powerful tool.[4] It relates the reaction rates and equilibrium constants of substituted aromatic compounds to a standard reaction (the dissociation of benzoic acid).[5] The equation, log(k/k₀) = ρσ, uses a substituent constant (σ) to quantify the electronic effect of a substituent and a reaction constant (ρ) to measure the reaction's sensitivity to these effects.[4]

  • Positive σ values indicate an electron-withdrawing group (EWG) that stabilizes a negative charge.

  • Negative σ values denote an electron-donating group (EDG).

The nitro and aldehyde groups possess significantly positive Hammett constants, confirming their strong electron-withdrawing nature.[4][6]

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-NO₂ +0.71+0.78
-CHO +0.35+0.42
-CH₃ -0.07-0.17
Data sourced from established chemical literature.[5][6]

Molecular Profile of this compound

The electronic character of this compound is a direct consequence of the combined and competing effects of its three substituents.

2.1. Structural Overview and Electronic Contributions The molecule features a benzene ring substituted with an aldehyde group (at C1), a methyl group (at C2), and a nitro group (at C5).

Caption: Structure and dominant electronic effects.

2.2. The Net Effect: An Electron-Deficient System The primary electronic drivers in this molecule are the nitro and aldehyde groups. Both exert strong -I and -M effects, pulling electron density from the aromatic ring.[1][3][7] The methyl group's +I effect provides a minor counteractive electron donation but is overwhelmingly overshadowed. The result is a significantly electron-poor (electrophilic) aromatic ring and a highly electrophilic carbonyl carbon.

The resonance delocalization illustrates this withdrawal vividly. The positive charge is delocalized onto the ring carbons ortho and para to the withdrawing groups.

Caption: Resonance delocalization by the nitro group.

Experimental Characterization Protocols

Validating the theoretical electronic effects requires robust experimental analysis. The following protocols provide a framework for the spectroscopic and chromatographic characterization of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone for confirming molecular structure and probing the electronic environment of nuclei.[8] The potent electron-withdrawing effects in the molecule will cause a significant downfield shift (deshielding) of the aromatic proton and carbon signals compared to unsubstituted toluene.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Expected Observations: The aromatic protons will appear as distinct multiplets significantly downfield (predicted >7.5 ppm) due to deshielding. The aldehyde proton will be a highly deshielded singlet (predicted >10 ppm). The methyl protons will be a singlet further upfield (predicted ~2.5 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A greater number of scans is required due to the lower natural abundance of ¹³C.

    • Expected Observations: The carbonyl carbon will be the most downfield signal (predicted >185 ppm). The aromatic carbons, especially those bearing the nitro and aldehyde groups and those ortho/para to them, will be shifted downfield.

  • Data Processing: Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the internal TMS standard.

3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy The presence of the nitro and benzaldehyde functionalities, which are strong chromophores, makes UV-Vis spectroscopy an effective tool for both qualitative and quantitative analysis.[8]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From this stock, prepare a dilute solution (typically 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition: Scan the sample solution over a wavelength range of approximately 200-500 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). These correspond to the π → π* and n → π* electronic transitions within the conjugated system, which are influenced by the substituents. This λ_max can be used for quantitative analysis via the Beer-Lambert law.

Computational Chemistry Approaches

Modern computational methods provide unparalleled insight into the electronic structure of molecules, complementing experimental data.

4.1. Density Functional Theory (DFT) DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[9] It can be used to calculate properties such as molecular orbital energies (HOMO/LUMO), electron density distribution, and electrostatic potential maps, which visually represent the electronic effects.

4.2. Workflow for Computational Analysis The process involves a series of defined steps to ensure accurate and meaningful results.

cluster_workflow DFT Computational Workflow A 1. Structure Input (SMILES or 3D Coords) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single-Point Energy Calc. (Higher-Level Basis Set) C->D E 5. Property Analysis - Electrostatic Potential Map - HOMO/LUMO Orbitals - NBO Analysis D->E

Caption: A typical workflow for DFT analysis.

4.3. Interpreting Computational Results

  • Electrostatic Potential (ESP) Map: This will visually confirm the theoretical predictions. Regions of intense red indicate high electron density (e.g., on the nitro and carbonyl oxygens), while intense blue indicates low electron density or positive potential (e.g., around the aldehyde proton and the aromatic ring protons).

  • Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic transitions. For this molecule, the LUMO is expected to be localized primarily over the nitro-aryl system, indicating its susceptibility to nucleophilic attack or reduction.

Reactivity and Implications

The pronounced electron-withdrawing character of this compound dictates its chemical reactivity, making it a valuable, albeit sometimes challenging, synthetic intermediate.

5.1. Electrophilicity and Nucleophilic Reactions

  • Carbonyl Reactivity: The aldehyde's carbonyl carbon is a "hard" electrophile, made even more electron-deficient by the attached electron-poor ring.[10][11] This enhances its reactivity towards hard nucleophiles in reactions like additions, condensations, and formations of imines or oximes.

  • Aromatic Ring Reactivity: The electron-deficient ring is highly deactivated towards electrophilic aromatic substitution (EAS), such as further nitration or Friedel-Crafts reactions.[7][12][13] Conversely, the presence of the strong nitro EWG activates the ring towards nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an ortho or para position to it.[7][14]

5.2. Role in Synthesis and Drug Development The dual reactivity of the aldehyde group and the activated aromatic ring makes this compound a versatile building block. The nitro group can be readily reduced to an amine, opening pathways to a vast array of other functional groups and heterocyclic systems. Its use as a precursor in the synthesis of pharmaceuticals like dobutamine highlights its industrial relevance.

Conclusion

The electronic landscape of this compound is dominated by the powerful electron-withdrawing inductive and resonance effects of its nitro and aldehyde substituents. This creates an electron-deficient aromatic system with a highly reactive carbonyl center. This distinct electronic character, quantifiable by Hammett constants and observable through spectroscopic and computational methods, is the primary determinant of its chemical behavior. A thorough understanding of these principles is essential for researchers and scientists aiming to effectively utilize this compound as a strategic intermediate in complex organic synthesis and drug discovery pipelines.

References

  • Chemistry Stack Exchange. (2018).
  • Biosynth. (n.d.). This compound.
  • Wikipedia. (n.d.). Nitro compound.
  • Chemistry LibreTexts. (2025). 3.
  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?Link
  • ResearchGate. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes. Link
  • National Institutes of Health (NIH). (2020). A Walk through Recent Nitro Chemistry Advances. Link
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Link
  • Wikipedia. (n.d.). Hammett equation.
  • ResearchGate. (n.d.). Comparison of Hammett constants (s para ) of various functional groups.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Link
  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Link
  • ResearchGate. (2018).
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  • Royal Society of Chemistry. (1967). This compound. Link
  • Royal Society of Chemistry. (1967). This compound. Link
  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents.
  • PubChem. (n.d.). This compound.
  • Chemistry LibreTexts. (2021). 26.
  • National Institutes of Health (NIH). (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Link
  • ACS Publications. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Link
  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Link
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Link
  • ResearchGate. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Link
  • MDPI. (2023). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. Link
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Link

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Solubility of 2-Methyl-5-nitrobenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Methyl-5-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic aldehyde with a molecular structure that lends itself to a variety of applications in organic synthesis, including the development of novel pharmaceutical compounds and other specialty chemicals. The solubility of this compound in organic solvents is a critical physicochemical property that governs its utility in reaction chemistry, purification processes such as crystallization, and formulation development. A comprehensive understanding of its solubility profile allows for the rational selection of solvents, which can significantly impact reaction rates, yields, and the purity of the final product. This guide provides a detailed examination of the factors influencing the solubility of this compound and outlines a robust experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of a polar aldehyde group and a highly polar nitro group, contrasted with a nonpolar methyl group and the aromatic ring, results in a molecule with a moderate overall polarity. These features dictate its interactions with various organic solvents.

PropertyValueSource
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol [1]
Appearance Solid
Melting Point 50-60 °C
Boiling Point 296.4 °C at 760 mmHg
CAS Number 16634-91-6[1][2]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular interactions at play are:

  • Dipole-Dipole Interactions: The polar aldehyde (-CHO) and nitro (-NO₂) groups create significant dipole moments within the molecule, enabling strong interactions with polar solvents such as acetone and ethyl acetate.

  • Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the oxygen atoms in the aldehyde and nitro groups can act as hydrogen bond acceptors. This allows for interactions with protic solvents like alcohols.

  • Van der Waals Forces (London Dispersion Forces): The aromatic ring and the methyl group contribute to nonpolar character, allowing for solubility in less polar solvents through these weaker, yet significant, forces.

Based on these characteristics, it can be predicted that this compound will exhibit greater solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

cluster_polar_aprotic Polar Aprotic Solvents cluster_polar_protic Polar Protic Solvents cluster_nonpolar Nonpolar Solvents This compound This compound Acetone Acetone This compound->Acetone Strong Dipole-Dipole Ethanol Ethanol This compound->Ethanol H-Bond Acceptor Toluene Toluene This compound->Toluene Van der Waals DMF DMF DMSO DMSO Acetonitrile Acetonitrile Methanol Methanol Isopropanol Isopropanol Hexane Hexane Cyclohexane Cyclohexane G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C, 40°C) for 24-72 hours to reach equilibrium. A->B C Allow the solution to settle. B->C D Filter the supernatant through a 0.45 µm syringe filter to remove undissolved solid. C->D E Accurately dilute the clear filtrate. D->E F Quantify the concentration using a validated analytical method (e.g., HPLC-UV). E->F G Calculate solubility (e.g., in g/L or mol/L) based on the concentration and dilution factor. F->G

Sources

2-Methyl-5-nitrobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in various fields of chemical synthesis, most notably in the pharmaceutical industry. Its molecular architecture, featuring an aldehyde, a methyl group, and a nitro group on a benzene ring, provides a unique combination of reactivity and functionality. The electron-withdrawing nature of the nitro and aldehyde groups, contrasted with the electron-donating methyl group, creates a nuanced electronic environment that synthetic chemists can exploit to build complex molecular frameworks. This guide offers a comprehensive overview of this compound, detailing its fundamental properties, analytical characterization, synthetic utility, and safety considerations for professionals in research and drug development.

Core Molecular and Physicochemical Profile

A precise understanding of a compound's fundamental properties is the bedrock of its application in any scientific endeavor. These properties dictate storage conditions, solvent selection for reactions and analysis, and purification strategies.

Quantitative Data Summary

The key identifiers and physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol [1]
CAS Number 16634-91-6[1][2]
Appearance White to light yellow/orange crystalline powder
Melting Point 50-60 °C
Boiling Point 296.4 °C at 760 mmHg
Purity (Typical) >98.0% (by GC)
Canonical SMILES CC1=C(C=C(C=C1)[O-])C=O[1][2]
InChI Key JLFWTLNLOSUFMU-UHFFFAOYSA-N[1]
Solubility and Storage

Proper storage is critical to maintain the integrity of this compound. The compound is air-sensitive and should be stored under an inert atmosphere, such as nitrogen. For long-term stability, it is recommended to store it in a cool (<15°C), dark, and dry place. While specific solubility data is not extensively published, its aromatic and moderately polar nature suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in drug development. A multi-technique analytical approach ensures the structural integrity of this compound before its inclusion in a synthetic workflow.

cluster_0 Analytical Workflow Sample This compound (Solid Powder) Purity Purity Assessment (HPLC/GC) Sample->Purity Quantitative Analysis Structure Structural Confirmation Sample->Structure Qualitative Analysis Report Certificate of Analysis (CoA) Purity->Report NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared Spectroscopy (FTIR-ATR) Structure->IR NMR->Report MS->Report IR->Report cluster_1 Role as a Synthetic Intermediate cluster_reactions Chemical Transformations cluster_products Derivative Scaffolds Start This compound Red Reduction of -NO₂ (e.g., H₂, Pd/C) Start->Red Cond Condensation of -CHO (e.g., with R-NH₂) Start->Cond Ox Oxidation of -CHO (e.g., KMnO₄) Start->Ox Amino Amino-substituted Aldehydes Red->Amino Schiff Schiff Bases / Imines Cond->Schiff Acid Substituted Benzoic Acids Ox->Acid API Active Pharmaceutical Ingredients (APIs) Amino->API Further Elaboration Schiff->API Further Elaboration Acid->API Further Elaboration

Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitrobenzaldehyde from 2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzaldehyde is a valuable intermediate in organic synthesis, serving as a precursor for a variety of pharmaceuticals and fine chemicals. Its functionalized aromatic ring, featuring an aldehyde, a methyl group, and a nitro group, allows for diverse chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound via the electrophilic nitration of 2-methylbenzaldehyde, detailing the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization.

Mechanistic Insights: Electrophilic Aromatic Substitution

The synthesis of this compound from 2-methylbenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation is the introduction of a nitro group (-NO₂) onto the benzene ring.

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the aldehyde group (-CHO).

  • Methyl Group (-CH₃): The methyl group is an activating, ortho, para-directing group. Through an inductive effect, it donates electron density to the ring, making it more susceptible to electrophilic attack.

  • Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-directing group. Due to its electron-withdrawing nature, it pulls electron density from the ring, making it less reactive.

In the case of 2-methylbenzaldehyde, the directing effects of these two groups are synergistic. The methyl group directs incoming electrophiles to the positions ortho and para to it (positions 3, 5, and 1), while the aldehyde group directs to the position meta to it (position 5). The confluence of these directing effects strongly favors the substitution at the 5-position, leading to the formation of this compound as the major product.

The nitrating agent, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

Reaction Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Product Formation HNO3 HNO₃ H2ONO2+ H₂O-NO₂⁺ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2ONO2+->NO2+ - H₂O H2O H₂O 2-methylbenzaldehyde 2-Methyl- benzaldehyde Sigma_complex Arenium Ion (Sigma Complex) 2-methylbenzaldehyde->Sigma_complex + NO₂⁺ Resonance_structures Resonance Structures Sigma_complex->Resonance_structures Deprotonation Deprotonation Sigma_complex->Deprotonation + H₂O Product 2-Methyl-5-nitro- benzaldehyde Deprotonation->Product H3O+ H₃O⁺ Deprotonation->H3O+

Caption: Reaction mechanism for the nitration of 2-methylbenzaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic aldehydes.[1][2] Utmost care should be taken due to the corrosive and potentially reactive nature of the reagents. All operations should be performed in a well-ventilated fume hood.[3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
2-MethylbenzaldehydeC₈H₈O120.1510.0 g
Concentrated Sulfuric Acid (98%)H₂SO₄98.0850 mL
Concentrated Nitric Acid (70%)HNO₃63.0110 mL
IceH₂O18.02As needed
Deionized WaterH₂O18.02As needed
EthanolC₂H₅OH46.07For recrystallization
Procedure
  • Preparation of the Nitrating Mixture: In a 250 mL beaker, carefully add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling the mixture in an ice-salt bath. Stir the mixture gently and allow it to cool to 0-5 °C.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g of 2-methylbenzaldehyde in 30 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain the internal temperature at 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of 2-methylbenzaldehyde over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to minimize the formation of byproducts.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto a large beaker filled with crushed ice (approximately 200 g) with constant stirring. A pale-yellow solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a desiccator over anhydrous calcium chloride or in a vacuum oven at low temperature (40-50 °C).

Experimental_Workflow Start Start Prepare_Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool to 0-5 °C Start->Prepare_Nitrating_Mixture Dissolve_Substrate Dissolve 2-Methylbenzaldehyde in H₂SO₄ Cool to 0-5 °C Start->Dissolve_Substrate Nitration Slowly add Nitrating Mixture to Substrate Solution (Maintain Temp < 10 °C) Prepare_Nitrating_Mixture->Nitration Dissolve_Substrate->Nitration Stir Stir at 0-5 °C for 2 hours Nitration->Stir Quench Pour onto Crushed Ice Stir->Quench Filter_Wash Vacuum Filter and Wash with Cold Water Quench->Filter_Wash Dry Dry the Crude Product Filter_Wash->Dry Purify Purification (Recrystallization from Ethanol) Dry->Purify Characterize Characterization (Melting Point, NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Purification

The crude this compound can be purified by recrystallization from ethanol to yield a crystalline solid.[4]

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry them.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyExpected Value
Molecular FormulaC₈H₇NO₃[5]
Molecular Weight165.15 g/mol [5]
AppearanceWhite to light yellow crystalline solid
Melting Point53-57 °C
Boiling Point114 °C at 0.2 mmHg
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[6]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[4]

Safety Precautions

Nitration reactions are highly exothermic and can be hazardous if not performed with care.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • The addition of the nitrating mixture should be done slowly and with efficient cooling to control the reaction temperature.

  • Concentrated acids are highly corrosive and should be handled with extreme caution. In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

The synthesis of this compound from 2-methylbenzaldehyde via electrophilic nitration is a well-established and efficient method. A thorough understanding of the reaction mechanism, careful control of the reaction conditions, and appropriate safety measures are paramount for a successful and safe synthesis. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

  • Vertex AI Search. (2024).
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • BenchChem. (2025). A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Beech, W. F. (1967). This compound. Journal of the Chemical Society C: Organic, 2374-2375. DOI: 10.1039/J39670002374.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound Chemical and Physical Properties.

Sources

A Researcher's Guide to the Synthesis of Substituted Nitrobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted nitrobenzaldehydes are cornerstone intermediates in the fields of medicinal chemistry, materials science, and fine chemical synthesis. Their utility stems from the dual reactivity of the electron-withdrawing nitro group and the versatile aldehyde functionality, which serve as handles for a vast array of chemical transformations.[1] This guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable building blocks, focusing on the underlying chemical logic, detailed experimental protocols, and comparative analysis of methodologies.

Strategic Approaches to Synthesis

The optimal synthetic route to a specific substituted nitrobenzaldehyde is dictated by the desired substitution pattern on the aromatic ring, the availability of starting materials, and scalability requirements. The primary strategies can be broadly categorized into three main approaches: the direct nitration of a substituted benzaldehyde, the oxidation of a substituted nitrotoluene, and the formylation of a nitroaromatic compound.

Direct Nitration of Substituted Benzaldehydes

Electrophilic aromatic substitution is a fundamental method for introducing a nitro group onto a pre-existing benzaldehyde derivative. The success of this approach hinges on understanding and controlling the regioselectivity of the reaction.

Mechanistic Considerations: The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature.[2] This directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the meta position.[3] However, the presence of other substituents on the ring will influence the final isomeric distribution. Activating groups (e.g., -OH, -OCH₃) will compete with the aldehyde's directing effect, while other deactivating groups will further reduce the ring's reactivity.

Controlling the reaction conditions is critical. Standard nitrating mixtures, such as a combination of concentrated nitric acid and sulfuric acid, are commonly employed.[4] The temperature must be carefully controlled, typically between 0-15°C, to prevent over-nitration and minimize side reactions like oxidation of the aldehyde group to a carboxylic acid.[2][5] Interestingly, altering the composition of the nitrating mixture can influence the ortho/meta product ratio. Higher concentrations of nitric acid relative to sulfuric acid have been shown to increase the yield of the ortho-nitrobenzaldehyde, potentially through a mechanism involving coordination of the nitronium ion to the aldehyde group.[2][6]

Challenges:

  • Regioselectivity: Achieving high selectivity for a single isomer can be difficult, especially with complex substitution patterns.

  • Side Reactions: The aldehyde group is susceptible to oxidation under the harsh, acidic conditions of nitration.[7]

  • Safety: Nitration reactions are highly exothermic and can pose a risk of thermal runaway if not properly controlled.

Oxidation of Substituted Nitrotoluenes

The oxidation of a methyl group on a nitro-substituted toluene is one of the most reliable and widely used methods for preparing nitrobenzaldehydes, particularly for para- and ortho-isomers.[8][9] This strategy benefits from the ready availability of various nitrotoluene precursors.

Key Oxidizing Agents & Methodologies:

  • Chromium-Based Reagents: The classic and well-documented method involves the use of chromium trioxide (CrO₃) in a mixture of acetic anhydride and acetic acid.[1][9] This reaction proceeds through a stable intermediate, a gem-diacetate (e.g., 4-nitrobenzylidene diacetate), which is then hydrolyzed under acidic conditions to yield the aldehyde.[9][10] While this method is high-yielding (often 89-94% from the diacetate), it suffers from the significant drawback of using a carcinogenic and environmentally hazardous chromium(VI) compound.[1][9]

  • Etard Reaction: The use of chromyl chloride (CrO₂Cl₂) in an inert solvent like carbon disulfide or carbon tetrachloride is another established method.[3][10][11] This reaction forms an intermediate complex that is subsequently hydrolyzed to give the aldehyde.

  • Modern & "Green" Alternatives: To circumvent the toxicity of heavy metals, significant research has focused on developing cleaner, catalytic oxidation methods. Biomimetic approaches using metal porphyrins (e.g., T(o-Cl)PPMn or T(p-NO₂)PPFeCl) as catalysts with molecular oxygen have shown promise, achieving good selectivity under optimized conditions.[10][12]

Comparative Analysis of Oxidation Methods:

MethodOxidizing Agent/CatalystTypical Yield (%)Key AdvantagesKey Disadvantages
Chromium Trioxide CrO₃ / Acetic Anhydride89-94 (from diacetate)[1][9]High yield, reliable, well-establishedUse of carcinogenic Cr(VI), stoichiometric waste
Etard Reaction Chromyl Chloride (CrO₂Cl₂)High[10]Effective for specific substratesUse of hazardous Cr(VI) reagent and solvents
Biomimetic Catalysis Metalloporphyrin / O₂~73[10]Uses a green oxidant (O₂), catalyticMay require optimization of conditions
Formylation of Nitroaromatic Compounds

This approach involves introducing the aldehyde group directly onto a nitro-substituted aromatic ring. This is particularly useful when the desired nitrated starting material is more accessible than the corresponding nitrotoluene.

The Vilsmeier-Haack Reaction: This is the most prominent formylation reaction. It utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13][14] The Vilsmeier reagent is a weak electrophile that reacts with electron-rich arenes.[13] However, its application to strongly deactivated rings like nitrobenzene can be challenging and may require harsh conditions or specific activation.[4] The reaction proceeds via an electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde.[14][15]

Vilsmeier_Haack_Mechanism

Featured Experimental Protocols

The following protocols are presented as illustrative examples of common laboratory-scale syntheses. Researchers should always consult primary literature and perform appropriate risk assessments before undertaking any new procedure.

Protocol 1: Synthesis of 4-Nitrobenzaldehyde via Oxidation of 4-Nitrotoluene[1][10]

This two-step procedure is a classic, high-yield method involving the formation and subsequent hydrolysis of 4-nitrobenzylidene diacetate.

Step A: Oxidation to 4-Nitrobenzylidene Diacetate

  • In a 2-L three-necked flask equipped with a mechanical stirrer, add 50 g (0.36 mol) of 4-nitrotoluene, 570 mL of glacial acetic acid, and 565 mL of acetic anhydride.

  • Cool the flask in an ice-salt bath. With vigorous stirring, slowly add 85 mL of concentrated sulfuric acid.

  • Once the mixture has cooled to 5°C, begin the portion-wise addition of 100 g (1.0 mol) of chromium trioxide. Caution: The addition is exothermic. Meticulously maintain the internal temperature below 10°C. This addition should take 45-60 minutes.

  • After the addition is complete, stir for an additional 10 minutes.

  • Pour the reaction mixture onto a large volume of ice and water (approx. 3 L). The diacetate intermediate will precipitate.

  • Collect the crude product by suction filtration and wash thoroughly with water.

Step B: Hydrolysis to 4-Nitrobenzaldehyde

  • In a flask equipped with a reflux condenser, combine the crude diacetate from Step A (approx. 45 g), 100 mL of water, 100 mL of ethanol, and 10 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux for 30 minutes.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath to crystallize the 4-nitrobenzaldehyde.

  • Collect the crystals by suction filtration, wash with cold water, and dry. A typical yield is 24-25.5 g (89–94% from the diacetate), with a melting point of 106–106.5°C.[1][9]

Oxidation_Workflow

Protocol 2: Synthesis of m-Nitrobenzaldehyde via Nitration of Benzaldehyde[2]

This procedure illustrates the direct nitration of benzaldehyde, where the aldehyde group directs the nitration to the meta position.

  • Prepare a nitrating mixture by cautiously adding 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid, keeping the mixture cool in an ice bath. Extreme caution is advised.

  • In a separate flask, cool 10.6 g (0.1 mol) of benzaldehyde to 0°C.

  • Slowly, and with efficient stirring, add the cold nitrating mixture dropwise to the benzaldehyde. The internal temperature must be rigorously maintained between 5°C and 15°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for approximately one hour.

  • Carefully pour the reaction mixture onto a large amount of crushed ice (approx. 500 g).

  • The precipitated crude m-nitrobenzaldehyde is collected by suction filtration and washed with copious amounts of cold water until the washings are neutral.

  • Recrystallization from a suitable solvent system (e.g., water/ethanol) will afford the purified product.

Conclusion and Future Perspectives

The synthesis of substituted nitrobenzaldehydes is a mature field with a robust set of established methodologies. The choice between direct nitration, oxidation of nitrotoluenes, or formylation of nitroarenes provides chemists with strategic flexibility. While classical methods involving heavy metals and harsh acids remain prevalent due to their reliability and high yields, the future of this area lies in the development of more sustainable and safer protocols. The adoption of catalytic systems, particularly those using green oxidants like O₂, and the exploration of continuous flow technologies for managing highly exothermic nitrations are poised to redefine the synthesis of these vital chemical intermediates.[5][12]

References

  • Preparation of 4-nitrobenzaldehyde. (n.d.). PrepChem.com.
  • 4-Nitrobenzaldehyde. (n.d.). In Wikipedia.
  • Reductive Formylation of Nitroarenes using HCOOH over Bimetallic C−N Framework Derived from the Integration of MOF and COF. (2021). ResearchGate.
  • Preparation of p and m Nitrobenzaldehyde From Toluene (1). (n.d.). Scribd.
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. (n.d.). ResearchGate.
  • Novel green synthesis of o-nitrobenzaldehyde by oxidation of o-nitrotoluene with metal porphyrins as biomimetic catalysts. (n.d.). ResearchGate.
  • Full Reaction Form Preparation of p and m Nitrobenzaldehyde. (n.d.). Scribd.
  • Scheme of aldehyde group assistance in the nitration of benzaldehyde. (2017). ResearchGate.
  • Continuous Flow Nitration of Benzaldehyde. (2009). Organic Process Research & Development.
  • Nitro compound synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. (1992). Journal of the Chemical Society, Perkin Transactions 2.
  • Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (n.d.). Scirp.org.
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. (2014). Scirp.org.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (n.d.). CiteSeerX.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.

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Chemical reactivity of the aldehyde group in 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 2-Methyl-5-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde group in this compound. The molecule's unique electronic architecture, characterized by the interplay of an ortho-methyl and a meta-nitro substituent, renders the aldehyde functionality highly susceptible to a diverse range of chemical transformations. This document elucidates the governing electronic and steric effects, details key reaction pathways including nucleophilic additions, condensations, oxidations, and reductions, and provides field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Electronic Landscape of this compound

This compound is an aromatic aldehyde where the reactivity of the formyl group is significantly modulated by the electronic and steric influences of the substituents on the benzene ring. The presence of a nitro group (-NO₂), a potent electron-withdrawing group, and a methyl group (-CH₃), an electron-donating group, creates a unique chemical environment.

The nitro group at the 5-position (meta to the aldehyde) exerts a strong negative inductive effect (-I), which withdraws electron density from the aromatic ring. This withdrawal enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1][2][3][4] Conversely, the methyl group at the 2-position (ortho to the aldehyde) has a positive inductive effect (+I) and a hyperconjugation effect, which donates electron density to the ring.[5][6] However, the electron-withdrawing effect of the nitro group is significantly stronger and, therefore, dominates the overall electronic character of the molecule. Additionally, the ortho-methyl group introduces steric hindrance around the reaction center, which can influence the approach of nucleophiles.

electronic_effects molecule This compound CHO C1 C2-CH3 C3 C4 C5-NO2 C6 inductive_withdrawal -I Effect (Inductive Withdrawal) Nitro group strongly pulls electron density. molecule:c5->inductive_withdrawal Dominant Effect inductive_donation +I Effect (Inductive Donation) Methyl group weakly pushes electron density. molecule:c2->inductive_donation Minor Effect steric_hindrance Steric Hindrance Ortho-methyl group can impede nucleophile approach. molecule:c2->steric_hindrance Spatial Influence effects Electronic Effects nucleophilic_addition start This compound + Nucleophile (:Nu⁻) intermediate Tetrahedral Alkoxide Intermediate start->intermediate Nucleophilic Attack on Carbonyl Carbon product Addition Product (Alcohol) intermediate->product Protonation (e.g., from solvent or acid workup)

Caption: General mechanism of nucleophilic addition to an aldehyde.

The enhanced electrophilicity due to the nitro group makes these reactions faster and often more efficient than with simpler benzaldehydes. [2][6]

Key Synthetic Transformations and Protocols

The heightened reactivity of the aldehyde group in this compound makes it a valuable substrate for several important synthetic transformations.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) in the presence of a weak base to form an α,β-unsaturated product. [7][8]The strong electrophilicity of the aldehyde carbonyl in this compound facilitates this reaction. [9] Experimental Protocol: Synthesis of (E)-2-(2-methyl-5-nitrobenzylidene)malononitrile

  • Materials: this compound, malononitrile, piperidine (catalyst), ethanol.

  • Procedure:

    • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

    • Add malononitrile (1.1 eq.) to the solution and stir until dissolved.

    • Add a catalytic amount of piperidine (e.g., 3-4 drops) to the reaction mixture.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [10] 5. Upon completion, the product often precipitates from the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

knoevenagel_workflow A Dissolve this compound and Malononitrile in Ethanol B Add Catalytic Piperidine A->B C Stir at Room Temperature (Monitor by TLC) B->C D Precipitation of Product C->D E Isolate by Filtration D->E F Wash with Cold Ethanol E->F G Dry Product F->G

Caption: Workflow for a typical Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphonium ylide (Wittig reagent). [11][12]This reaction is highly versatile and tolerates a wide range of functional groups. [12]The reaction of this compound with a Wittig reagent allows for the synthesis of various substituted styrenes.

Experimental Protocol: Synthesis of 1-methyl-2-(prop-1-en-2-yl)-4-nitrobenzene

  • Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride), anhydrous tetrahydrofuran (THF), this compound.

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (e.g., n-BuLi, 1.05 eq.) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange). Stir for 30-60 minutes at this temperature.

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography. [13]

wittig_workflow cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup and Purification A Suspend Phosphonium Salt in Anhydrous THF B Add Strong Base at 0°C A->B C Stir to Form Ylide B->C E Add Aldehyde Solution to Ylide C->E D Dissolve Aldehyde in Anhydrous THF D->E F Stir (0°C to RT) E->F G Quench with aq. NH₄Cl F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: General workflow for a Wittig reaction.

Oxidation and Reduction Reactions

The functional groups of this compound can be selectively transformed through oxidation and reduction.

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 2-methyl-5-nitrobenzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). [14][15]* Reduction:

    • The aldehyde can be selectively reduced to an alcohol (2-methyl-5-nitrophenyl)methanol using mild reducing agents such as sodium borohydride (NaBH₄).

    • The nitro group can be reduced to an amino group, yielding 5-amino-2-methylbenzaldehyde, using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C). [16]This transformation opens pathways to various heterocyclic compounds.

Table 1: Summary of Key Reactions and Conditions

Reaction TypeReagentsProduct Functional GroupReference
Knoevenagel CondensationActive Methylene Compound, Base (e.g., Piperidine)α,β-Unsaturated System,[7] [9]
Wittig ReactionPhosphonium YlideAlkene,[11] [12]
OxidationKMnO₄ or Jones ReagentCarboxylic Acid[14]
Aldehyde ReductionNaBH₄Primary Alcohol[15]
Nitro ReductionSnCl₂/HCl or H₂/Pd-CAmine[16]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

PropertyValueSource
CAS Number16634-91-6
Molecular FormulaC₈H₇NO₃
Molecular Weight165.15 g/mol
Melting Point55 °C
Boiling Point114 °C

Conclusion

The chemical reactivity of the aldehyde group in this compound is profoundly influenced by its substituents. The dominant electron-withdrawing nature of the meta-nitro group significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive substrate for nucleophilic addition and condensation reactions. This heightened reactivity, coupled with the potential for selective transformations of both the aldehyde and nitro functionalities, establishes this compound as a versatile and valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Understanding the electronic and steric factors that govern its reactivity is crucial for designing efficient and high-yielding synthetic routes.

References

  • Doubtnut. (n.d.). Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. Doubtnut.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. PrepChem.com.
  • Quora. (2020, June 10). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction? Quora.
  • Sarthaks eConnect. (2019, January 12). Out of p-nitro benzaldehyde and benzaldehyde which is more reactive towards nucleophilic addition reactions and why? Sarthaks eConnect.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry.
  • Beech, W. F. (1967). This compound. Journal of the Chemical Society C: Organic, 2374-2375. [Link]
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  • El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
  • Singh, R., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Research and Analytical Reviews, 5(3), 856-860.
  • Wikipedia. (n.d.). Wittig reaction. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts.
  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie / Chemical Monthly, 133(1), 9-22. [Link]
  • Filo. (2023, November 4). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Filo.
  • Study.com. (n.d.). p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Study.com.
  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses.

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The Pivotal Role of the Nitro Group in Modulating the Reactivity of 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the role of the nitro functional group (–NO₂) in defining the chemical reactivity of 2-Methyl-5-nitrobenzaldehyde. The potent electron-withdrawing nature of the nitro group, acting through both inductive and resonance effects, profoundly influences the molecule's behavior in a wide range of organic transformations. This document elucidates the impact of the nitro group on the aromatic ring's susceptibility to substitution reactions, its modulation of the aldehyde's electrophilicity, and its own reactivity under reductive conditions. The insights presented herein are intended for researchers, scientists, and drug development professionals who utilize nitroaromatic compounds as versatile synthetic intermediates.

Introduction: The Electronic Architecture of this compound

This compound is a substituted aromatic aldehyde featuring three distinct functional groups: a formyl (–CHO), a methyl (–CH₃), and a nitro (–NO₂) group. The spatial arrangement of these groups on the benzene ring creates a unique electronic environment that dictates the molecule's reactivity. The methyl group is a weak electron-donating group, while the aldehyde is a moderately deactivating, electron-withdrawing group.

However, the dominant electronic influence stems from the nitro group. The –NO₂ group is one of the most powerful electron-withdrawing groups in organic chemistry.[1][2] This property arises from two distinct mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

  • Resonance Effect (-M or -R): The nitro group can delocalize the ring's pi-electrons onto its own oxygen atoms, further depleting the electron density of the aromatic system. This effect is most pronounced at the ortho and para positions relative to the nitro group.

This strong electron-withdrawing character is the cornerstone of the molecule's reactivity, impacting the aromatic core, the aldehyde, and the nitro group itself.

Caption: Electronic effects of the nitro group on the aromatic ring.

Modulation of Aromatic Ring Reactivity

The electron density of the benzene ring is a critical factor in its reaction pathways. The nitro group's influence creates a dichotomy in its reactivity towards electrophiles and nucleophiles.

Deactivation in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electron-rich aromatic ring attacks an electrophile.[3][4][5] The potent electron-withdrawing nature of the nitro group significantly reduces the ring's nucleophilicity, thereby deactivating it towards EAS reactions.[1][6] Consequently, forcing conditions (e.g., higher temperatures, stronger acids) are often required for any substitution to occur.

Furthermore, the existing substituents direct the position of any incoming electrophile.

  • Nitro group (–NO₂): Strongly deactivating, meta-director.

  • Aldehyde group (–CHO): Deactivating, meta-director.

  • Methyl group (–CH₃): Activating, ortho, para-director.

In this compound, the directing effects are as follows:

  • The powerful nitro and aldehyde groups direct incoming electrophiles meta to their own positions.

  • The methyl group directs ortho and para to its position.

The positions C4 and C6 are activated by the methyl group but strongly deactivated by the ortho/para aldehyde and nitro groups, respectively. The position C3 is meta to both the nitro and methyl groups and ortho to the aldehyde. The confluence of these effects makes further electrophilic substitution on this ring system challenging and often unselective.

Activation in Nucleophilic Aromatic Substitution (NAS)

Conversely, the electron-poor nature of the ring makes it susceptible to attack by strong nucleophiles, a process known as nucleophilic aromatic substitution (NAS).[7][8] This reaction pathway is typically viable only when a good leaving group (like a halide) is present on the ring. The nitro group is a powerful activator for NAS, especially when positioned ortho or para to the leaving group, because it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.[8][9][10][11]

While this compound itself lacks a leaving group for a standard NAS reaction, understanding this principle is crucial. For instance, if a chlorine atom were present at position C2, the molecule would become highly reactive towards nucleophiles due to the para-nitro group's stabilizing effect.[12]

meisenheimer_complex node_reactant node_reactant node_intermediate node_intermediate node_product node_product reactant 4-Nitrochlorobenzene Nu:⁻ intermediate Meisenheimer Complex Intermediate Resonance Stabilization by –NO₂ group reactant->intermediate Nucleophilic Attack (Rate-Limiting Step) product 4-Nitrophenol (example) Cl⁻ intermediate->product Loss of Leaving Group (Rearomatization)

Caption: Stabilization of the Meisenheimer complex in NAS by a p-nitro group.

Enhanced Reactivity of the Aldehyde Functional Group

The nitro group's electron-withdrawing influence extends to the aldehyde functionality, increasing the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the aldehyde in this compound more reactive towards nucleophilic attack than the aldehyde in non-nitrated analogues like benzaldehyde or tolualdehyde. This enhanced reactivity is synthetically valuable in several classic condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound (a compound with two electron-withdrawing groups flanking a CH₂ group) in the presence of a weak base.[13][14] The increased electrophilicity of the aldehyde in this compound facilitates this reaction, often leading to high yields of the corresponding α,β-unsaturated product.[15][16] The weak base is a critical choice; a strong base could deprotonate the acidic benzylic protons of the methyl group or induce self-condensation.[14]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) to the solution. The use of a weak amine base is crucial to activate the methylene compound without causing unwanted side reactions.[14][17]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure 2-(2-methyl-5-nitrobenzylidene)malononitrile.

Wittig Reaction

The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[18][19][20] The reaction is highly reliable and tolerates a wide variety of functional groups, including the nitro group.[19] The reaction proceeds via a [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[20][21][22]

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (1.05 eq.) dropwise to generate the ylide (a deep orange/red color typically appears). Stir for 30 minutes at this temperature.

  • Aldehyde Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the disappearance of the aldehyde.

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-methyl-5-nitrostyrene.

Grignard Reaction

Grignard reagents are potent nucleophiles and strong bases.[23][24] They readily add to the electrophilic carbonyl carbon of this compound to form a secondary alcohol after an acidic workup.[25][26] A critical consideration is that Grignard reagents are incompatible with acidic protons. Therefore, the reaction must be performed under strictly anhydrous conditions. While the nitro group is generally tolerated, some Grignard reagents can undergo single-electron transfer (SET) reactions with nitroaromatics, potentially reducing yields.

Reactivity of the Nitro Group: A Gateway to Amines

The nitro group itself is a key functional handle. Its most common and synthetically useful transformation is its reduction to a primary amine (–NH₂).[1] This conversion is fundamental in many synthetic pathways, as it transforms a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group.[6][9] This electronic reversal dramatically alters the reactivity of the aromatic ring for subsequent steps.

Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (H₂, Pd/C).[9]

workflow_reduction node_step node_step node_reagent node_reagent node_product node_product start Start: This compound dissolve 1. Dissolve in Ethanol/Acetic Acid start->dissolve add_reagent 2. Add Reducing Agent (e.g., Fe powder, SnCl₂) dissolve->add_reagent heat 3. Heat under Reflux add_reagent->heat monitor 4. Monitor by TLC heat->monitor filter 5. Filter Hot to Remove Metal Salts monitor->filter neutralize 6. Neutralize with Base (e.g., NaOH, Na₂CO₃) filter->neutralize extract 7. Extract with Ethyl Acetate neutralize->extract purify 8. Purify via Column Chromatography extract->purify end Product: 5-Amino-2-methylbenzaldehyde purify->end

Caption: Experimental workflow for the reduction of the nitro group.

Summary Data Table

Reaction TypeReagentsProduct TypeKey Role of Nitro Group
Electrophilic Substitution e.g., Br₂, FeBr₃Substituted BenzaldehydeDeactivates ring; directs meta
Knoevenagel Condensation Active Methylene Cmpd., Weak Baseα,β-Unsaturated ProductIncreases aldehyde electrophilicity
Wittig Reaction Phosphonium YlideAlkeneTolerated; increases aldehyde reactivity
Grignard Reaction RMgX, then H₃O⁺Secondary AlcoholIncreases aldehyde electrophilicity
Nitro Group Reduction Fe/HCl or H₂, Pd/CAromatic AmineActs as a reducible functional group

Conclusion

The nitro group in this compound is not a passive spectator; it is the central modulator of the molecule's chemical identity. It deactivates the aromatic ring to electrophilic attack while simultaneously enhancing the reactivity of the aldehyde group towards nucleophiles. Furthermore, the nitro group itself serves as a crucial synthetic precursor to the amino functionality, enabling a complete reversal of the ring's electronic properties. A thorough understanding of these multifaceted roles is essential for any scientist aiming to leverage the synthetic potential of this versatile chemical intermediate in the fields of medicinal chemistry, materials science, and fine chemical synthesis.

References

  • College of Saint Benedict & Saint John's University. (n.d.). AR7. Side Chain Reduction: Nitro Groups.
  • Wikipedia. (2023). Nitro compound.
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  • Ohyama, T. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3611.
  • Klod, S., & Kleinpeter, E. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.
  • University of Wisconsin-Madison. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions.
  • Singh, R., & Singh, G. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 4(1), 183-188.
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  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • Wikipedia. (2023). Wittig reaction.
  • Weizman, H. (2007). Solvent Free Wittig Reactions. Adapted from J. Chem. Educ.
  • Verhoeven, T. R., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1515-1521.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Ashenhurst, J. (2018). Electrophilic Aromatic Substitution (2) – Nitration and Sulfonation. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube.
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  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube.
  • Tiecco, M., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 23(1), 146-188.
  • Beech, W. F. (1967). This compound. Journal of the Chemical Society C: Organic, 2374.
  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie, 133, 9-22.
  • ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry.
  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution.
  • University of Calgary Department of Chemistry. (n.d.). Ch12: Electrophilic Aromatic Substitution.

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IUPAC name for 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-5-nitrobenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key aromatic intermediate. It delves into its chemical identity, physicochemical properties, detailed synthetic protocols with mechanistic justifications, and its significant applications in organic synthesis and pharmaceutical development. The information is curated for professionals requiring a deep, practical understanding of this compound's chemistry and utility.

This compound is a substituted aromatic aldehyde whose structure incorporates a methyl group and a nitro group on the benzaldehyde framework. The precise arrangement of these functional groups dictates its reactivity and synthetic potential.

The definitive identity of the compound is established through standardized nomenclature and structural descriptors. According to the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this compound is This compound [1].

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    layout=neato;
    node [shape=plaintext, fontname="Arial"];
    edge [fontname="Arial"];

}

Caption: Synthesis and Purification Workflow

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 2-methylbenzaldehyde. Slowly add concentrated sulfuric acid while stirring, ensuring the temperature is maintained below 10°C. Cool the resulting solution to 0-5°C.

  • Nitration: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Addition: Transfer the nitrating mixture to a dropping funnel. Add the mixture dropwise to the cooled solution of 2-methylbenzaldehyde over 30-60 minutes. Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent over-nitration or side reactions, thus maximizing the yield of the desired isomer. The temperature must be rigorously maintained below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching & Isolation: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. A precipitate of the crude product will form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Follow with a wash using a cold, saturated sodium bicarbonate solution to remove any residual acid, and then a final wash with cold deionized water.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure this compound.

  • Characterization (Self-Validation): The identity and purity of the final product must be confirmed.

    • Melting Point: Compare the experimental melting point to the literature value (50-60°C)[2]. A sharp melting range indicates high purity.

    • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure. IR spectroscopy should show characteristic peaks for the aldehyde C=O stretch (~1700 cm⁻¹) and the nitro N-O stretches (~1520 and 1350 cm⁻¹)[3].

Key Reactions and Synthetic Utility

This compound is a valuable synthetic intermediate due to its two reactive functional groups, which can be manipulated independently or in concert.

G cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reactions center This compound schiff Schiff Bases / Imines center->schiff R-NH₂ wittig Alkenes center->wittig Wittig Reagent reductive_amination Amines center->reductive_amination R₂NH, NaBH₃CN reduction 2-Methyl-5-aminobenzaldehyde center->reduction H₂, Pd/C or Sn/HCl

Caption: Synthetic Utility as a Chemical Building Block

  • Reactions of the Aldehyde Group: The aldehyde is a primary site for nucleophilic addition.

    • Schiff Base Formation: It readily undergoes condensation with primary amines to form Schiff bases (imines), which are widely studied in medicinal chemistry for their diverse biological activities[4][5].

    • Wittig Reaction: Reaction with phosphorus ylides provides a route to stilbene derivatives.

    • Reductive Amination: Conversion to a secondary or tertiary amine by reaction with an amine in the presence of a reducing agent.

  • Reactions of the Nitro Group:

    • Reduction to Amine: The nitro group can be readily reduced to an amino group using various reagents (e.g., H₂/Pd-C, Sn/HCl). This transformation yields 2-methyl-5-aminobenzaldehyde, a bifunctional molecule that is a precursor to a wide array of heterocyclic compounds.

Applications in Drug Development and Research

The unique substitution pattern and functional groups of this compound make it a strategic starting material in pharmaceutical and materials science.

  • Pharmaceutical Intermediates: The compound is a known intermediate in the synthesis of pharmaceuticals[6]. For instance, it has been utilized in synthetic routes toward the synthesis of dobutamine, a sympathomimetic drug used to treat cardiogenic shock and severe heart failure.

  • Precursor for Bioactive Molecules: Its derivatives, particularly Schiff bases and heterocyclic compounds, are of significant interest in drug discovery[5]. The ability to generate molecular diversity from this single precursor makes it a valuable building block in medicinal chemistry libraries.

  • Fine Chemical Synthesis: Beyond pharmaceuticals, nitrobenzaldehydes are foundational materials for producing dyes, agrochemicals, and other specialized organic compounds[6].

Safety, Handling, and Disposal

Proper handling of this compound is essential due to its hazardous properties.

Table 3: GHS Hazard Information | Hazard Class | Statement | Source | | :--- | :--- | :--- | | Acute Toxicity, Oral | H302: Harmful if swallowed |[1][2] | | Skin Irritation | H315: Causes skin irritation |[1][2] | | Eye Irritation | H319: Causes serious eye irritation |[1][2] | | STOT - Single Exposure | H335: May cause respiratory irritation |[2] |

Safe Handling Protocols:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[7].

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area[7]. Avoid breathing dust.

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases[2][7]. For long-term stability, storage under an inert nitrogen atmosphere is recommended.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains.

Conclusion

This compound is a highly versatile and synthetically valuable aromatic compound. Its well-defined chemical properties, predictable reactivity, and established synthetic pathways make it an important intermediate for researchers in organic chemistry, medicinal chemistry, and materials science. Its role as a precursor to pharmaceuticals and other complex organic molecules underscores its significance in both academic research and industrial applications. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its associated health hazards.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12654145, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818109, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde.
  • Appchem. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.
  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Beech, W. F. (1967). This compound. Journal of the Chemical Society C: Organic, 2374. [Link]
  • Allen. (n.d.). The IUPAC name of the following compound is.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • The Hive Chemistry Discourse. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!.

Sources

An In-Depth Technical Guide to the Safe Handling and Management of 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 2-Methyl-5-nitrobenzaldehyde (CAS No: 16634-91-6), a key intermediate in various synthetic applications. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Compound Profile and Hazard Identification

This compound is an aromatic organic compound containing both an aldehyde and a nitro functional group.[1][2] These functionalities contribute to its reactivity and define its hazard profile.[3] Understanding the inherent risks is the foundation of safe handling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing appropriate storage and handling procedures.

PropertyValueSource
Molecular Formula C₈H₇NO₃[1][2]
Molecular Weight 165.15 g/mol [1]
Appearance White to light yellow to light orange powder/crystal[4]
Melting Point 50-60 °C
Boiling Point 114 °C
CAS Number 16634-91-6[1][2][4]
GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements.[1] It is imperative to recognize these hazards before any handling.

  • H302: Harmful if swallowed [1]

  • H312: Harmful in contact with skin [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H332: Harmful if inhaled [1]

  • H335: May cause respiratory irritation

The presence of the nitro group in an aromatic structure suggests that this compound should be handled with particular care, as aromatic nitro compounds can have systemic effects, such as methemoglobinemia, leading to cyanosis.[5]

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is paramount when working with this compound. The following workflow, illustrated in the diagram below, outlines the essential steps from initial assessment to ongoing review.

RiskAssessmentWorkflow Figure 1: Risk Assessment Workflow for this compound cluster_plan Planning & Assessment cluster_implement Implementation cluster_monitor Monitoring & Review A Identify Hazards (Review SDS & Literature) B Assess Risks (Exposure Potential, Severity) A->B Evaluate C Develop Control Measures (Engineering, PPE, Admin) B->C Mitigate D Implement Engineering Controls (Fume Hood, Ventilation) C->D Action E Provide & Train on PPE (Gloves, Goggles, Lab Coat) D->E Action F Establish Safe Work Procedures (SOPs) E->F Action G Monitor Workplace (Air Quality, if necessary) F->G Verify H Health Surveillance (As required) G->H Verify I Review & Update Procedures (Annually or after incidents) H->I Feedback I->A Continuous Improvement SpillResponse Figure 2: Spill Response Protocol Start Spill Occurs Evacuate Evacuate immediate area Alert others Start->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill LargeSpill Large Spill (Requires specialist response) Assess->LargeSpill No Cleanup Wear appropriate PPE. Use absorbent material. Collect in a sealed container. SmallSpill->Cleanup Yes EHS Contact Emergency Services / EHS Restrict access LargeSpill->EHS Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose

Caption: A flowchart outlining the general procedure for responding to a spill of this compound.

  • Small Spills: For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material, and carefully sweep it into a sealed container for disposal. [6]Avoid generating dust. * Large Spills: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency services. [6][7][8]Restrict access to the area. [8]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste. [9]Do not pour it down the drain. [8][10]All waste must be disposed of in accordance with federal, state, and local environmental regulations. [11]

References

  • Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds - Lyme Congregational Church Boston.
  • Formaldehyde - Environmental Health and Safety.
  • This compound | 16634-91-6 | FM16343 - Biosynth.
  • Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds - Benchchem.
  • 2 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Formaldehyde Safety Tips & Health Hazards from the SDS | VelocityEHS.
  • FORMALDEHYDE SAFETY GUIDELINES | Concordia University.
  • This compound | C8H7NO3 | CID 12654145 - PubChem.
  • Formaldehyde - Incident management - GOV.UK.
  • 2-NITROBENZALDEHYDE AR MSDS CAS No: 552-89-6 MSDS - Loba Chemie.
  • Formaldehyde: Hazards and Precautions - UC Berkeley.
  • Storage And Handling Of Industrial Nitrocellulose.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • Nitrobenzaldehyde, 99+% 91095 SECTION 1 - CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name.
  • Safety Data Sheet: 2-Nitrobenzaldehyde - Carl ROTH.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate.
  • Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde 1. Identification of the substance/Mixture and of the company/undertaki - Valsynthese SA.
  • This compound - Journal of the Chemical Society C - RSC Publishing.
  • This compound | 16634-91-6 | C8H7NO3 - Appchem.

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Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 2-Methyl-5-nitrobenzaldehyde, an important intermediate in organic synthesis. The protocol detailed herein focuses on the nitration of 2-methylbenzaldehyde, a common and effective method. This application note elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, outlines necessary safety precautions, and includes methods for purification and characterization of the final product. The information is curated to ensure scientific accuracy and practical applicability in a research and development setting.

Introduction

This compound is a valuable chemical intermediate due to its bifunctional nature, possessing both an aldehyde and a nitro group. These functional groups allow for a diverse range of subsequent chemical transformations, making it a key building block in the synthesis of pharmaceuticals and other fine chemicals. For instance, it is used in the synthesis of dobutamine. The aldehyde moiety can readily participate in reactions such as condensations and oxidations, while the nitro group can be reduced to an amine, opening pathways to various heterocyclic compounds.

This protocol will focus on the direct nitration of 2-methylbenzaldehyde. This method is often favored for its straightforwardness and relatively high yields. The reaction involves the electrophilic substitution of a nitro group onto the aromatic ring of 2-methylbenzaldehyde.

Reaction Mechanism and Scientific Principles

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction, specifically, the nitration of 2-methylbenzaldehyde. The reaction proceeds by the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The nitronium ion then attacks the electron-rich benzene ring of 2-methylbenzaldehyde. The directing effects of the substituents on the benzene ring—the methyl (-CH₃) group and the aldehyde (-CHO) group—determine the position of nitration. The methyl group is an ortho-, para-director and an activating group, while the aldehyde group is a meta-director and a deactivating group. The interplay of these directing effects favors the substitution at the position meta to the aldehyde group and ortho/para to the methyl group. Consequently, the primary product formed is this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-MethylbenzaldehydeReagent Grade, ≥98%Standard chemical supplier
Concentrated Nitric Acid (HNO₃)ACS Reagent, 70%Standard chemical supplierCorrosive and strong oxidizer
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Standard chemical supplierCorrosive and dehydrating agent
Dichloromethane (CH₂Cl₂)ACS Reagent, ≥99.5%Standard chemical supplierVolatile and should be handled in a fume hood
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentStandard chemical supplierFor drying organic layer
Deionized WaterIn-house
IceIn-house
Standard laboratory glasswareRound-bottom flasks, beakers, separatory funnel, etc.
Magnetic stirrer and stir bar
Dropping funnel
Buchner funnel and filter paper
Step-by-Step Synthesis Procedure
  • Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, carefully and slowly add 25 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid with continuous stirring. Caution: This process is highly exothermic. The mixture should be prepared in a fume hood, and personal protective equipment (PPE) must be worn. Allow the nitrating mixture to cool to 0-5 °C.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 0.1 mol of 2-methylbenzaldehyde in 50 mL of dichloromethane. Cool this solution to 0 °C in an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add the prepared cold nitrating mixture dropwise to the solution of 2-methylbenzaldehyde over a period of 60-90 minutes. Maintain the reaction temperature below 5 °C throughout the addition to minimize the formation of by-products.

  • Reaction: After the complete addition of the nitrating mixture, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Work-up and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer (dichloromethane).

    • Wash the organic layer sequentially with 100 mL of cold deionized water, 100 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at a low temperature.

The melting point of pure this compound is 55 °C.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment in the molecule.[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

  • IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde C=O stretch and the nitro N-O stretches.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) C Slow Addition of Nitrating Mixture at 0-5°C A->C B Dissolve 2-Methylbenzaldehyde in Dichloromethane B->C D Stir for 2-3 hours C->D E Quench with Ice D->E F Separate Organic Layer E->F G Wash with H₂O, NaHCO₃, Brine F->G H Dry over Na₂SO₄ G->H I Evaporate Solvent H->I J Recrystallize from Ethanol/Water I->J K Characterize by NMR, IR, MS J->K

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Safety Precautions

Working with concentrated acids and organic solvents requires strict adherence to safety protocols.[2][3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially the handling of concentrated acids and dichloromethane, must be performed in a well-ventilated fume hood.

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[3] Always add acid to water, not the other way around, when diluting. The preparation of the nitrating mixture is highly exothermic and must be done slowly and with cooling.

  • Dichloromethane: This solvent is volatile and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and organic waste streams should be collected separately.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or ensure the temperature is maintained correctly.
Loss of product during work-upEnsure complete extraction and careful handling during washing steps.
Formation of By-productsReaction temperature too highMaintain the reaction temperature strictly below 5 °C during the addition of the nitrating mixture.
Oily Product/Difficulty in CrystallizationImpurities presentRepeat the washing steps to remove residual acids. Consider purification by column chromatography if recrystallization is ineffective.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound in a laboratory setting. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can obtain a high-purity product suitable for further applications in drug discovery and organic synthesis. The characterization techniques outlined are essential for verifying the identity and purity of the final compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • William, B. (1931). CLII1.-The Nitration of 2 : 4 : 6-Trimethyl- benxaldehy de. Journal of the Chemical Society (Resumed), 1132.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.
  • Červený, L., & Marhoul, A. (2001). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.
  • Journal of the Chemical Society C: Organic. (1969). This compound. Royal Society of Chemistry.
  • Scribd. (n.d.). Preparation of p and m Nitrobenzaldehyde From Toluene (1).

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Application Notes & Protocols: The Strategic Use of 2-Methyl-5-nitrobenzaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-5-nitrobenzaldehyde is a pivotal aromatic building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. The strategic placement of its three functional groups—the reactive aldehyde, the ortho-directing methyl group, and the electron-withdrawing nitro group—provides a unique platform for complex molecular assembly. The nitro group, in particular, serves as a masked amine, enabling domino reactions that streamline synthetic pathways. This guide offers an in-depth exploration of its application in synthesizing medicinally relevant heterocycles, with a primary focus on quinoline and indole frameworks. We provide detailed mechanistic insights, field-tested experimental protocols, and data-driven analyses to empower researchers, scientists, and drug development professionals in leveraging this versatile precursor.

The Quinoline Scaffold: A Domino Approach via Reductive Cyclization

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[1] A highly efficient strategy to access substituted quinolines is the Friedländer annulation.[2] A significant advancement of this method involves the in situ reduction of a nitro group to an amine, which then undergoes the classical condensation and cyclization sequence. This domino nitro reduction-Friedländer heterocyclization circumvents the need for often unstable or commercially unavailable 2-aminobenzaldehydes, making this compound an ideal starting material.[3][4]

Underlying Mechanism: A Three-Act Synthetic Cascade

The synthesis proceeds through a one-pot, three-stage cascade, a hallmark of elegant and efficient organic synthesis.[3]

  • Nitro Group Reduction: The reaction is initiated by the reduction of the nitro group to an amine. A dissolving metal system, such as iron powder in glacial acetic acid, is a mild and selective method for this transformation, well-tolerated by other functional groups present in the reactants.[3][4]

  • Knoevenagel Condensation: The freshly generated 2-amino-5-methylbenzaldehyde intermediate immediately undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-diketone or β-ketoester).[1]

  • Intramolecular Cyclization & Aromatization: The resulting condensation product undergoes a spontaneous intramolecular cyclization, where the aniline nitrogen attacks the ketone carbonyl. A final dehydration step aromatizes the newly formed ring, yielding the stable quinoline product.[3]

G cluster_mechanism Domino Nitro Reduction-Friedländer Mechanism Start This compound + Active Methylene Compound Reduction Step 1: In-situ Reduction (Fe/AcOH) Start->Reduction Intermediate 2-Amino-5-methylbenzaldehyde (transient) Reduction->Intermediate Condensation Step 2: Knoevenagel Condensation Intermediate->Condensation Cyclization Step 3: Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Substituted 7-Methyl-6-nitroquinoline Cyclization->Product

Caption: High-level overview of the domino reaction sequence.

Experimental Protocol: Synthesis of Ethyl 2,7-dimethyl-6-nitroquinoline-3-carboxylate

This protocol details a representative synthesis using ethyl acetoacetate as the active methylene compound.

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (2.0-3.0 equiv)[3]

  • Iron powder (<100 mesh, 4.0 equiv)[1]

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 equiv) in glacial acetic acid (approx. 7.5 mL per mmol of aldehyde).

  • Addition of Reagents: Add ethyl acetoacetate (3.0 equiv) to the solution.[1] Stir the mixture vigorously.

  • Heating: Heat the reaction mixture to 95-110 °C under a nitrogen atmosphere.[3]

  • Initiation of Reduction: Once the target temperature is reached, add the iron powder (4.0 equiv) portion-wise over 15-20 minutes. An exothermic reaction and a color change to dark brown are typically observed. Causality Note: Portion-wise addition is crucial to control the initial exotherm and ensure a steady rate of reduction.

  • Reaction Monitoring: Maintain the temperature and continue stirring for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.

  • Work-up: After completion, cool the mixture to room temperature and pour it over ice water. Neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure quinoline product.

Quantitative Data: Representative Yields

The domino nitro reduction-Friedländer synthesis is robust and provides high yields for a variety of substrates.

2-Nitroaryl Aldehyde PrecursorActive Methylene CompoundConditionsYield (%)Reference
2-NitrobenzaldehydeEthyl acetoacetateFe/AcOH, 95-110 °C, 3-4h~99%[1][3]
2-Nitrobenzaldehyde2,4-PentanedioneFe/AcOH, 95-110 °C, 3-4hHigh[1]
5-Fluoro-2-nitrobenzaldehydeAcetophenoneFe/AcOH, 95-110 °C98%[3]
5-Methoxy-2-nitrobenzaldehydeDimedoneFe/AcOH, 95-110 °C96%[3]

The Indole Scaffold: Adapting the Leimgruber-Batcho Synthesis

The indole nucleus is another cornerstone of medicinal chemistry, found in neurotransmitters, alkaloids, and modern pharmaceuticals. The Leimgruber-Batcho indole synthesis is a powerful method that begins with a 2-methylnitroarene.[5] this compound is a suitable, albeit more functionalized, substrate for this classic transformation.

Mechanistic Considerations

The synthesis involves two key transformations:

  • Enamine Formation: The process starts with the condensation of the 2-methyl group of the nitroarene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a β-nitroenamine intermediate. The aldehyde group on the ring remains a spectator at this stage.

  • Reductive Cyclization: The nitroenamine is then subjected to reductive conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like sodium dithionite). The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, eliminating the dimethylamine group and forming the indole ring.

G cluster_workflow Leimgruber-Batcho Indole Synthesis Workflow Start This compound Step1 Condensation with DMF-DMA Start->Step1 Intermediate β-(Dimethylamino)-2-nitro-4- formylstyrene Intermediate Step1->Intermediate Step2 Reductive Cyclization (e.g., H₂, Pd/C) Intermediate->Step2 Product 5-Nitroindole-7-carbaldehyde Step2->Product

Caption: Workflow for the synthesis of a substituted indole.

Experimental Protocol (Proposed): Synthesis of 5-Nitroindole-7-carbaldehyde

This protocol is adapted from the general Leimgruber-Batcho procedure.

Materials:

  • This compound (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, solvent)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethyl Acetate (for hydrogenation)

  • Hydrogen source (balloon or Parr shaker)

Procedure:

Part A: Enamine Formation

  • In a flask, dissolve this compound in DMF.

  • Add DMF-DMA (2.0 equiv) and heat the mixture at 100-120 °C for 2-4 hours. Causality Note: This step drives the condensation by removing the volatile methanol byproduct. Monitor by TLC for the consumption of the starting material.

  • After the reaction is complete, cool the mixture and remove the DMF under high vacuum to obtain the crude nitroenamine intermediate. This intermediate is often used in the next step without further purification.

Part B: Reductive Cyclization

  • Dissolve the crude nitroenamine from Part A in a suitable solvent like methanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Continue the reaction at room temperature until hydrogen uptake ceases or TLC indicates the formation of the indole product.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: The catalyst is pyrophoric; do not allow the filter cake to dry completely in air.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the target 5-nitroindole-7-carbaldehyde.

Conclusion

This compound is a remarkably versatile and powerful reagent for constructing complex heterocyclic systems. Its true potential is realized in domino reactions, where the nitro group acts as a latent amine, enabling efficient one-pot transformations like the Friedländer synthesis to produce highly substituted quinolines. Furthermore, its 2-methyl group provides an entry point to other important scaffolds, such as indoles, via the Leimgruber-Batcho synthesis. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers to explore and expand the synthetic utility of this valuable chemical intermediate in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. BenchChem.
  • Reddy, C. K., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4185. [Link]
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Org. Synth. [Link]
  • Brieflands. (n.d.).
  • Eisch, J. J., & Dluzniewski, T. (1989). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 54(6), 1269–1274. [Link]
  • Chen, C., & Sun, D. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(14), 5433–5436. [Link]
  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives.
  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. NCBI. [Link]
  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]
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  • ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • BenchChem. (2025). Synthesis of a Benzodiazepine Precursor from 2-Amino-2'-fluoro-5-nitrobenzophenone. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-5-nitrobenzaldehyde. BenchChem.
  • Max-Planck-Gesellschaft. (2025). The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones. MPG.PuRe. [Link]
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  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of 1,5- Benzodiazepines A Review. IJTSRD. [Link]
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Application Note: 2-Methyl-5-nitrobenzaldehyde as a Strategic Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-5-nitrobenzaldehyde (CAS: 16634-91-6) is a versatile aromatic compound that serves as a pivotal starting material in the synthesis of a wide array of complex molecules, particularly pharmaceutical intermediates. Its unique arrangement of an aldehyde, a nitro group, and a methyl group on a benzene ring provides a rich platform for diverse chemical transformations. This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of this precursor, focusing on its key chemical conversions and providing detailed, field-proven protocols for the synthesis of valuable downstream intermediates.

Introduction: The Chemical Versatility of this compound

This compound is a crystalline solid characterized by the chemical formula C₈H₇NO₃.[1] Its value in medicinal chemistry stems from the presence of two highly reactive functional groups: the aldehyde (-CHO) and the nitro (-NO₂) group. These groups can be selectively or sequentially modified to introduce new functionalities and build molecular complexity.

  • The nitro group is a powerful electron-withdrawing group that can be readily reduced to a primary amine (-NH₂). This transformation is fundamental, as the resulting aniline derivative opens up a vast number of synthetic possibilities, including diazotization, acylation, and the formation of heterocyclic rings.

  • The aldehyde group is a key site for condensation reactions, particularly with primary amines to form Schiff bases (imines).[2] This functionality is also susceptible to reduction to an alcohol or oxidation to a carboxylic acid, and it is a cornerstone of reductive amination procedures for forming stable carbon-nitrogen bonds.[3]

The strategic placement of these groups makes this compound an ideal precursor for constructing scaffolds found in various biologically active compounds, including kinase inhibitors and other targeted therapeutics.[4]

PropertyValueSource
CAS Number 16634-91-6[1][5]
Molecular Formula C₈H₇NO₃[1][6]
Molecular Weight 165.15 g/mol [1]
Appearance White to light yellow crystalline powder[5]
Melting Point 53-57 °C[5]
Storage Conditions 2°C - 8°C, under an inert atmosphere (e.g., Nitrogen)

Core Synthetic Transformations and Mechanistic Rationale

The utility of this compound is best understood through its two primary reaction pathways, which can be employed to generate key pharmaceutical building blocks.

Pathway A: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is arguably the most critical transformation of this precursor. The resulting compound, 5-Amino-2-methylbenzaldehyde , contains both a nucleophilic amine and an electrophilic aldehyde, making it a powerful bifunctional intermediate for cyclization and condensation reactions.

Causality Behind Reagent Choice: While various reagents can achieve this reduction, a common and highly effective method involves the use of iron powder in the presence of an acidic medium or a neutral salt like ammonium chloride.[7][8] This method is favored in laboratory and industrial settings due to its cost-effectiveness, high yield, and chemoselectivity. Iron acts as the reducing agent, being oxidized from Fe(0) to iron oxides, while the nitro group is reduced. Catalytic hydrogenation is another powerful method, though it may require more specialized equipment.[7]

The overall workflow for this key transformation is outlined below.

G start This compound reagents Fe / NH4Cl Ethanol/Water start->reagents Add Reagents reaction Heating under Reflux (Reaction Monitoring by TLC) reagents->reaction Initiate Reaction workup Filtration through Celite (Removal of Iron Oxides) reaction->workup Quench & Filter extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography (Silica Gel) extraction->purification product 5-Amino-2-methylbenzaldehyde purification->product caption Workflow for Nitro Group Reduction

Caption: Workflow for Nitro Group Reduction

Pathway B: Reactions Involving the Aldehyde Group

The aldehyde functionality provides a direct route to forming C-N bonds.

Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases). This reaction is often reversible and catalyzed by acid. Schiff bases are important intermediates and are sometimes biologically active themselves.[2][9]

Reductive Amination: A more robust method for creating a stable secondary or tertiary amine is reductive amination.[3] This one-pot procedure involves the initial formation of an imine (or iminium ion), which is then immediately reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] The advantage of these reagents is their ability to selectively reduce the protonated iminium ion much faster than the starting aldehyde, preventing side reactions.[3]

G cluster_0 Reductive Amination Pathway Aldehyde Aldehyde (e.g., this compound) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Amine Primary Amine (R-NH2) Amine->Imine Product Secondary Amine Product Imine->Product Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Product Reduction caption Logical Flow of Reductive Amination

Caption: Logical Flow of Reductive Amination

Application Protocol: Synthesis of a Dihydropyrimidine Intermediate

This section provides a detailed protocol for a two-step synthesis of a dihydropyrimidine derivative, a common core structure in many kinase inhibitors. This demonstrates the power of using both the nitro and aldehyde functionalities of the starting material.

Protocol 1: Synthesis of 5-Amino-2-methylbenzaldehyde

Objective: To chemoselectively reduce the nitro group of this compound.

Materials:

  • This compound (10.0 g, 60.5 mmol)

  • Iron powder (<100 mesh, 20.3 g, 363 mmol, 6 eq)

  • Ammonium chloride (NH₄Cl, 1.6 g, 30.2 mmol, 0.5 eq)

  • Ethanol (200 mL)

  • Deionized Water (50 mL)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To the 500 mL round-bottom flask, add this compound, iron powder, ammonium chloride, ethanol, and water.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethanol (3 x 50 mL).

  • Extraction: Combine the filtrates and remove the ethanol using a rotary evaporator. To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

  • Validation: The final product, 5-Amino-2-methylbenzaldehyde, should be characterized by ¹H NMR and mass spectrometry.

Protocol 2: Condensation and Cyclization to a Dihydropyrimidine Derivative

Objective: To utilize the bifunctional 5-Amino-2-methylbenzaldehyde in a cyclization reaction to form a heterocyclic scaffold.

Materials:

  • 5-Amino-2-methylbenzaldehyde (5.0 g, 37.0 mmol)

  • Urea (2.4 g, 40.7 mmol, 1.1 eq)

  • Ethanol (100 mL)

  • Concentrated Hydrochloric Acid (HCl, 2 mL)

  • Diethyl ether

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve 5-Amino-2-methylbenzaldehyde and urea in ethanol.

  • Reaction: Add the concentrated HCl dropwise while stirring. Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. A precipitate will form. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 40-50 °C. The resulting solid is the hydrochloride salt of the dihydropyrimidine derivative.

Trustworthiness and Self-Validation

The protocols described are designed to be robust and reproducible. Key to ensuring success is the careful monitoring of the reaction progress.

  • Thin Layer Chromatography (TLC): TLC is essential for determining reaction completion. In Protocol 1, the disappearance of the starting material spot (this compound) and the appearance of a new, more polar spot (5-Amino-2-methylbenzaldehyde) indicates the reaction is proceeding. Staining with an appropriate agent (e.g., potassium permanganate) can aid visualization.

  • Spectroscopic Analysis: Final product identity and purity must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This provides unambiguous validation of the experimental outcome.

Conclusion

This compound is a high-value precursor in pharmaceutical synthesis due to its predictable and versatile reactivity. The ability to selectively transform the nitro and aldehyde groups allows for the efficient construction of complex molecular architectures. The protocols provided herein offer reliable methods for generating key intermediates, such as 5-Amino-2-methylbenzaldehyde and subsequent heterocyclic systems, which are foundational for the development of novel therapeutic agents. By understanding the underlying chemical principles and employing careful experimental technique, researchers can effectively leverage this compound in their drug discovery programs.

References

  • PubChem. (n.d.). This compound.
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  • ResearchGate. (2018). Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?
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  • Lombardo, L. J., et al. (2005). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-61.

Sources

Condensation reactions of 2-Methyl-5-nitrobenzaldehyde with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Characterization of Schiff Bases from 2-Methyl-5-nitrobenzaldehyde and Primary Amines

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Benzaldehyde Schiff Bases

In the landscape of medicinal chemistry and materials science, Schiff bases (or imines) represent a privileged class of compounds.[1][2] Formed by the condensation of primary amines with carbonyl compounds, their defining feature is the azomethine group (-C=N-). This functional group is not merely a structural linker but is pivotal to the diverse biological activities these compounds exhibit, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The versatility of Schiff bases stems from their straightforward synthesis, structural diversity, and their ability to form stable complexes with a wide array of metal ions, often enhancing their therapeutic potential.[3][5]

This compound is a particularly valuable precursor for synthesizing novel Schiff bases. The electronic properties of its aromatic ring are uniquely modulated by the interplay between the weakly electron-donating methyl group and the strongly electron-withdrawing nitro group. This electronic environment significantly influences the reactivity of the aldehyde and the physicochemical properties of the resulting Schiff base products, making them compelling candidates for drug discovery and development programs.[6]

This document serves as a comprehensive guide for researchers, providing in-depth theoretical background, validated experimental protocols, and characterization methodologies for the condensation reaction between this compound and various primary amines.

Reaction Mechanism: A Tale of Two Steps

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a small amount of acid.[7][8] Understanding the mechanism is crucial for optimizing reaction conditions and achieving high yields.

The reaction proceeds via two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[9][10] This step is generally fast.

  • Dehydration: The hemiaminal intermediate is typically unstable and undergoes elimination of a water molecule to form the stable C=N double bond of the imine.[7] This dehydration step is the rate-determining step and is effectively accelerated by acid catalysis. The acid protonates the hydroxyl group of the hemiaminal, converting it into a much better leaving group (H₂O).[11]

The overall mechanism can be visualized as a sequence of protonation, addition, and elimination steps.

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

Experimental Workflow and Protocols

A successful synthesis relies on a well-designed workflow, from reagent preparation to final product characterization. The following diagram illustrates a typical experimental pathway.

Caption: A typical experimental workflow for Schiff base synthesis.

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol is a robust starting point for reacting this compound with various primary amines, such as substituted anilines or aliphatic amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, p-toluidine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol. Gentle warming may be required to achieve full dissolution.

    • Causality Note: Ethanol is a common solvent as it typically dissolves both the aldehyde and the amine and has a suitable boiling point for reflux.[12] Using a minimal amount facilitates precipitation of the product upon cooling.

  • Addition of Amine: In a separate beaker, dissolve the primary amine (1.0-1.1 equivalents) in absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

    • Causality Note: A slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile. Dropwise addition helps to control any potential exothermic reaction.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.

    • Causality Note: The acid catalyzes the dehydration of the hemiaminal intermediate, which is the rate-limiting step of the reaction, thereby increasing the reaction rate significantly.[11][13]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours.

    • Causality Note: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be heated for a prolonged period without loss of solvent.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A complete reaction is indicated by the consumption of the limiting reactant (usually the aldehyde).

  • Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may precipitate as a solid. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[14]

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure Schiff base.[9]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove residual solvent.

Product Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized Schiff base is a critical step. A combination of spectroscopic methods provides a self-validating system to ensure the correct product has been formed.

Technique Purpose Expected Observations for a Schiff Base of this compound
Melting Point Assess purityA sharp and distinct melting point range is indicative of a pure compound.[9]
FT-IR Spectroscopy Identify functional groupsDisappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong imine C=N stretch (~1600-1650 cm⁻¹).[15] Presence of aromatic C-H, C=C, and characteristic NO₂ stretches (~1550 and 1350 cm⁻¹).
¹H NMR Spectroscopy Determine proton environmentA characteristic singlet for the azomethine proton (-CH=N-) typically appears in the δ 8.0-9.0 ppm region.[15] Signals corresponding to the aromatic protons on both rings and the methyl group protons will also be present.
¹³C NMR Spectroscopy Determine carbon frameworkA signal for the imine carbon (-C=N-) is expected around δ 160-170 ppm.[9][15]
Mass Spectrometry Confirm molecular weightThe molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base, confirming its molecular formula.[9]

Applications in Drug Development

Schiff bases derived from nitrobenzaldehydes are of significant interest to drug development professionals due to their wide spectrum of biological activities.[6] The presence of the nitro group can enhance the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability and interaction with biological targets.

  • Antimicrobial Agents: Nitro-substituted Schiff bases have demonstrated potent activity against various bacterial and fungal strains. The imine group is considered essential for their mechanism of action, which may involve interference with microbial cell wall synthesis or DNA replication.[6]

  • Anticancer Agents: A growing body of research highlights the cytotoxic effects of these compounds against multiple cancer cell lines.[4][16] Proposed mechanisms often involve the induction of apoptosis (programmed cell death) by modulating key cellular signaling pathways.[6]

  • Coordination Chemistry: These Schiff bases act as versatile ligands that can coordinate with metal ions to form stable metal complexes. Such complexation can dramatically enhance biological activity compared to the free ligand.[3][17]

The synthesis of a library of Schiff bases by reacting this compound with a diverse set of primary amines allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols: Condensation Reaction of 2-Nitrobenzaldehyde with Primary Amines.
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Sources

Synthesis of Schiff bases from 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Schiff Bases from 2-Methyl-5-nitrobenzaldehyde

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from this compound. Schiff bases, characterized by their azomethine functional group (-C=N-), are a pivotal class of compounds in medicinal and materials chemistry.[1] The use of this compound as a precursor is particularly advantageous, as the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring can significantly modulate the electronic properties, stability, and biological activity of the resulting imines.[2][3] This document is intended for researchers, chemists, and professionals in drug development, offering in-depth protocols, mechanistic insights, and characterization guidelines.

Scientific Background and Rationale

Schiff bases are typically formed through a nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[4] The reaction is generally reversible and often catalyzed by a small amount of acid or base.[5][6]

Reaction Mechanism

The formation of a Schiff base proceeds in two main stages:

  • Formation of a Hemiaminal (Carbinolamine): The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by a proton transfer to form a neutral hemiaminal intermediate.

  • Dehydration: The hydroxyl group of the hemiaminal is protonated (often by an acid catalyst), turning it into a good leaving group (water). The nitrogen's lone pair of electrons then forms a double bond with the carbon, and after deprotonation, the final imine or Schiff base is formed.[4]

The presence of the nitro group (-NO₂) at the meta position to the methyl group and para to the aldehyde makes the carbonyl carbon more electrophilic, facilitating the initial nucleophilic attack by the amine.

Caption: General mechanism of Schiff base formation.

Applications in Research and Drug Development

Schiff bases derived from substituted nitrobenzaldehydes are subjects of intense research due to their broad spectrum of biological activities. The imine linkage is crucial for their biological action.[3][7]

  • Antimicrobial Activity: Many nitro-substituted Schiff bases exhibit potent activity against various strains of bacteria and fungi.[3][8] The enhanced lipophilicity of these compounds allows them to permeate microbial cell membranes more effectively. The formation of metal complexes with these Schiff bases can further enhance their antimicrobial efficacy.[9][10]

  • Anticancer Activity: A significant body of research highlights the cytotoxic effects of these compounds against multiple cancer cell lines.[11][12] The proposed mechanisms often involve the induction of apoptosis, and the azomethine group is considered a key pharmacophore.[11][13]

  • Catalysis: Metal complexes of Schiff bases are used as catalysts in various organic reactions, including asymmetric synthesis, owing to their stability and structural versatility.[2]

Experimental Protocols

Materials and Equipment
  • Reagents: this compound, various primary amines (e.g., aniline, p-toluidine, 4-chloroaniline), absolute ethanol, glacial acetic acid (optional catalyst), and solvents for recrystallization (e.g., ethanol, methanol).

  • Equipment: Round-bottom flask, condenser, magnetic stirrer with hot plate, heating mantle, Buchner funnel, vacuum filtration apparatus, thin-layer chromatography (TLC) plates (silica gel), melting point apparatus, FTIR spectrometer, NMR spectrometer.

Safety Precautions
  • This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[14] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Primary Amines: Many primary amines are toxic and corrosive. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • Solvents: Ethanol is flammable. Avoid open flames and ensure proper ventilation.

Protocol 1: General Synthesis via Conventional Reflux

This protocol describes the synthesis of a Schiff base from this compound and a representative primary amine (e.g., aniline).

Step-by-Step Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.65 g, 0.01 mol) in 25 mL of absolute ethanol. Add a magnetic stir bar.

  • Amine Addition: To this stirring solution, add an equimolar amount of the primary amine (e.g., 0.93 g, 0.01 mol of aniline).

  • Catalyst (Optional): Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step, often leading to faster reaction times and higher yields.[5]

  • Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours. The ideal temperature is the boiling point of ethanol (approx. 78 °C).[5][6]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 8:2 toluene:methanol).[15] The disappearance of the aldehyde spot and the appearance of a new, typically less polar product spot indicates reaction completion.

  • Product Isolation: After the reaction is complete, cool the flask to room temperature. The product will often precipitate as a crystalline solid.[16] If precipitation is slow, cool the flask further in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.[16]

  • Drying: Air-dry the product or dry it in a desiccator.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain pure crystals.[17]

  • Characterization: Determine the yield, melting point, and characterize the final product using FTIR and NMR spectroscopy.

Sources

Application of 2-Methyl-5-nitrobenzaldehyde in Dye Synthesis: A Guide to Potential Synthetic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitrobenzaldehyde is an aromatic aldehyde characterized by the presence of a reactive aldehyde group, an electron-withdrawing nitro group, and a methyl substituent on the benzene ring. The electronic interplay between these functional groups makes it a versatile, albeit not widely documented, precursor for the synthesis of various classes of dyes. The aldehyde functionality serves as a prime site for condensation reactions, while the nitro group can be chemically modified, most notably through reduction, to open up further synthetic avenues.

This guide provides a detailed exploration of the potential applications of this compound in dye synthesis. While specific, optimized protocols for this starting material are not extensively reported in peer-reviewed literature, this document outlines scientifically-grounded, proposed synthetic routes based on the well-established reactivity of analogous compounds.[1][2] The protocols herein are designed to be self-validating systems, providing researchers with a robust starting point for the development of novel chromophores.

Proposed Synthetic Pathways for Dye Synthesis

The chemical architecture of this compound lends itself to the synthesis of several classes of dyes, primarily through reactions involving the aldehyde group or the transformation of the nitro group.

Synthesis of Schiff Base (Azomethine) Dyes via Condensation Reaction

The most direct application of this compound in dye synthesis is its reaction with primary aromatic amines to form Schiff bases, also known as azomethines. The resulting C=N double bond is a chromophore, and the color of the dye can be tuned by the choice of the aromatic amine.[3] The electron-withdrawing nitro group on the benzaldehyde ring can enhance the colorimetric properties of the resulting dye.

Causality of Experimental Choices:

  • Solvent: Absolute ethanol is commonly used as it effectively dissolves the reactants and is relatively easy to remove post-reaction.

  • Catalyst: A few drops of a weak acid like glacial acetic acid are often added to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine.[3]

  • Reaction Condition: Refluxing the mixture provides the necessary activation energy for the dehydration step of Schiff base formation.

Experimental Workflow: Schiff Base Formation

cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 2_Methyl_5_nitrobenzaldehyde This compound Solvent Absolute Ethanol 2_Methyl_5_nitrobenzaldehyde->Solvent Primary_Amine Primary Aromatic Amine (e.g., Aniline derivative) Primary_Amine->Solvent Catalyst Glacial Acetic Acid (cat.) Solvent->Catalyst Add reactants Reflux Reflux (2-4 hours) Catalyst->Reflux Crude_Product Crude Schiff Base (Precipitate) Reflux->Crude_Product Cool to RT Purification Filtration & Recrystallization Crude_Product->Purification Pure_Dye Purified Schiff Base Dye Purification->Pure_Dye

Caption: Workflow for the synthesis of Schiff base dyes.

Protocol 1: Synthesis of a Schiff Base Dye

This protocol is adapted from general procedures for the synthesis of Schiff bases from substituted benzaldehydes.[3][4]

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Amine: To this solution, add an equimolar amount (1.0 eq.) of the chosen primary aromatic amine (e.g., 4-aminophenol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The solid Schiff base product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: The purified product can be dried under vacuum. Characterize the final product using techniques such as FT-IR (to confirm the formation of the C=N bond) and UV-Vis spectroscopy (to determine its absorption maximum).

Synthesis of Azo Dyes via a Two-Step Process

Azo dyes, characterized by the -N=N- azo group, are a major class of synthetic colorants.[5] this compound can be used as a precursor for azo dyes through a two-step synthetic route:

  • Step 1: Reduction of the Nitro Group: The nitro group is reduced to a primary amino group (-NH2) to form 2-Methyl-5-aminobenzaldehyde. This transformation is a critical step as the resulting amine can then be diazotized.[1]

  • Step 2: Diazotization and Azo Coupling: The newly formed 2-Methyl-5-aminobenzaldehyde is then diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a reactive diazonium salt.[5][6] This diazonium salt is a potent electrophile and will readily react with an electron-rich coupling component (e.g., a phenol or naphthol derivative) to form a stable azo dye.[7][8]

Causality of Experimental Choices:

  • Reduction: Catalytic hydrogenation or reduction with metals in acidic media (e.g., Fe/HCl) are common methods for converting a nitro group to an amine. The choice of reducing agent depends on the desired selectivity and reaction scale.

  • Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose.[5] Maintaining a temperature between 0 and 5 °C is crucial for a successful reaction.

  • Alkaline Coupling: The coupling reaction with phenols or naphthols is typically carried out in a basic solution. The base deprotonates the hydroxyl group of the coupling component, forming a phenoxide ion which is a much more powerful nucleophile and enhances the rate of electrophilic aromatic substitution.[7]

Experimental Workflow: Two-Step Azo Dye Synthesis

cluster_step1 Step 1: Reduction cluster_step2a Step 2a: Diazotization cluster_step2b Step 2b: Azo Coupling Start_Mol This compound Reduction Reduction (e.g., Fe/HCl) Start_Mol->Reduction Intermediate 2-Methyl-5-aminobenzaldehyde Reduction->Intermediate Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Intermediate->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (0-5°C, alkaline pH) Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., 2-Naphthol in NaOH) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Precipitate Azo_Coupling->Azo_Dye

Caption: Workflow for the synthesis of azo dyes from this compound.

Protocol 2: Synthesis of an Azo Dye (Exemplary)

This protocol is a composite adapted from standard diazotization and coupling procedures.[5][6][7]

Part A: Reduction of this compound (Conceptual)

  • Setup: In a round-bottom flask, suspend this compound in a suitable solvent system (e.g., ethanol/water).

  • Reduction: Add a reducing agent such as iron powder followed by the slow addition of concentrated hydrochloric acid while stirring. The reaction is exothermic and may require cooling.

  • Workup: After the reaction is complete (monitored by TLC), neutralize the mixture with a base (e.g., sodium carbonate) and extract the product, 2-Methyl-5-aminobenzaldehyde, with an organic solvent. Purify as necessary.

Part B: Diazotization of 2-Methyl-5-aminobenzaldehyde

  • Dissolution: Dissolve 1.0 equivalent of the synthesized 2-Methyl-5-aminobenzaldehyde in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath with constant stirring. Maintaining this low temperature is critical.[5]

  • Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in cold deionized water. Slowly add this sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0 and 5 °C.

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete formation of the diazonium salt. This solution should be used immediately in the next step.

Part C: Azo Coupling

  • Coupling Solution: In a separate beaker, dissolve an equimolar amount of the coupling component (e.g., 2-naphthol) in a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5 °C in an ice bath.[7]

  • Coupling Reaction: While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Part B to the cold coupling component solution. A brightly colored precipitate of the azo dye should form immediately.

  • Completion: Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction goes to completion.[5]

  • Isolation and Purification: Collect the precipitated dye by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any unreacted starting materials and salts. The crude dye can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Potential Dye Classes and Properties

Dye Class Synthetic Route Key Chromophore Potential Color Range Key Reactants
Schiff Base DyesOne-step condensation-CH=N- (Azomethine)Yellow to OrangeThis compound, Aromatic Amines
Azo DyesTwo-step (Reduction, Diazotization, Coupling)-N=N- (Azo)Yellow, Orange, RedThis compound, Reducing Agent, Coupling Component
Styryl DyesKnoevenagel/Claisen-Schmidt Condensation-CH=CH- (Stilbene)Yellow to RedThis compound, Active Methylene Compounds

Conclusion

This compound presents itself as a promising, though underutilized, starting material for the synthesis of various dye classes. The protocols and pathways detailed in this guide, derived from established chemical principles and analogous reactions, offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel Schiff base and azo dyes. Optimization of the outlined reaction conditions will be necessary to achieve high yields and purity for specific target molecules. The inherent reactivity of the aldehyde and nitro functional groups provides a rich platform for further derivatization and the development of chromophores with tailored photophysical properties.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Methyl-5-nitrophenol in Azo Dye Synthesis.
  • Unknown. (n.d.). The Synthesis of Azo Dyes.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 2-Hydroxy-5-nitrobenzaldehyde in Dye Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
  • RSC Education. (n.d.). The microscale synthesis of azo dyes | Class experiment.
  • Beech, W. F. (1967). This compound. Journal of the Chemical Society C: Organic, 2374-2375.
  • Chem-Impex. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde.
  • Unknown. (n.d.). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. PMC.
  • Unknown. (n.d.). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. IJTSRD.
  • Unknown. (n.d.). (PDF) Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands.
  • BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry.
  • Unknown. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Sarchem Labs. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • Unknown. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Aidic.
  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Unknown. (2023). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. ResearchGate.
  • Unknown. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central.
  • BenchChem. (2025). [Methyl(propyl)amino]benzaldehyde in Dye Synthesis: Application Notes and Protocols.
  • BenchChem. (2025). Application Notes and Protocols for Condensation Reactions Involving 2-Chloro-5-nitrobenzaldehyde.
  • Unknown. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate.

Sources

Experimental procedure for the reduction of the nitro group in 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Selective Reduction of the Nitro Group in 2-Methyl-5-nitrobenzaldehyde

Abstract

This document provides a comprehensive guide for the selective reduction of the nitro group in this compound to yield 2-Methyl-5-aminobenzaldehyde, a valuable bifunctional building block in medicinal chemistry and fine chemical synthesis. The primary challenge in this transformation is the chemoselective reduction of the nitro moiety without affecting the sensitive aldehyde group. This application note details a robust and field-proven protocol using stannous chloride (SnCl₂) in an acidic medium, a method prized for its high selectivity and operational simplicity. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and present a comparative analysis of alternative methodologies.

Introduction and Strategic Importance

The conversion of aromatic nitro compounds into their corresponding anilines is a cornerstone transformation in organic synthesis. The target molecule, 2-Methyl-5-aminobenzaldehyde, is of significant interest to researchers in drug development as it incorporates both a nucleophilic amino group and an electrophilic aldehyde, enabling a wide array of subsequent chemical modifications, such as the synthesis of quinolines, Schiff bases, and other heterocyclic scaffolds.

The critical challenge lies in the inherent reactivity of the aldehyde group, which is also susceptible to reduction. Therefore, the choice of reducing agent and reaction conditions is paramount to ensure the desired chemoselectivity. While catalytic hydrogenation is a powerful technique, it often requires careful catalyst selection and optimization to prevent over-reduction to the corresponding benzyl alcohol.[1][2] The Béchamp reduction (iron in acid) is another classic method.[1] However, for high selectivity and reliability in a laboratory setting without specialized hydrogenation equipment, the reduction using tin(II) chloride (SnCl₂) in hydrochloric acid stands out as a superior and highly reproducible method.[3][4][5]

This guide is designed for researchers and process chemists, providing the expertise needed to successfully perform this selective reduction with a deep understanding of the procedural choices.

Mechanistic Insight: The Rationale for Tin(II) Chloride

The effectiveness of the SnCl₂/HCl system lies in its ability to act as a potent electron donor in a controlled, stepwise manner under acidic conditions.[6][7] The aldehyde group is generally stable under these conditions, whereas the nitro group is readily activated for reduction.[3]

The reduction proceeds through several key intermediates:

  • Activation: In the presence of concentrated HCl, the oxygen atoms of the nitro group are protonated, increasing the electrophilicity of the nitrogen atom.

  • Electron Transfer: Tin(II) (Sn²⁺) donates electrons to the protonated nitro group. This process occurs in successive single-electron transfer steps.

  • Intermediate Formation: The nitro group is first reduced to a nitroso group (-NO), and then further to a hydroxylamine derivative (-NHOH).[6][7]

  • Final Reduction: The hydroxylamine intermediate is subsequently reduced to the corresponding anilinium ion (-NH₃⁺). Throughout this process, the tin is oxidized to tin(IV) (Sn⁴⁺).

  • Liberation of the Amine: The final product in the acidic reaction mixture is the protonated amine (anilinium chloride salt). A basic workup is required to deprotonate this salt and isolate the neutral 2-Methyl-5-aminobenzaldehyde.[6]

This stepwise, acid-mediated pathway is the key to its selectivity, as the aldehyde functionality remains largely unaffected by the SnCl₂ reagent under these conditions.

G cluster_0 Reaction Mechanism cluster_1 Redox Couple ArNO2 Ar-NO₂ (Nitro Group) ArNO Ar-N=O (Nitroso) ArNO2->ArNO + 2e⁻, 2H⁺ - H₂O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH + 2e⁻, 2H⁺ ArNH3 Ar-NH₃⁺ (Anilinium Ion) ArNHOH->ArNH3 + 2e⁻, 2H⁺ - H₂O ArNH2 Ar-NH₂ (Free Amine) ArNH3->ArNH2 + OH⁻ (Workup) - H₂O Sn2 Sn²⁺ (Reducing Agent) Sn4 Sn⁴⁺ (Oxidized Form) Sn2->Sn4 - 2e⁻

Caption: Simplified mechanism for the reduction of an aromatic nitro group using SnCl₂.

Detailed Experimental Protocol

This protocol is based on established procedures for the selective reduction of aromatic nitro compounds.[4][8]

Materials and Equipment
Reagent/MaterialGrade
This compoundReagent Grade, >98%
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS Reagent Grade
Hydrochloric Acid (HCl)Concentrated (~37%)
Ethanol (EtOH)Anhydrous or 95%
Sodium Hydroxide (NaOH)Pellets or 5M Solution
Ethyl Acetate (EtOAc)ACS Grade
Sodium Chloride (NaCl)Saturated solution (Brine)
Sodium Sulfate (Na₂SO₄)Anhydrous
Deionized Water

Equipment: Round-bottom flask (250 mL), magnetic stirrer and stir bar, reflux condenser, dropping funnel, ice-water bath, beaker (1 L), Buchner funnel and filter paper, separatory funnel (500 mL), rotary evaporator, standard laboratory glassware.

Safety Precautions

A thorough risk assessment must be conducted before starting. This reaction must be performed in a well-ventilated chemical fume hood.

  • This compound: Causes skin and serious eye irritation. Avoid inhalation of dust.

  • Tin(II) Chloride (SnCl₂): Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. May cause an allergic skin reaction.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Concentrated HCl: Highly corrosive and toxic. Causes severe burns and respiratory irritation. Handle with extreme care.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin and eye burns. The neutralization step is highly exothermic and should be performed slowly in an ice bath.

  • General: The reaction may be exothermic and can evolve hydrogen gas; ensure adequate ventilation and control the rate of addition.[6]

Quantitative Data Summary

The following table provides reagent quantities for a representative reaction scale.

ReagentMW ( g/mol )EquivalentsAmountMoles
This compound165.151.05.00 g0.0303
SnCl₂·2H₂O225.653.523.9 g0.106
Concentrated HCl36.46-~50 mL-
Ethanol46.07-~75 mL-
Step-by-Step Procedure

G start Start setup 1. Reaction Setup Dissolve starting material in EtOH in flask. start->setup cool 2. Cooling Place flask in ice bath. setup->cool add_reagent 3. Reagent Addition Slowly add SnCl₂ in conc. HCl. cool->add_reagent react 4. Reaction Stir at RT for 2-4h. Monitor by TLC. add_reagent->react workup 5. Work-up & Neutralization Pour onto ice, then slowly basify with NaOH to pH > 10. react->workup filter 6. Filtration Filter off tin hydroxide precipitate. workup->filter extract 7. Extraction Extract aqueous layer with EtOAc. filter->extract dry 8. Drying & Concentration Dry organic layer (Na₂SO₄), concentrate via rotovap. extract->dry purify 9. Purification (Optional) Purify crude product via column chromatography. dry->purify end End Product purify->end

Caption: Experimental workflow for the reduction of this compound.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 0.0303 mol). Add ethanol (75 mL) and stir until the solid is fully dissolved.

  • Reagent Preparation & Addition: In a separate beaker, carefully dissolve tin(II) chloride dihydrate (23.9 g, 0.106 mol) in concentrated hydrochloric acid (50 mL). This process may be exothermic. Cool this solution to room temperature.

  • Reaction Execution: Place the flask containing the nitrobenzaldehyde solution in an ice-water bath to cool it to 0-5 °C. Slowly add the SnCl₂/HCl solution to the stirred nitrobenzaldehyde solution over 20-30 minutes using a dropping funnel, ensuring the internal temperature does not exceed 20 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.

  • Work-up - Quenching and Basification: Once the reaction is complete, carefully pour the reaction mixture into a 1 L beaker containing crushed ice (~200 g). Place this beaker in an ice bath and, with vigorous stirring, slowly add a 5M sodium hydroxide solution. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding the base until the solution is strongly alkaline (pH > 10, check with pH paper). This step is highly exothermic and must be done slowly and with efficient cooling.

  • Filtration: Filter the entire mixture through a Buchner funnel to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (2 x 50 mL). Collect the filtrate.

  • Extraction: Transfer the filtrate to a 500 mL separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine all the organic layers. Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude product, 2-Methyl-5-aminobenzaldehyde, will be an oil or a low-melting solid. If necessary, it can be further purified by column chromatography on silica gel. The expected yield is typically in the range of 70-85%.[4]

Trustworthiness and Self-Validation

The protocol described is a self-validating system. Key checkpoints ensure success:

  • TLC Monitoring: Provides real-time validation of the reaction's progression and completion.

  • pH Control: The dramatic pH shift during work-up from strongly acidic to strongly basic is a critical control point. Incomplete basification will result in poor recovery of the amine product.

  • Visual Cues: The formation of the dense white tin hydroxide precipitate is a clear indicator that the work-up is proceeding correctly.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, validating the success of the selective reduction.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). chem.libretexts.org.
  • Reduction of aromatic nitro compounds using Sn and HCl gives. (n.d.). askiitians.com.
  • When 3-nitrobenzaldehyde reacts with SnCl_2 and HCl, what is the product?. (n.d.). filo.com.
  • Pedrajas, E., Sorribes, I., Junge, K., Beller, M., & Llusar, R. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry, 19(16), 3764–3768.
  • Pedrajas, E., Sorribes, I., Junge, K., Beller, M., & Llusar, R. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Green Chemistry.
  • Nitroaromatic Reduction w/Sn. (2011). sciencemadness.org.
  • Sn2+ reduction. (n.d.). acs.org.
  • Pedrajas, E., Sorribes, I., Junge, K., Beller, M., & Llusar, R. (2017). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. tib.eu.
  • Nitro Reduction - Common Conditions. (n.d.). organic-chemistry.org.
  • m-CHLOROBENZALDEHYDE. (n.d.). orgsyn.org.
  • Tin(II) chloride dihydrate Safety Data Sheet. (2023). penta.cz.
  • Selective reduction of aldehydes in the presence of a nitro group with TUDO. (n.d.). researchgate.net.
  • He, L., & Wang, L. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 296.
  • Nitro Reduction - SnCl2. (n.d.). chem.ucla.edu.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Catalytic hydrogenation of 2-nitrobenzaldehyde. (n.d.). researchgate.net.
  • 2-Aminobenzaldehyde. (n.d.). Wikipedia.
  • Orlandi, M., Brenna, D., Harms, R., Jost, S., & Benaglia, M. (2018). Recent developments in the reduction of aromatic and aliphatic nitro compounds to amines. Organic Process Research & Development, 22(4), 430-445.
  • Amine synthesis by nitro compound reduction. (n.d.). organic-chemistry.org.
  • Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. (n.d.). researchgate.net.
  • Catalytic hydrogenation‐cyclization of 2‐nitrobenzaldehyde. (n.d.). researchgate.net.
  • Synthesis of 2-aminobenzaldehyde. (n.d.). prepchem.com.
  • 2-Amino-5-methylbenzaldehyde. (n.d.). pubchem.ncbi.nlm.nih.gov.
  • The reaction routes for the products in the hydrogenation of methyl benzoate. (n.d.). researchgate.net.
  • Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (2023). mdpi.com.
  • Preparation method of 2-aminobenzaldehyde. (n.d.). patents.google.com.
  • An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. (n.d.). pubs.rsc.org.

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Application Notes and Protocols for the Knoevenagel Condensation with 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Strategic Importance of the Knoevenagel Condensation in Modern Organic Synthesis

The Knoevenagel condensation, a cornerstone reaction in the formation of carbon-carbon bonds, stands as a pivotal tool in the arsenal of synthetic organic chemists.[1][2][3] This reaction, which involves the condensation of an aldehyde or ketone with an active methylene compound, is fundamental to the synthesis of α,β-unsaturated compounds.[4] These products are not merely academic curiosities; they are crucial intermediates in the manufacturing of fine chemicals, functional polymers, and, most significantly, a diverse array of pharmacologically active molecules.[5][6][7] The versatility and broad applicability of the Knoevenagel condensation have cemented its role in drug discovery and development, where it is frequently employed to generate libraries of compounds for biological screening.[4]

This technical guide focuses on the Knoevenagel condensation of a particularly interesting substrate: 2-Methyl-5-nitrobenzaldehyde. The electronic and steric properties of this molecule—specifically, the electron-withdrawing nitro group and the ortho-methyl group—present unique considerations for reaction optimization and product outcomes. The resulting α,β-unsaturated products are of significant interest in medicinal chemistry, as the incorporated structural motifs are often associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]

These application notes provide a detailed exploration of the Knoevenagel condensation with this compound, offering a selection of robust protocols with various active methylene compounds. We will delve into the mechanistic underpinnings of the reaction, discuss the rationale behind the choice of catalysts and solvents, and present quantitative data to guide your synthetic endeavors.

Mechanistic Insights: Understanding the Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[8] The reaction is typically catalyzed by a weak base, such as a primary, secondary, or tertiary amine.[1] The mechanism can be broadly understood through the following key steps:

  • Enolate Formation: A weak base abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion or enolate. This enolate is a potent nucleophile.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the this compound.

  • Aldol-Type Addition: This nucleophilic attack results in the formation of an aldol-type intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.

The choice of catalyst can influence the specific pathway. For instance, when a primary or secondary amine is used, it can form an iminium ion with the aldehyde, which is a more potent electrophile than the aldehyde itself, thereby accelerating the reaction.

Diagram: Generalized Mechanism of the Knoevenagel Condensation

Knoevenagel_Mechanism Reactants This compound + Active Methylene Compound Enolate Enolate/ Carbanion Reactants->Enolate Base abstracts α-H Aldol_Intermediate Aldol-Type Intermediate Reactants->Aldol_Intermediate Base Base (e.g., Piperidine) Base->Enolate Enolate->Aldol_Intermediate Nucleophilic Attack on Carbonyl Carbon Product α,β-Unsaturated Product Aldol_Intermediate->Product Dehydration Water H₂O Aldol_Intermediate->Water

Caption: A simplified overview of the base-catalyzed Knoevenagel condensation mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with a variety of commonly used active methylene compounds.

Protocol 1: Synthesis of 2-((2-Methyl-5-nitrophenyl)methylene)malononitrile

This protocol details the reaction of this compound with malononitrile, a highly reactive methylene compound, using a weak base catalyst.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in 20 mL of ethanol.

  • To this solution, add malononitrile (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., 3-4 drops) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2-((2-methyl-5-nitrophenyl)methylene)malononitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-methyl-5-nitrophenyl)acrylate

This protocol outlines the condensation with ethyl cyanoacetate, which is generally less reactive than malononitrile, often requiring slightly more forcing conditions.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Toluene (solvent)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equivalent) and toluene.

  • Add ethyl cyanoacetate (1.2 equivalents) and a catalytic amount of DIPEA.

  • Heat the mixture to reflux (approximately 110-115 °C) and facilitate the azeotropic removal of water.

  • Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 3: Solvent-Free Synthesis of 5-((2-Methyl-5-nitrophenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

This environmentally friendly protocol describes the solvent-free condensation with barbituric acid.

Materials:

  • This compound

  • Barbituric acid

  • Ammonium bicarbonate or a Lewis acid catalyst (e.g., alum)

  • Mortar and pestle or a high-speed stirrer

  • Reaction vessel suitable for heating

Procedure:

  • In a mortar, thoroughly grind together this compound (1.0 equivalent), barbituric acid (1.0 equivalent), and a catalytic amount of ammonium bicarbonate.

  • Alternatively, combine the reactants and catalyst in a suitable vessel and stir at high speed.

  • The reaction can often proceed at room temperature, but gentle heating (e.g., 60-80 °C) can accelerate the process.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solid product can be washed with water and a small amount of cold ethanol to remove unreacted starting materials and the catalyst.

  • The product is often obtained in high purity, but can be recrystallized if necessary.

Diagram: Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Workflow Start Start Combine_Reactants Combine Aldehyde, Active Methylene Compound, and Solvent Start->Combine_Reactants Add_Catalyst Add Catalyst (e.g., Piperidine, DIPEA) Combine_Reactants->Add_Catalyst Reaction_Setup Set up Reaction (e.g., Reflux, Dean-Stark) Add_Catalyst->Reaction_Setup Heating_Stirring Heat and Stir Reaction_Setup->Heating_Stirring Monitoring Monitor by TLC Heating_Stirring->Monitoring Monitoring->Heating_Stirring Reaction Incomplete Workup Reaction Work-up (Cooling, Filtration) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, M.P.) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for a typical Knoevenagel condensation reaction.

Data Presentation: A Comparative Overview

The choice of active methylene compound, catalyst, and solvent significantly impacts the reaction outcome. The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of substituted benzaldehydes with various active methylene compounds, which can serve as a guide for optimizing the reaction with this compound.

Active Methylene CompoundCatalystSolventTemperature (°C)Typical TimeExpected Yield (%)
MalononitrilePiperidineEthanolReflux1-2 h90-98
Ethyl CyanoacetateDIPEAToluene110-1153-5 h85-95
Diethyl MalonatePiperidine/PyridineTolueneReflux6-12 h70-85
Barbituric AcidAmmonium BicarbonateSolvent-free60-800.5-2 h90-98
1,3-Dimethylbarbituric AcidIsonicotinic acidEtOH/H₂O6025 min~90
Thiobarbituric AcidAcetic AcidEthanolRoom Temp1-1.5 h75-85

Note: These are representative values and may require optimization for the specific substrate, this compound.

Causality Behind Experimental Choices

  • Choice of Active Methylene Compound: The acidity of the methylene protons dictates the reactivity. Malononitrile, with two electron-withdrawing nitrile groups, is highly acidic and reacts readily. Esters like ethyl cyanoacetate and diethyl malonate are less acidic and may require more stringent conditions, such as azeotropic water removal, to drive the reaction to completion.

  • Catalyst Selection: Weak bases like piperidine and DIPEA are commonly used to avoid self-condensation of the aldehyde.[3] For less reactive systems, stronger bases or the use of Lewis acids can be employed. Greener alternatives like ammonium bicarbonate are effective, particularly in solvent-free conditions.[2]

  • Solvent Effects: The polarity of the solvent can influence reaction kinetics.[8] Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents like toluene are ideal for reactions involving azeotropic water removal with a Dean-Stark apparatus. Water is also emerging as a green solvent for Knoevenagel condensations.

  • Temperature and Reaction Time: These parameters are interdependent and are determined by the reactivity of the substrates. Highly reactive combinations may proceed at room temperature, while less reactive partners often require heating to achieve a reasonable reaction rate.

Conclusion and Future Perspectives

The Knoevenagel condensation of this compound is a robust and versatile method for the synthesis of a variety of α,β-unsaturated compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel derivatives. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, these reactions can be optimized for efficiency, yield, and environmental sustainability. Future work in this area may focus on the development of even more efficient and selective catalytic systems, including biocatalysis and the expanded use of green solvents, to further enhance the utility of this classic and indispensable organic transformation.

References

  • Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-44.
  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Journal of the Brazilian Chemical Society.
  • Van der Pijl, F., Štefane, B., & Kremsner, J. M. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 295-301.
  • Wikipedia. (2023). Knoevenagel condensation.
  • Scheurrell, K., Martins, I. C. B., Murray, C., & Emmerling, F. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Mechanochemistry, 1(1), 1-1.
  • Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). diva-portal.org.
  • Nayak, S. K., & Mohanty, S. (2015). Synthesis and Characterisation of Novel Knoevenagel Condensation Product of Naphthofuran-2-Carbaldehyde with Barbituric Acid and Ethylcyanoacetate. Journal of Chemical and Pharmaceutical Research, 7(12), 43-47.
  • Koli, B. P., & Gore, R. P. (2023). Alum catalyzed an eco-friendly synthesis of benzylidene malononitrile and benzylidene barbituric acid derivatives in aqueous medium. Rasayan Journal of Chemistry, 16(3), 1734-1740.
  • Organic Reactions. (n.d.). The Knoevenagel Condensation.
  • ResearchGate. (2025). A Simple Method for Knoevenagel Condensation of ??,??-Conjugated and Aromatic Aldehydes with Barbituric Acid.
  • Moosavi-Zare, A. R., Goudarziafshar, H., & Jalilian, Z. (2019). Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivatives using isonicotinic acid as an efficient catalyst. Progress in Chemical and Biochemical Research, 2(2), 59-65.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction).
  • Divakar, S., & Ravindran, R. (2015). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 5(1), 1-1.
  • ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and diethyl malonate.
  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter.
  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a.
  • Singh, P., Paul, K., & Singh, R. (2015). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 31(3), 1435-1443.
  • Singh, P., Paul, K., & Singh, R. (2015). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University.

Sources

Application Notes and Protocols: Synthesis of Benzimidazole Derivatives Utilizing 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic entity formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug development.[1] Its structural resemblance to natural purine nucleotides allows for facile interaction with a multitude of biological macromolecules, bestowing upon its derivatives a vast spectrum of pharmacological activities.[1] Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutics, including antiviral, anticancer, anti-inflammatory, and antiparasitic agents.[2] The versatility and proven clinical success of this heterocyclic system continue to drive research into novel and efficient synthetic methodologies for creating diverse libraries of benzimidazole-based compounds for drug discovery pipelines.[3]

This application note provides a comprehensive guide for researchers and drug development professionals on the use of 2-Methyl-5-nitrobenzaldehyde as a versatile precursor in the synthesis of medicinally relevant benzimidazole derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide detailed, field-proven protocols, and offer insights into experimental design and execution.

Synthetic Strategy: One-Pot Reductive Cyclization

A highly efficient and atom-economical approach to benzimidazole synthesis involves the one-pot reductive cyclization of an o-nitroaniline with an aldehyde.[4][5] In the context of our starting material, this compound, this strategy is adapted into a three-component reaction. The process is initiated by the in-situ formation of an o-nitro-Schiff base (imine) from the condensation of this compound with a primary amine. This is immediately followed by the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final 1,2,5-trisubstituted benzimidazole derivative.

This one-pot cascade reaction is advantageous as it circumvents the need to isolate intermediates, thereby reducing reaction time, minimizing waste, and often improving overall yield.[4] The choice of reducing agent is critical for the success of this transformation, with reagents that are effective under mild conditions and tolerant of various functional groups being highly desirable.

Mechanistic Insights: The Cascade to Benzimidazole Formation

The one-pot synthesis proceeds through a well-orchestrated sequence of reactions. Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for different substrates.

  • Schiff Base Formation: The reaction commences with the nucleophilic attack of the primary amine on the carbonyl carbon of this compound. This is followed by dehydration to form the corresponding N-substituted imine (Schiff base). This step is typically reversible and often favored by the removal of water.

  • Nitro Group Reduction: The key step is the selective reduction of the nitro group on the Schiff base intermediate to a primary amine. This is achieved using a suitable reducing agent, such as sodium dithionite (Na₂S₂O₄) or a Zn/NaHSO₃ system.[1][4] This reduction is chemoselective, leaving other potentially reducible functional groups intact.[4]

  • Intramolecular Cyclization: The newly formed o-phenylenediamine derivative, now possessing two nucleophilic amino groups, undergoes a rapid intramolecular cyclization. One of the amino groups attacks the electrophilic imine carbon.

  • Aromatization: The resulting dihydrobenzimidazole intermediate is then oxidized to the thermodynamically stable aromatic benzimidazole ring system. In many protocols, this oxidation occurs spontaneously in the presence of a mild oxidant or even atmospheric oxygen.[5]

Below is a visual representation of this reaction workflow.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reductive Cyclization A This compound C o-Nitro-Schiff Base Intermediate A->C + R-NH2 - H2O B Primary Amine (R-NH2) B->C E o-Diamino Intermediate C->E Reduction of NO2 D Reducing Agent (e.g., Na2S2O4) D->E F Dihydrobenzimidazole E->F Intramolecular Cyclization G Final Benzimidazole Product F->G Oxidation/ Aromatization

Caption: Workflow for the one-pot synthesis of benzimidazoles.

Experimental Protocols

Herein, we provide two robust protocols for the synthesis of benzimidazole derivatives from this compound using different reducing systems.

Protocol 1: Sodium Dithionite-Mediated Reductive Cyclization

Sodium dithionite (Na₂S₂O₄) is an inexpensive, effective, and relatively safe reducing agent for the conversion of aromatic nitro groups to amines in an aqueous medium.[6][3] This protocol is particularly advantageous for its mild reaction conditions and simple workup procedure.

Materials:

  • This compound (1.0 mmol)

  • Substituted primary amine (e.g., benzylamine, aniline) (1.0 mmol)

  • Sodium dithionite (Na₂S₂O₄) (3.0 mmol)

  • Ethanol (10 mL)

  • Deionized water (5 mL)

  • Ammonium hydroxide solution (5 N)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol) and the selected primary amine (1.0 mmol) in ethanol (10 mL).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the Schiff base.

  • In a separate beaker, dissolve sodium dithionite (3.0 mmol) in deionized water (5 mL) to prepare a fresh 1 M aqueous solution.

  • Add the freshly prepared sodium dithionite solution to the reaction mixture.

  • Heat the reaction mixture to 70°C and maintain this temperature with stirring for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add 5 N aqueous ammonium hydroxide (2 mL) dropwise to the reaction mixture. A precipitate should form immediately.[1]

  • Filter the precipitate, wash thoroughly with cold water, and dry under reduced pressure to obtain the crude benzimidazole derivative.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Zinc/Sodium Bisulfite-Mediated Reductive Cyclization in Water

This protocol offers a greener alternative, utilizing water as the solvent and readily available, inexpensive reagents.[4] The combination of zinc dust and sodium bisulfite (or metabisulfite) provides an effective system for the in-situ reduction of the nitro group.

Materials:

  • This compound (1.0 mmol)

  • Substituted primary amine (e.g., 4-methoxybenzylamine) (1.0 mmol)

  • Zinc powder (3.0 mmol)

  • Sodium bisulfite (NaHSO₃) (6.0 mmol)

  • Deionized water (20 mL)

  • Ethyl acetate

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and the primary amine (1.0 mmol) in deionized water (20 mL).

  • Add zinc powder (3.0 mmol) and sodium bisulfite (6.0 mmol) to the mixture.

  • Stir the suspension at room temperature for 10 minutes.

  • Heat the reaction mixture to 100°C and maintain this temperature with vigorous stirring for approximately 30-60 minutes. Monitor the reaction progress by TLC.[4]

  • After the reaction is complete, cool the mixture to room temperature and filter off the metallic zinc.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography over basic alumina using a suitable eluent system (e.g., petroleum ether/ethyl acetate).[4]

Data Summary and Comparison

The choice of synthetic protocol can influence the reaction yield and time. The following table provides a comparative overview of expected outcomes based on literature precedents for similar reductive cyclizations.

ProtocolReducing SystemSolventTemperature (°C)Typical Reaction Time (h)Typical Yield Range (%)Key Advantages
1Na₂S₂O₄Ethanol/Water70575-90Mild conditions, simple workup[1][3]
2Zn/NaHSO₃Water1000.5-180-95Green solvent, short reaction time[4]

Safety and Handling of this compound

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Identification: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed or in contact with skin.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

Conclusion and Future Perspectives

The one-pot reductive cyclization of this compound with primary amines represents a highly efficient and versatile strategy for the synthesis of 1,2,5-trisubstituted benzimidazole derivatives. The protocols detailed in this application note, utilizing either sodium dithionite or a Zn/NaHSO₃ system, offer researchers reliable and adaptable methods for generating libraries of these valuable heterocyclic compounds. The choice between the protocols can be guided by factors such as desired reaction conditions (temperature), solvent preference (organic vs. aqueous), and reaction time. Further exploration of catalytic systems, such as heterogeneous catalysts, could lead to even more sustainable and scalable synthetic routes for these medicinally important scaffolds.[10]

References

  • Du, H.-C., Chen, Y.-C., & Huang, H. (2022). DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. Methods in Molecular Biology, 2541, 67–73. [Link]
  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]
  • Naeimi, H., & Alishahi, N. (2012). Highly Efficient and Facile Method for Synthesis of 2-Substituted Benzimidazoles via Reductive Cyclization of O-Nitroaniline and Aryl Aldehydes.
  • Kaur, H., et al. (2022). Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4.
  • Yang, D., et al. (2005).
  • Ibid.
  • PubChem. (n.d.). This compound.
  • Jiang, Y.-Q., et al. (2018). An efficient NaHSO3-promoted protocol for chemoselective synthesis of 2-substituted benzimidazoles in water. Chemical Papers, 72(5), 1265–1276. [Link]
  • Hanan, E. J., et al. (2010). Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Synlett, 2010(18), 2759–2764. [Link]
  • Tsukuda, T., et al. (2010). Catalytic hydrogenation of 2-nitrobenzaldehyde.
  • MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
  • Kumar, P., et al. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
  • RSC Publishing. (2023).
  • Zhang, W., et al. (2018). Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3. MDPI. [Link]

Sources

Scalable synthesis of 2-Methyl-5-nitrobenzaldehyde for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 2-Methyl-5-nitrobenzaldehyde

Introduction: The Strategic Importance of this compound

This compound is a pivotal chemical intermediate whose value is most prominently recognized in the pharmaceutical industry. Its specific arrangement of functional groups—an aldehyde, a methyl group, and a nitro group on an aromatic ring—makes it a versatile precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). A notable application is its use in the synthesis of Dobutamine, a medication used to treat cardiogenic shock and severe heart failure.

The industrial-scale synthesis of this compound, however, is not without its challenges. The primary obstacle lies in achieving high regioselectivity during the nitration of 2-methylbenzaldehyde. The competing directing effects of the activating methyl group (ortho, para-directing) and the deactivating aldehyde group (meta-directing) necessitate a finely-tuned process to maximize the yield of the desired 5-nitro isomer while minimizing byproduct formation. Furthermore, the inherent hazards of nitration reactions, such as thermal runaway and the handling of highly corrosive acids, demand robust safety protocols and precise process control.[1][2]

This document provides a detailed, scalable protocol for the synthesis of this compound, emphasizing the rationale behind the procedural choices, process optimization, and critical safety considerations essential for industrial applications.

Synthetic Strategy: Direct Nitration via Electrophilic Aromatic Substitution

The most economically viable and scalable route to this compound is the direct nitration of 2-methylbenzaldehyde. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality of Reagent Choice: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), commonly known as "mixed acid," is the standard nitrating agent for industrial processes.[2][3] The role of sulfuric acid is not merely as a solvent but as a powerful catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

The Challenge of Regioselectivity: The substitution pattern on the starting material, 2-methylbenzaldehyde, presents a classic chemical challenge.

  • The methyl group (-CH₃) is an activating, ortho, para-director.

  • The aldehyde group (-CHO) is a deactivating, meta-director.

Therefore, the nitronium ion can attack multiple positions on the aromatic ring, leading to a mixture of isomers, primarily 2-Methyl-3-nitrobenzaldehyde and the desired this compound. Precise control over reaction conditions, particularly temperature, is paramount to influence the kinetic and thermodynamic pathways, thereby maximizing the yield of the target 5-nitro isomer. Low temperatures generally favor kinetic control and can help suppress unwanted side reactions, such as oxidation of the aldehyde group.[2]

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products SM 2-Methylbenzaldehyde Product This compound (Desired Product) SM->Product Electrophilic Aromatic Substitution Byproduct 2-Methyl-3-nitrobenzaldehyde (Major Byproduct) SM->Byproduct Electrophilic Aromatic Substitution Reagents HNO₃ / H₂SO₄ (Mixed Acid)

Caption: Reaction scheme for the nitration of 2-methylbenzaldehyde.

Process Parameters and Data Summary

The following table summarizes the key quantitative data and parameters for the scalable synthesis protocol.

ParameterValue / SpecificationRationale / Source
Starting Material2-Methylbenzaldehyde (>98% purity)High purity minimizes side reactions.
Key ReagentsNitric Acid (70%), Sulfuric Acid (98%)Standard industrial-grade mixed acid components.[2][3]
Reaction Temperature0 - 10 °CCritical for controlling reaction exotherm and maximizing regioselectivity.[4][5]
Molar Ratio2-Methylbenzaldehyde : HNO₃ (1 : 1.1)A slight excess of nitric acid ensures complete conversion of the starting material.
Quenching MediumIce/WaterSafely stops the reaction and precipitates the crude product.[3][5]
Purification MethodRecrystallization (Ethanol/Water)A scalable and effective method for isomer separation.[6]
Expected Yield65-75% (post-purification)Based on analogous industrial nitration processes.
Final Product Purity>98% (by GC/HPLC)Standard requirement for pharmaceutical intermediates.
AppearanceWhite to light yellow crystalline solidPhysical characteristic of the pure compound.

Detailed Experimental Protocol

CRITICAL SAFETY NOTICE: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[1][7] The use of concentrated nitric and sulfuric acids presents a severe corrosion hazard.[8][9] This protocol must be performed in a well-ventilated area (e.g., a fume hood) with appropriate engineering controls. All personnel must wear extensive Personal Protective Equipment (PPE), including, but not limited to, acid-resistant gloves, a chemical-resistant apron or lab coat, safety goggles, and a full-face shield.[7][9] Emergency eyewash and shower stations must be immediately accessible.[8]

G A 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to 0°C C 3. Controlled Addition (Add mixture from Step 1 to Step 2) Maintain Temp < 10°C A->C B 2. Charge Reactor (2-Methylbenzaldehyde) B->C D 4. Reaction & Monitoring (Stir for 1-2 hours at 0-10°C) C->D E 5. Quenching (Pour reaction mass onto ice/water) D->E F 6. Isolation (Filter and wash crude solid) E->F G 7. Purification (Recrystallization from Ethanol/Water) F->G H 8. Drying & Analysis (Vacuum oven, GC/HPLC) G->H

Caption: Scalable workflow for this compound synthesis.

Part 1: Preparation of the Nitrating Mixture (Mixed Acid)

  • In a jacketed glass reactor cooled to 0-5 °C, charge the required volume of concentrated sulfuric acid (98%).

  • Begin vigorous agitation.

  • Slowly, add the stoichiometric amount of concentrated nitric acid (70%) dropwise via a pressure-equalizing dropping funnel. CAUTION: This addition is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature below 10 °C.

  • Once the addition is complete, stir the mixed acid for an additional 15 minutes while maintaining the temperature at 0-5 °C.

Part 2: Nitration Reaction

  • In a separate, appropriately sized jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge the 2-methylbenzaldehyde.

  • Cool the reactor containing the 2-methylbenzaldehyde to 0-5 °C.

  • Begin the slow, dropwise addition of the pre-cooled mixed acid from Part 1. The internal temperature of the reaction must be strictly maintained between 0-10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Part 3: Product Quenching and Isolation

  • Prepare a separate quench vessel containing a vigorously stirred mixture of crushed ice and water (approximately 10 parts ice/water to 1 part reaction mixture by volume).

  • Slowly and carefully transfer the completed reaction mixture from the reactor into the quench vessel. A yellow precipitate will form.

  • Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation and to hydrolyze any reactive intermediates.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove residual acids.

  • Press the cake as dry as possible on the filter.

Part 4: Purification by Recrystallization

  • Transfer the crude, moist solid to a clean flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol to redissolve the turbidity, resulting in a saturated solution.

  • Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.

  • To maximize yield, cool the flask in an ice bath for an additional 30-60 minutes.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water (1:1) mixture.

  • Dry the final product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. The melting point of pure this compound is approximately 55 °C.

Conclusion

This application note details a robust and scalable protocol for the synthesis of this compound. By implementing precise temperature control during the direct nitration of 2-methylbenzaldehyde, it is possible to manage the inherent regioselectivity challenges and reaction exothermicity. The described purification via recrystallization provides an effective and industrially applicable method for achieving the high purity required for pharmaceutical applications. Adherence to the stringent safety protocols outlined is non-negotiable to ensure a safe and efficient manufacturing process.

References

  • Title: Nitration reaction safety Source: YouTube URL:[Link]
  • Title: Synthesis of 2-nitrobenzaldehyde Source: PrepChem.com URL:[Link]
  • Title: Nitric Acid Safety Tips & Health Hazards Source: VelocityEHS URL:[Link]
  • Title: Nitric Acid Safety Tips for the Workplace Source: Nevada Technical Associ
  • Title: A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies Source: CiteSeerX URL:[Link]
  • Title: US3996289A - Process for the preparation of 2-nitrobenzaldehyde Source: Google Patents URL
  • Title: Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone Source: MDPI URL:[Link]
  • Title: Chemistry, Process Design, and Safety for the Nitration Industry Source: National Academic Digital Library of Ethiopia URL:[Link]
  • Title: Process for the preparation of 2-nitrobenzaldehydes Source: Justia P
  • Title: Process for the preparation of 2-nitrobenzaldehyde Source: Justia P
  • Title: CN102329234A - Production process of m-nitrobenzaldehyde Source: Google Patents URL
  • Title: o-NITROBENZALDEHYDE - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
  • Title: Experimental and calculated concentrations for the benzaldehyde nitration in mixed acid Source: ScienceDirect URL:[Link]
  • Title: A New Approach to the Synthesis of 2-Nitrobenzaldehyde.
  • Title: Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investig
  • Title: m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]
  • Title: EP0305812A2 - Process for the purification of nitrobenzaldehyde Source: Google Patents URL
  • Title: Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling Source: ResearchG
  • Title: Safe production of nitrated intermediates of industrial interest using traditional batch reactors and innovative microdevices Source: ResearchG

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Application Notes & Protocols: 2-Methyl-5-nitrobenzaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of 2-Methyl-5-nitrobenzaldehyde

This compound is a substituted aromatic aldehyde that serves as a highly valuable and versatile intermediate in modern organic synthesis.[1][2] Its utility stems from the unique interplay of its three functional groups: the aldehyde, the nitro group, and the methyl group. The aldehyde provides a reactive handle for a multitude of transformations including condensations, oxidations, reductions, and olefications. The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but can also be readily reduced to an amino group, opening pathways to a diverse array of nitrogen-containing heterocyclic compounds.[3][4] This combination makes this compound a strategic precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.[2][6][7]

PropertyValueSource(s)
CAS Number 16634-91-6[2]
Molecular Formula C₈H₇NO₃[1]
Molecular Weight 165.15 g/mol [2]
Appearance White to light yellow solid/powder[7]
Melting Point 53-57 °C[7]
Boiling Point 296.4 °C at 760 mmHg[6]
Purity >98% (Typical)[6][7]
Storage Store at 2-8°C under an inert atmosphere (e.g., Nitrogen)[6]
Structural Features and Reactivity

The synthetic versatility of this compound is a direct consequence of its molecular architecture.

  • The Aldehyde Group (-CHO): As a primary reactive site, the aldehyde functionality is susceptible to nucleophilic attack, making it ideal for forming new carbon-carbon and carbon-heteroatom bonds. It is a key participant in reactions such as Wittig olefination, reductive amination, and various condensation reactions.[8][9]

  • The Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but, more importantly, serves as a latent amino group. Its reduction provides a pathway to 5-amino-2-methylbenzaldehyde, a critical precursor for building heterocyclic scaffolds like quinolines.[4][10]

  • The Methyl Group (-CH₃): This group provides steric bulk and has a modest electron-donating effect, influencing the regioselectivity and kinetics of reactions involving the aromatic ring.

The strategic placement of these groups allows for sequential and controlled modifications, enabling the construction of complex molecular frameworks from a readily available starting material.

Application I: Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals with a wide range of biological activities.[4][11] The Friedländer annulation is a powerful method for quinoline synthesis, traditionally involving the reaction of a 2-aminobenzaldehyde with a compound containing an active methylene group (e.g., a ketone). A significant advancement is the use of 2-nitrobenzaldehydes in a one-pot domino reaction, which circumvents the often-limited stability and availability of the corresponding 2-aminobenzaldehydes.[4][10]

Mechanistic Insight

This process involves three key stages occurring in a single pot:

  • Nitro Group Reduction: The reaction is initiated by the in situ reduction of the nitro group of this compound to an amine using a reducing agent like iron powder in acetic acid.[10]

  • Knoevenagel Condensation: The newly formed 2-methyl-5-aminobenzaldehyde undergoes a condensation reaction with an active methylene compound (e.g., ethyl acetoacetate).[4]

  • Intramolecular Cyclization & Aromatization: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the stable, aromatic quinoline ring.[4][10]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Domino Reaction cluster_2 Workup & Isolation A Dissolve this compound & Active Methylene Compound in Glacial Acetic Acid B Heat mixture to 95-110 °C under N₂ atmosphere A->B C Add Iron (Fe) powder portion-wise B->C D Stir at 95-110 °C (Monitor by TLC) C->D E Cool to RT, filter off solids D->E F Concentrate filtrate under reduced pressure E->F G Purify crude product (Column Chromatography) F->G

Caption: Domino Nitro Reduction-Friedländer Annulation Workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 6-methyl-quinoline-3-carboxylate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Iron powder (Fe, <100 mesh)

  • Glacial acetic acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.32 mmol, 1.0 equiv) in glacial acetic acid (10 mL) in a round-bottom flask under a nitrogen atmosphere, add ethyl acetoacetate (3.0 equiv).[10]

  • Stir the mixture and heat to 95-110 °C.[4]

  • Once the target temperature is reached, add iron powder (4.0 equiv relative to the nitro compound) in small portions over 15 minutes. An immediate color change is typically observed.[4][10]

  • Continue stirring the reaction mixture at 95-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the acetic acid and ethyl acetate.

  • Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired quinoline product.

Data Summary

The domino nitro reduction-Friedländer synthesis is a high-yielding method applicable to a variety of substituted 2-nitrobenzaldehydes and active methylene compounds.[4][10]

Starting MaterialActive Methylene CompoundKey ReagentSolventTemp (°C)Typical Yield (%)
2-NitrobenzaldehydeEthyl acetoacetateFe powderAcetic Acid95-110~85-95
2-NitrobenzaldehydeAcetophenoneFe powderAcetic Acid95-110~80-90
5-Fluoro-2-nitrobenzaldehydeDimedoneFe powderAcetic Acid95-110~75-85

(Note: Yields are representative and adapted from similar reactions.[10] Actual yields may vary.)

Application II: Alkene Synthesis via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent).[12] This reaction is highly reliable for converting the aldehyde group of this compound into an alkene, offering a route to stilbene derivatives and α,β-unsaturated esters, which are valuable synthetic intermediates.

Mechanistic Insight

The reaction proceeds via the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate called a betaine, which rapidly rearranges and collapses to form a four-membered oxaphosphetane ring.[12] The decomposition of this intermediate is driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, which is the reaction's byproduct, yielding the desired alkene.[13] Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene.[8][12]

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Alkene Formation cluster_2 Workup & Isolation A Suspend phosphonium salt in an appropriate solvent (e.g., THF) B Add a strong base (e.g., n-BuLi, t-BuOK) at low temperature to form the ylide A->B C Add a solution of This compound dropwise B->C D Allow reaction to warm to RT and stir until complete (Monitor by TLC) C->D E Quench reaction with saturated aq. NH₄Cl D->E F Extract with an organic solvent (e.g., EtOAc) E->F G Wash, dry, and concentrate the organic phase F->G H Purify by column chromatography or recrystallization G->H

Caption: General workflow for the Wittig olefination reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl (E)-3-(2-methyl-5-nitrophenyl)acrylate using a stabilized ylide.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • This compound

  • Dichloromethane (DCM), dry

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (3.7 mmol, 1.0 equiv) in dry DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.[8]

  • In a separate flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.5-2.0 equiv) in dry DCM (20 mL).

  • Add the ylide solution dropwise to the cooled aldehyde solution over 15-20 minutes.[8]

  • Stir the resulting mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (using a hexane/ethyl acetate gradient) to separate the product from the triphenylphosphine oxide byproduct and afford the pure (E)-alkene.[8]

Data Summary

The Wittig reaction is highly versatile. The choice of ylide and reaction conditions dictates the outcome.[14]

AldehydeYlideBase/SolventTemp (°C)Product TypeTypical Yield (%)
Aromatic AldehydeStabilized (e.g., Ph₃P=CHCO₂Et)None/DCM0 to RT(E)-α,β-Unsaturated Ester70-90[8]
Aromatic AldehydeNon-stabilized (e.g., Ph₃P=CH₂)n-BuLi/THF-15 to 0Terminal Alkene75-95[8]
KetoneStabilized (e.g., Ph₃P=CHCO₂Et)None/TolueneReflux(E)-α,β-Unsaturated EsterOften lower/slower than aldehydes[14]

Application III: Secondary Amine Synthesis via Reductive Amination

Reductive amination is one of the most powerful methods for forming C-N bonds and is widely used for the synthesis of amines.[9] The process involves two steps, often performed in one pot: the formation of an imine or enamine by reacting an aldehyde with a primary or secondary amine, followed by the reduction of this intermediate to the corresponding amine.[15] Using this compound, this reaction provides direct access to a wide range of substituted N-benzylamine derivatives.

Mechanistic Insight
  • Imine Formation: The reaction begins with the nucleophilic attack of a primary amine on the carbonyl carbon of this compound. This is typically catalyzed by mild acid. Subsequent dehydration of the resulting carbinolamine intermediate yields a C=N double bond, forming a Schiff base (imine).

  • Reduction: A reducing agent, present in the reaction mixture, reduces the imine to the final secondary amine. A key advantage is that common reducing agents for this purpose, such as sodium triacetoxyborohydride (STAB), are mild enough not to reduce the starting aldehyde or the aromatic nitro group.[9]

Experimental Workflow

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Workup & Isolation A Combine this compound and a primary amine in a solvent (e.g., DCE, THF) B Add a catalytic amount of acetic acid (optional) A->B C Add reducing agent (e.g., NaBH(OAc)₃) portion-wise B->C D Stir at room temperature until complete (Monitor by TLC) C->D E Quench with water or saturated aq. NaHCO₃ D->E F Extract with an organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol

This protocol describes the synthesis of N-benzyl-1-(2-methyl-5-nitrophenyl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 10 mL), add benzylamine (1.1 mmol, 1.1 equiv).[9]

  • If the reaction is slow, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise over 10 minutes. Be cautious of initial gas evolution.[9]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure secondary amine.

Data Summary

Reductive amination tolerates a wide range of functional groups.[9]

Carbonyl CompoundAmineReducing AgentSolventProductTypical Yield (%)
AldehydePrimary AmineNaBH(OAc)₃DCESecondary Amine70-95[9]
KetonePrimary AmineNaBH(OAc)₃ / AcOHDCESecondary Amine60-90[9]
AldehydeSecondary AmineNaBH(OAc)₃DCETertiary Amine70-95[9]
AldehydeNitroareneH₂ / CatalystVariousSecondary AmineVaries[15][16]

Safety Precautions

This compound should be handled with appropriate safety measures in a well-ventilated fume hood.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2] One source notes the compound may be pyrophoric, meaning it could spontaneously ignite in air.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid generating dust. Keep away from heat, sparks, and open flames. Store under an inert atmosphere.[6]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this or any other chemical.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. [Link]
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX. [Link]
  • This compound | 16634-91-6 | C8H7NO3. Appchem. [Link]
  • Reductive amination of nitrobenzene with different aldehydes.
  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]
  • A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Wittig Reaction - Common Conditions.
  • The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condens
  • This compound | C8H7NO3 | CID 12654145. PubChem. [Link]
  • This compound. Journal of the Chemical Society C - RSC Publishing. [Link]
  • m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses Procedure. [Link]
  • Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. [Link]
  • Wittig Reaction. Organic Chemistry Portal. [Link]
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers. [Link]
  • Synthesis of 2-nitrobenzaldehyde. PrepChem.com. [Link]
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. [Link]
  • Amine synthesis by reductive amination (reductive alkyl

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Application Notes and Protocols for 2-Methyl-5-nitrobenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

2-Methyl-5-nitrobenzaldehyde is an aromatic aldehyde characterized by a unique substitution pattern on the benzene ring: a methyl group at the 2-position, a nitro group at the 5-position, and the aldehyde functionality at the 1-position. This arrangement of electron-donating (methyl) and electron-withdrawing (nitro, aldehyde) groups creates a molecule with distinct electronic and steric properties, making it a compelling, albeit underutilized, precursor in the field of advanced materials.

The aldehyde group serves as a highly reactive handle for condensation reactions, most notably with primary amines to form Schiff bases (imines). The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule and any subsequent materials. It can enhance properties relevant to nonlinear optics and can also be chemically reduced to an amino group, providing a pathway to further functionalization.

This guide provides detailed protocols and insights for researchers, materials scientists, and drug development professionals on the potential applications of this compound, focusing on its use as a precursor for synthesizing functional Schiff bases for various material applications. While direct literature on the materials science applications of this specific isomer is nascent, the principles and protocols outlined here are derived from well-established chemistry of analogous nitrobenzaldehydes and serve as a robust starting point for innovation.

Core Application: Synthesis of Functional Schiff Bases

The primary utility of this compound in materials science lies in its conversion to Schiff bases. The resulting imine-containing molecules are not merely synthetic intermediates but often form the core of the final functional material. They are widely used as ligands for metal complexes, monomers for polymers, and as standalone molecules with interesting photophysical properties.

Causality Behind Experimental Choices in Schiff Base Synthesis

The condensation reaction between an aldehyde and a primary amine is a reversible equilibrium-driven process. To ensure high yields of the Schiff base, the equilibrium must be shifted towards the product side. This is typically achieved by:

  • Solvent Choice: Using a solvent like absolute ethanol or methanol is standard. These solvents readily dissolve the reactants, and the water byproduct can be removed, often azeotropically, by refluxing, which drives the reaction forward.

  • Catalysis: The reaction is often catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the oxygen of the aldehyde's carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

  • Removal of Water: As water is a byproduct, its removal is crucial for driving the reaction to completion, in accordance with Le Châtelier's principle. This is often accomplished by heating the reaction mixture under reflux.

Protocol 1: General Synthesis of a Schiff Base from this compound

This protocol describes a general and robust method for the condensation reaction between this compound and a generic primary amine (R-NH₂).

Materials:

  • This compound (C₈H₇NO₃, MW: 165.15 g/mol )[1][2]

  • Primary amine of choice (e.g., aniline, substituted anilines, alkylamines)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol. To this solution, add an equimolar amount of the selected primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux with constant stirring for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation of Product: Upon completion, allow the mixture to cool to room temperature. The Schiff base product, which is typically a colored solid, will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.

Self-Validation System:

  • TLC Monitoring: The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, product spot provides real-time validation of the reaction's progress.

  • Characterization: The structure of the synthesized Schiff base should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. FT-IR is particularly useful for confirming the formation of the imine bond (C=N stretch, typically appearing around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C-H stretch (around 2720-2820 cm⁻¹) and the primary amine N-H stretches (around 3300-3500 cm⁻¹).

Application Area 1: Ligands for Functional Metal Complexes and Sensing

Schiff bases are excellent ligands for a wide variety of metal ions due to the presence of the imine nitrogen, which has a lone pair of electrons available for coordination. By incorporating this compound into a Schiff base, the resulting ligand can be used to create metal complexes with potential applications in catalysis and chemical sensing.

Design Principles for Sensing Applications

Schiff bases derived from nitrobenzaldehydes can act as colorimetric sensors for anions or metal ions.[3] The sensing mechanism often relies on a change in the electronic properties of the molecule upon binding with the analyte, leading to a visible color change. The electron-withdrawing nitro group can enhance the sensitivity of the sensor by modulating the electron density of the conjugated system.

Protocol 2: Synthesis of a Schiff Base for Potential Anion Sensing

This protocol details the synthesis of a Schiff base from this compound and 2,4-dinitrophenylhydrazine, a system analogous to known carbonate sensors.[3]

Materials:

  • This compound (1 equivalent)

  • 2,4-dinitrophenylhydrazine (1 equivalent)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve 2,4-dinitrophenylhydrazine (0.01 mol) in ethanol.

  • Add this compound (0.01 mol) to the solution.

  • Add a small amount of glacial acetic acid as a catalyst.

  • Heat the mixture under reflux at 60-70°C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the pure Schiff base product.

Characterization and Testing:

  • The product should be characterized by UV-Vis and FT-IR spectroscopy.

  • For sensor testing, a solution of the Schiff base in a suitable solvent (e.g., DMF) can be prepared. The addition of various anions (e.g., carbonate, fluoride, acetate) should be monitored for a color change and a shift in the UV-Vis absorption spectrum. A noticeable color change from yellow to red, for instance, would indicate a positive sensing event.[3]

Application Area 2: Precursors for Nonlinear Optical (NLO) Materials

Organic molecules with large second-order nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. A common molecular design for NLO materials involves a π-conjugated system with electron-donating and electron-withdrawing groups at opposite ends of the molecule.

The Schiff base derived from this compound and an electron-donating amine (like p-anisidine) would create a "push-pull" system. The nitro group acts as a strong electron acceptor, while the methoxy group on the aniline moiety would act as an electron donor, with the imine bond and aromatic rings forming the conjugated bridge. This molecular structure is conducive to a large second-order hyperpolarizability (β), a key parameter for NLO activity. While specific data for this compound derivatives is not available, related nitrobenzaldehyde derivatives have been investigated for these properties.[4]

Workflow for NLO Material Development

Caption: Workflow for the development of NLO materials from Schiff base precursors.

Application Area 3: Monomers for Advanced Polymers

By synthesizing a Schiff base from this compound and a diamine, it is possible to create a monomer that can be used in polymerization reactions. For example, reacting this compound with a diamine like ethylenediamine would produce a bis-Schiff base. This molecule could then potentially be used in polycondensation reactions to form poly(azomethine)s. These polymers are known for their thermal stability and semiconductor properties.

Furthermore, the nitro groups on the polymer backbone could be chemically reduced to amino groups, providing sites for further functionalization, such as cross-linking or the attachment of other functional moieties.

Conceptual Synthetic Pathway for a Poly(azomethine)

Polymer_Synthesis cluster_reactants Reactants Monomer1 This compound Reaction Polycondensation (Schiff Base Formation) Monomer1->Reaction Monomer2 Diamine (e.g., p-Phenylenediamine) Monomer2->Reaction Polymer Poly(azomethine) with Pendant Nitro Groups Reaction->Polymer Reduction Reduction of Nitro Groups (e.g., SnCl2/HCl) Polymer->Reduction FunctionalPolymer Functionalized Polymer with Pendant Amino Groups Reduction->FunctionalPolymer

Caption: Conceptual pathway for the synthesis of a functional polymer using this compound.

Quantitative Data Summary

Due to the limited specific literature on this compound in materials science, the following table summarizes key data for the starting material and provides expected/analogous data for its Schiff base derivatives based on literature for similar compounds.

ParameterThis compoundSchiff Base Derivative (Generic)Source/Comment
Molecular Formula C₈H₇NO₃Varies with amine[2]
Molecular Weight 165.15 g/mol Varies with amine[1][2]
CAS Number 16634-91-6N/A[1][2]
Melting Point 50-60 °CTypically higher than reactants[1]
Appearance SolidOften colored crystalline solid[1]
FT-IR (C=N stretch) N/A~1600-1650 cm⁻¹Expected range for imines.
Schiff Base Yield N/A70-95%Based on analogous reactions.[5]

Conclusion and Future Outlook

This compound represents a versatile and currently under-explored building block for materials science. Its straightforward conversion into a wide array of Schiff bases opens the door to the creation of novel functional materials. The protocols and conceptual frameworks provided in this guide, based on robust and well-established chemical principles, offer a solid foundation for researchers to begin exploring this compound's potential in areas such as chemical sensing, nonlinear optics, and advanced polymers. The unique substitution pattern of the methyl and nitro groups may lead to materials with enhanced solubility, stability, or electronic properties compared to derivatives of more common nitrobenzaldehyde isomers, making this a promising area for future research and development.

References

  • Yoon, S., & Kim, E. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 8(1), 123-131.
  • MDPI. (2003). (PDF) Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands.
  • International Journal of Trend in Scientific Research and Development. (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde.
  • Indian Journal of Chemistry. (2023). Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds.
  • Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • Hidayati, N., et al. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry.
  • Al-Amiery, A. A., et al. (2016). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. BioMed Research International.
  • ResearchGate. (2020). Elucidation of the structure, spectroscopic techniques and quantum chemical investigations on nonlinear optical material 2-hydroxy-5-methylbenzaldehyde.
  • ResearchGate. (2011). Synthesis of m-nitrobenzaldehyde.
  • ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
  • PubChem. This compound.

Sources

Application Notes & Protocols: Synthesis of Novel Ligands from 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Methyl-5-nitrobenzaldehyde in Ligand Design

This compound is a substituted aromatic aldehyde that serves as a highly strategic and versatile precursor in synthetic organic chemistry. Its utility stems from a unique combination of functional groups on the benzene ring:

  • The Aldehyde Group (-CHO): An electrophilic center, readily participating in condensation reactions to form a wide array of derivatives.[1]

  • The Nitro Group (-NO₂): A potent electron-withdrawing group that significantly influences the electronic properties of the molecule. It enhances the reactivity of the aldehyde and imparts unique characteristics to the resulting ligands, often contributing to biological activity or catalytic potential.[2][3]

  • The Methyl Group (-CH₃): An electron-donating group that can influence the steric and electronic environment of the molecule, allowing for fine-tuning of the final ligand's properties.

This guide provides detailed protocols for the synthesis of two distinct classes of ligands derived from this compound: versatile Schiff base ligands and pharmaceutically relevant 1,5-benzodiazepine derivatives. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the creation of novel molecular entities.

Application Note 1: Synthesis of Schiff Base (Imine) Ligands

Principle & Rationale: The condensation reaction between an aldehyde and a primary amine is a fundamental transformation that yields a Schiff base, a compound characterized by a carbon-nitrogen double bond (azomethine group).[3] These compounds are exceptionally valuable as ligands in coordination chemistry because the imine nitrogen atom provides an excellent site for coordinating with metal ions.[3][4] The reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The electron-withdrawing nitro group on the this compound scaffold makes the carbonyl carbon more electrophilic, facilitating the initial amine attack and often leading to high-yield reactions.[3]

Protocol 1A: Synthesis of a Bidentate N,O-Type Schiff Base

This protocol details the synthesis of a bidentate ligand through the condensation of this compound with 2-aminophenol. The resulting ligand possesses both nitrogen (imine) and oxygen (hydroxyl) donor atoms, making it an effective chelating agent for various metal ions.

Experimental Workflow Diagram

start Dissolve this compound in Absolute Ethanol mix Combine Solutions in Round-Bottom Flask start->mix amine Dissolve 2-Aminophenol in Absolute Ethanol amine->mix catalyst Add Glacial Acetic Acid (Catalytic Amount) mix->catalyst reflux Reflux for 2-4 Hours (Monitor by TLC) catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Induce Precipitation (Cool in Ice Bath) cool->precipitate filter Collect Product via Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Product Under Vacuum wash->dry product Pure Schiff Base Ligand dry->product

Caption: Workflow for the synthesis of a bidentate Schiff base ligand.

Reagents and Materials

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound1.0165.15101.65 g
2-Aminophenol1.0109.13101.09 g
Absolute Ethanol---~50 mL
Glacial Acetic AcidCatalytic--3-4 drops

Step-by-Step Protocol

  • Preparation of Reactant Solutions: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol (~25 mL), gently warming if necessary. In a separate beaker, dissolve the 2-aminophenol (1.0 eq) in absolute ethanol (~25 mL).

  • Reaction Initiation: Add the 2-aminophenol solution to the stirred aldehyde solution in the flask.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3][5]

    • Scientist's Note: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the amine.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.[4][5]

  • Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid product may precipitate upon cooling.[4] If precipitation is slow, the flask can be placed in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[4]

  • Drying: Dry the purified Schiff base ligand in a vacuum oven at a low temperature (~50 °C) to a constant weight.

Protocol 1B: Synthesis of a Chiral Tetradentate N₂O₂-Type (Salen-type) Schiff Base

This protocol describes the synthesis of a more complex, chiral tetradentate ligand by reacting two equivalents of this compound with one equivalent of a chiral diamine, (1R,2R)-(-)-1,2-diaminocyclohexane. Such ligands are of great interest in asymmetric catalysis.[2][6]

Experimental Workflow Diagram

start Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane in Absolute Ethanol mix Add Aldehyde Solution Dropwise to Diamine Solution start->mix aldehyde Prepare Solution of this compound in Absolute Ethanol aldehyde->mix reflux Reflux for 30-36 Hours mix->reflux cool Cool Reaction to Room Temperature reflux->cool precipitate Add Water to Induce Precipitation cool->precipitate stir Stir Mixture for Several Hours precipitate->stir filter Collect Solid Product by Filtration stir->filter wash Wash Precipitate with Water filter->wash dry Dry Product in Vacuum Oven wash->dry product Pure Chiral Tetradentate Ligand dry->product

Caption: Workflow for synthesizing a chiral tetradentate Schiff base.

Reagents and Materials

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
This compound2.0165.15101.65 g
(1R,2R)-(-)-1,2-diaminocyclohexane1.0114.1950.57 g
Absolute Ethanol---~20 mL
Water---~50 mL

Step-by-Step Protocol

  • Preparation of Amine Solution: In a 50 mL round-bottom flask, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 eq) in absolute ethanol (~10 mL).

  • Addition of Aldehyde: To the stirred amine solution, add a solution of this compound (2.0 eq) in absolute ethanol (~10 mL).[6]

    • Scientist's Note: Using a 2:1 stoichiometric ratio of aldehyde to diamine is crucial for ensuring the formation of the tetradentate ligand where both primary amine groups of the cyclohexane backbone react.

  • Reflux: Attach a reflux condenser and heat the resulting mixture to reflux for 30-36 hours.[2][6] The extended reaction time is often necessary for the formation of the bis-imine from the sterically hindered diamine.

  • Isolation: After cooling the reaction mixture to room temperature, add water (~50 mL) to the flask. This will cause the organic ligand to precipitate out of the ethanol/water mixture.[6]

  • Purification: Stir the resulting suspension for several hours to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted diamine or residual solvent.

  • Drying: Dry the purified yellow-orange solid in a vacuum oven to obtain the final chiral ligand.

Application Note 2: Synthesis of 1,5-Benzodiazepine Derivatives

Principle & Rationale: 1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds that form the core of many pharmaceutically active agents. A common synthetic route involves the acid-catalyzed condensation of an o-phenylenediamine with two equivalents of an aldehyde.[7] This reaction provides a straightforward and efficient method for constructing this privileged scaffold. Using this compound as the aldehyde component introduces two nitro-substituted aromatic rings into the final structure, which can be valuable for modulating the compound's biological activity.

Protocol 2: Synthesis of a Substituted Dibenzo[b,f][3][4]diazepine

This protocol outlines the reaction between o-phenylenediamine and this compound to form the corresponding 1,5-benzodiazepine derivative.

Experimental Workflow Diagram

start Dissolve o-Phenylenediamine and This compound in Ethanol catalyst Add Catalytic Amount of Glacial Acetic Acid start->catalyst reflux Reflux for 4-6 Hours (Monitor by TLC) catalyst->reflux cool Cool Reaction Mixture to Room Temperature reflux->cool precipitate Induce Precipitation in Ice Bath cool->precipitate filter Collect Product by Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Product Under Vacuum wash->dry product Pure 1,5-Benzodiazepine Derivative dry->product

Sources

Application Notes & Protocols: Metal-Catalyzed Reactions Involving 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Methyl-5-nitrobenzaldehyde

This compound is a versatile aromatic compound characterized by a unique electronic landscape. The benzene ring is functionalized with an electron-withdrawing nitro group and a reactive aldehyde moiety, in addition to a methyl group. This specific arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and functionalized aromatic systems that are prevalent in medicinal chemistry and materials science. The aldehyde group serves as a reactive handle for condensation and addition reactions, while the nitro group can be readily transformed into an amine, opening up a vast array of synthetic possibilities. This guide provides an in-depth exploration of key metal-catalyzed reactions involving this compound, offering both the theoretical underpinnings and detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Iron-Mediated Reductive Cyclization: The Domino Friedländer Annulation for Quinolone Synthesis

The quinoline scaffold is a privileged structure in drug discovery, found in numerous pharmaceuticals with a wide range of biological activities.[1] The Friedländer annulation is a classic and powerful method for quinoline synthesis. A significant advancement of this method involves the use of 2-nitrobenzaldehydes in a one-pot domino reaction. This approach leverages an in-situ reduction of the nitro group, followed by condensation and cyclization, thereby bypassing the need for often unstable or commercially unavailable 2-aminobenzaldehydes.[1][2]

Scientific Principles and Causality

This reaction is a prime example of a domino, or cascade, reaction where multiple bond-forming events occur in a single pot without the isolation of intermediates. The process is initiated by the reduction of the nitro group to an amine, for which iron powder in acetic acid is a cost-effective and efficient system.[2] The newly formed 2-amino-5-methylbenzaldehyde is highly reactive and immediately undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-ketoester).[1] The resulting intermediate then undergoes an intramolecular cyclization followed by dehydration to furnish the aromatic quinoline ring.[1] The choice of iron in acetic acid is strategic; it is mild enough to selectively reduce the nitro group in the presence of the aldehyde and other functionalities on the coupling partner.[2]

Experimental Protocol: Synthesis of a Substituted Quinolone

This protocol details the synthesis of a substituted quinoline from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Iron powder (<325 mesh)

  • Glacial acetic acid

  • Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Celite

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv., e.g., 1.65 g, 10 mmol) in glacial acetic acid (30 mL).

  • Add ethyl acetoacetate (1.5 equiv., e.g., 1.95 g, 15 mmol) to the solution.

  • Heating: Begin stirring the mixture and heat to 100-110 °C.

  • Addition of Iron: Once the target temperature is reached, add iron powder (4.0 equiv., e.g., 2.23 g, 40 mmol) portion-wise over 15-20 minutes to control the exotherm.

  • Reaction Monitoring: Maintain the reaction at 100-110 °C and monitor the disappearance of the starting material by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron residues. Wash the Celite pad with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to remove the acetic acid.

    • Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired ethyl 7-methyl-2-methylquinoline-3-carboxylate.

Data Presentation
ParameterValue
Starting MaterialThis compound
Active Methylene CmpdEthyl acetoacetate
Reducing AgentIron powder in glacial acetic acid
Reaction Temperature100-110 °C
Reaction Time2-4 hours
Typical Yield75-90% (based on analogous reactions)[2]
Visualization: Domino Friedländer Annulation Workflow

Friedlander_Workflow cluster_Reaction One-Pot Reaction cluster_Workup Work-up cluster_Purification Purification Start This compound + Ethyl Acetoacetate in Acetic Acid Heat Heat to 100-110 °C Start->Heat AddFe Add Fe Powder Heat->AddFe Reflux Reflux 2-4h AddFe->Reflux Filter Filter through Celite Reflux->Filter Concentrate Concentrate Filter->Concentrate Neutralize Neutralize with NaHCO3 Concentrate->Neutralize Extract Extract & Dry Neutralize->Extract Column Column Chromatography Extract->Column Product Pure Quinolone Derivative Column->Product

Caption: Workflow for the Iron-Mediated Domino Friedländer Annulation.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3] While this compound itself is not a typical substrate for these reactions as it lacks a halide or triflate leaving group, it can be readily converted into suitable precursors. Furthermore, the principles of these reactions are crucial for any drug development professional.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate.[4] To utilize this compound in a Suzuki coupling, it would first need to be halogenated (e.g., brominated or iodinated) at a position on the aromatic ring. The nitro and aldehyde groups are generally tolerated under Suzuki conditions, although the aldehyde can sometimes interfere with the catalyst.

Scientific Principles and Causality: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] The choice of ligand, base, and solvent is critical for an efficient reaction and depends on the specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

Materials:

  • Halogenated this compound derivative (e.g., 2-bromo-6-methyl-3-nitrobenzaldehyde) (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide, arylboronic acid, and base.

  • Add the palladium catalyst.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heating: Heat the reaction mixture (typically 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool to room temperature, add water, and extract with an organic solvent. The organic layers are then washed, dried, and concentrated.

  • Purification: Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds between an aryl halide and an amine.[6] A powerful application in the context of our topic involves the reduction of the nitro group in this compound to an amine, followed by protection of the aldehyde and subsequent Buchwald-Hartwig coupling of a halogenated derivative. A more direct route involves the reduction of a halogenated this compound to the corresponding aniline, which can then be used as the amine coupling partner.

Scientific Principles and Causality: The mechanism is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to form the C-N bond.[6] The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.[7]

Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L_n(Ar)Pd(II)-X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR'R'' PdII_Amine [L_n(Ar)Pd(II)(HNR'R'')]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_n(Ar)Pd(II)-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Rhodium-Catalyzed C-H Functionalization

Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials. Rhodium catalysts are particularly effective for the chelation-assisted C-H activation of benzaldehydes.[8] The aldehyde group can coordinate to the rhodium center, directing the activation of the ortho C-H bond.

Scientific Principles and Causality

In these reactions, a directing group (in this case, often an in situ formed imine from the aldehyde) coordinates to the rhodium(III) catalyst. This brings the catalyst into close proximity to an ortho C-H bond, which is then cleaved in a concerted metalation-deprotonation step. The resulting rhodacycle can then react with a coupling partner, such as an alkyne or an alkene, followed by reductive elimination to give the product and regenerate the active catalyst.[9]

General Protocol for Rh(III)-Catalyzed C-H Activation/Annulation

Materials:

  • This compound (1.0 equiv.)

  • Amine (for directing group formation, e.g., an amino acid, 1.1 equiv.)

  • Coupling partner (e.g., an alkyne, 1.5 equiv.)

  • Rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%)

  • Base/additive (e.g., CsOAc, 2.0 equiv.)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • Reaction Setup: To a reaction tube, add this compound, the amine, the coupling partner, the rhodium catalyst, and the base.

  • Add the solvent and seal the tube.

  • Heating: Heat the reaction mixture to the required temperature (often 80-120 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the reaction, dilute with an organic solvent, and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

This compound is a substrate with immense potential for the synthesis of complex and valuable molecules. The metal-catalyzed reactions discussed herein—ranging from classical reductive cyclizations to modern cross-coupling and C-H activation strategies—provide a powerful toolkit for researchers. By understanding the underlying mechanisms and carefully selecting the appropriate catalytic system, scientists can unlock the synthetic utility of this versatile building block for applications in drug discovery, materials science, and beyond.

References

  • Wikipedia (2023). Buchwald–Hartwig amination. In Wikipedia.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4125.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 2537–2545.
  • Chemistry LibreTexts (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Organic Chemistry Portal. Heck Reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • YouTube (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry.
  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). Accounts of Chemical Research, 44(8), 651–663.
  • PubMed (2023). Rhodium-Catalyzed Asymmetric C-H Functionalization Reactions.
  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate (2022). Cubical Palladium Nanoparticles on C@Fe3O4 for Nitro reduction, Suzuki-Miyaura Coupling and Sequential Reactions.
  • Taylor & Francis Online. Heck reaction – Knowledge and References.
  • Chemistry LibreTexts (2020). 17.2: Palladium catalyzed couplings.
  • Wikipedia (2024). Sonogashira coupling. In Wikipedia.
  • ResearchGate (2025). Palladium(0)-catalyzed Domino C−N Coupling/Hydroamination/C−H Arylation: Efficient Synthesis of Benzothieno[2′,3′:4,5]pyrrolo[1,2-f]phenanthridines.
  • Flow Chemistry: Sonogashira Coupling. (n.d.).
  • PubMed (2015). Iridium- and rhodium-catalyzed C-H activation and formyl alkynylation of benzaldehydes under chelation-assistance.
  • PubMed (2016). Iridium- And Rhodium-Catalyzed C-H Activation and Formyl Arylation of Benzaldehydes Under Chelation-Assistance.
  • RSC Publishing (1967). This compound. Journal of the Chemical Society C: Organic.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • NIH (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
  • ACS Publications (2013). Aerobic Copper-Catalyzed Organic Reactions. Chemical Reviews.
  • EliScholar - Yale University. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • Organic Chemistry Portal. Nitro Reduction.
  • ResearchGate (2025). Palladium Catalysts for Cross-Coupling Reaction.
  • Scilit. In Situ Generated Iron Oxide Nanocrystals as Efficient and Selective Catalysts for the Reduction of Nitroarenes using a Continuous Flow Method.
  • ChemRxiv (2022). Amine-Catalyzed Copper-Mediated C–H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group.
  • NIH (2023). Applying green chemistry principles to iron catalysis: mild and selective domino synthesis of pyrroles from nitroarenes.
  • NIH (2025). Iron-Catalyzed Alkylation–Reduction of N‑Methyl Nitrones via LMCT Activation.
  • RSC Publishing (2022). Retracted Article: Copper catalyzed direct C–H double methylation of aromatic aldehydes employing methanol as an alkylating agent. Green Chemistry.
  • MDPI (2022). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions.
  • ResearchGate (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
  • YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO-Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-5-nitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

The most common and direct synthetic route to this compound is the selective oxidation of the corresponding toluene derivative, 2-methyl-5-nitrotoluene. This method avoids the often problematic isomeric mixtures that can arise from the nitration of 2-methylbenzaldehyde.[1] Our focus will be on troubleshooting and optimizing this key oxidation step.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions and answers to directly address the most frequent challenges encountered during the synthesis.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes?

A low yield is the most common issue, often stemming from several interconnected factors. A systematic diagnosis is crucial for improvement.

  • Cause 1: Ineffective Oxidizing Agent: The choice and condition of the oxidizing agent are paramount. For the selective oxidation of a methyl group to an aldehyde, a mild, heterogeneous oxidant like manganese dioxide (MnO₂) is often used to prevent over-oxidation. However, the reactivity of MnO₂ is highly variable and depends on its method of preparation and activation.[2] Commercially available MnO₂ may not be sufficiently active.

    • Solution: Use "activated" MnO₂. Activation is typically achieved by heating the MnO₂ under vacuum (e.g., at 100-120 °C) for several hours to remove adsorbed water and increase surface area. For benzylic oxidations, a large stoichiometric excess (5-10 equivalents or more) of activated MnO₂ is often required to drive the reaction to completion.[2][3]

  • Cause 2: Over-oxidation to Carboxylic Acid: A significant yield loss pathway is the oxidation of the desired this compound to the corresponding 2-methyl-5-nitrobenzoic acid.[4] This is especially prevalent with stronger oxidizing agents or if the reaction is run for too long or at too high a temperature.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). Aim for the point of maximum aldehyde formation before significant acid byproduct appears. Using a milder, selective oxidant like activated MnO₂ helps minimize this side reaction compared to agents like potassium permanganate.

  • Cause 3: Sub-optimal Reaction Conditions: Temperature and solvent play a critical role. The oxidation with MnO₂ is a heterogeneous reaction occurring on the catalyst's surface.[5]

    • Solution: The reaction is often performed at reflux in a solvent like dichloromethane, chloroform, or petroleum ether.[3] The solvent must be chosen carefully to ensure the starting material is soluble while not interfering with the oxidant. If the reaction is sluggish, cautiously increasing the temperature or extending the reaction time (while monitoring by TLC) can help. However, be aware that excessive heat can promote over-oxidation.[6]

  • Cause 4: Purity of Starting Material: Impurities in the 2-methyl-5-nitrotoluene can interfere with the catalyst surface or introduce unwanted side reactions, leading to lower yields.

    • Solution: Ensure the purity of your starting material by checking its melting point or running an analytical characterization (e.g., NMR) before starting the reaction. Purify if necessary.

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low or No Yield Inactive MnO₂ Use freshly activated MnO₂ (heat under vacuum) in large excess (5-10 eq).
Over-oxidation to carboxylic acid Monitor reaction closely with TLC; avoid excessive heat or prolonged reaction times.
Sub-optimal conditions Reflux in an appropriate solvent (e.g., chloroform); optimize time and temperature.

| | Impure starting material | Verify the purity of 2-methyl-5-nitrotoluene before starting. |

Q2: My TLC plate shows multiple spots. What are the likely impurities and how can I purify my product?

Multiple spots on a TLC plate are a clear sign of an impure product mixture. Identifying these spots is the first step toward effective purification.[7]

  • Spot Identification:

    • Starting Material: One spot will likely correspond to unreacted 2-methyl-5-nitrotoluene. It will be the least polar component (highest Rf value).

    • Product: The desired this compound is more polar than the starting material (lower Rf).

    • Byproduct: The most common byproduct, 2-methyl-5-nitrobenzoic acid, is highly polar and will have the lowest Rf value, often streaking if the TLC plate is not developed in a solvent system containing a small amount of acid (like acetic acid).

  • Purification Strategies:

    • Aqueous Wash: Before chromatographic purification, it is highly advisable to perform a workup that includes washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This basic wash will react with the acidic 2-methyl-5-nitrobenzoic acid, converting it into its water-soluble sodium salt, which is then removed into the aqueous layer.[4]

    • Recrystallization: If the primary impurity is unreacted starting material, recrystallization can be effective. A mixed solvent system is often required.[7] Good starting points include toluene/petroleum ether or ethyl acetate/hexane. The goal is to find a solvent pair where the product is soluble in the hot solvent (or first solvent) but sparingly soluble when cooled or upon addition of the second "anti-solvent".

    • Column Chromatography: This is the most robust method for separating compounds with similar polarities.[7] A silica gel column using a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) typically provides good separation of the starting material, product, and other non-acidic byproducts.

Comparison of Purification Methods

Method Best For Removing Pros Cons
Aqueous Wash (NaHCO₃) Acidic byproducts (e.g., carboxylic acid) Fast, simple, removes a major impurity class. Ineffective for non-acidic impurities like starting material.
Recrystallization Small amounts of impurities with different solubility profiles. Can yield very pure material; scalable. Finding the right solvent can be time-consuming; may result in "oiling out".[7]

| Column Chromatography | Complex mixtures, isomers, compounds with similar polarity. | Excellent separation power for difficult mixtures. | More time-consuming, requires larger solvent volumes, potential for product loss on the column.[7] |

Q3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

"Oiling out" is a common frustration during recrystallization. It happens when the solute comes out of the supersaturated solution at a temperature above its melting point.[7]

  • Solution 1: Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (the one the compound is more soluble in) to prevent immediate oiling out upon cooling. Then, allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-defined crystals.

  • Solution 2: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide a surface for crystal nucleation.

  • Solution 3: Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This seed crystal provides a template for further crystallization.

  • Solution 4: Change the Solvent System: The chosen solvent system may be inappropriate. Experiment with different solvent pairs to find one where the product's solubility is lower at room temperature.

Visualizing the Process

To aid in troubleshooting and understanding the reaction, the following diagrams illustrate a logical workflow and the proposed reaction mechanism.

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield of Product TLC Analyze Crude Reaction Mixture by TLC Start->TLC CheckSM Is Starting Material (SM) Present? TLC->CheckSM CheckAcid Is Polar Byproduct (Acid) Present? CheckSM->CheckAcid No Optimize Increase Reaction Time / Temperature Ensure MnO2 is Activated & in Excess CheckSM->Optimize Yes Workup Product Lost During Workup? Review Extraction & Purification Steps CheckAcid->Workup No OverOx Over-oxidation Occurred Reduce Reaction Time / Temperature Use Milder Conditions CheckAcid->OverOx Yes End Yield Improved Optimize->End Workup->End OverOx->End

Caption: A logical workflow for diagnosing the cause of low product yield.

Caption: Simplified oxidation of the benzylic methyl group on the MnO₂ surface.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different oxidizing agent, like KMnO₄? A: While potassium permanganate (KMnO₄) is a powerful oxidizing agent, it is often too harsh for this transformation. It will likely oxidize the methyl group all the way to a carboxylic acid and may even cleave the aromatic ring under certain conditions, leading to very low yields of the desired aldehyde. Activated MnO₂ is preferred for its selectivity.[2]

  • Q: How do I prepare "activated" manganese dioxide? A: Commercially available manganese dioxide can be activated by heating it in a flask under high vacuum at 100-200°C for several hours.[3] This process drives off adsorbed water, significantly increasing the oxidant's surface area and reactivity. Allow it to cool to room temperature under vacuum or nitrogen before use.

  • Q: What are the key safety precautions for this synthesis? A: Nitroaromatic compounds can be toxic and should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Solvents like chloroform and dichloromethane are volatile and have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Recommended Experimental Protocol: Oxidation with Activated MnO₂

This protocol is a generalized procedure and should be adapted and optimized based on your specific laboratory conditions and scale.

Materials:

  • 2-methyl-5-nitrotoluene

  • Activated Manganese Dioxide (MnO₂) (10 molar equivalents)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methyl-5-nitrotoluene (1.0 eq) and the chosen solvent (e.g., DCM, ~20 mL per gram of starting material).

  • Addition of Oxidant: To the stirring solution, add activated manganese dioxide (10.0 eq). The mixture will be a black slurry.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction progress every 1-2 hours by taking a small aliquot, filtering it through a small plug of celite or cotton to remove the MnO₂, and analyzing the filtrate by TLC (e.g., using 10% Ethyl Acetate/Hexane as the eluent). The reaction is complete when the starting material spot has been consumed. This may take anywhere from 6 to 24 hours.

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the entire mixture through a pad of celite to remove the MnO₂ and its byproducts. Wash the celite pad thoroughly with additional DCM to ensure all the product is recovered.

  • Workup - Aqueous Wash: Combine all the organic filtrates in a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x). This step removes the acidic byproduct.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound as a solid.

  • Characterization: Confirm the identity and purity of the product by measuring its melting point (reported as 75-77 °C) and obtaining spectroscopic data (¹H NMR, ¹³C NMR).

References

  • Organic Chemistry Division, University of Southampton. (n.d.). Manganese Dioxide, MnO₂.
  • ResearchGate. (n.d.). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts.
  • Beech, W. F. (1967). This compound. Journal of the Chemical Society C: Organic, 2374. DOI: 10.1039/J39670002374.
  • The Organic Chemistry Tutor. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism. YouTube.
  • Zhang, H., & Huang, C. H. (2010). Understanding the Role of Manganese Dioxide in the Oxidation of Phenolic Compounds by Aqueous Permanganate. Environmental Science & Technology, 44(19), 7494–7500. DOI: 10.1021/es101700h.
  • TRUNNANO. (2023). Oxidation with Manganese Dioxide.
  • Nomiya, K., et al. (2001). Oxidation of toluene and nitrobenzene with 30% aqueous hydrogen peroxide catalyzed by vanadium(V)-substituted polyoxometalates. Journal of Molecular Catalysis A: Chemical, 176(1-2), 75-88.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Cativiela, C., et al. (2000). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Tetrahedron, 56(25), 4367-4375.
  • Cativiela, C., et al. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide.
  • Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Google Patents. (1989). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Wang, J., et al. (2024). Microenvironment Regulation in Zeolite-Based Catalysts for Selective Oxidation of Aromatic VOCs. Catalysts, 14(1), 51.
  • Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862).
  • He, C., et al. (2021). Performance of toluene oxidation over MnCe/HZSM-5 catalyst with the addition of NO and NH3. Chemical Engineering Journal, 426, 131885.
  • Organic Chemistry Praktikum, University of Regensburg. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • ResearchGate. (n.d.). Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalysts.

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Technical Support Center: Purification of Crude 2-Methyl-5-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Methyl-5-nitrobenzaldehyde. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1][2] Success hinges on meticulous technique and a clear understanding of the underlying principles. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to ensure you achieve high purity and optimal recovery.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Question 1: My final yield is extremely low (<50%). What are the likely causes and how can I fix it?

Answer: A low yield is one of the most frequent challenges in recrystallization.[3] The primary causes are typically related to solvent volume and procedural losses.[4]

  • Cause A: Excessive Solvent Usage: The most common reason for poor yield is using too much solvent to dissolve the crude solid.[3][4][5] While the goal is complete dissolution at high temperatures, an excess of solvent will retain a significant amount of your product in the solution (the "mother liquor") even after cooling.[3][4]

    • Solution: Before discarding the mother liquor, test for dissolved product by dipping a glass stirring rod into the filtrate, letting it dry, and observing for a solid residue.[3] If substantial residue forms, you can recover more product by boiling off a portion of the solvent to re-concentrate the solution and then attempting a second cooling and filtration cycle (a "second crop" crystallization).[3] For future experiments, add the hot solvent in small, incremental portions to the crude solid, ensuring you use only the minimum amount required for complete dissolution.[4]

  • Cause B: Premature Crystallization: If crystals form too early, such as during a hot filtration step to remove insoluble impurities, the product can be lost with the impurities.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before pouring the hot solution through it. Using a stemless funnel can also prevent the filtrate from cooling and crystallizing in the stem.[1]

  • Cause C: Inefficient Transfer: Physical loss of product during transfers between flasks or during the filtration and scraping process can add up.

    • Solution: Use a small amount of ice-cold solvent to rinse the crystallization flask and transfer any remaining crystals to the filter funnel.[4] Using a minimal amount of ice-cold solvent is critical to avoid re-dissolving your purified product.[4]

Question 2: My product is not crystallizing; it's separating as an oil. What is "oiling out" and how do I prevent it?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[6][7] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[3][7][8]

  • Cause A: Low Melting Point of the Solute: This happens when the melting point of the compound (or an impure mixture of it) is lower than the boiling point of the solvent.[1][3][8] The solid melts before it dissolves. The melting point of pure this compound is in the range of 53-57°C. If you are using a high-boiling point solvent, this could be the issue.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool much more slowly.[5] Insulating the flask can promote slow cooling and favor crystal formation over oiling.[3] If the problem persists, a different solvent with a lower boiling point may be necessary.

  • Cause B: High Level of Impurity: Significant impurities can dramatically depress the melting point of your compound, leading to oiling out.[8]

    • Solution: If slow cooling fails, it may be necessary to remove the solvent and attempt the recrystallization again, perhaps with a different solvent system.[8] In cases of very high impurity, a preliminary purification step like column chromatography might be required before recrystallization.[9]

  • Cause C: Solution is Supersaturated: If the solution cools too rapidly, it can become supersaturated, a state that can favor oil formation.[5][7]

    • Solution: Induce crystallization by scratching the inside surface of the flask with a glass rod just below the solvent line.[4][6] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, adding a "seed crystal" (a tiny crystal of the pure compound) can initiate crystallization.[1][4]

Question 3: The melting point of my recrystallized product is still low and has a broad range. Is it still impure?

Answer: Yes. A low and broad melting point range is a classic indicator of an impure compound.[10][11] Pure crystalline solids typically have a sharp melting point range of 1-2°C.[10]

  • Cause A: Ineffective Purification: The chosen solvent may not be ideal for separating the specific impurities present. Impurities may have similar solubility profiles to your target compound in that solvent.

    • Solution: A second recrystallization is necessary. You can either repeat the process with the same solvent, which often improves purity, or select a new solvent or mixed-solvent system. Performing a small-scale solvent screen is advisable.

  • Cause B: Wet Crystals: Residual solvent trapped in the crystals can act as an impurity, depressing and broadening the melting point.

    • Solution: Ensure your crystals are thoroughly dry before measuring the melting point. Continue to pull a vacuum over the crystals in the filter funnel for an extended period. For a final drying step, the crystals can be spread on a watch glass or placed in a vacuum oven (at a temperature well below the compound's melting point).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] For nitrobenzaldehyde derivatives, common choices include ethanol, or mixed solvent systems like toluene-petroleum ether or ethanol-water.[9][12][13] The ideal choice must be determined experimentally. A good starting point for this compound is an ethanol/water system.

Q2: How do I perform a mixed-solvent recrystallization? A mixed-solvent system is used when no single solvent has the ideal solubility characteristics. It typically involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").[14]

  • Dissolve the crude compound in a minimal amount of the hot "soluble solvent" (e.g., ethanol).

  • Slowly add the hot "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.[9]

Q3: What are the key safety precautions for this procedure? this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17][18]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood.[16][17]

  • Handling: Avoid inhaling dust and prevent contact with skin and eyes.[17][19] Wash hands thoroughly after handling.[16]

  • Fire Safety: Keep flammable solvents like ethanol, ether, and petroleum ether away from ignition sources.

Q4: How do I confirm the purity of my final product? The most common and accessible method is melting point determination.[2][10][20] A sharp melting point range that matches the literature value (53-57°C for this compound) indicates high purity. For more rigorous analysis, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.[10][21]

Section 3: Data Summary & Standard Protocol

Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₈H₇NO₃[15][22]
Molecular Weight 165.15 g/mol [15]
Appearance White to light yellow solid/crystal
Melting Point 50-60°C (crude); 53-57°C (pure)
Purity (Typical) >98%
Standard Operating Protocol: Recrystallization using Ethanol/Water

This protocol outlines a standard procedure for purifying 1 gram of crude this compound.

  • Dissolution: Place the 1g of crude solid into a 50 mL Erlenmeyer flask. In a separate beaker, heat approximately 20-30 mL of ethanol. Add the minimum amount of hot ethanol to the flask to just dissolve the solid completely with gentle swirling and heating.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel to remove the impurities.

  • Addition of Anti-solvent: To the clear, hot ethanol solution, add hot water dropwise while swirling until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount (a few mL) of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Keep the vacuum on to pull air through the crystals for several minutes to help them dry. Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or place them in a vacuum desiccator.

  • Analysis: Weigh the final product to calculate the percent recovery and determine its melting point to assess purity.

Section 4: Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common recrystallization problems.

Recrystallization_Troubleshooting Start Experiment Outcome LowYield Problem: Low Yield Start->LowYield OilingOut Problem: Oiling Out / No Crystals Start->OilingOut ImpureProduct Problem: Impure Product (Low/Broad Melting Point) Start->ImpureProduct TooMuchSolvent Cause: Too much solvent used? LowYield->TooMuchSolvent Yes PrematureCrystals Cause: Premature crystallization? LowYield->PrematureCrystals Yes CoolingTooFast Cause: Cooled too rapidly? OilingOut->CoolingTooFast Yes HighImpurity Cause: Highly impure sample? OilingOut->HighImpurity Possible WrongSolvent Cause: Solvent BP > Solute MP? OilingOut->WrongSolvent Possible SolventWet Cause: Crystals are wet? ImpureProduct->SolventWet Yes PoorSeparation Cause: Poor impurity separation? ImpureProduct->PoorSeparation Yes Solution_Concentrate Action: Concentrate mother liquor and re-cool for 2nd crop. TooMuchSolvent->Solution_Concentrate Solution_Preheat Action: Use pre-heated glassware for hot filtration. PrematureCrystals->Solution_Preheat Solution_SlowCool Action: Re-heat, add minimal solvent, cool slowly, induce crystallization. CoolingTooFast->Solution_SlowCool Solution_Recrystallize Action: Perform a second recrystallization. HighImpurity->Solution_Recrystallize Solution_ChangeSolvent Action: Choose a different solvent or solvent system. WrongSolvent->Solution_ChangeSolvent Solution_Dry Action: Dry crystals thoroughly under vacuum. SolventWet->Solution_Dry PoorSeparation->Solution_Recrystallize Solution_Recrystallize->Solution_ChangeSolvent

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
  • Compare your recrystallized product with the authentic (pure) sample. Clearly show, using your data, how. (2023, July 4). brainly.com. [Link]
  • Recrystallization (help meeeeee). (2013, February 3). Reddit. [Link]
  • Recrystallization. University of California, Los Angeles. [Link]
  • Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product? Homework.Study.com. [Link]
  • Recrystalliz
  • Recrystallization. University of Colorado Boulder. [Link]
  • This compound | C8H7NO3 | CID 12654145. PubChem. [Link]
  • Oiling Out in Crystalliz
  • What is an indicator of the purity of a recrystallized product? Brainly. [Link]
  • Problems with Recrystallis
  • This compound | 16634-91-6 | C8H7NO3. Appchem. [Link]
  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]
  • how can you check the purity of your compound before recrystalliz
  • Recrystallisation and Yield. (2024, March 12). Reddit. [Link]
  • Recrystallization Lab Report Organic Chemistry. Welcome Home Vets of NJ. [Link]
  • Reagents & Solvents: Solvents for Recrystalliz
  • Recrystallization with two solvents. (2019, December 18). Reddit. [Link]
  • CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • m-Nitrobenzaldehyde. ChemBK. [Link]
  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles. [Link]

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Troubleshooting low yield in the nitration of 2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth troubleshooting resource for researchers, scientists, and drug development professionals encountering low yields and other challenges during the electrophilic nitration of 2-methylbenzaldehyde. We will move beyond simple procedural steps to explore the causal relationships between reaction parameters and outcomes, ensuring a robust and reproducible methodology.

Troubleshooting Guide: Addressing Low Yield & Impurities

This section is designed to diagnose and solve specific experimental issues in a direct question-and-answer format.

Question 1: My overall yield is very low, and I'm recovering a significant amount of unreacted 2-methylbenzaldehyde. What are the likely causes?

Answer: Recovering starting material points to an incomplete reaction. This can stem from several factors related to the activation energy of the reaction and the potency of your nitrating agent.

  • Insufficient Reaction Time or Temperature: While nitrations are kept cold to prevent side reactions, the temperature might be too low for the reaction to proceed at a reasonable rate. The methyl group of toluene makes it more reactive than benzene, but the aldehyde group is deactivating.[1][2]

  • Sub-optimal Nitrating Agent Potency: The active electrophile, the nitronium ion (NO₂⁺), is generated from nitric acid through protonation by sulfuric acid.[3] If your acids are not sufficiently concentrated or the ratio is incorrect, the concentration of the nitronium ion may be too low to drive the reaction to completion.

Corrective Actions:

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4][5] Only proceed with the workup once the 2-methylbenzaldehyde spot/peak is minimal.

  • Controlled Temperature Adjustment: If the reaction is sluggish at 0-5°C, allow it to slowly warm to room temperature and continue monitoring. For deactivated substrates, slightly elevated temperatures may be necessary, but this must be balanced against the risk of side reactions.[4]

  • Verify Reagent Concentration: Ensure you are using concentrated or fuming nitric and sulfuric acids as specified in established protocols.[6][7] Water in the reaction mixture will quench the nitronium ion and impede the reaction.

Question 2: I'm getting a complex mixture of isomers and the yield of my target isomer is poor. How can I improve regioselectivity?

Answer: This is the central challenge in the nitration of 2-methylbenzaldehyde. You are dealing with competing directing effects. The methyl group (-CH₃) is an activating, ortho, para-director, while the aldehyde group (-CHO) is a deactivating, meta-director.[4][5][6] The final isomer distribution is highly sensitive to reaction conditions.

The primary products are typically 2-methyl-5-nitrobenzaldehyde and 2-methyl-3-nitrobenzaldehyde. The formation of the ortho-isomer (relative to the aldehyde), 2-methyl-6-nitrobenzaldehyde, is generally disfavored due to steric hindrance.

Strategies for Influencing Regioselectivity:

The composition of the nitrating mixture is the most powerful tool for controlling the isomer ratio. It has been observed that increasing the concentration of nitric acid relative to sulfuric acid can favor the formation of the isomer resulting from ortho-nitration to the aldehyde (2-methyl-3-nitrobenzaldehyde and 2-methyl-6-nitrobenzaldehyde).[4][6][8] This is theorized to be due to a change in the reaction mechanism where the nitronium ion may coordinate with the aldehyde group, facilitating substitution at an adjacent position.[8][9]

Table 1: Effect of Nitrating Mixture Composition on Isomer Distribution

HNO₃ / H₂SO₄ Ratio (w/w)Predominant Isomer(s)Rationale
Low (e.g., H₂SO₄ rich)This compound (meta to -CHO)Standard conditions where the electronic directing effect of the deactivating aldehyde group dominates.[8]
High (e.g., 1:1 or 2:1)Increased proportion of 2-methyl-3-nitrobenzaldehydeHigher HNO₃ concentration is believed to promote coordination with the -CHO group, favoring ortho-nitration.[6][10]
Question 3: My final product is contaminated with an acidic impurity, likely a nitrobenzoic acid. How can I prevent its formation and remove it?

Answer: This indicates that the aldehyde group, which is sensitive to oxidation, has been converted to a carboxylic acid.[10][11] This is a common side reaction in nitrations of benzaldehydes.

Prevention:

  • Strict Temperature Control: This is the most critical factor. The oxidation reaction is highly temperature-dependent. Maintain a strict internal temperature between 0-15°C throughout the addition of the substrate.[4][7][10] A runaway reaction, even a minor one, will invariably lead to oxidation.[7]

  • Avoid Extended Reaction Times: Once the starting material is consumed (as determined by TLC/GC), proceed with the workup. Unnecessarily long exposure to the strong oxidizing environment of the nitrating mixture will promote byproduct formation.[5][7]

Removal:

  • Aqueous Basic Wash: During the workup, after quenching the reaction on ice and extracting the product into an organic solvent (e.g., diethyl ether, toluene), wash the organic layer with a 5-10% sodium bicarbonate (NaHCO₃) solution.[10] The acidic nitrobenzoic acid will be deprotonated to its sodium salt and move into the aqueous layer, effectively removing it from your product.

Question 4: I'm observing dinitrated byproducts. What causes this and how can it be avoided?

Answer: Dinitration occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the ring.[5][6][10]

Prevention:

  • Lower the Temperature: High temperatures significantly increase the rate of reaction and the likelihood of dinitration.[2] Ensure your cooling bath is efficient and the substrate is added slowly to manage the exotherm.

  • Control Stoichiometry: Use a stoichiometric amount of the nitrating agent. An excess of nitric acid, especially at elevated temperatures, will drive the reaction towards dinitration.[4]

  • Monitor the Reaction: As soon as the starting material is consumed, quench the reaction. This prevents the mono-nitrated product from undergoing a second nitration.

Question 5: The separation of my nitro-2-methylbenzaldehyde isomers by recrystallization is proving ineffective. What are my options?

Answer: Positional isomers often have very similar physical properties, such as polarity and solubility, making separation by simple recrystallization challenging.[4] If you are obtaining an oily mixture or co-crystallization, you will need a more robust purification technique.

Recommended Purification Method: Column Chromatography

  • Assess by TLC: First, determine an appropriate solvent system using TLC. A good system will show clear separation between the spots corresponding to your isomers. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[12]

  • Perform Column Chromatography: Pack a column with silica gel and elute your crude product mixture with the chosen solvent system. Collect fractions and analyze them by TLC to identify those containing the pure desired isomer.[12]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.[12]

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental chemistry governing the nitration of 2-methylbenzaldehyde? The reaction is an electrophilic aromatic substitution. The strong sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[3] This electrophile is then attacked by the electron-rich aromatic ring of 2-methylbenzaldehyde. The position of the attack is determined by the combined electronic and steric effects of the existing methyl and aldehyde groups.

  • Q2: Why is this reaction performed at low temperatures? Nitration is a highly exothermic process.[5][6] Maintaining a low temperature (typically 0-15°C) is critical for several reasons:

    • To prevent thermal runaway: Uncontrolled temperature increases can lead to a dangerous and explosive acceleration of the reaction.[6][8]

    • To minimize side reactions: Higher temperatures promote the formation of dinitrated products and the oxidation of the aldehyde group to a carboxylic acid.[7][10]

  • Q3: What is the specific role of sulfuric acid? Sulfuric acid serves as a catalyst. Its primary role is to facilitate the generation of the nitronium ion (NO₂⁺) electrophile from nitric acid, which is a much weaker electrophile on its own.[2][3] It also absorbs the water produced during the reaction, which helps to drive the equilibrium forward.[1]

Visualized Workflows and Mechanisms

Nitration_Mechanism Figure 1: Reaction Mechanism for Nitration cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ (catalyst) H2O H₂O NO2_plus->H2O HSO4_minus HSO₄⁻ NO2_plus->HSO4_minus Sigma_Complex σ-Complex (Wheland Intermediate) NO2_plus->Sigma_Complex Substrate 2-Methylbenzaldehyde Substrate->Sigma_Complex + NO₂⁺ Products Nitro-2-methylbenzaldehyde Isomers Sigma_Complex->Products - H⁺

Caption: Proposed mechanism for the nitration of 2-methylbenzaldehyde.

Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart cluster_causes Identify Primary Issue cluster_solutions Implement Solutions start Low Yield or Impure Product cause1 High Starting Material Recovery start->cause1 cause2 Poor Regioselectivity start->cause2 cause3 Presence of Oxidation Byproducts start->cause3 cause4 Difficult Isomer Separation start->cause4 sol1 Monitor with TLC/GC Increase Reaction Time Verify Reagent Purity cause1->sol1 sol2 Adjust HNO₃/H₂SO₄ Ratio (See Table 1) cause2->sol2 sol3 Strict Temp. Control (0-15°C) NaHCO₃ Wash During Workup cause3->sol3 sol4 Use Column Chromatography cause4->sol4

Caption: A logical workflow for troubleshooting common nitration issues.

Experimental Protocols

Protocol 1: Standard Nitration of 2-Methylbenzaldehyde

Disclaimer: This protocol involves highly corrosive and reactive chemicals. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

Materials:

  • 2-Methylbenzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Toluene or Diethyl Ether)

  • Round-bottom flask, addition funnel, magnetic stirrer, thermometer

Procedure:

  • Preparation of Nitrating Mixture: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, add 50 mL of concentrated H₂SO₄. Cool the flask to 0°C in an ice-salt bath.

  • With vigorous stirring, slowly add 25 mL of fuming HNO₃ dropwise via the addition funnel. Ensure the internal temperature is strictly maintained below 10°C throughout the addition.[4][6]

  • Nitration Reaction: Once the nitrating mixture is prepared and cooled to 0-5°C, add 12.0 g (0.1 mol) of 2-methylbenzaldehyde dropwise from the addition funnel over a period of approximately one hour. It is critical to maintain the internal temperature between 5°C and 15°C.[4][6]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.[4]

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. A yellow precipitate should form.[4][13]

  • Workup - Extraction: If a solid precipitates, collect it by vacuum filtration. If an oil forms, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (2 x 100 mL).

  • Workup - Washing: Combine the organic layers (or redissolve the filtered solid in the solvent) and wash sequentially with cold water (100 mL), 5% NaHCO₃ solution (2 x 100 mL), and finally with brine (100 mL).[10]

  • Drying and Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • Purification: Analyze the crude product. If necessary, purify via column chromatography to separate the isomers.

References

  • Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde.
  • Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.
  • ResearchGate. (n.d.). Experimental and calculated concentrations for the benzaldehyde nitration in mixed acid.
  • Benchchem. (n.d.). Technical Support Center: Nitration of Benzaldehyde Derivatives.
  • Biosynth. (n.d.). This compound.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.
  • ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde.
  • Benchchem. (n.d.). Improving the selectivity of nitration in benzaldehyde derivatives.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Aidic. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation.
  • JoVE. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Organic Process Research & Development. (2009, August 26). Continuous Flow Nitration of Benzaldehyde.
  • Benchchem. (n.d.). Optimizing yield of 2-Nitrobenzaldehyde from benzaldehyde nitration.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene.

Sources

Technical Support Center: Separation of 2-Methyl-5-nitrobenzaldehyde from its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of the target molecule from its positional isomers. The structural similarity among these isomers results in very close physical and chemical properties, making their separation a significant synthetic and analytical challenge.

This document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on troubleshooting specific issues you may encounter during your experiments.

Part 1: Problem Identification & Initial Assessment

This section helps you confirm if you have an isomer contamination issue and understand the nature of the impurities.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my crude this compound is contaminated with isomers?

A1: The presence of impurities, particularly isomers, is typically indicated by several observations:

  • Broad or Depressed Melting Point: A pure compound has a sharp, defined melting point. The literature melting point for this compound is in the range of 50-60°C.[1] A significantly lower or broader melting range suggests impurities are present.

  • Multiple Spots on Thin-Layer Chromatography (TLC): When you run a TLC of your crude product, you will see more than one spot if impurities are present. Isomers often have very close retention factors (Rf values), so careful selection of the eluent system is crucial for visualization.[2]

  • Additional Peaks in Chromatographic Analysis: Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) will show multiple peaks, confirming a mixture of compounds.[3][4]

Q2: What are the common isomers I should expect during the synthesis of this compound?

A2: this compound is typically synthesized by the nitration of 2-methylbenzaldehyde (o-tolualdehyde). This electrophilic aromatic substitution reaction can yield a mixture of positional isomers. Besides the desired product, you may also form:

  • 2-Methyl-3-nitrobenzaldehyde

  • 2-Methyl-4-nitrobenzaldehyde

  • 2-Methyl-6-nitrobenzaldehyde

The exact ratio of these isomers is highly dependent on the specific reaction conditions, including the nitrating agent used, temperature, and reaction time.

Q3: Where can I find the physical properties of this compound and its related isomers?

A3: Public chemical databases are an excellent resource for this information. The physical properties are critical for designing a separation strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)Boiling Point (°C)
This compound C₈H₇NO₃165.1516634-91-650-60[1]296.4 (at 760 mmHg)[1]
3-Methyl-4-nitrobenzaldehyde C₈H₇NO₃165.1518515-67-862-64N/A
4-Methyl-3-nitrobenzaldehyde C₈H₇NO₃165.1531680-07-651-54N/A

Data sourced from PubChem and commercial supplier data sheets.[1][5][6][7]

Part 2: Choosing the Right Separation Strategy

The close physical properties of these isomers render some common purification techniques ineffective or even dangerous. This section guides you through selecting the most appropriate method.

Workflow for Purification Strategy Selection

G start Crude Product Mixture check_purity Assess Purity (TLC, GC/HPLC, mp) start->check_purity is_pure Product is Pure (>98%) check_purity->is_pure Yes select_method Select Purification Method check_purity->select_method No end_pure Pure 2-Methyl-5- nitrobenzaldehyde is_pure->end_pure recrystallization_cond Minor Impurities & Different Solubility? select_method->recrystallization_cond column_cond Close Rf Values or Major Impurities? select_method->column_cond indirect_cond Chromatography Fails? select_method->indirect_cond recrystallization Recrystallization recrystallization->end_pure column Column Chromatography column->end_pure indirect Indirect Method (Acetal Formation) indirect->end_pure recrystallization_cond->recrystallization Yes recrystallization_cond->column_cond No column_cond->column Yes column_cond->indirect_cond No indirect_cond->indirect Yes

Caption: Decision workflow for selecting an appropriate purification method.

FAQs & Method Comparison

Q4: Why is separation by distillation not recommended for nitrobenzaldehyde isomers?

A4: Distillation is strongly discouraged for two primary reasons:

  • Safety Hazard: The decomposition temperatures of nitrobenzaldehyde isomers are dangerously close to their atmospheric boiling points. Attempting distillation, even under reduced pressure, can lead to rapid, uncontrollable decomposition and a potential explosion.[8]

  • Inefficiency: The boiling points of the isomers are very close, which would require a highly efficient fractional distillation column and would be very energy-intensive.[9][10]

Q5: Is fractional crystallization an effective method for separating these isomers?

A5: Generally, fractional crystallization is unsatisfactory for bulk separation of nitrobenzaldehyde isomers because their melting points and solubility profiles in common solvents are very similar.[9][10] However, recrystallization can be an excellent final polishing step to remove small amounts of impurities if a suitable solvent system can be found that selectively crystallizes the desired isomer.[11][12]

Q6: Which chromatographic method is best for my needs?

A6: The choice depends on your goal (analysis vs. purification) and scale.

  • For Analysis (Purity Check): HPLC and GC are ideal. HPLC is broadly applicable to nitroaromatics.[13][14] GC is also effective, especially with high-resolution capillary columns, provided the inlet temperature is not high enough to cause degradation.[3][15]

  • For Purification (Preparative Scale): Flash column chromatography is the most common and effective laboratory technique for separating isomers with different polarities.[2]

Comparison of Purification Techniques
TechniquePrimary UseTypical PurityProsCons
Recrystallization Final purification, removing minor impurities>98%Simple, fast, cost-effective for high-purity polishing.[2]Ineffective for separating large amounts of isomers; risk of "oiling out".[2]
Column Chromatography Bulk preparative separation>99%Highly effective for isomers with different polarities; adaptable to various scales.[2]Time-consuming, uses large solvent volumes, potential for product loss on the column.
HPLC Analytical assessment, semi-preparative>99.5%Excellent resolution and sensitivity; automated.[13][16]Expensive equipment; limited sample load for preparative work.
Indirect Method (Acetal) When other methods fail>99%Cleverly circumvents similar physical properties of aldehydes.[9][17]Requires two additional chemical steps (protection/deprotection), increasing time and reducing overall yield.

Part 3: Troubleshooting Common Purification Issues

Even with the right method, challenges can arise. This section provides solutions to specific problems.

Guide 1: Troubleshooting Recrystallization

Q7: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

A7: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too quickly.[2]

Solutions:

  • Re-heat and Cool Slowly: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change the Solvent System: The chosen solvent may be inappropriate. Experiment with different solvents or mixed-solvent systems (e.g., Toluene/Petroleum Ether).[11][12]

Guide 2: Troubleshooting Column Chromatography

Q8: How do I select the best mobile phase (eluent) for my column?

A8: The key is to perform preliminary analysis using Thin-Layer Chromatography (TLC).

  • Goal: Find a solvent system where the desired product (this compound) has an Rf value of approximately 0.3-0.4 .[2]

  • Separation Factor: Crucially, the chosen system must show clear separation between the spot for your desired product and the spots for the isomeric impurities (a ΔRf of at least 0.2 is ideal).[2]

  • Common Solvents: Start with a non-polar solvent like Hexane or Petroleum Ether and gradually add a more polar solvent like Ethyl Acetate or Dichloromethane. A common starting point for nitroaromatics is a Hexane:Ethyl Acetate mixture.[2]

Q9: My isomer peaks are still overlapping on the column. How can I improve the separation?

A9: Poor resolution in column chromatography is a common issue with isomers.

  • Use a Shallower Gradient (or Isocratic Elution): If you are running a gradient, make it shallower to increase the separation between closely eluting compounds. An isocratic (constant solvent composition) elution often provides the best resolution for challenging separations.[18]

  • Increase Column Length/Decrease Diameter: A longer and narrower column increases the number of theoretical plates, enhancing separation.

  • Use Finer Silica Gel: Smaller silica gel particles (higher mesh size) provide a greater surface area and can improve resolution, but this will slow down the flow rate.

Guide 3: Advanced & Alternative Methods

Q10: My isomers are inseparable by standard chromatography. Is there an alternative?

A10: Yes. When physical separation methods fail, a chemical approach can work. You can convert the mixture of aldehyde isomers into their corresponding dimethyl acetals by reacting them with methanol in the presence of an acid catalyst.[17] The physical properties (like boiling points) of these acetal derivatives are often different enough to allow for separation by fractional distillation. After separation, the pure acetal can be easily hydrolyzed back to the pure aldehyde.[9][17] This method avoids the thermal instability issues of distilling the nitrobenzaldehydes directly.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a step-by-step guide for separating grams of crude product.

  • Mobile Phase Selection:

    • Using TLC, test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives your desired product an Rf of ~0.3 and separates it from other spots.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, then add a thin layer of sand to the top to protect the surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure (rotary evaporator). This creates a "dry-loaded" sample.

    • Carefully add the dried silica with your adsorbed sample onto the top of the column bed.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the top of the column.

    • Apply positive pressure (flash chromatography) and begin collecting fractions in test tubes.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate to monitor the composition.

    • Combine the fractions that contain only the pure desired product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2]

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation select_eluent 1. Select Eluent via TLC (Target Rf ≈ 0.3-0.4) pack_column 2. Pack Column (Silica Gel Slurry) select_eluent->pack_column dry_load 3. Prepare Sample (Dry Loading) pack_column->dry_load elute 4. Elute with Solvent (Apply Pressure) dry_load->elute collect 5. Collect Fractions elute->collect analyze_tlc 6. Analyze Fractions by TLC collect->analyze_tlc combine 7. Combine Pure Fractions analyze_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate final_product Pure Product evaporate->final_product

Caption: Step-by-step workflow for purification by flash column chromatography.

References

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC.
  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • BenchChem. (2025). A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde.
  • UOP LLC. (1988). Separation of nitrobenzaldehyde isomers. U.S. Patent 4,714,783.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • SIELC Technologies. (n.d.). Analysis of Nitroaromatic Explosives. HPLC Separation Guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Isomers of Nitrobenzaldehyde and their Basic Properties.
  • Reddit User Discussion. (2025). Separation of Nitrobenzaldehyde Isomers. r/chromatography.
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • European Patent Office. (n.d.). Adsorptive separation of nitrobenzaldehyde isomers. EP 0320539 B1.
  • Welch Materials. (2025). A Simple Yet Effective Trick for Isomer Separation.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11194528, 3-Methyl-4-nitrobenzaldehyde.
  • Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde.
  • BenchChem. (2025). Troubleshooting separation of toluidine isomers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12654145, this compound.
  • BenchChem. (2025). Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis.
  • Sigma-Aldrich. (n.d.). This compound. Product Page.
  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
  • ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • National Institute of Standards and Technology. (n.d.). 3-Nitro-4-methylbenzaldehyde. NIST Chemistry WebBook.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Coll. Vol. 3, p.644 (1955); Vol. 24, p.78 (1944).

Sources

Technical Support Center: Analysis of 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Methyl-5-nitrobenzaldehyde. As a key intermediate in the synthesis of various pharmaceutical agents, its purity is not merely a matter of quality control—it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[1] Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful technique for the qualitative analysis of this compound, allowing for the swift identification of impurities that may arise during synthesis.[2][3]

This document provides a comprehensive, experience-driven framework for using TLC to identify impurities in this compound. We will delve into not just the "how" but the "why" of each step, equipping you with the expertise to troubleshoot and optimize your analytical workflow.

Part 1: Standard Operating Procedure for TLC Analysis

A robust and reproducible TLC protocol is the foundation of accurate impurity profiling. The following procedure is optimized for this compound and its common synthetic-related impurities.

Experimental Protocol: TLC Analysis
  • Plate Preparation:

    • Use commercially available silica gel 60 F₂₅₄ plates. The "F₂₅₄" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[4][5]

    • Using a pencil (never a pen, as ink components can chromatograph[6]), gently draw a light origin line approximately 1 cm from the bottom of the plate.

  • Sample Preparation:

    • Prepare a solution of your crude this compound sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1-2 mg/mL.

    • If available, prepare separate solutions of the starting material (e.g., 2-Methylbenzaldehyde) and any suspected byproducts at a similar concentration to serve as standards.

  • Spotting the Plate:

    • Using a capillary tube or micropipette, apply a small spot (1-2 mm in diameter) of each sample solution onto the origin line.

    • To confirm the identity of spots, a "co-spot" is invaluable. This involves spotting your crude sample, and then spotting the standard (e.g., starting material) directly on top of the crude spot.[7]

    • Ensure the solvent has fully evaporated between applications to keep the spots small and concentrated.[8]

  • Developing Chamber Preparation & Elution:

    • Pour the chosen mobile phase (see table below) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[3][8]

    • Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the mobile phase. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible separation.

    • Carefully place the spotted TLC plate into the chamber and cover it with the lid. Allow the solvent front to travel up the plate via capillary action until it is about 1 cm from the top.[3]

  • Drying and Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]

    • Allow the plate to air-dry completely in a fume hood.

    • Proceed to the visualization steps.

Recommended Solvent Systems & Expected Rf Values

The choice of mobile phase (eluent) is critical for achieving separation.[2] For a moderately polar compound like this compound, a mixture of a non-polar and a polar solvent is ideal.

ComponentExpected PolarityTypical Rf in 7:3 Hexane:Ethyl Acetate*Rationale for Polarity
2-Methylbenzaldehyde (Starting Material)Low~0.6 - 0.7Lacks the highly polar nitro group.
This compound (Product) Moderate ~0.3 - 0.4 The electron-withdrawing nitro and aldehyde groups increase polarity compared to the starting material.[9]
Isomeric ByproductsModerate~0.2 - 0.5Positional isomers will have very similar polarities, often requiring optimized solvent systems for full resolution.[10]
2-Methyl-5-nitrobenzoic Acid (Oxidation)High~0.0 - 0.1The carboxylic acid group is significantly more polar than the aldehyde, leading to strong interaction with the silica.

*Note: Rf values are indicative and can vary based on specific conditions like plate manufacturer, temperature, and chamber saturation.[4] An ideal solvent system will move the component of interest to an Rf value between 0.2 and 0.5.[11]

Visualization Workflow Diagram

TLC_Visualization_Workflow cluster_prep Plate Development cluster_viz Visualization Sequence cluster_analysis Analysis Prep Prepare & Spot TLC Plate Develop Develop in Saturated Chamber Prep->Develop Dry Dry Plate Thoroughly Develop->Dry UV 1. UV Lamp (254 nm) (Non-Destructive) Dry->UV Primary Method Iodine 2. Iodine Chamber (Semi-Destructive) UV->Iodine If spots are not UV-active or for confirmation Circle Circle Spots with Pencil UV->Circle Stain 3. Chemical Stain (e.g., DNPH) (Destructive) Iodine->Stain For specific functional groups or enhanced visibility Iodine->Circle Stain->Circle Calc Calculate Rf Values Circle->Calc Identify Identify Impurities Calc->Identify

Part 2: Troubleshooting Guide (Question & Answer Format)

Even with a standard protocol, unexpected results can occur. This section addresses common issues encountered during the TLC analysis of this compound.

Q1: My main spot is streaking or appears as an elongated smear. What's causing this?

A1: Spot streaking is a common issue with several potential causes.[2][8]

  • Cause 1: Sample Overloading. This is the most frequent reason.[6] Applying too much sample to the origin saturates the stationary phase, preventing a clean separation as the mobile phase moves up the plate.

    • Solution: Dilute your sample solution (e.g., by a factor of 5 or 10) and re-spot the plate. You should aim for the faintest spot that is still clearly visible.[8]

  • Cause 2: Highly Polar Impurities. If your sample contains highly polar impurities (like the corresponding carboxylic acid), they may not move from the baseline and can "tail" upwards.

    • Solution: Try adding a small amount (0.5-1%) of acetic acid to your mobile phase. This can protonate basic impurities and suppress the ionization of acidic impurities, often resulting in more compact spots.[8]

  • Cause 3: Insoluble Sample. If the sample did not fully dissolve in the spotting solvent, small particles at the origin can cause streaking as they slowly dissolve during development.

    • Solution: Ensure your sample is completely dissolved before spotting. If necessary, gently warm the solution or centrifuge it and spot the supernatant.

Q2: All my spots stayed at the bottom (low Rf) or rushed to the top (high Rf). How do I fix the separation?

A2: This is a classic mobile phase polarity issue. The goal is to find a solvent system where the components of your mixture have different affinities for the stationary and mobile phases.[3]

  • If Spots Are at the Bottom (Rf < 0.1): Your eluent is not polar enough. The compounds are sticking too strongly to the polar silica gel.

    • Solution: Increase the proportion of the more polar solvent in your mixture. For a hexane:ethyl acetate system, you would move from a 9:1 ratio to perhaps 7:3 or 5:5.[8]

  • If Spots Are at the Top (Rf > 0.9): Your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the silica gel.

    • Solution: Decrease the proportion of the polar solvent. For a 7:3 hexane:ethyl acetate system, you would try 8:2 or 9:1.[8]

Q3: I see multiple spots, but they are very close together (low ΔRf). How can I improve the resolution?

A3: Separating compounds with similar polarities, such as positional isomers, is a common challenge.[10]

  • Solution 1: Fine-Tune the Mobile Phase. Small, incremental changes to the solvent ratio can often improve separation.

  • Solution 2: Change Solvent System. If adjusting the ratio doesn't work, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or adding a third solvent (e.g., a small percentage of methanol in dichloromethane) can alter the selectivity of the separation.

  • Solution 3: Two-Dimensional (2D) TLC. This is a powerful technique to confirm if you have multiple compounds or if a single compound is degrading on the plate.

    • Spot your sample in one corner of a square TLC plate.

    • Run the plate in the first direction with your chosen solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the second direction using the same or a different solvent system.

    • Interpretation: Stable, individual compounds will appear along the diagonal. Any spots that appear off the diagonal represent decomposition products or impurities that were separated in the second dimension.[7][12]

Q4: I don't see any spots under the UV lamp after development. Is my reaction a failure?

A4: Not necessarily. While this compound is UV-active due to its aromatic system, several factors could lead to invisible spots.[4][5]

  • Cause 1: Sample is Too Dilute. The concentration of your compound on the plate may be below the limit of detection for UV quenching.

    • Solution: Prepare a more concentrated sample solution or apply the sample multiple times to the same spot on the origin (allowing it to dry between each application).[6][8]

  • Cause 2: Compound is Not UV-Active. While the product is UV-active, some potential impurities (e.g., certain aliphatic side products) may not be.

    • Solution: Use a chemical stain. A potassium permanganate (KMnO₄) dip is an excellent general-purpose oxidizing stain that will visualize most organic compounds as yellow spots on a purple background.[11][13] For specific detection of the aldehyde functional group, a 2,4-dinitrophenylhydrazine (DNPH) stain is highly effective, typically forming yellow to orange spots.[13][14]

  • Cause 3: Compound Evaporation. If your compound is particularly volatile, it may have evaporated from the plate during drying.

    • Solution: Minimize drying time before visualization. This is less likely for this compound but can be a factor for lower-boiling point impurities.[8]

Troubleshooting Decision Tree

TLC_Troubleshooting Start Problem Observed with TLC Plate P1 Streaking/ Tailing Spots Start->P1 Spots are streaking P2 Spots at Top or Bottom Start->P2 Poor separation P3 No Spots Under UV Start->P3 No spots visible P4 Poor Resolution (Low ΔRf) Start->P4 Spots too close S1_1 Yes: Dilute sample & re-run. No: Check for acidic/basic nature. P1->S1_1 Is sample concentrated? S1_2 Add 0.5% acid/base to mobile phase. S1_1->S1_2 Problem persists S2_1 Increase mobile phase polarity. P2->S2_1 Spots at bottom (low Rf) S2_2 Decrease mobile phase polarity. P2->S2_2 Spots at top (high Rf) S3_1 No: Concentrate sample or multi-spot. Yes: Compound may not be UV-active. P3->S3_1 Is sample concentrated enough? S3_2 Use a chemical stain (e.g., KMnO4). S3_1->S3_2 Still no spots S4_1 S4_1 P4->S4_1 Try fine-tuning solvent ratio. S4_2 Change solvent system (e.g., Hex/EtOAc -> DCM/MeOH). S4_1->S4_2 Still poor S4_3 Run 2D TLC. S4_2->S4_3 Suspect degradation?

Part 3: Frequently Asked Questions (FAQs)

Q: Can I determine the exact percentage of an impurity using TLC? A: No. TLC is primarily a qualitative or, at best, semi-quantitative technique. While the size and intensity of a spot can give a rough indication of its concentration relative to other components, it is not accurate for precise quantification. For accurate quantitative analysis, techniques like HPLC or GC-MS are required.[15]

Q: What are the most likely impurities in a synthesis of this compound? A: The most common impurities originate from the nitration of 2-methylbenzaldehyde. These include:

  • Unreacted Starting Material: 2-methylbenzaldehyde.

  • Positional Isomers: Nitration can occur at other positions on the aromatic ring, leading to isomers like 2-methyl-3-nitrobenzaldehyde.[1][16]

  • Oxidation Products: The aldehyde group is susceptible to oxidation, especially in the presence of nitric acid, which can form 2-Methyl-5-nitrobenzoic acid.[1]

  • Over-nitration Products: Under harsh conditions, dinitrated products can form.[1]

Q: How do I know which spot corresponds to which compound? A: The most reliable method is to run standards of the suspected impurities alongside your crude sample on the same plate. If standards are unavailable, you can make educated deductions based on polarity. As shown in the table above, the non-polar starting material will have the highest Rf, the moderately polar product will be in the middle, and the highly polar carboxylic acid byproduct will have the lowest Rf.

Q: The color of my spots faded after using an iodine chamber. Is this normal? A: Yes, this is completely normal. The coloration from iodine is due to the formation of weak complexes with organic compounds, and the iodine will gradually sublime and evaporate from the plate.[5][17] It is crucial to circle the spots with a pencil immediately after taking the plate out of the iodine chamber.[5]

References

  • Chromatography Online. (2023, November 13).
  • University of Rochester, Department of Chemistry.
  • Labster.
  • Bitesize Bio. (2022, June 3).
  • University of Colorado Boulder, Department of Chemistry.
  • Chemistry LibreTexts. (2021, August 21). 5.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • PrepChem.com. Synthesis of 2-nitrobenzaldehyde. [Link]
  • Unspecified Source.
  • University of Rochester, Department of Chemistry. Solvent Systems for TLC. [Link]
  • Sciencemadness Discussion Board.
  • Operachem. (2024, February 24).
  • Google Patents.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

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Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide, crafted for researchers, scientists, and professionals in drug development, provides in-depth technical support for the synthesis of 2-Methyl-5-nitrobenzaldehyde. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and optimize your reaction conditions for higher yield and purity.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental principles governing the synthesis of this compound, providing the "why" behind the experimental protocols.

Q1: What are the primary synthetic routes for preparing this compound?

There are two main strategies for synthesizing this compound:

  • Direct Electrophilic Nitration of 2-Methylbenzaldehyde: This is a common approach where 2-methylbenzaldehyde is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. This method is direct but presents challenges in controlling the position of the incoming nitro group.

  • Oxidation of 2-Methyl-5-nitrotoluene: This alternative route involves the oxidation of the methyl group of 2-methyl-5-nitrotoluene to an aldehyde. This can be achieved using various oxidizing agents, such as chromyl chloride in an Etard reaction.[1][2] This method can offer better regioselectivity if the starting material is readily available.

Q2: What are the key challenges associated with the direct nitration of 2-methylbenzaldehyde?

The primary challenge is achieving high regioselectivity. The starting material, 2-methylbenzaldehyde, has two directing groups on the aromatic ring:

  • A methyl group (-CH₃): This is an activating, ortho-, para- directing group.

  • An aldehyde group (-CHO): This is a deactivating, meta- directing group.[3]

The interplay of these directing effects can lead to a mixture of nitrated isomers, including the desired this compound (nitro group meta to the aldehyde and ortho to the methyl group), as well as the undesired 2-methyl-3-nitrobenzaldehyde and other isomers.[4]

Q3: What are the most common side products, and how are they formed?

Several side products can form during the nitration of 2-methylbenzaldehyde:

  • Positional Isomers: As discussed, the formation of isomers like 2-methyl-3-nitrobenzaldehyde is a significant issue due to the competing directing effects of the methyl and aldehyde groups.[5]

  • Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration of the aromatic ring can occur.[6][7]

  • Oxidation to Carboxylic Acid: The aldehyde group is susceptible to oxidation by the strong oxidizing conditions of the nitrating mixture, leading to the formation of 2-methyl-5-nitrobenzoic acid.[5][8][9]

Q4: Why is strict temperature control so critical during this synthesis?

Nitration reactions are highly exothermic.[10][11] Maintaining a low and constant temperature (typically between 0-15°C) is crucial for several reasons:

  • Minimizing Dinitration: Higher temperatures increase the reaction rate and can lead to multiple nitrations on the aromatic ring.[6]

  • Preventing Oxidation: The aldehyde group is more prone to oxidation at elevated temperatures.[7]

  • Ensuring Safety: Poor temperature control can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal, potentially causing a dangerous increase in temperature and pressure.[12]

Q5: How does the composition of the nitrating agent influence the reaction outcome?

The ratio of nitric acid to sulfuric acid in the nitrating mixture can affect the regioselectivity of the reaction. While a high concentration of sulfuric acid typically favors the formation of the meta-nitro product with respect to the aldehyde, some studies on benzaldehyde nitration suggest that increasing the proportion of nitric acid can enhance the yield of the ortho-isomer.[6][10][11] This is theorized to be due to a potential coordination of the nitronium ion with the aldehyde group, which may facilitate an intramolecular rearrangement favoring substitution at the adjacent ortho position.[10][12]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed before quenching the reaction.[5][13]
Suboptimal Temperature: Incorrect temperature can favor side reactions.Strictly maintain the recommended temperature range (e.g., 0-15°C). Ensure efficient cooling and slow, dropwise addition of reagents.[5][6]
Formation of Multiple Isomers: Competing directing effects lead to a mixture of products.Adjust the ratio of nitric acid to sulfuric acid. While not guaranteed, a higher nitric acid concentration may slightly favor different isomer ratios.[10] Consider the alternative synthesis route via oxidation of 2-methyl-5-nitrotoluene if regioselectivity is a persistent issue.
Oxidation of Aldehyde: The aldehyde group has been oxidized to a carboxylic acid.Use the mildest possible reaction conditions. Avoid excessively high temperatures or prolonged reaction times.[5]
Presence of Dinitrated Byproducts Harsh Reaction Conditions: The reaction temperature was too high, or an excess of the nitrating agent was used.Ensure efficient cooling with an ice bath and slow, dropwise addition of the nitrating agent.[8] Use a stoichiometric amount of the nitrating agent.[6]
Difficulty in Product Purification "Oiling Out" During Recrystallization: The product separates as an oil instead of crystals.This can happen if the solution is supersaturated or if the product's melting point is lower than the solvent's boiling point. Try re-dissolving the oil in a minimal amount of hot solvent and cooling very slowly. Seeding with a pure crystal can also help. Experiment with different solvent systems, such as an ethanol/water mixture or toluene/petroleum ether.[14][15]
Ineffective Isomer Separation: Positional isomers have similar physical properties, making separation by recrystallization difficult.If recrystallization is ineffective, column chromatography is the recommended method for separating isomers with close Rf values on a TLC plate.[14]
Runaway Reaction Poor Heat Dissipation: The exothermic reaction is generating heat faster than it can be removed.This is a serious safety concern. Ensure vigorous stirring for uniform temperature distribution. Add reagents slowly and dropwise to control the rate of reaction. Have a larger ice bath ready to quickly cool the reaction if the temperature begins to rise unexpectedly.[12]

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Direct Nitration of 2-Methylbenzaldehyde

This protocol is adapted from established procedures for the nitration of substituted benzaldehydes.[6][15]

Materials:

  • 2-Methylbenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Tert-butyl methyl ether (or other suitable extraction solvent)

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Petroleum Ether

Procedure:

  • Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add concentrated H₂SO₄. Cool the flask in an ice bath. Slowly and carefully add fuming HNO₃ to the sulfuric acid while maintaining constant stirring. Ensure the temperature does not exceed 10°C.[15]

  • Nitration: To the cooled nitrating mixture, add 2-methylbenzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition.[15]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.[15]

  • Work-up: Carefully pour the reaction mixture onto crushed ice in a large beaker with stirring. A yellow precipitate should form.[13][15] Collect the solid product by vacuum filtration and wash with cold water.[13]

  • Extraction and Neutralization: Dissolve the crude, moist product in a suitable organic solvent like tert-butyl methyl ether. Wash the organic phase with a 5% NaHCO₃ solution to remove any residual acid.[15]

  • Drying and Solvent Removal: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.[15]

  • Purification: The crude product can be purified by recrystallization. A common method is to dissolve the residue in a minimal amount of hot toluene and then add petroleum ether to induce crystallization upon cooling.[15] Collect the purified crystals by vacuum filtration and dry in a desiccator.

Protocol 2: Oxidation of 2-Methyl-5-nitrotoluene (Etard Reaction)

This protocol is based on the general principles of the Etard reaction for the oxidation of a methyl group on an aromatic ring.[1][2]

Materials:

  • 2-Methyl-5-nitrotoluene

  • Chromyl Chloride (CrO₂Cl₂)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium Sulfite or Sodium Bisulfite solution

  • Hydrochloric Acid (HCl)

  • Suitable extraction solvent (e.g., diethyl ether)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, dissolve 2-methyl-5-nitrotoluene in an anhydrous solvent like CCl₄. Cool the solution in an ice bath.

  • Addition of Oxidizing Agent: Slowly add a solution of chromyl chloride in the same solvent dropwise to the cooled solution of 2-methyl-5-nitrotoluene with vigorous stirring. A brown, solid Etard complex will precipitate.

  • Hydrolysis of the Complex: After the addition is complete, the reaction mixture containing the precipitated complex is carefully hydrolyzed. This is typically done by decanting the solvent and adding the complex to ice-cold water or an ice-cold solution of sodium sulfite to reduce any excess chromium species.

  • Acidification and Extraction: Acidify the aqueous mixture with dilute HCl and extract the product with a suitable organic solvent like diethyl ether.

  • Work-up: Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

  • Purification: After filtering and removing the solvent, the crude this compound can be purified by column chromatography or recrystallization.

Part 4: Visualization and Data

Reaction Mechanism and Troubleshooting Workflow

Nitration_Mechanism cluster_reagents Reagent Preparation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ H2SO4->NO2_plus Start 2-Methyl- benzaldehyde HSO4_minus HSO₄⁻ H2O H₂O Intermediate Sigma Complex (Carbocation Intermediate) Start->Intermediate + NO₂⁺ Product 2-Methyl-5-nitro- benzaldehyde Intermediate->Product - H⁺

Caption: Mechanism of electrophilic nitration of 2-methylbenzaldehyde.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze crude product by TLC start->check_tlc multiple_spots Multiple Spots on TLC? check_tlc->multiple_spots unreacted_sm Unreacted Starting Material Present? multiple_spots->unreacted_sm Yes single_spot Single Spot, Low Yield multiple_spots->single_spot No optimize_time Increase reaction time or monitor until completion unreacted_sm->optimize_time Yes isomers Isomers or Byproducts Present? unreacted_sm->isomers No end Optimized Synthesis optimize_time->end optimize_temp Lower reaction temperature and ensure slow addition isomers->optimize_temp Yes purify Purify by Column Chromatography optimize_temp->purify purify->end check_workup Review workup and purification steps for product loss single_spot->check_workup check_workup->end

Caption: Troubleshooting workflow for optimizing the synthesis.

Data Summary: Reaction Parameters
ParameterCondition for Direct NitrationRationale / Expected Outcome
Starting Material 2-MethylbenzaldehydeThe substrate for electrophilic aromatic substitution.
Nitrating Agent Mixed Acid (HNO₃ / H₂SO₄)Generates the electrophile (NO₂⁺).[3]
Temperature 0 - 15°CCritical for minimizing side reactions like dinitration and oxidation.[6][15]
Reaction Time Varies (often several hours to overnight)Should be monitored by TLC to ensure completion without excessive byproduct formation.[13][15]
Reported Yield Variable, depends on conditions and purityYields can be moderate due to isomer formation.
Purification Method Recrystallization or Column ChromatographyNecessary to separate the desired product from isomers and byproducts.[14][15]

References

  • Moodie, R. B., & Willmer, R. (n.d.). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Journal of the Chemical Society, Perkin Transactions 2.
  • Moodie, R. B., & Willmer, R. (1992). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Journal of the Chemical Society, Perkin Transactions 2, (2), 229-235. DOI:10.1039/P29920000229.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.
  • ECHEMI. (n.d.). Mechanism of direct nitration at substituted benzaldehyde.
  • Filo. (2025, May 20). Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • OC-Praktikum. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • Biosynth. (n.d.). This compound.
  • Černuch, I., et al. (n.d.). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.
  • BenchChem. (2025). Improving the selectivity of nitration in benzaldehyde derivatives.
  • BenchChem. (2025). Technical Support Center: Nitration of Benzaldehyde Derivatives.
  • Scribd. (n.d.). Preparation of p and m Nitrobenzaldehyde From Toluene (1).
  • Filo. (2025, October 5). Complete the following reactions: Toluene with a nitro group a....
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • BenchChem. (2025). Technical Support Center: Improving Selectivity in 2-Hydroxy-3-Methylbenzaldehyde Nitration.
  • ResearchGate. (2025, December 9). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Sarchem Labs. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in the Nitration of Benzaldehyde.
  • BenchChem. (2025). A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde.
  • Google Patents. (n.d.). Process for the purification of nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
  • Aidic. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation.
  • PubChem. (n.d.). This compound.
  • Organic Process Research & Development. (2009, August 26). Continuous Flow Nitration of Benzaldehyde.
  • Quora. (2018, April 18). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?.
  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Google Patents. (n.d.). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

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How to remove unreacted starting material from 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-5-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting material and other impurities.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a low or broad melting point. What is the likely cause?

A low or broad melting point is a primary indicator of impurities. The most common contaminants are unreacted starting material (2-methylbenzaldehyde), and potentially isomeric byproducts from the nitration reaction.[1][2] We strongly recommend performing Thin Layer Chromatography (TLC) to visualize the number of components in your sample.[1]

Q2: I see multiple spots on my TLC plate. How do I know which spot is my product and which is the starting material?

To identify the spots, run a TLC plate with three lanes: one for your crude product, one for the 2-methylbenzaldehyde starting material (if available), and a co-spot lane containing both. Generally, the product, this compound, is significantly more polar than the starting material due to the nitro group. Therefore, it will have a lower Retention Factor (Rf) value (it will travel a shorter distance up the plate).

Q3: What is the most straightforward method to remove a small amount of unreacted 2-methylbenzaldehyde?

For removing small quantities of the less polar starting material, recrystallization is often the most efficient first step.[1] If the starting material is present in significant amounts or if other impurities with similar polarities are present, column chromatography or a chemical separation via bisulfite adduct formation will be necessary.

Q4: My purification attempt by recrystallization resulted in an oil instead of crystals. What should I do?

"Oiling out" can occur if the solution is too concentrated or cools too quickly, or if the impurity level is high.[3] Try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool much more slowly. Seeding with a pure crystal, if available, can also induce proper crystallization.[3] If these attempts fail, the impurity level may be too high for recrystallization alone, and another method should be employed first.

Troubleshooting Guide: Removing Unreacted Starting Material

The primary challenge in purifying this compound is the removal of the unreacted starting material, 2-methylbenzaldehyde. The significant difference in polarity between these two compounds provides the basis for effective separation.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Polarity
2-MethylbenzaldehydeC₈H₈O120.15199-200Low
This compoundC₈H₇NO₃165.15DecomposesHigh
Method 1: Selective Chemical Separation via Bisulfite Adduct Formation

This is a highly effective and classic method for separating aldehydes from other organic compounds.[4] Aldehydes react with sodium bisulfite to form a water-soluble salt (the bisulfite adduct), while the non-aldehyde impurities remain in the organic phase.[5][6] The reaction is reversible, allowing for the subsequent recovery of the purified aldehyde.[5][6]

Scientific Rationale

The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after proton transfer, results in the sodium salt of an α-hydroxysulfonic acid. This salt is ionic and thus soluble in water.

Experimental Protocol

Part A: Adduct Formation and Extraction of Impurities

  • Dissolution: Dissolve the crude mixture containing this compound and unreacted 2-methylbenzaldehyde in a suitable organic solvent like methanol or THF in a separatory funnel.[5][6]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume should be sufficient to react with all aldehyde species. Shake the funnel vigorously for 1-2 minutes.[4][6]

  • Extraction: Add an immiscible organic solvent with low polarity, such as diethyl ether or hexanes, and more water to the funnel. Shake again to partition the components.

  • Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adducts of both the product and the starting material aldehyde. The non-aldehydic impurities will be in the organic layer, which can be discarded. For highly non-polar aldehydes, the adduct may precipitate as a solid between the layers; if this occurs, the entire mixture can be filtered to collect the adduct.[5]

Part B: Regeneration of the Purified Aldehyde

  • Isolation: Transfer the aqueous layer containing the adduct to a clean flask.

  • Reversal: To regenerate the aldehyde, the reaction can be reversed by adding a strong base (e.g., 50% NaOH solution) or acid until the solution is strongly basic or acidic.[6][7] This is typically done in a separatory funnel with a fresh layer of an organic extraction solvent (e.g., ethyl acetate).

  • Extraction & Isolation: As the aldehyde is regenerated, it will be extracted into the organic layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.

G cluster_0 Part A: Adduct Formation cluster_1 Part B: Regeneration A Crude Mixture (Product + Starting Material) in Organic Solvent B Add Saturated Sodium Bisulfite (aq) A->B C Vigorous Shaking B->C D Liquid-Liquid Extraction (add immiscible solvent) C->D E Aqueous Layer (Bisulfite Adducts) D->E Collect F Organic Layer (Non-Aldehyde Impurities) [Discard] D->F G Aqueous Layer (from Part A) E->G H Add Strong Base (NaOH) & Fresh Organic Solvent G->H I Regenerated Aldehyde in Organic Layer H->I J Isolate, Dry, & Evaporate I->J K Pure this compound J->K

Caption: Workflow for aldehyde purification via bisulfite adduct formation.

Method 2: Purification by Column Chromatography

Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[1] Given the polarity difference between this compound (high polarity) and 2-methylbenzaldehyde (low polarity), this method offers excellent separation.

Scientific Rationale

Silica gel is a polar stationary phase. Polar compounds like this compound will adsorb more strongly to the silica gel and elute slower, while less polar compounds like 2-methylbenzaldehyde will interact weakly and elute faster with a less polar mobile phase.

Experimental Protocol
  • TLC Analysis: First, determine an optimal solvent system (mobile phase) using TLC. A good starting point is a mixture of hexane and ethyl acetate.[1] Vary the ratio (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) to achieve good separation between the product and starting material spots. The ideal Rf for the product spot is around 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., hexane). Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. The less polar 2-methylbenzaldehyde will travel down the column and elute first.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the composition of the collected fractions using TLC.

  • Isolation: Once the starting material has been completely eluted, you can increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to speed up the elution of the more polar product, this compound.

  • Final Step: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

G cluster_workflow Column Chromatography Workflow start Crude Product tlc 1. TLC Optimization (e.g., Hexane:EtOAc) start->tlc pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Product Fractions monitor->combine evap 8. Evaporate Solvent combine->evap end Pure Product evap->end

Caption: Step-by-step workflow for purification by column chromatography.

Method 3: Recrystallization

If the amount of unreacted starting material is relatively low, a simple recrystallization can be effective.

Scientific Rationale

Recrystallization works on the principle that the desired compound and the impurity have different solubilities in a given solvent system. An ideal solvent will dissolve the crude product at a high temperature but will have low solubility for the desired product at low temperatures, while the impurities remain in solution.

Experimental Protocol
  • Solvent Selection: A suitable solvent for this compound could be ethanol, or a mixed solvent system like toluene/petroleum ether or ethyl acetate/hexane.[1][8][9]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. The desired, less soluble product should crystallize out while the more soluble impurities (including the starting material) remain in the mother liquor.

  • Isolation: Further cool the flask in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals.

References
  • Brindle, C. S., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724. [Link]
  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. [Link]
  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
  • Di Somma, I., et al. (2014). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions, 36, 181-186. [Link]
  • Organic Chemistry Portal. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde. [Link]
  • ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde. [Link]

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Column chromatography protocol for purifying 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-5-nitrobenzaldehyde. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into the column chromatography protocol for this compound. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before attempting to purify this compound by column chromatography?

A1: The success of your column chromatography is almost entirely determined by your preparatory work. Before you even think about packing a column, you must perform a thorough Thin Layer Chromatography (TLC) analysis. This is a non-negotiable, self-validating step.

The goal of the initial TLC is to find a solvent system that provides good separation between your desired product (this compound) and any impurities, such as unreacted starting materials or isomeric byproducts. The ideal solvent system will give your target compound a Retention Factor (Rf) of approximately 0.3-0.4.[1] An Rf in this range ensures that the compound will travel through the column at a moderate pace, allowing for effective separation from both less polar impurities (higher Rf) and more polar impurities (lower Rf). A difference in Rf values (ΔRf) of at least 0.2 between your product and any major impurity is recommended for baseline separation on the column.[1]

Q2: What is the best stationary phase (adsorbent) for purifying this compound?

A2: For this compound, silica gel (SiO₂) of 60-120 mesh or 70-230 mesh is the standard and highly recommended stationary phase.[2][3]

  • Expertise & Causality: this compound is a moderately polar molecule due to the presence of both an aldehyde (-CHO) and a nitro (-NO₂) group on the aromatic ring.[4] Silica gel is a highly polar adsorbent with a slightly acidic surface due to the presence of silanol (Si-OH) groups.[3] This polarity allows for strong, yet reversible, adsorption of your target compound, which is the fundamental principle of this separation.[5] While alumina is also a polar adsorbent, silica gel generally provides better resolution for a wider range of organic compounds and is the preferred starting point unless your compound is highly acid-sensitive.[3][6]

Q3: How do I select the optimal mobile phase (eluent) for the column?

A3: The mobile phase is determined through your initial TLC screening. A binary solvent system consisting of a non-polar solvent and a moderately polar solvent is typically effective. Common starting systems to test include mixtures of:

  • Hexane and Ethyl Acetate

  • Petroleum Ether and Ethyl Acetate

  • Cyclohexane and Ethyl Acetate

  • Dichloromethane and Hexane

You will test various ratios of these solvents. Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent (e.g., 8:2, 7:3) until you achieve the target Rf of ~0.3-0.4 for your product.[1]

Parameter Recommendation Rationale
Stationary Phase Silica Gel (e.g., 70-230 mesh)Highly polar adsorbent suitable for separating moderately polar compounds like aromatic nitroaldehydes.[3][6]
Mobile Phase (Eluent) Hexane:Ethyl Acetate mixtureA versatile system allowing for fine-tuning of polarity to achieve optimal separation.[1]
Target Rf (TLC) ~0.3 - 0.4Ensures the compound elutes from the column in a reasonable volume without excessive band broadening.[1]
Adsorbent Mass 20-50 times the mass of the crude sampleA higher ratio is used for more difficult separations to improve resolution.[3]

Q4: Should I use an isocratic or gradient elution?

A4: The choice depends on the complexity of your crude mixture, as revealed by your TLC analysis.

  • Isocratic Elution: Use a single, constant solvent composition (the one you optimized via TLC) throughout the entire purification. This method is simpler and preferred if your impurities are well-separated from the product (i.e., very high or very low Rf values).[7][8]

  • Gradient Elution: Start with a lower polarity mobile phase and gradually increase the concentration of the more polar solvent during the run. This is highly advantageous if you have multiple impurities with a wide range of polarities.[9][10] A gradient will elute the non-polar compounds first, then sharpen the elution band of your desired product, and finally wash off any strongly retained polar impurities, saving time and solvent.[7]

Experimental Protocols

Protocol 1: Column Packing (Wet Slurry Method)

This protocol ensures a homogenous, bubble-free column packing, which is critical for achieving high resolution.

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer (approx. 1 cm) of sand.

  • Slurry Creation: In a beaker, weigh out the required amount of silica gel (typically 30-50x the weight of your crude product). Add your chosen starting eluent (low polarity) to the silica gel to form a free-flowing slurry.

  • Packing: Clamp the column vertically. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Settling: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

  • Equilibration: Once the silica has settled, add a final layer of sand (approx. 1 cm) to the top to protect the surface.[1] Continuously pass 2-3 column volumes of the starting eluent through the column to ensure it is fully equilibrated.

Protocol 2: Sample Loading and Elution

The workflow below outlines the critical steps from sample preparation to final product isolation.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent (Rotary Evaporator) Combine->Evap

Caption: Workflow for Column Chromatography Purification.

  • Sample Preparation (Loading):

    • Wet Loading: Dissolve your crude product in the minimum possible amount of the eluent or a slightly more polar solvent like dichloromethane.[11] Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the silica bed.

    • Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a suitable solvent (e.g., acetone, dichloromethane), add a small amount of silica gel (1-2x the mass of your product), and evaporate the solvent completely to get a free-flowing powder.[11] Carefully add this powder to the top of the column.[1]

  • Elution: Carefully add your eluent to the top of the column. Begin collecting fractions in test tubes or vials. Maintain a constant head of solvent above the silica bed at all times.

  • Fraction Analysis: Use TLC to monitor the composition of the collected fractions. Spot your starting material, the crude mixture, and several fractions on the same plate to track the elution of your product and impurities.

  • Product Isolation: Combine all fractions that contain only the pure this compound. Remove the solvent using a rotary evaporator to yield the purified solid product.[1]

Troubleshooting Guide

Q5: My compound is not moving off the baseline on the TLC plate, even with 50% ethyl acetate in hexane. What should I do?

A5: This indicates your compound is highly polar and/or is interacting very strongly with the acidic silica gel.

  • Solution 1 (Increase Polarity): Try a more polar solvent system. You can add a small percentage (1-5%) of methanol to your ethyl acetate or dichloromethane.

  • Solution 2 (Check Stability): Your compound might be decomposing on the silica. To test this, spot your compound on a TLC plate, let it sit for 20-30 minutes, and then elute it. If you see new spots or streaking that wasn't present in an immediate run, you have a stability issue.[12] In this case, you could try using a less acidic adsorbent like neutral alumina or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[12]

Q6: I see two spots on my TLC that are very close together (ΔRf < 0.1). How can I improve the separation?

A6: This is a common challenge, especially with isomers which often have similar polarities.

  • Solution 1 (Solvent System): Test completely different solvent systems. For example, if you are using Hexane:Ethyl Acetate, try a system based on Dichloromethane or Toluene. Sometimes changing the solvent class can alter the selectivity of the separation.[13]

  • Solution 2 (Column Dimensions): Use a longer, thinner column. This increases the effective number of theoretical plates and can improve the separation of closely eluting compounds.

  • Solution 3 (Fine-Tune Polarity): If you have a slight separation, try running the column with a very low polarity solvent system. This will keep the Rf values low and maximize the interaction time with the stationary phase, potentially amplifying the small difference in polarity.

Q7: My purified product shows significant "tailing" in the collected fractions. What causes this and how can I fix it?

A7: Tailing, where a compound elutes over a large number of fractions, is often due to column overload or secondary interactions.[12][14]

G Start Problem: Compound Tailing Check_Load Was the sample a concentrated band? Start->Check_Load Check_Polarity Is the eluent polarity too low? Check_Load->Check_Polarity Yes Fix_Load Solution: Use less sample or use dry loading method. Check_Load->Fix_Load No Fix_Polarity Solution: Increase eluent polarity once product starts eluting. Check_Polarity->Fix_Polarity Yes End Resolution: Sharper Elution Band Check_Polarity->End No (Consider other issues) Fix_Load->End Fix_Polarity->End

Sources

What to do when 2-Methyl-5-nitrobenzaldehyde oils out during crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Process Chemistry

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses a common challenge encountered during the purification of 2-Methyl-5-nitrobenzaldehyde: the phenomenon of "oiling out" during crystallization. Our goal is to provide a deep understanding of the underlying causes and to equip you with robust, field-proven troubleshooting strategies and protocols to achieve a pure, crystalline product.

Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out" during crystallization?

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a super-saturated liquid phase (an "oil") rather than as a solid crystalline lattice.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[1] This process is kinetically favored when the integration of solute molecules into a crystal lattice is hindered or when the system is under conditions of very high supersaturation.[2] The resulting oil can trap impurities and often solidifies into an amorphous, impure solid, defeating the purpose of recrystallization.[2][3][4]

Q2: Why is this compound particularly prone to oiling out?

The propensity of this compound to oil out stems primarily from its physicochemical properties.

  • Low Melting Point: The compound has a reported melting point in the range of 50-60 °C.[5] Oiling out frequently occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[3][4] As the hot, saturated solution cools, it can reach a temperature where the compound wants to precipitate but is still above its own melting point, causing it to separate as a liquid.

  • Presence of Impurities: Crude reaction mixtures often contain impurities that can significantly depress the melting point of the desired compound.[3][4][6] This further increases the likelihood that the solution temperature will be above the melting point of the impure mixture when saturation is reached.

Here is a summary of the key properties of this compound:

PropertyValueSource(s)
Molecular Formula C₈H₇NO₃[7][8]
Molecular Weight 165.15 g/mol [7]
Physical Form Solid; White to light yellow/orange powder or crystals[5]
Melting Point 50 - 60 °C[5]
Boiling Point 296.4 °C at 760 mmHg
Solubility Soluble in organic solvents (e.g., ethanol, ether); limited in water[9]
Q3: How does oiling out negatively impact my product purity and yield?

Oiling out has several detrimental effects:

  • Poor Purification: The liquid oil phase can act as a better solvent for impurities than the crystallization solvent itself.[2][4] When the oil eventually solidifies, these impurities become entrapped, leading to a product of low purity.[3]

  • Amorphous Product: The rapid, uncontrolled solidification of the oil often results in an amorphous or glassy solid rather than a well-defined crystalline material, which can be difficult to handle and filter.[2]

  • Yield Loss: The process of trying to remedy an oiled-out solution, which often involves adding more solvent and re-attempting the crystallization, can lead to significant product loss in the mother liquor.[3][4]

Troubleshooting Guide: Oiling Out of this compound

When you observe the formation of liquid droplets or a separate liquid layer during the cooling phase of your crystallization, follow this guide. The primary causes are almost always related to excessive supersaturation, a poor choice of solvent, or the compound's low melting point.

The following diagram outlines a systematic approach to troubleshooting this issue.

G start Oiling Out Observed (Liquid droplets form during cooling) check_mp Primary Cause Analysis: Is the solution temperature above the solute's M.P. (~55 °C) when saturation occurs? start->check_mp strat_supersat STRATEGY 1: Reduce Supersaturation Rate check_mp->strat_supersat  Yes, very likely strat_solvent STRATEGY 2: Optimize Solvent System check_mp->strat_solvent  Possibly, or if supersaturation  control is insufficient action_cool A) Decrease Cooling Rate (e.g., insulated bath, slow cooling) strat_supersat->action_cool action_dilute B) Increase Solvent Volume (Use more of the 'good' solvent) strat_supersat->action_dilute action_antisolvent C) Modify Anti-Solvent Addition (Add slowly at a higher temperature) strat_supersat->action_antisolvent action_screen A) Perform Solvent Screening (Test various single & mixed systems) strat_solvent->action_screen action_mixed B) Use a Mixed-Solvent System (e.g., Ethanol/Water, Toluene/Hexane) strat_solvent->action_mixed strat_seed STRATEGY 3: Employ Seeding action_addseed Add Seed Crystals in the Metastable Zone strat_seed->action_addseed action_cool->strat_seed Combine with Seeding action_dilute->strat_seed Combine with Seeding action_mixed->strat_seed Combine with Seeding end_node Pure Crystalline Product Achieved action_addseed->end_node

Caption: Troubleshooting workflow for oiling out.

Detailed Protocols & Methodologies
Protocol 1: Immediate Remediation of an Oiled-Out Solution

If your solution has already oiled out, take these steps to recover your material.

  • Re-dissolve the Oil: Place the flask back on the heat source and warm the mixture until the oil completely redissolves, forming a clear solution.

  • Add More Solvent: Add a small additional amount (10-20% of the original volume) of the primary ("good") solvent to the hot solution.[4][10] This increases the total solvent volume, ensuring the compound remains soluble at a lower temperature, hopefully below its melting point.

  • Attempt Slow Recrystallization: Remove the flask from the heat and implement a very slow cooling protocol.

    • Method A (Insulation): Wrap the flask in glass wool or a towel and allow it to cool undisturbed in a draft-free area.

    • Method B (Warm Bath): Place the crystallization flask into a beaker of hot water (at a temperature slightly below the solvent's boiling point) and allow the entire assembly to cool slowly to room temperature.[10]

  • Induce Crystallization (If Necessary): If crystals do not form after the solution has cooled significantly, try scratching the inner surface of the flask just below the solvent line with a glass stirring rod to create nucleation sites.[3]

  • Isolate Product: Once crystallization is complete, cool the flask in an ice bath to maximize yield before collecting the crystals by vacuum filtration.

Protocol 2: Proactive Prevention via Solvent System Optimization

Choosing the right solvent is critical.[1] An ideal solvent should dissolve this compound well when hot but poorly when cold.[11] Given its structure, mixed-solvent systems are often effective.[10]

  • Solvent Screening:

    • In small test tubes, place ~20-30 mg of your crude material.

    • Test single solvents first (e.g., ethanol, isopropanol, ethyl acetate, toluene). Add the solvent dropwise at room temperature to check for high solubility (poor choice). If insoluble, heat the solvent to its boiling point and add it dropwise until the solid dissolves. Cool to see if crystals form.

    • Test mixed-solvent systems. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., ethanol or ethyl acetate) at an elevated temperature.[10]

    • Then, slowly add a hot "poor" or anti-solvent (one in which it is insoluble, e.g., water, hexane, or petroleum ether) dropwise until the solution becomes faintly turbid.[10][12]

    • Add a few more drops of the hot "good" solvent to clarify the solution, then cool slowly.

  • Recommended Starting Systems for this compound:

    • Toluene / Petroleum Ether (or Hexane): Dissolve in a minimum of hot toluene, then add hot petroleum ether until turbidity persists.[12]

    • Ethanol / Water: Dissolve in a minimum of hot ethanol, then add hot water until the solution turns cloudy.[10][13]

Protocol 3: Advanced Prevention using Seeding

Seeding is a powerful technique to bypass spontaneous nucleation and prevent oiling out by providing a template for ordered crystal growth.[1][14]

  • Obtain Seed Crystals: If you have a small sample of pure this compound, use that. If not, try to generate a small amount by scratching the flask during a very slow, small-scale crystallization.

  • Prepare the Solution: Dissolve your crude compound in the chosen optimal solvent system at an elevated temperature to create a clear, saturated solution.

  • Cool to the Metastable Zone: Cool the solution slowly. The "metastable zone" is the temperature range where the solution is supersaturated, but not so much that it nucleates spontaneously (or oils out).[1] This is typically a few degrees below the temperature at which the solid dissolved.

  • Introduce the Seed: Add one or two tiny crystals of the pure compound to the solution.[1]

  • Observe and Cool: You should observe crystals growing from the seed crystal. Continue to cool the solution slowly to room temperature, and then in an ice bath, to complete the crystallization process. This controlled growth at a lower temperature (ideally below the compound's melting point) is the key to avoiding oiling out.[14]

References
  • Why do crystals oil out and what are the remedies and prevention methods?. Brainly. [Link]
  • Oiling Out in Crystalliz
  • Recrystallization (help meeeeee). Reddit r/chemistry. [Link]
  • Troubleshooting Crystalliz
  • Oiling Out in Crystallization (Extended View). Mettler Toledo. [Link]
  • Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Effect of Liquid-Liquid Phase Separation During Crystalliz
  • The preparation of crystalline derivatives of aldehydes and ketones.
  • Aromatic Nitro Compounds. Missouri S&T. [Link]
  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
  • Method of crystallizing nitro products.
  • This compound. PubChem. [Link]
  • This compound | 16634-91-6. Appchem. [Link]
  • Video: Recrystalliz
  • Nitro Compounds. Chemistry LibreTexts. [Link]
  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC - NIH. [Link]
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • m-Nitrobenzaldehyde. ChemBK. [Link]
  • 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. NOP. [Link]

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Preventing the formation of byproducts in 2-Methyl-5-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center on preventing the formation of byproducts in 2-Methyl-5-nitrobenzaldehyde synthesis.

Introduction for the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The formation of this compound is often challenged by the generation of multiple byproducts, including positional isomers, oxidation products, and dinitrated species. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction conditions, minimize byproduct formation, and improve the purity and yield of your target molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: My crude product after synthesis has a low, broad melting point and appears oily. What are the most likely impurities?

A1: An oily appearance with a depressed and broad melting point strongly suggests the presence of impurities. The most common culprits in this synthesis are a mixture of positional isomers (like 2-Methyl-3-nitrobenzaldehyde), unreacted starting material (2-Methylbenzaldehyde), and potentially oxidation byproducts such as 2-Methyl-5-nitrobenzoic acid. We highly recommend performing Thin Layer Chromatography (TLC) to visualize the number of components in your crude sample.[1]

Q2: My TLC plate shows multiple spots with very close Rf values after the nitration reaction. How can I effectively separate them?

A2: Multiple spots with similar retention factors (Rf) are characteristic of positional isomers, which have very similar polarities. While standard recrystallization might not be effective, meticulous column chromatography is the recommended method for separation.[1] You may need to experiment with various solvent systems (e.g., hexane:ethyl acetate gradients) to achieve optimal separation. For challenging separations, fractional crystallization from a carefully selected solvent system can also be an effective, albeit more complex, alternative.[2]

Q3: I've identified 2-Methyl-5-nitrobenzoic acid in my product mixture. What causes its formation and how can I prevent it?

A3: The presence of the corresponding benzoic acid derivative is a classic sign of aldehyde group oxidation.[3] The strong oxidizing environment of the nitrating mixture (concentrated nitric and sulfuric acids) can readily convert the aldehyde (-CHO) to a carboxylic acid (-COOH). To prevent this, it is crucial to maintain strict, low-temperature control (typically 0-10°C) throughout the reaction and during the addition of reagents.[3] For a more robust solution, consider protecting the aldehyde group as an acetal before nitration, which is stable under nitrating conditions and can be easily hydrolyzed post-reaction.[2][4]

Q4: My yield of the desired this compound is consistently low, even with good conversion of the starting material. Why is this happening?

A4: This is a common challenge stemming from the directing effects of the substituents on the aromatic ring. In 2-Methylbenzaldehyde, you have two competing directors: the methyl group (-CH3), which is activating and directs incoming electrophiles to the ortho and para positions, and the aldehyde group (-CHO), which is deactivating and directs to the meta position. The desired 5-nitro position is meta to the aldehyde and ortho to the methyl group. However, other positions, particularly the 3-position (meta to the aldehyde and ortho to the methyl), are also activated, leading to a mixture of isomers and thus reducing the yield of any single isomer. Optimizing the nitrating agent composition and temperature can help influence the isomer ratio.[5]

Part 2: In-Depth Troubleshooting Guide & Mitigation Protocols

This section provides a deeper dive into the root causes of common byproducts and offers detailed protocols to address them.

Issue 1: Formation of Positional Isomers

Positional isomers are often the most significant and difficult-to-remove byproducts in this synthesis.

Root Cause Analysis: The Chemistry of Electrophilic Aromatic Substitution

The nitration of 2-methylbenzaldehyde is an electrophilic aromatic substitution reaction. The regioselectivity (where the nitro group attaches) is dictated by the combined electronic effects of the existing methyl and aldehyde groups.

  • -CH₃ group (Methyl): An electron-donating group that activates the ring and directs incoming electrophiles to the positions ortho and para to it (positions 3 and 6, and position 4, respectively).

  • -CHO group (Aldehyde): An electron-withdrawing group that deactivates the ring and directs incoming electrophiles to the position meta to it (positions 3 and 5).

The resulting substitution pattern is a compromise between these competing effects, leading to a mixture of products.

G cluster_start Starting Material cluster_reaction Nitration (HNO₃/H₂SO₄) cluster_products Product Mixture Start 2-Methylbenzaldehyde Nitration Electrophilic Attack (NO₂⁺) Start->Nitration Desired This compound (Desired Product) Nitration->Desired Meta to -CHO Ortho to -CH₃ Isomer1 2-Methyl-3-nitrobenzaldehyde (Key Byproduct) Nitration->Isomer1 Meta to -CHO Ortho to -CH₃ Isomer2 Other Isomers (e.g., 6-nitro) Nitration->Isomer2 Ortho to -CHO Ortho to -CH₃

Caption: Competing directing effects in the nitration of 2-methylbenzaldehyde.

Mitigation & Purification Protocol

1. Temperature Control: Maintaining a low and constant temperature (0-10°C) is the most critical parameter.[3] Higher temperatures can lead to decreased selectivity and increased side reactions.

2. Controlled Reagent Addition: Always add the 2-methylbenzaldehyde dropwise to the pre-chilled nitrating mixture. This ensures that the substrate is always the limiting reagent at the point of reaction, minimizing localized temperature spikes and over-nitration.[3]

3. Purification via Column Chromatography: This is the most reliable method for separating positional isomers.

  • Step 1: Adsorbent Preparation: Prepare a slurry of silica gel (60-120 mesh) in your chosen non-polar solvent (e.g., hexane).

  • Step 2: Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Step 3: Sample Loading: Dissolve the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane or a small amount of ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried powder onto the top of the column.[1]

  • Step 4: Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to separate the components. The isomers will elute based on their polarity.

  • Step 5: Fraction Collection & Analysis: Collect fractions and monitor their composition using TLC. Combine the fractions containing the pure desired product and evaporate the solvent to obtain the purified this compound.[1]

Issue 2: Oxidation to 2-Methyl-5-nitrobenzoic acid

The aldehyde group is sensitive to the strong oxidizing nature of nitrating agents.

Root Cause Analysis & Mitigation Logic

G Conditions Harsh Reaction Conditions Oxidation Oxidation Occurs Conditions->Oxidation HighTemp High Temperature (>15°C) HighTemp->Conditions StrongOxidant Strong Oxidizing Agent (Conc. HNO₃) StrongOxidant->Conditions Aldehyde Susceptible Aldehyde Group (-CHO) Aldehyde->Oxidation Protection Mitigation: Protect Aldehyde as Acetal Aldehyde->Protection Byproduct Formation of 2-Methyl-nitrobenzoic acid Oxidation->Byproduct NoOxidation Oxidation Prevented Protection->NoOxidation

Caption: Logic flow for the formation and prevention of oxidation byproducts.

Experimental Protocol: Acetal Protection Strategy

This two-step process protects the aldehyde group during nitration, effectively preventing oxidation.

Part A: Acetal Formation (Protection)

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 2-methylbenzaldehyde, a 1.5 molar excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid (p-TSA) in toluene.

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction's progress by observing water collection. The reaction is complete when no more water is formed.

  • Workup: Cool the reaction mixture. Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure to yield the protected acetal (2-(2-methylphenyl)-1,3-dioxolane).

Part B: Nitration and Deprotection

  • Nitration: Cool a standard nitrating mixture (HNO₃/H₂SO₄) to 0-5°C. Slowly add the protected acetal from Part A while maintaining the low temperature.

  • Reaction & Quenching: Stir the mixture at low temperature for the required time (monitor by TLC). Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Deprotection (Hydrolysis): Remove the organic solvent. Add a dilute aqueous acid solution (e.g., 1M HCl) and stir the mixture, gently heating if necessary, to hydrolyze the acetal back to the aldehyde.

  • Final Workup: Extract the final product, this compound, into an organic solvent. Wash, dry, and purify as needed (recrystallization or chromatography).

Issue 3: Dinitrated Byproducts

Over-nitration leads to the addition of a second nitro group, further reducing the yield of the desired mononitrated product.

Mitigation Strategies
  • Strict Stoichiometry: Use a precise 1:1 molar ratio of the nitrating agent to the substrate or a slight excess of the substrate.

  • Controlled Addition: As mentioned previously, the slow, dropwise addition of the substrate to the nitrating mixture is crucial. This prevents any local excess of the nitrating agent.[3]

  • Reaction Monitoring: Use TLC to carefully monitor the consumption of the starting material. The reaction should be stopped as soon as the starting material is no longer visible to prevent the subsequent nitration of the product.

Summary of Recommended Reaction Conditions
ParameterTo Minimize Isomer FormationTo Prevent OxidationTo Prevent Dinitration
Temperature 0-10°C0-10°C (or use acetal protection)0-10°C
Reagent Addition Slow, dropwise addition of substrate to acidSlow, dropwise additionSlow, dropwise addition of substrate to acid
Stoichiometry N/A (focus on separation)N/A (focus on protection)~1.05 equivalents of HNO₃
Key Strategy Column Chromatography / Fractional CrystallizationAcetal Protection of Aldehyde GroupStrict reaction monitoring via TLC

References

  • Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde - Benchchem.
  • This compound | 16634-91-6 | FM16343 - Biosynth.
  • Yan G., Yang M. (2013). Recent Advances in the Synthesis of Aromatic Nitro Compounds. Org. Biomol. Chem., 11, 2554–2566.
  • A Walk through Recent Nitro Chemistry Advances - PMC - NIH. (2020).
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. (2025).
  • A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde - Benchchem.
  • m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure.
  • Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling. (2025).
  • Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation - Aidic.
  • What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? - Quora. (2018).

Sources

Stability and degradation of 2-Methyl-5-nitrobenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of 2-Methyl-5-nitrobenzaldehyde

Welcome to the technical support guide for this compound (CAS: 16634-91-6). This molecule is a valuable building block in organic synthesis, particularly in the development of novel therapeutics and fine chemicals. Its reactivity is dominated by the interplay between the electrophilic aldehyde group, the electron-withdrawing nitro group, and the methyl group on the aromatic ring. However, this same reactivity profile makes it susceptible to degradation under common experimental conditions, leading to impurities, reduced yields, and inconsistent results.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the stability and degradation of this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to anticipate, diagnose, and resolve issues you may encounter in your work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: Proper storage is the first and most critical step in preventing degradation. This compound is a solid that is sensitive to air and benefits from protection from light.[1] To maintain its purity (>98%), it should be stored in a tightly sealed container in a cool, dark place.[1] Commercial suppliers recommend storage at room temperature (ideally <15°C) or refrigerated at 4°C, often under an inert gas like nitrogen.[1] The rationale for these conditions is to minimize the potential for slow oxidation of the aldehyde group and other ambient reactions.

Q2: I'm observing a new, significantly more polar spot on my TLC plate during my reaction work-up. What is the most likely culprit?

A2: The most probable cause is the oxidation of the aldehyde functional group to a carboxylic acid, forming 2-Methyl-5-nitrobenzoic acid . This is a very common degradation pathway for benzaldehydes, especially in the presence of air (oxygen) or oxidizing reagents.[2] Carboxylic acids are substantially more polar than their corresponding aldehydes, which explains the lower Retention Factor (Rf) on a normal-phase TLC plate. You can often confirm this by observing a broad O-H stretch in the IR spectrum (around 2500-3300 cm⁻¹) of the isolated impurity.

Q3: My reaction is being run under strictly inert conditions, but I still see evidence of degradation. What other pathways should I consider?

A3: Beyond oxidation, two other key pathways to consider are reduction and photodegradation.

  • Reduction: If your reaction conditions involve reducing agents (even mild or unintended ones), the nitro group is susceptible to reduction, which proceeds sequentially to form nitroso, hydroxylamino, and ultimately amino derivatives (2-Methyl-5-aminobenzaldehyde).[3][4] This transformation from a strongly electron-withdrawing group (-NO₂) to a strongly electron-donating group (-NH₂) will dramatically alter the compound's reactivity and chromatographic behavior.

  • Photodegradation: Aromatic nitro compounds are known to be photolabile.[3] Exposure to UV light, or even strong ambient laboratory light over extended periods, can induce degradation.[5] If your reaction is light-sensitive, protecting the reaction vessel with aluminum foil is a crucial and simple preventative measure.

Q4: Can pH affect the stability of this compound in my reaction medium?

A4: Yes, pH can play a significant role. While the compound itself is stable, the aldehyde group can participate in pH-dependent reactions. Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction. While this compound has alpha-hydrogens on the methyl group, it can still participate in base-catalyzed self-condensation reactions (aldol-type) or other unwanted side reactions. Strongly acidic conditions can also promote side reactions or degradation, depending on the other reagents present. It is always advisable to perform a stability study at the intended reaction pH if you suspect it to be a contributing factor to low yields.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific experimental issues and provides a logical framework for troubleshooting.

Issue 1: Low or Inconsistent Yields
Possible Cause Diagnostic Check Recommended Solution & Rationale
Starting Material Degradation 1. Check the melting point of your starting material. A broad or depressed melting range suggests impurity.[6] 2. Run an initial purity check on your starting material using HPLC or GC.1. If impure, purify the starting material by recrystallization before use. 2. Ensure the compound is stored under the recommended inert and cool conditions to prevent degradation before it is even used.[1]
Oxidation During Reaction 1. Analyze a crude reaction sample by LC-MS to look for a mass corresponding to the oxidized product (2-Methyl-5-nitrobenzoic acid, M.W. 181.15). 2. Does the problem worsen with longer reaction times or exposure to air (e.g., during sampling)?1. Use an Inert Atmosphere: Degas all solvents and run the reaction under a positive pressure of nitrogen or argon. This removes atmospheric oxygen, the most common culprit for aldehyde oxidation. 2. Minimize Headspace: Use a reaction vessel appropriately sized for your reaction volume to minimize the amount of trapped air.
Thermal Decomposition 1. Run the reaction at a lower temperature and monitor the reaction progress. 2. Does the appearance of byproducts correlate with reaction temperature?1. If the reaction permits, reduce the temperature. Even a 10°C reduction can significantly slow degradation pathways. 2. For exothermic reactions, ensure efficient stirring and external cooling to prevent localized "hot spots."
Issue 2: Formation of Multiple Unidentified Byproducts
Possible Cause Diagnostic Check Recommended Solution & Rationale
Photodegradation Run a parallel control reaction completely shielded from light (wrapped in aluminum foil). Compare the byproduct profile to the standard reaction.If the light-protected reaction is cleaner, light is the cause. Protect all future reactions and even stock solutions from direct light exposure. Aromatic nitro compounds can absorb UV light, leading to radical or other complex degradation pathways.[5]
Incompatibility with Solvents or Reagents Run small-scale control experiments where the starting material is stirred in the reaction solvent (and with individual reagents, if possible) under the reaction conditions (time, temp) but without the key reactant.This will help isolate the specific component causing degradation. You may need to switch to a more inert solvent or a less reactive grade of a reagent.

Visualizing Degradation & Troubleshooting

The following diagrams illustrate the primary chemical challenges and a logical workflow for addressing them.

SM This compound (C₈H₇NO₃) OX Oxidation (+O) SM->OX O₂ (Air) Oxidizing Agents RED Reduction (+6H⁺, +6e⁻) SM->RED Reducing Agents Catalytic Hydrogenation Ox_Prod 2-Methyl-5-nitrobenzoic Acid (C₈H₇NO₄) OX->Ox_Prod Red_Prod 2-Methyl-5-aminobenzaldehyde (C₈H₅NH₂O) RED->Red_Prod

Caption: Primary degradation pathways of this compound.

start Experiment Yields Unexpected Results check_purity Step 1: Verify Purity of Starting Material (SM) start->check_purity impure SM is Impure check_purity->impure Fails pure SM is Pure check_purity->pure Passes purify Purify SM via Recrystallization impure->purify run_controls Step 2: Run Diagnostic Control Reactions pure->run_controls no_light Control 1: Protect from Light run_controls->no_light no_air Control 2: Inert Atmosphere (N₂/Ar) run_controls->no_air lower_temp Control 3: Lower Temperature run_controls->lower_temp analyze Step 3: Analyze All Outcomes via HPLC/LC-MS no_light->analyze no_air->analyze lower_temp->analyze conclusion Identify Degradation Source & Optimize Protocol analyze->conclusion

Caption: A logical workflow for troubleshooting degradation issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for proactively identifying potential degradation products under various stress conditions. This is a self-validating system; by knowing what impurities to look for, you can develop more robust analytical methods.

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1N HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add an equal volume of 1N NaOH. Heat at 60°C for 4 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat a vial of the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a reverse-phase HPLC-UV method, preferably with a photodiode array (PDA) detector to compare spectra. Use LC-MS to obtain mass information for the newly formed peaks.[2]

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for a stability-indicating HPLC method.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a 70:30 (A:B) mixture.

    • Linearly increase to 30:70 (A:B) over 15 minutes.

    • Hold at 30:70 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]

This method should effectively separate the moderately polar this compound from more polar degradation products like the corresponding carboxylic acid and less polar impurities.

References

  • Material Safety Data Sheet - 2-nitro benzaldehyde 99% ar. [Link]
  • SAFETY DATA SHEET - 2-Hydroxy-5-nitrobenzaldehyde. [Link]
  • This compound - Journal of the Chemical Society C - RSC Publishing. [Link]
  • (PDF)
  • Atmospheric degradation of 2- nitrobenzaldehyde: Photolysis and reaction with OH radicals - ResearchG

Sources

Technical Support Center: Solvent Selection for 2-Methyl-5-nitrobenzaldehyde Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Methyl-5-nitrobenzaldehyde. This document provides an in-depth, experience-driven approach to selecting the optimal solvent system for recrystallization, a critical step for achieving high purity. We will move beyond generic protocols to address the specific chemical nature of this compound and troubleshoot common issues encountered in the laboratory.

Section 1: Understanding the Analyte: Key Properties of this compound

Successful purification begins with a thorough understanding of the molecule's physical properties. For this compound, two characteristics are paramount in dictating the recrystallization strategy: its moderate polarity and its relatively low melting point.

The molecule's structure, featuring a polar aldehyde and a nitro group, alongside less polar methyl and aromatic functionalities, places it in a moderate polarity range. This suggests it will be soluble in a range of common organic solvents. However, the most critical parameter is its low melting point, which presents a significant experimental challenge.

PropertyValueSignificance for Recrystallization
Molecular Formula C₈H₇NO₃-
Molecular Weight 165.15 g/mol [1][2]-
Appearance White to light yellow solid[3]Visual indicator of purity.
Melting Point ~53-57 °C[3]CRITICAL . This low value increases the risk of "oiling out" if the solvent's boiling point is significantly higher.
Polarity Moderately PolarGuides initial solvent choice based on the "like dissolves like" principle.

Section 2: First Principles of Recrystallization Solvent Selection

The ideal recrystallization solvent leverages differential solubility with temperature. The core principle is to dissolve the solute in a minimal amount of hot solvent to form a saturated solution, from which pure crystals will precipitate upon slow cooling.[4][5]

The selection process is a systematic search for a solvent (or solvent pair) that meets these criteria, as illustrated below.

G cluster_selection Solvent Selection Workflow Start Begin with Crude This compound Screen Test Solubility in Candidate Solvents Start->Screen Decision Ideal Single Solvent Found? Screen->Decision SingleSolvent Proceed with Single-Solvent Recrystallization Decision->SingleSolvent  Yes MixedSystem Design a Mixed-Solvent System (Solvent + Antisolvent) Decision->MixedSystem No   End Obtain Pure Crystals SingleSolvent->End ProceedMixed Proceed with Mixed-Solvent Recrystallization MixedSystem->ProceedMixed ProceedMixed->End

Caption: Logical workflow for selecting a recrystallization solvent system.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and challenges researchers face when purifying this compound.

Q1: Where do I begin? How do I screen for a suitable solvent?

A1: A systematic, small-scale solvent screen is the most efficient starting point. This empirical approach provides direct evidence of solubility behavior and avoids wasting large amounts of crude product.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate, heptane) dropwise, up to ~0.5 mL. Agitate the mixture. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a single solvent because recovery will be poor.[6]

  • Heating: For solvents that do not dissolve the solid at room temperature, gently heat the test tube in a water or sand bath. Add the solvent dropwise while heating until the solid just dissolves. Be careful not to add an excess.

  • Cooling: Allow the test tubes with dissolved solid to cool slowly to room temperature, and then place them in an ice-water bath.

  • Observation: A good solvent is one where the solid dissolves completely when hot but forms a high yield of crystals upon cooling.[4][7]

Q2: Based on its structure, what are the best candidate solvents for this compound?

A2: Given the molecule's moderate polarity and aromatic nature, several classes of solvents are logical starting points. The key is to balance solvating power with the boiling point to avoid oiling out.

Table of Candidate Solvents & Rationale

SolventBoiling Point (°C)PolarityPredicted Behavior & Rationale
Ethanol 78PolarExcellent Candidate. Often effective for aromatic compounds.[8] Its boiling point is safely above the compound's melting point, but not so high as to guarantee oiling out. Used for similar nitroaromatics.[9][10]
Methanol 65PolarGood Candidate. Lower boiling point reduces the risk of oiling out. May be slightly too effective a solvent, potentially reducing yield.
Isopropanol 82PolarGood Candidate. Similar to ethanol, but its slightly higher boiling point increases the risk of oiling out.
Toluene 111Non-polar (Aromatic)High Risk. While toluene can be excellent for dissolving aromatic compounds, its boiling point is much higher than the compound's melting point (~55°C). Oiling out is highly probable.[9] Better used as the "good" solvent in a mixed pair with a non-polar antisolvent.
Ethyl Acetate 77MediumGood Candidate. Its boiling point is in a suitable range. Its intermediate polarity may provide the ideal solubility gradient.
Heptane/Hexane 98 / 69Non-polarPoor Single Solvents. The compound is unlikely to be sufficiently soluble even when hot. Excellent candidates for use as an antisolvent in a mixed-solvent system.[9]
Water 100Very PolarPoor Single Solvent. The compound is insoluble. Excellent candidate for use as an antisolvent with a miscible polar solvent like ethanol or acetone.
Q3: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A3: "Oiling out" is the most common problem for this specific compound. It occurs when the solid melts in the hot solvent before it fully dissolves, forming a liquid phase that is immiscible with the solvent. This happens when the boiling point of the solvent is higher than the melting point of the solute (~55 °C).[9][11] An oil is essentially an impure liquid, and it rarely crystallizes well.

Troubleshooting Steps:

  • Re-dissolve: Heat the mixture and add more of the primary (good) solvent until the oil dissolves completely to form a homogeneous solution.[12]

  • Promote Slow Cooling: Remove the flask from heat and allow it to cool as slowly as possible. Insulating the flask (e.g., by placing it on a wooden block or paper towels) can help prevent rapid temperature drops that favor oil formation.[11]

  • Change Solvents: If oiling persists, the solvent's boiling point is too high. Switch to a solvent with a lower boiling point (e.g., switch from isopropanol to ethanol or methanol).

  • Use a Mixed-Solvent System: This is often the best solution. Dissolve the compound in a minimal amount of a "good" solvent at a temperature below its melting point, then add a "poor" (antisolvent) to induce crystallization.

Q4: The solution is clear, but no crystals are forming upon cooling. What should I do?

A4: This issue typically arises from two causes: using too much solvent, resulting in a solution that is not saturated upon cooling, or the solution is supersaturated and requires nucleation to begin crystallization.[11]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch: Gently scratch the inside surface of the flask below the solvent line with a glass stirring rod. This creates microscopic imperfections that can serve as nucleation sites.[8][11]

    • Seed: If you have a pure crystal of the product, add a tiny speck to the solution to act as a template for crystal growth.[11]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, attempt to cool and crystallize again.[12]

  • Drastic Cooling: As a last resort, cool the flask in an ice-salt bath to further decrease solubility. Note that this can sometimes lead to the formation of a fine powder rather than well-defined crystals.

Q5: My final product yield is very low. What are the common causes?

A5: A low yield indicates that a significant portion of your product was not recovered in crystalline form.

Common Causes & Solutions:

  • Excess Solvent: This is the most frequent cause.[11] A substantial amount of the product remains dissolved in the mother liquor even when cold. To check this, take a drop of the filtrate and let the solvent evaporate; a large solid residue indicates significant product loss.[12] Use the minimum amount of hot solvent necessary for dissolution in future attempts.

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), it will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent can re-dissolve a portion of the product. Always wash with a minimal amount of ice-cold recrystallization solvent.

Section 4: Recommended Protocol: Mixed-Solvent Recrystallization using Ethanol/Water

For this compound, a mixed-solvent system is highly recommended to mitigate the risk of oiling out. An ethanol/water system is an excellent choice because the compound is soluble in hot ethanol but insoluble in water, and the two solvents are fully miscible.

G cluster_protocol Ethanol/Water Recrystallization Protocol Start Place Crude Solid in Erlenmeyer Flask Add_EtOH Add Minimum Hot Ethanol to Dissolve Solid (at ~70°C) Start->Add_EtOH Add_H2O Add Hot Water Dropwise Until Solution Becomes Slightly Turbid Add_EtOH->Add_H2O Reheat Reheat Gently to Re-dissolve Turbidity Add_H2O->Reheat Cool_Slow Cool Slowly to Room Temperature Reheat->Cool_Slow Cool_Ice Cool in Ice Bath to Maximize Yield Cool_Slow->Cool_Ice Filter Collect Crystals via Vacuum Filtration Cool_Ice->Filter Wash Wash with Minimal Ice-Cold Ethanol/Water Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry

Caption: Step-by-step workflow for the recommended mixed-solvent protocol.

Detailed Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Heat a beaker of ethanol on a hot plate. Add the hot ethanol to the flask in small portions, swirling and heating, until the solid is just dissolved. Use the absolute minimum volume required. Ensure the temperature is below the compound's melting point.

  • Induce Saturation: While the ethanol solution is hot, add hot deionized water dropwise until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethanol to re-dissolve the turbidity, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (use the same approximate ratio as your final solvent mixture) to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.

References

  • Homework.Study.com. (n.d.). What are the most important factors in selecting a solvent for recrystallization?.
  • University of York, Department of Chemistry. (n.d.). Solvent Choice.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Chemistry LibreTexts. (2021). 2.1: Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12654145, this compound.
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
  • ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde.
  • Unknown. (n.d.). Recrystallization, filtration and melting point.
  • OC-Praktikum. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • National Institutes of Health. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde.

Sources

Technical Support Center: Effective Drying of 2-Methyl-5-nitrobenzaldehyde Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling sensitive crystalline compounds. This guide provides in-depth, field-tested advice for researchers, scientists, and drug development professionals on the effective drying of 2-Methyl-5-nitrobenzaldehyde. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring your experimental choices are both effective and safe.

Section 1: Understanding the Compound - The "Why" Behind the Method

Before selecting a drying protocol, it is critical to understand the specific chemical vulnerabilities of this compound. This molecule contains two key functional groups that dictate its handling requirements: an aldehyde group and a nitro group on an aromatic ring.

  • Aldehyde Group (-CHO): Aromatic aldehydes are susceptible to oxidation, especially when exposed to air, which can convert the aldehyde to the corresponding carboxylic acid (2-Methyl-5-nitrobenzoic acid).[1][2] This is a common impurity in laboratory samples of benzaldehyde derivatives.[3]

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that makes the compound thermally sensitive.[4] Nitroaromatic compounds can be thermally unstable and may decompose exothermically, posing a safety risk at elevated temperatures.[4][5]

Therefore, the ideal drying method must effectively remove residual solvents without inducing oxidation or thermal decomposition.

Key Physicochemical Properties

A successful drying strategy is built upon a solid understanding of the compound's physical properties.

PropertyValueSignificance for Drying StrategySource
Molecular Formula C₈H₇NO₃-[6]
Molecular Weight 165.15 g/mol -[6]
Appearance White to light yellow crystalline powderColor change may indicate degradation or impurities.
Melting Point 50-60 °C (range) / 53-57 °C (specific)Critical Parameter. Drying temperature must be well below this range to avoid melting or sintering of the crystals, which would trap solvent.
Boiling Point 296.4 °C at 760 mmHgNot relevant for drying solid crystals; distillation is not a recommended purification method due to thermal instability.[7][8]

Section 2: Troubleshooting and FAQs - Your Questions Answered

This section directly addresses common issues and questions encountered during the drying process.

Frequently Asked Questions (FAQs)

Q1: My final product is slightly off-color (yellowish/brownish). What happened?

A1: A yellow or brown tint often indicates the presence of impurities, which could result from two primary issues:

  • Oxidation: The aldehyde group may have partially oxidized to 2-methyl-5-nitrobenzoic acid. This is more likely if the crystals were exposed to air for extended periods, especially at elevated temperatures.[2][3]

  • Residual Solvents/Impurities: If the recrystallization solvent was not fully removed, trapped impurities could impart color. Inadequate washing of the crystals after filtration can also leave behind colored contaminants.[9]

Q2: The melting point of my dried crystals is broad and lower than the literature value. Why?

A2: A broad or depressed melting point is a classic indicator of impurity. The most common culprit is residual solvent. Even small amounts of trapped solvent can disrupt the crystal lattice and lower the melting point. Ensure your chosen drying method is sufficient to remove the specific solvent used for recrystallization.

Q3: Can I just leave my crystals to air dry on the bench?

A3: While simple, air drying is generally not recommended for this compound.[9] It is a slow process that maximizes the crystals' exposure to atmospheric oxygen, increasing the risk of oxidation.[1] Furthermore, it is less effective at removing anything other than highly volatile solvents.

Q4: Is it safe to use a standard laboratory oven?

A4: Using a standard (non-vacuum) oven is strongly discouraged .[10] The combination of elevated temperature and an oxygen-rich atmosphere is highly conducive to both oxidation of the aldehyde and potential thermal decomposition of the nitro-functionalized compound.[4][11]

Q5: My crystals seem to be "oiling out" or melting during the drying process. What's wrong?

A5: This indicates that your drying temperature is too high, approaching or exceeding the compound's melting point (50-60 °C). Once the solid melts, solvent becomes trapped within the bulk material, making complete removal extremely difficult. Reduce the temperature immediately.

Troubleshooting Guide: Common Problems & Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Slow Drying Rate 1. Inefficient drying method (e.g., air drying). 2. High-boiling point residual solvent. 3. Crystals are too large or clumped together.1. Switch to a more efficient method like vacuum desiccator or vacuum oven drying. 2. Ensure a final wash with a low-boiling point solvent (e.g., cold diethyl ether) was performed after filtration.[9] 3. Gently crush any large agglomerates with a spatula before drying to increase surface area.
Product Degradation (Confirmed by NMR/TLC) 1. Drying temperature is too high. 2. Prolonged exposure to air/oxygen.1. Immediately reduce temperature. For vacuum oven drying, stay below 40°C. 2. Use a vacuum desiccator or gently bleed an inert gas (Nitrogen/Argon) into the vacuum oven to minimize oxygen exposure.[4]
Inconsistent Results Between Batches 1. Variable solvent levels post-filtration. 2. Inconsistent drying time or temperature.1. Standardize the filtration and washing protocol. Ensure crystals are pressed on the filter to remove as much solvent as possible before drying.[12] 2. Implement a strict, documented drying protocol (e.g., "Dry in vacuum oven at 35°C under 25 inHg vacuum for 12 hours").

Section 3: Recommended Drying Protocols

The choice of drying method depends on the required level of dryness, available equipment, and the scale of the experiment. Below are the recommended methods, from most to least preferred.

Method 1: Vacuum Oven Drying (The Gold Standard)

This is the most effective and controlled method for heat-sensitive compounds.[13][14] By reducing the ambient pressure, the boiling point of residual solvents is significantly lowered, allowing for rapid and thorough drying at a safe, low temperature.[15]

Workflow Diagram: Vacuum Oven Drying

G cluster_prep Preparation cluster_oven Vacuum Oven Protocol cluster_finish Final Steps P1 Filter & Wash Crystals P2 Air Dry Briefly (5-10 min) on filter P1->P2 P3 Spread on Watch Glass P2->P3 O1 Place Watch Glass in Oven P3->O1 Transfer O2 Set Temperature (e.g., 35°C) O1->O2 O3 Apply Vacuum Slowly O2->O3 O4 Dry to Constant Weight O3->O4 F1 Vent Oven (Inert Gas) O4->F1 Drying Complete F2 Cool in Desiccator F1->F2 F3 Weigh & Store F2->F3

Caption: Workflow for optimal vacuum oven drying.

Step-by-Step Protocol:
  • Preparation: After recrystallization, collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold recrystallization solvent, followed by an optional wash with a more volatile solvent (like diethyl ether) to displace the higher-boiling solvent.[9]

  • Initial Drying: Leave the crystals under vacuum on the filter for 5-10 minutes to remove the bulk of the solvent.[12]

  • Transfer: Gently break up the filter cake and spread the crystals in a thin, even layer on a pre-weighed watch glass or crystallization dish. This maximizes the surface area for evaporation.

  • Oven Setup: Place the watch glass inside the vacuum oven.

  • Heating: Set the oven temperature to a safe level, well below the melting point . A temperature of 30-40°C is a conservative and effective range.

  • Vacuum Application: Close the oven door and slowly apply vacuum. Applying the vacuum too quickly can cause fine powders to be swept into the vacuum line.[16]

  • Drying: Dry the sample until it reaches a constant weight. This may take several hours to overnight, depending on the solvent and amount of material.

  • Venting and Cooling: Once dry, vent the oven slowly, preferably with an inert gas like nitrogen or argon, to prevent oxidation of the warm, reactive aldehyde.[4] Transfer the watch glass to a desiccator to cool to room temperature before weighing.[17]

Method 2: Vacuum Desiccator Drying (Effective & Accessible)

For labs without a vacuum oven, a vacuum desiccator provides a safe and effective alternative.[17] It operates on the same principle of reducing pressure to enhance evaporation but typically at ambient temperature.

Logical Relationship: Desiccator Components

G Desiccator Vacuum Desiccator (Sealed Environment) Sample Crystals on Watch Glass Desiccator->Sample Contains Desiccant Drying Agent (e.g., Drierite®, P₄O₁₀) Desiccator->Desiccant Contains Vacuum Vacuum Pump Desiccator->Vacuum Connected to Desiccant->Sample Absorbs solvent vapor from Vacuum->Sample Lowers solvent boiling point

Sources

Technical Support Center: Scaling Up the Purification of 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitrobenzaldehyde (C₈H₇NO₃, MW: 165.15 g/mol ) is a critical intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and specialty dyes.[1] While its synthesis is well-documented, the purification of this compound, particularly during scale-up, presents significant challenges. Common issues include the removal of structurally similar isomeric impurities, residual starting materials, and managing physical properties like "oiling out" during crystallization.

This technical support guide provides researchers, chemists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the purification of this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust and scalable purification strategy.

Section 1: Initial Assessment & Impurity Profiling (FAQs)

Before attempting any large-scale purification, a thorough analysis of the crude product is essential. This initial assessment forms the basis of a logical and efficient purification strategy.

Q1: How do I assess the purity of my crude this compound before scaling up?

A1: A multi-pronged approach is recommended to accurately gauge the purity and complexity of your crude material.

  • Thin-Layer Chromatography (TLC): TLC is the most critical preliminary test. It provides a rapid, qualitative assessment of the number of components in your mixture. Spot your crude material alongside the starting materials (if available) on the same plate. The desired product is typically more polar than the starting material but may have a similar polarity to isomeric byproducts.[2]

  • Melting Point Analysis: A sharp melting point within the expected range (approx. 53-57°C) indicates high purity.[3] A broad or depressed melting point is a definitive sign of significant impurities.[2]

  • Spectroscopic Analysis (NMR/GC-MS): For a more quantitative view, ¹H NMR can reveal the presence of major impurities and their approximate ratios. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and isomers.[4]

Q2: What are the most common impurities I should expect to encounter?

A2: The impurity profile is highly dependent on the synthetic route. However, common impurities include:

  • Positional Isomers: Nitration of 2-methylbenzaldehyde can produce other isomers, such as 2-methyl-3-nitrobenzaldehyde or 2-methyl-6-nitrobenzaldehyde. These are often the most challenging to separate due to their similar polarities.[5]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-methylbenzaldehyde.

  • Oxidation Byproducts: Over-oxidation of the aldehyde group can lead to the formation of 2-methyl-5-nitrobenzoic acid.[5]

  • Residual Solvents & Reagents: Acids from the nitration step or solvents from the workup may persist in the crude product.

Section 2: Troubleshooting Guide for Scale-Up Purification

This section addresses specific, common problems encountered when transitioning from bench-scale to larger-scale purification.

Recrystallization Issues

Q3: My product "oiled out" during cooling instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution is cooled too rapidly.[2][5] This is a common problem when scaling up due to changes in heat transfer dynamics.

  • Causality: The bulk of the solution cools slower than the surfaces, leading to localized, high supersaturation at the flask walls. If the boiling point of the solvent is higher than the melting point of the impure solid, the solid will melt instead of dissolving and then separate as an oil.

  • Solutions:

    • Re-heat and Cool Slowly: Re-heat the mixture until the oil redissolves completely. If necessary, add a small amount of additional hot solvent to ensure full dissolution. Then, insulate the flask to slow the cooling rate dramatically. A water bath that is allowed to cool to room temperature with the flask inside can be effective.[2]

    • Adjust Solvent System: The solvent may be too "good." Add a miscible "poorer" solvent (an anti-solvent) dropwise to the hot, clear solution until faint turbidity appears, then add a few drops of the primary solvent to clarify. For this compound, a toluene/petroleum ether or ethanol/water mixed solvent system can be effective.[2][6]

    • Induce Crystallization: Use a seed crystal from a previous pure batch or scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[2]

Q4: After scaling up, my recrystallization yield is significantly lower. Why?

A4: Yield loss on scale-up often points to issues with solvent volumes and equilibrium.

  • Causality: Using a proportional scale-up of solvent volume (e.g., 10x the material, 10x the solvent) is often incorrect. The solubility is a constant, but surface area to volume ratios change. You may be using too much solvent, leaving a significant amount of product in the mother liquor.

  • Solutions:

    • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. This requires patience and adding the solvent in small portions.

    • Cool Thoroughly: Ensure the flask is cooled to room temperature before moving to an ice bath. Allow sufficient time in the ice bath (at least 30-60 minutes) for crystallization to complete.

    • Recover from Mother Liquor: Concentrate the mother liquor by 50-75% using a rotary evaporator and cool again to recover a second crop of crystals. Note that this second crop may be less pure and should be analyzed separately.

Column Chromatography Issues

Q5: The separation between my product and a close-running impurity is excellent on a small TLC plate but poor on my large-scale column. What went wrong?

A5: This is a classic scale-up challenge related to column packing and loading.

  • Causality: The efficiency of a chromatography column depends on a uniformly packed stationary phase and a concentrated application of the sample. On a larger scale, creating a homogenous packed bed is more difficult, and improper sample loading leads to broad bands that nullify the separation seen on TLC.

  • Solutions:

    • Optimize Mobile Phase: Before scaling, re-optimize your mobile phase using TLC. Aim for an Rf value of ~0.3-0.4 for the desired product and a separation distance (ΔRf) of at least 0.2 from the nearest impurity.[2]

    • Proper Column Packing: Pack the column using a slurry method. Ensure the silica is fully suspended in the mobile phase and allowed to settle without air bubbles or cracks. A uniform bed is critical for good separation.[5]

    • Concentrated Sample Loading: Do not load your sample in a large volume of strong solvent. Dissolve the crude product in a minimal amount of the mobile phase or a weak solvent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.[2]

    • Do Not Overload: A general rule of thumb for flash chromatography is to load a mass of crude material that is 1-5% of the mass of the silica gel, depending on the separation difficulty.

Section 3: Detailed Experimental Protocols

Safety First: this compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.[7]

Protocol 1: Scaled-Up Recrystallization

This protocol is designed for purifying ~20 g of crude material containing primarily impurities with different solubility profiles.

  • Solvent Selection: Based on small-scale trials, a toluene and petroleum ether mixed-solvent system is effective.[6][8]

  • Dissolution: Place 20 g of crude this compound into a 500 mL Erlenmeyer flask with a stir bar. Add ~100 mL of toluene and heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding hot toluene in small portions until the solid just dissolves. Avoid adding a large excess. If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: To the hot, clear solution, slowly add warm petroleum ether dropwise while swirling. Continue until the solution becomes faintly and persistently cloudy.[2]

  • Clarification: Add a few drops of hot toluene to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the cooling process further, place it in an insulated container.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether to remove any soluble impurities adhering to the surface.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. Analyze purity via melting point and TLC.

Protocol 2: Scaled-Up Flash Column Chromatography

This protocol is suitable for separating ~5 g of a complex mixture with closely related isomers.

  • Mobile Phase Optimization: Using TLC, determine the optimal hexane:ethyl acetate ratio that provides an Rf of ~0.3 for the product and maximal separation from impurities. A 7:3 or 8:2 (v/v) mixture is a common starting point.[2]

  • Column Packing: Select a glass column appropriate for ~200 g of silica gel. Slurry pack the column by mixing the silica gel with the mobile phase and pouring it into the column. Allow it to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading (Dry Load Method): Dissolve 5 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add ~10 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.

  • Elution: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently add a small layer of sand to protect the surface. Fill the column with the mobile phase and begin elution, applying pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in an appropriately sized rack of test tubes or bottles.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which contain the pure product.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Section 4: Data Summary Table
ParameterRecrystallizationFlash Column Chromatography
Typical Purity >98%>99%
Typical Yield 60-80%40-70%
Best For Removing impurities with significantly different solubilities.Separating compounds with similar polarities, such as isomers.
Scale-Up Pros Simple, fast, uses less solvent overall.High-resolution separation, capable of achieving very high purity.
Scale-Up Cons Potential for "oiling out," may not remove isomers effectively, yield can be sensitive to solvent volume.[2]More time-consuming, requires large volumes of solvent, potential for product loss on the column, packing large columns is challenging.[2]
Section 5: Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the purification scale-up.

TroubleshootingWorkflow start Start: Crude Product Analysis (TLC, Melting Point) purity_check Is the main impurity profile understood? start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Yes, impurities have different polarity chromatography Attempt Column Chromatography purity_check->chromatography No, or isomers present oiling_out Problem: 'Oiling Out' recrystallization->oiling_out Observe issue low_yield_xtal Problem: Low Yield recrystallization->low_yield_xtal Observe issue impure_xtal Problem: Product still impure (Low MP, Multiple TLC spots) recrystallization->impure_xtal Observe issue success Success: Pure Product (Verify with TLC, MP, NMR) recrystallization->success No issues poor_sep_col Problem: Poor Separation chromatography->poor_sep_col Observe issue no_elution Problem: Product not eluting chromatography->no_elution Observe issue chromatography->success No issues solution_oil Solution: 1. Re-heat & cool slowly 2. Adjust solvent system 3. Seed or scratch oiling_out->solution_oil solution_yield Solution: 1. Use minimum hot solvent 2. Cool thoroughly 3. Concentrate mother liquor low_yield_xtal->solution_yield solution_impure_xtal Impurity has similar solubility. Proceed to Column Chromatography. impure_xtal->solution_impure_xtal solution_sep Solution: 1. Re-optimize mobile phase (TLC) 2. Ensure proper column packing 3. Use dry loading method poor_sep_col->solution_sep solution_elution Solution: Gradually increase eluent polarity no_elution->solution_elution solution_oil->recrystallization solution_yield->recrystallization solution_impure_xtal->chromatography solution_sep->chromatography solution_elution->chromatography

Caption: Troubleshooting workflow for scaling up purification.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12654145, this compound.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde.
  • OC-Praktikum. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • Google Patents. (1989). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • Google Patents. (2021). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde.
  • University of Colorado Boulder, Department of Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-Methyl-5-nitrobenzaldehyde by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical intermediates is paramount to ensuring the integrity and success of a synthetic pipeline. 2-Methyl-5-nitrobenzaldehyde (C₈H₇NO₃, CAS: 16634-91-6), a valuable building block in the synthesis of various pharmaceuticals and fine chemicals, presents a classic case for the application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique substitution pattern—featuring an aldehyde, a methyl group, and a nitro group on a benzene ring—creates a distinct electronic environment that can be precisely mapped by NMR.

This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of this compound. As experimental spectra for this specific compound are not widely available in public repositories, we will present a detailed predicted spectrum grounded in foundational NMR principles. To validate these predictions and demonstrate the discerning power of NMR, we will conduct a rigorous comparative analysis against the experimentally verified spectra of structurally analogous compounds: 2-methylbenzaldehyde , 3-nitrobenzaldehyde , and the isomeric 4-methyl-3-nitrobenzaldehyde . This approach showcases how subtle changes in substituent position lead to significant and predictable changes in the NMR fingerprint, allowing for confident structural elucidation.

The Foundational Principles: Causality of Chemical Shifts and Coupling

NMR spectroscopy operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the nucleus's local electronic environment.

  • Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is dictated by the degree of "shielding" around a nucleus. Electron-withdrawing groups (EWGs) like the nitro (-NO₂) and aldehyde (-CHO) groups pull electron density away from nearby nuclei, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) like the methyl (-CH₃) group increase electron density, "shielding" adjacent nuclei and moving their signals to a lower chemical shift (upfield).[1]

  • Spin-Spin Coupling (J): Protons on adjacent carbons can influence each other's magnetic environment, causing their signals to split into multiple peaks (e.g., a doublet, triplet). The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity and spatial relationship of atoms.

Predicted NMR Characterization of this compound

The structure of this compound dictates a specific and predictable NMR signature. Let's deconstruct the expected ¹H and ¹³C spectra based on its molecular architecture.

cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Analysis a Weigh Sample (10-15 mg) b Dissolve in CDCl₃ with TMS a->b c Transfer to NMR Tube b->c d Tune & Shim Spectrometer c->d e Acquire ¹H Spectrum (16 Scans) d->e f Acquire ¹³C Spectrum (1024 Scans) d->f g Fourier Transform, Phase & Baseline Correction e->g f->g h Calibrate to TMS (0 ppm) g->h i Analyze δ, J, Integration h->i j Compare to Alternatives & Reference Data i->j k Structural Validation j->k

Figure 2: Workflow for NMR-based structural validation.

Conclusion

Nuclear Magnetic Resonance spectroscopy provides an exceptionally detailed and definitive method for the structural characterization of this compound. By analyzing the predicted chemical shifts and coupling patterns in both ¹H and ¹³C spectra, a unique spectroscopic fingerprint for the molecule can be established. The true power of this technique is amplified through comparative analysis; by contrasting the predicted data with experimental spectra of isomers and simpler analogues, the specific electronic contributions of the methyl, nitro, and aldehyde groups can be clearly discerned. This rigorous, multi-faceted approach, combining predictive analysis with comparative validation, ensures the highest degree of confidence in structural assignment, a cornerstone of robust chemical research and development.

References

  • Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.
  • Beech, W. F. (1967). This compound. Journal of the Chemical Society C: Organic, 2374. DOI: 10.1039/J39670002374.
  • Guo, B., et al. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". The Royal Society of Chemistry.
  • Xue, J-Y., et al. (2014). Electronic Supplementary Information for "Four new copper(I/II) complexes derived from 2,6-bis(pyrazol-1-ylmethyl)pyridine: syntheses, crystal structures and catalytic performance on the aerobic oxidation of benzylic alcohols". The Royal Society of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 4-Methyl-3-nitrobenzaldehyde. John Wiley & Sons, Inc.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 2-Methyl-5-nitrobenzaldehyde is a critical, non-negotiable aspect of quality control. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for this purpose. We will move beyond a simple recitation of parameters to explore the scientific rationale behind the methodological choices, ensuring a robust and reliable analytical outcome. This document is structured to serve as a practical, field-proven guide, grounded in established regulatory principles.

The validation of an analytical procedure is intended to demonstrate its suitability for the intended purpose.[1] This guide is developed in alignment with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[2][3][4][5][6][7]

Understanding the Analyte and its Potential Impurities

This compound is typically synthesized via the nitration of 2-methylbenzaldehyde. This electrophilic aromatic substitution reaction is governed by the directing effects of the existing methyl and aldehyde groups. While the desired 5-nitro isomer is a primary product, the formation of other positional isomers is a significant possibility.

Likely Process-Related Impurities:

  • Starting Material: 2-Methylbenzaldehyde

  • Positional Isomers: 2-Methyl-3-nitrobenzaldehyde, 2-Methyl-6-nitrobenzaldehyde, and other isomers. The separation of such closely related isomers can be challenging.[8]

  • Oxidation Product: 2-Methyl-5-nitrobenzoic acid, formed by the oxidation of the aldehyde group.

Degradation Products: Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of a stability-indicating method.[2][9] For nitroaromatic compounds, common degradation pathways under stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) can include reduction of the nitro group to an amino group or oxidation of the aldehyde.[1][6][10]

Comparative HPLC Methodologies

We will compare two distinct reversed-phase HPLC (RP-HPLC) methods. The primary method employs a conventional C18 stationary phase, a workhorse in pharmaceutical analysis. The alternative method utilizes a mixed-mode stationary phase to offer a different selectivity profile, which can be particularly advantageous for separating positional isomers.

Method A: The Robust Standard (C18 Column)

This method is based on well-established principles of reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions. A standard C18 column provides excellent retention for the aromatic structure of this compound.[11]

Method B: The Selectivity-Enhanced Alternative (Mixed-Mode Phenyl Column)

To address the specific challenge of separating positional isomers, which may have very similar hydrophobicities, an alternative stationary phase is proposed. A mixed-mode column, such as one combining C18 with a 5-fluorophenyl phase, introduces additional separation mechanisms like π-π interactions and dipole-dipole interactions.[9][12] This can significantly enhance selectivity between isomers.

Experimental Protocols & Method Validation Workflow

The following diagram illustrates the comprehensive workflow for comparing and validating the two proposed HPLC methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_methodA Method A: C18 Column cluster_methodB Method B: Mixed-Mode Column cluster_compare Comparison & Selection Prep_Standards Prepare Standards & Samples (Analyte, Impurities) Develop_A Initial Method Development (Mobile Phase, Gradient Screening) Prep_Standards->Develop_A Develop_B Initial Method Development (Alternative Selectivity) Prep_Standards->Develop_B Forced_Deg Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Validate_A Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness Forced_Deg->Validate_A Validate_B Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness Forced_Deg->Validate_B Develop_A->Validate_A Compare_Data Compare Performance Data (Resolution, Tailing, LoQ, etc.) Validate_A->Compare_Data Develop_B->Validate_B Validate_B->Compare_Data Select_Method Select Optimal Method for Routine QC Compare_Data->Select_Method

Caption: Workflow for HPLC Method Comparison and Validation.

Step-by-Step Experimental Protocols

A. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Impurity Stock Solutions (1000 µg/mL): Prepare individual stock solutions of potential impurities (e.g., 2-methylbenzaldehyde, 2-methyl-3-nitrobenzaldehyde, 2-methyl-5-nitrobenzoic acid) in the same manner.

  • System Suitability Solution (SSS): Prepare a solution containing 100 µg/mL of this compound and 10 µg/mL of each key impurity. This solution is used to verify the chromatographic system's performance.

  • Test Sample Preparation (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

B. Forced Degradation Study [2][13]

  • Acid Hydrolysis: Dissolve the sample in diluent, add 1N HCl to a final concentration of 0.1N. Heat at 60°C for 4 hours. Neutralize with an equivalent amount of 1N NaOH.

  • Base Hydrolysis: Dissolve the sample in diluent, add 1N NaOH to a final concentration of 0.1N. Keep at room temperature for 2 hours. Neutralize with an equivalent amount of 1N HCl.

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) and cool white fluorescent light for 24 hours.

C. Chromatographic Conditions

ParameterMethod A: Standard C18Method B: Mixed-Mode Phenyl
Column C18, 4.6 x 150 mm, 5 µmC18/5-Fluorophenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Dipotassium Hydrogen Phosphate, pH adjusted to 7.5 with Phosphoric Acid0.05 M Dipotassium Hydrogen Phosphate, pH adjusted to 7.5 with Phosphoric Acid
Mobile Phase B AcetonitrileMethanol
Gradient 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C40 °C
Detection UV at 254 nmUV at 240 nm[9]
Injection Vol. 10 µL10 µL

Rationale for Parameter Choices:

  • Mobile Phase: A buffered aqueous phase is used to control the ionization of any acidic or basic analytes (like the potential benzoic acid impurity), ensuring reproducible retention times. Acetonitrile (Method A) and Methanol (Method B) are chosen as organic modifiers to explore different selectivities. Methanol, being a protic solvent, can offer different hydrogen bonding interactions compared to the aprotic acetonitrile.

  • Column Temperature: Elevated temperature (40°C in Method B) can improve peak efficiency and alter selectivity, which is particularly useful for separating closely eluting isomers.[9]

  • Detection Wavelength: 254 nm is a common wavelength for aromatic compounds. 240 nm was chosen for Method B based on a patent for separating nitrobenzaldehyde isomers, suggesting it may provide a better response for a wider range of potential impurities.[9]

Method Validation and Performance Comparison

A robust analytical method must be validated to ensure it is fit for its purpose.[1][10][14] The following parameters will be assessed for both methods.

Validation_Parameters center Method Validation (ICH Q2) Specificity Specificity center->Specificity Can it resolve analyte from impurities? Linearity Linearity center->Linearity Is response proportional to concentration? Accuracy Accuracy center->Accuracy How close are results to the true value? Precision Precision center->Precision How repeatable are the results? Robustness Robustness center->Robustness Is it affected by small changes? LoQ Limit of Quantitation (LoQ) center->LoQ What is the lowest quantifiable amount?

Caption: Key Parameters for HPLC Method Validation.

Data Presentation: Expected Performance Comparison

Validation ParameterMethod A: Standard C18Method B: Mixed-Mode PhenylJustification for Superiority
Specificity Good separation from starting material and oxidation product. Resolution (Rs) between key isomers > 1.5.Excellent separation of all positional isomers (Rs > 2.0). The mixed-mode phase offers orthogonal selectivity (π-π interactions) crucial for resolving structurally similar isomers.
Linearity (r²) ≥ 0.999≥ 0.999Both methods are expected to show excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods should provide high accuracy.
Precision (%RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Both methods are expected to be highly precise.
Limit of Quantitation (LoQ) ~0.05% of nominal concentration~0.03% of nominal concentrationThe potentially sharper peaks and lower baseline noise at 240 nm could lead to a lower LoQ.
Robustness Stable under minor changes in flow rate (±10%) and organic composition (±2%).Stable under minor changes in flow rate (±10%), organic composition (±2%), and temperature (±2°C).Both methods should be designed to be robust.
Peak Tailing Factor (Tf) ≤ 1.5 for the main peak≤ 1.2 for the main peak. The specialized bonding on the mixed-mode column may reduce silanol interactions, leading to more symmetrical peaks.

Conclusion and Recommendation

Both Method A and Method B are capable of determining the purity of this compound.

  • Method A (Standard C18) is a reliable and robust choice for routine quality control where the primary impurities are well-separated from the main component and from each other. Its widespread availability and familiarity make it a cost-effective option.

  • Method B (Mixed-Mode Phenyl) is the superior choice when high-resolution separation of positional isomers is critical. The enhanced selectivity provided by the phenyl ligands makes it a more powerful tool for in-depth impurity profiling and for ensuring the highest level of product purity. The investment in a specialized column is justified by the increased confidence in the analytical results, especially during process development and for release testing of the final intermediate.

For drug development professionals, where a comprehensive understanding of the impurity profile is paramount, Method B is highly recommended . Its ability to resolve closely related isomers provides a more rigorous and trustworthy assessment of purity, aligning with the principles of Quality by Design (QbD) and ensuring the safety and efficacy of the final drug product.

References

  • <621> CHROM
  • CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Forced Degrad
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  • Biodegradation of nitroarom
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  • Are You Sure You Understand USP <621>?.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Separation of Nitrobenzaldehyde Isomers : r/CHROM
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
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  • Technical Support Center: Isomer Separation in Nitrobenzaldehyde Synthesis. Benchchem.
  • Scheme of aldehyde group assistance in the nitration of benzaldehyde.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
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  • Understanding the L
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
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A Comparative Guide to the GC-MS Analysis of 2-Methyl-5-nitrobenzaldehyde and its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Methyl-5-nitrobenzaldehyde

This compound (C₈H₇NO₃, MW: 165.15 g/mol ) is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals.[1][2] The isomeric purity and the absence of process-related impurities are critical determinants of the final product's efficacy, safety, and stability. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the detailed molecular characterization of this and other volatile and semi-volatile nitroaromatic compounds.[3] Its unparalleled combination of high-resolution separation and definitive mass-based identification provides the specificity required for robust quality control and impurity profiling in research and drug development.

This guide provides an in-depth technical comparison of GC-MS with alternative analytical methodologies for the analysis of this compound. We will delve into the causality behind experimental choices in GC-MS method development, present a detailed experimental protocol, and offer supporting data, including a predicted fragmentation pattern to aid in spectral interpretation.

GC-MS Analysis: A Symphony of Separation and Identification

The power of GC-MS lies in its synergistic coupling of two powerful analytical techniques. Gas chromatography separates volatile and semi-volatile compounds with high efficiency based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then serves as a highly specific detector, ionizing the eluted compounds and separating the resulting ions based on their mass-to-charge ratio (m/z) to generate a unique mass spectrum that acts as a molecular fingerprint.

The Rationale Behind the Method: An Expert's Perspective

The development of a robust GC-MS method for a nitroaromatic aldehyde like this compound is guided by the physicochemical properties of the analyte. The presence of the polar nitro group and the reactive aldehyde functionality necessitates careful consideration of the chromatographic conditions to prevent thermal degradation and ensure symmetrical peak shapes. The choice of a mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, offers a good balance of selectivity for aromatic and moderately polar compounds.

Experimental Protocol: A Self-Validating System for the Analysis of this compound

This protocol is designed to be a robust starting point for the GC-MS analysis of this compound. It incorporates self-validating steps to ensure data integrity.

Sample and Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of GC-grade acetone or ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the same solvent.

  • Sample Solution: Dissolve a known amount of the this compound sample in the chosen solvent to achieve a concentration within the calibration range.

  • Internal Standard (Optional but Recommended): For enhanced precision and accuracy, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) can be added to all standards and samples at a constant concentration.

GC-MS Instrumentation and Conditions
ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise control over temperature and flow.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, low-bleed column suitable for a wide range of analytes, including nitroaromatics.[4]
Inlet Split/SplitlessAllows for both high-concentration and trace-level analysis.
Inlet Temperature 250 °CEnsures efficient volatilization without causing thermal degradation of the analyte.
Injection Volume 1 µLA standard volume for capillary GC.
Injection Mode Split (e.g., 20:1)Prevents column overloading with concentrated samples. A splitless injection can be used for trace analysis.
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Temperature Program Initial: 100°C, hold for 1 min; Ramp: 15°C/min to 280°C, hold for 5 minA temperature program that allows for the separation of the analyte from potential impurities with varying volatilities.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and reliable mass detector.
Ionization Mode Electron Ionization (EI)A hard ionization technique that produces reproducible fragmentation patterns for library matching.[5]
Ionization Energy 70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation pattern.[5]
Source Temperature 230 °COptimizes ion formation and minimizes contamination.
Quadrupole Temperature 150 °CEnsures stable ion transmission.
Transfer Line Temperature 280 °CPrevents condensation of the analyte as it passes from the GC to the MS.
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full scan is used for qualitative analysis and identification of unknowns. SIM provides higher sensitivity for quantitative analysis.
Data Analysis
  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Fragmentation Pattern of this compound: A Predictive Interpretation

The molecular ion ([M]⁺˙) is expected at m/z 165. Key fragmentation pathways are likely to include:

  • Loss of a hydrogen radical (-H˙): Formation of a stable [M-1]⁺ ion at m/z 164.

  • Loss of the formyl radical (-CHO˙): Cleavage of the aldehyde group to yield an ion at m/z 136.

  • Loss of nitric oxide (-NO˙): A common fragmentation for nitroaromatics, leading to an ion at m/z 135.

  • Loss of nitrogen dioxide (-NO₂˙): Another characteristic fragmentation of nitro compounds, resulting in an ion at m/z 119.

  • Further fragmentation: Subsequent losses of CO from the benzoyl-type fragments can also be expected.

The following table summarizes the predicted major fragments and their corresponding m/z values.

m/zPredicted Fragment Ion
165[C₈H₇NO₃]⁺˙ (Molecular Ion)
164[C₈H₆NO₃]⁺
136[C₇H₆NO₂]⁺
135[C₈H₇O₂]⁺
119[C₈H₇O]⁺

Below is a Graphviz diagram illustrating the predicted fragmentation pathway.

Fragmentation_Pathway M [M]⁺˙ m/z 165 M_minus_H [M-H]⁺ m/z 164 M->M_minus_H -H˙ M_minus_CHO [M-CHO]⁺ m/z 136 M->M_minus_CHO -CHO˙ M_minus_NO [M-NO]⁺ m/z 135 M->M_minus_NO -NO˙ M_minus_NO2 [M-NO₂]⁺ m/z 119 M->M_minus_NO2 -NO₂˙

Caption: Predicted electron ionization fragmentation pathway for this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography, detection by mass spectrometry.High specificity and sensitivity, excellent for volatile and semi-volatile impurity profiling and identification.[3]Requires analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography, typically with UV detection.Suitable for non-volatile and thermally labile compounds, robust for routine purity assays.Lower specificity than MS for peak identification without a mass detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation, can be used for quantification without a specific reference standard for each impurity.Lower sensitivity compared to chromatographic techniques, requires higher sample concentrations.

The choice of analytical technique should be guided by the specific requirements of the analysis. For comprehensive impurity identification where volatility is not a limitation, GC-MS is often the preferred method. For routine quality control of the main component, HPLC-UV offers a robust and high-throughput solution. NMR serves as an invaluable tool for definitive structure confirmation.

Conclusion: A Multi-faceted Approach to Quality Assurance

The GC-MS method detailed in this guide provides a robust and reliable framework for the analysis of this compound. The combination of high-resolution chromatography and specific mass detection allows for confident identification and quantification, which is essential for ensuring the quality and consistency of this important chemical intermediate. For a comprehensive quality assessment, a multi-technique approach is often beneficial, with HPLC providing complementary information on non-volatile impurities and NMR offering definitive structural confirmation. By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical strategy to meet their specific needs.

References

  • A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs.
  • Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. URL
  • A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs.
  • Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS ASMS 2016 MP 123 - Shimadzu. URL
  • A Comparative Guide to Analytical Techniques for Quantifying 3-Nitrobenzaldehyde Isomers - Benchchem. URL
  • Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde - Benchchem. URL
  • Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chrom
  • method 8091 nitroaromatics and cyclic ketones by gas chrom
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  • Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde - Benchchem. URL
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  • Benzaldehyde, 2-nitro- - the NIST WebBook. URL
  • This compound | C8H7NO3 | CID 12654145 - PubChem. URL
  • Separation of 3-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies. URL
  • This compound | 16634-91-6 - Sigma-Aldrich. URL
  • Gas chromatography-mass spectrometry (GC-MS) analysis of the...
  • This compound(16634-91-6) 1H NMR spectrum - ChemicalBook. URL
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. URL
  • Distonic isomers of ionized benzaldehyde - ORBi UMONS. URL
  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucid
  • Mass Spectrometry - Fragmentation P
  • Application Note: High-Throughput Analysis of 2-Chloro-5-nitrobenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. URL
  • GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion...
  • Benzaldehyde, 2-nitro- - the NIST WebBook. URL
  • 2-Hydroxy-5-nitrobenzaldehyde 98 97-51-8 - Sigma-Aldrich. URL

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Alternative methods for the synthesis of 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-nitrobenzaldehyde: A Comparative Analysis of Alternative Methodologies

For researchers and drug development professionals, the synthesis of substituted aromatic aldehydes is a foundational element in the construction of complex molecular architectures. This compound, with its strategically placed functional groups, serves as a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. The presence of the aldehyde allows for a multitude of transformations, including reductive aminations and Wittig reactions, while the nitro group can be readily reduced to an amine, opening pathways to diverse heterocyclic systems.

This guide provides a comparative analysis of three distinct and viable synthetic strategies for obtaining this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, the rationale behind experimental choices, and the practical advantages and limitations of each approach. This analysis is designed to equip the practicing scientist with the critical insights needed to select and optimize the most suitable method for their specific research and development objectives.

Method 1: Selective Oxidation of 2-Methyl-5-nitrotoluene

The most direct conceptual route to this compound is the selective oxidation of the methyl group at the C1 position of 2-Methyl-5-nitrotoluene. This approach is attractive due to its atom economy and directness. However, the key challenge lies in achieving selective oxidation to the aldehyde without over-oxidation to the carboxylic acid or reaction at the other benzylic methyl group. Two classical methods are particularly relevant here: the Étard reaction and oxidation using chromium trioxide in an acetic anhydride medium.

Scientific Rationale & Mechanistic Insights

The Étard reaction typically employs chromyl chloride (CrO₂Cl₂) in an inert solvent like carbon tetrachloride or chloroform.[1] The reaction proceeds through the formation of a solid intermediate, the Étard complex, which precipitates from the solution. This complex is then hydrolyzed to yield the aldehyde. The precipitation of the intermediate is crucial as it prevents over-oxidation. The electron-withdrawing nitro group deactivates the ring, which can help temper the oxidative power of the reagent, though it also deactivates the methyl group to a degree.[1]

An alternative approach involves the use of chromium trioxide (CrO₃) in a mixture of acetic acid and acetic anhydride.[2] This method first converts the methyl group into a gem-diacetate (o-nitrobenzylidene diacetate). This intermediate is stable to the oxidizing conditions and can be isolated. Subsequent hydrolysis with aqueous acid cleaves the diacetate to afford the desired aldehyde. This two-step sequence provides a robust safeguard against over-oxidation.

Experimental Protocol: Oxidation via Diacetate Intermediate[2]

This protocol is adapted from the synthesis of o-nitrobenzaldehyde from o-nitrotoluene and is applicable to 2-methyl-5-nitrotoluene.

Part A: Formation of 2-Methyl-5-nitrobenzylidene diacetate

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2-methyl-5-nitrotoluene (1 mole) in glacial acetic acid (500 ml) and acetic anhydride (550 ml).

  • Acid Catalyst: Slowly add concentrated sulfuric acid (1.5 moles) to the stirred solution, ensuring the temperature is maintained below 20°C.

  • Oxidant Addition: Cool the mixture to 5°C in an ice-salt bath. Add chromium trioxide (CrO₃, 2.5 moles) in small portions over approximately 2-3 hours. Critically, maintain the reaction temperature below 10°C throughout the addition.

  • Reaction: Continue stirring at 10°C for 5 hours after the addition is complete.

  • Work-up: Pour the reaction mixture onto crushed ice (approx. 3 kg). The diacetate intermediate will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold, dilute sodium carbonate solution, and finally with water again until the washings are neutral.

  • Drying: Dry the crude diacetate in a vacuum desiccator. The product can be used in the next step without further purification.

Part B: Hydrolysis to this compound

  • Hydrolysis: Prepare a suspension of the crude diacetate (1 mole) in a mixture of concentrated hydrochloric acid (500 ml), water (450 ml), and ethanol (80 ml).

  • Reflux: Stir the suspension and heat to reflux for 45-60 minutes. The solid will dissolve, and the aldehyde will begin to form.

  • Isolation: Cool the mixture to 0°C. The solid this compound will precipitate.

  • Purification: Collect the product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a toluene/petroleum ether mixture to yield pale yellow needles.

Visualization of Workflow

Oxidation_Workflow cluster_part_a Part A: Diacetate Formation cluster_part_b Part B: Hydrolysis start_A 2-Methyl-5-nitrotoluene in Ac₂O/AcOH add_H2SO4 Add conc. H₂SO₄ (<20°C) start_A->add_H2SO4 add_CrO3 Add CrO₃ (<10°C) add_H2SO4->add_CrO3 react_A Stir 5h @ 10°C add_CrO3->react_A workup_A Quench on Ice & Filter react_A->workup_A product_A Crude Diacetate Intermediate workup_A->product_A start_B Suspend Diacetate in HCl/H₂O/EtOH product_A->start_B reflux Reflux 45-60 min start_B->reflux cool Cool to 0°C & Filter reflux->cool product_B This compound cool->product_B

Caption: Workflow for the synthesis of this compound via oxidation.

Method 2: Electrophilic Formylation of 4-Nitrotoluene

This strategy introduces the aldehyde group onto a commercially available precursor, 4-nitrotoluene, via an electrophilic aromatic substitution. The directing effects of the substituents are key to the success of this route. The methyl group is an ortho, para-director, while the nitro group is a meta-director. On the 4-nitrotoluene ring, both groups direct incoming electrophiles to the C2 (and C6) position. This convergence of directing effects makes formylation a highly promising and regioselective method for synthesizing the target molecule.

Scientific Rationale & Mechanistic Insights

Several formylation reactions exist, but not all are suitable for deactivated substrates like 4-nitrotoluene.

  • Gattermann-Koch Reaction: This method uses carbon monoxide (CO) and hydrochloric acid (HCl) with a Lewis acid catalyst (e.g., AlCl₃) and a copper(I) chloride co-catalyst.[3][4] The reactive electrophile is believed to be the formyl cation, [HCO]⁺.[3] However, the Gattermann-Koch reaction is generally ineffective for strongly deactivated aromatic rings, making it a less probable choice for 4-nitrotoluene.[4][5]

  • Gattermann Reaction: The classical Gattermann reaction uses hydrogen cyanide (HCN) and HCl with a Lewis acid.[6] To avoid the use of highly toxic gaseous HCN, a modification by Adams uses zinc cyanide (Zn(CN)₂) and HCl to generate the HCN in situ.[5] This reaction is more suitable for deactivated substrates than the Gattermann-Koch variant and represents a viable, albeit hazardous, option.

  • Vilsmeier-Haack Reaction: This reaction employs a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic species known as the Vilsmeier reagent (a chloroiminium ion).[7][8] While the Vilsmeier reagent is a weaker electrophile than those in Friedel-Crafts type reactions, it is often effective for moderately activated or some deactivated systems, particularly heterocyclic compounds.[7][9] Its applicability to 4-nitrotoluene would require careful optimization of reaction conditions, potentially needing higher temperatures.

Given the options, the Gattermann reaction (Adams modification) presents the most classically validated approach for formylating a moderately deactivated ring.

Experimental Protocol: Gattermann Formylation (Adams Modification)[5][6]

This protocol is a general procedure adapted for the formylation of 4-nitrotoluene. Extreme caution is required due to the in situ generation of HCN gas. This reaction must be performed in a well-ventilated chemical fume hood by trained personnel.

  • Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (e.g., a bubbler with bleach or NaOH solution). Ensure the system is completely dry.

  • Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 moles) and 4-nitrotoluene (1 mole) in an excess of an inert solvent such as o-dichlorobenzene.

  • Cyanide Addition: Add zinc cyanide (Zn(CN)₂, 1.5 moles) to the stirred suspension.

  • HCl Addition: Cool the mixture in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the stirred mixture. The reaction is often exothermic. Maintain a steady stream of HCl for 2-4 hours.

  • Reaction: After the HCl addition, warm the mixture to 50-60°C and stir for several hours or until TLC analysis indicates consumption of the starting material.

  • Hydrolysis: Cool the reaction mixture and pour it cautiously onto a large volume of crushed ice and water. This will hydrolyze the intermediate iminium salt to the aldehyde and decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane or toluene). Combine the organic extracts, wash with dilute HCl, then with water, followed by a sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualization of Logical Relationships

Formylation_Logic cluster_directing_effects Directing Effects on 4-Nitrotoluene cluster_reaction_choice Choice of Formylation Method Me C1-Methyl Group (Activating, o,p-Director) Ring Aromatic Ring Me->Ring Directs to C2, C6 NO2 C4-Nitro Group (Deactivating, m-Director) NO2->Ring Directs to C2, C6 C2_C6 C2 & C6 Positions (Target for Formylation) Ring->C2_C6 Convergent Directing Effect Substrate 4-Nitrotoluene (Deactivated Ring) GK Gattermann-Koch (Often fails) Substrate->GK poor substrate VH Vilsmeier-Haack (Potentially viable, needs forcing conditions) Substrate->VH possible substrate G Gattermann (Adams Mod.) (Most suitable choice) Substrate->G good substrate

Caption: Rationale for choosing the Gattermann reaction for 4-nitrotoluene formylation.

Method 3: Multi-Step Synthesis from o-Toluidine

An alternative to direct functionalization is a more linear, multi-step approach starting from a readily available and inexpensive precursor like o-toluidine. This pathway leverages well-established, high-yielding reactions to build the target molecule sequentially. The core transformation involves the conversion of an amino group into an aldehyde via a diazonium salt intermediate.

Scientific Rationale & Mechanistic Insights

The synthesis proceeds in two key stages:

  • Nitration of o-Toluidine: The first step is the nitration of o-toluidine. The amino group (-NH₂) is a strongly activating ortho, para-director, while the methyl group is a weakly activating ortho, para-director. To prevent oxidation of the amino group and to control the regioselectivity, the nitration is typically performed on the acetylated aniline (acetotoluidide) or in a strong acid medium. In concentrated sulfuric acid, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-director. This directs the incoming nitro group to the position meta to the -NH₃⁺ and ortho/para to the methyl group, yielding 2-methyl-5-nitroaniline with high selectivity.[10][11]

  • Diazotization-Formylation: The resulting 2-methyl-5-nitroaniline can be converted to the corresponding aldehyde. While the Sandmeyer reaction is famous for introducing halogens or a cyano group, direct conversion to an aldehyde is less common. A more effective method is the Reissert reaction, which would involve converting the corresponding carboxylic acid (obtained from the aniline via Sandmeyer cyanation followed by hydrolysis) to the aldehyde.[12] However, a more direct, albeit older, method for converting an aniline to a benzaldehyde is through diazotization followed by reaction with formaldehyde oxime or a similar reagent, though yields can be variable. A reliable, albeit multi-step, alternative from the diazonium salt is reaction with potassium iodide to form the iodo-intermediate, followed by a metal-catalyzed carbonylation or Grignard formation and reaction with a formylating agent.

Given the complexities, we will outline the most robust sequence: Nitration, followed by a Sandmeyer cyanation, hydrolysis to the carboxylic acid, and finally reduction to the aldehyde.

Experimental Protocol: Multi-Step Sequence

Step A: Synthesis of 2-Methyl-5-nitroaniline[11]

  • Anilinium Salt Formation: Add o-toluidine (1 mole) slowly and with vigorous stirring to concentrated sulfuric acid (7.5 moles) cooled to -10°C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 moles) and concentrated sulfuric acid (1.1 moles), pre-cooled to 0°C. Add this mixture dropwise to the anilinium salt solution, ensuring the temperature does not rise above 0°C.

  • Reaction: Stir the mixture for 2 hours at low temperature.

  • Work-up: Pour the reaction mixture onto crushed ice. Basify the solution carefully with concentrated aqueous sodium hydroxide until strongly alkaline, keeping the solution cool. The orange precipitate of 2-methyl-5-nitroaniline will form.

  • Isolation: Collect the product by filtration and wash thoroughly with water. Reported yield is approximately 90%.[11]

Step B & C: Sandmeyer Cyanation and Hydrolysis to 2-Methyl-5-nitrobenzoic acid

(This is a standard, two-step transformation from the aniline)

Step D: Reduction of 2-Methyl-5-nitrobenzoic acid to Aldehyde

  • Acid Chloride Formation: Convert 2-methyl-5-nitrobenzoic acid to its acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.

  • Rosenmund Reduction: Perform a Rosenmund reduction on the acid chloride. Bubble hydrogen gas through a solution of the acid chloride in an inert solvent (e.g., toluene) in the presence of a poisoned catalyst (e.g., palladium on barium sulfate, poisoned with quinoline-sulfur).

  • Monitoring & Work-up: Monitor the reaction carefully (e.g., by GC or TLC) to avoid over-reduction to the alcohol. Once complete, filter off the catalyst and remove the solvent under reduced pressure to obtain the crude aldehyde, which can then be purified.

Visualization of Multi-Step Pathway

Multistep_Pathway A o-Toluidine B 2-Methyl-5-nitroaniline A->B Nitration (H₂SO₄/HNO₃) C Diazonium Salt B->C Diazotization (NaNO₂/HCl) D 2-Methyl-5-nitrobenzonitrile C->D Sandmeyer (CuCN) E 2-Methyl-5-nitrobenzoic acid D->E Hydrolysis (H₃O⁺) F 2-Methyl-5-nitrobenzoyl chloride E->F SOCl₂ G This compound F->G Reduction (Rosenmund)

Caption: A potential multi-step synthetic route starting from o-toluidine.

Comparative Analysis

To facilitate an objective comparison, the key parameters of each synthetic strategy are summarized below. The data represents typical expectations for analogous reactions reported in the literature, as specific data for this compound is not always available.

ParameterMethod 1: OxidationMethod 2: FormylationMethod 3: Multi-Step from Aniline
Starting Material 2-Methyl-5-nitrotoluene4-Nitrotolueneo-Toluidine
Number of Steps 1 (or 2 including hydrolysis)1 (plus hydrolysis work-up)4+
Overall Yield Moderate (20-40%)[2]Moderate to Good (40-60%)Moderate (20-40% overall)
Regioselectivity N/A (pre-defined)ExcellentExcellent
Key Reagents CrO₃, H₂SO₄, Ac₂OZn(CN)₂, HCl, AlCl₃HNO₃, H₂SO₄, NaNO₂, CuCN, SOCl₂, Pd/BaSO₄
Safety Concerns High: Use of carcinogenic Cr(VI)Extreme: In situ generation of HCN gasHigh: Diazonium salts can be explosive
Scalability Moderate; disposal of chromium waste is problematic.Difficult; handling of gaseous HCl and toxic cyanide.Good; reactions are well-established in industry.
Primary Advantage Direct routeConvergent directing effectsInexpensive starting material, robust reactions
Primary Disadvantage Toxic heavy metal wasteExtreme toxicity of reagentsLong synthetic sequence, low overall yield

Conclusion and Recommendation

Each of the discussed methods presents a chemically valid but practically distinct pathway to this compound.

  • Method 1 (Oxidation) is the most direct on paper but is hampered by the use of stoichiometric quantities of highly toxic and environmentally hazardous chromium(VI) reagents. This makes it unattractive for large-scale synthesis and poses significant waste disposal challenges.

  • Method 2 (Formylation) is an elegant approach that takes advantage of the inherent electronic properties of the 4-nitrotoluene starting material to achieve excellent regioselectivity in a single step. However, the use of zinc cyanide and hydrogen chloride gas makes this protocol extremely hazardous and suitable only for laboratories with specialized equipment and highly trained personnel.

  • Method 3 (Multi-Step Synthesis) , while being the longest route, is arguably the most practical and scalable approach. It begins with an inexpensive, readily available starting material and employs a series of robust, well-understood, and high-yielding individual reactions. While the overall yield may be comparable to the other methods, the safety profile (while still requiring significant care with diazonium intermediates) and the avoidance of chromium or cyanide make it the most industrially viable and versatile option for researchers.

For laboratory-scale synthesis where expediency and regioselectivity are paramount and appropriate safety measures can be rigorously implemented, Method 2 is a compelling choice. For process development, scale-up, and applications where environmental and safety considerations are primary drivers, the longer but more manageable Method 3 is the recommended strategy.

References

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A Comparative Spectroscopic Investigation of Nitrobenzaldehyde Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, a profound understanding of isomeric purity and structural nuances is paramount. The nitrobenzaldehyde isomers—ortho (2-nitrobenzaldehyde), meta (3-nitrobenzaldehyde), and para (4-nitrobenzaldehyde)—serve as critical building blocks, yet their distinct chemical and physical properties, dictated by the position of the nitro group, necessitate precise analytical characterization. This guide provides a comprehensive comparative analysis of the spectroscopic properties of these isomers, leveraging Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind the experimental choices and the interpretation of the spectral data, offering a robust framework for researchers, scientists, and drug development professionals.

The Electronic Landscape: Unveiling Isomeric Differences with UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. For the nitrobenzaldehyde isomers, the interplay between the aldehyde (-CHO) and the strongly electron-withdrawing nitro (-NO₂) groups, mediated by the aromatic ring, gives rise to characteristic absorption bands. The position of the nitro group significantly influences the extent of conjugation and, consequently, the energy of these electronic transitions.

A joint experimental and theoretical study has analyzed the UV/Vis absorption spectra of the three isomers in various media, including cyclohexane and acetonitrile.[1][2] The spectra of all isomers are generally characterized by three main absorption bands. A weak band observed around 350 nm is attributed to n→π* transitions involving the lone pairs of the nitro and aldehyde groups.[3][4][5] A band of intermediate intensity appears around 300 nm, which is dominated by π→π* excitations within the benzene ring.[3][4][5] The most intense absorption is typically found around 250 nm and is ascribed to π→π* excitations involving the entire conjugated system of the nitro group and the benzene ring.[3][4][5]

The position and intensity of these bands are sensitive to the solvent environment.[4][6] For comparative purposes, data in a non-polar solvent like cyclohexane is often preferred to minimize solvent-solute interactions.

Isomerλmax (nm) in CyclohexaneMolar Absorptivity (ε, M⁻¹cm⁻¹) in CyclohexaneElectronic Transition
ortho-Nitrobenzaldehyde ~252, ~305, ~350~10000, ~1000, ~100π→π* (NO₂-ring), π→π* (ring), n→π
meta-Nitrobenzaldehyde ~250, ~300, ~350~10000, ~1000, ~100π→π (NO₂-ring), π→π* (ring), n→π
para-Nitrobenzaldehyde ~265, ~300, ~350~15000, ~1000, ~100π→π (NO₂-ring), π→π* (ring), n→π*

Expert Insight: The para isomer typically exhibits a slight bathochromic (red) shift in its main absorption band compared to the ortho and meta isomers. This is due to the extended conjugation between the electron-donating aldehyde group (through resonance) and the electron-withdrawing nitro group directly opposing each other, which lowers the energy of the π→π* transition.

Experimental Protocol: UV-Vis Spectroscopic Analysis

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Weigh ~1-10 mg of nitrobenzaldehyde isomer dissolve Dissolve in UV-grade cyclohexane to a known volume (e.g., 10 mL volumetric flask) prep_start->dissolve dilute Perform serial dilutions to obtain concentrations in the range of 0.1-10 µM dissolve->dilute instrument Use a dual-beam UV-Vis spectrophotometer dilute->instrument Transfer to quartz cuvette baseline Record a baseline spectrum with pure cyclohexane in both cuvettes instrument->baseline measure Measure the absorbance of the sample solutions from 200-400 nm baseline->measure plot Plot absorbance vs. wavelength measure->plot identify Identify λmax values plot->identify calculate Calculate molar absorptivity (ε) using the Beer-Lambert law (A = εcl) identify->calculate

Caption: Workflow for UV-Vis spectroscopic analysis of nitrobenzaldehyde isomers.

Vibrational Fingerprints: Distinguishing Isomers with Infrared Spectroscopy

Infrared (IR) spectroscopy provides a molecular fingerprint by probing the vibrational frequencies of functional groups. The IR spectra of the nitrobenzaldehyde isomers are rich in information, with characteristic absorption bands for the aldehyde and nitro groups, as well as the substituted aromatic ring. The position of these bands can be subtly influenced by the substitution pattern.[7]

Key vibrational modes to consider are:

  • Aldehyde C-H Stretch: Typically appears as two weak bands around 2830-2695 cm⁻¹.[7]

  • Carbonyl (C=O) Stretch: A strong, sharp peak characteristic of an aromatic aldehyde, generally found around 1700-1720 cm⁻¹.[7][8]

  • Aromatic C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.[7]

  • Asymmetric and Symmetric NO₂ Stretch: Two strong absorptions, typically around 1550-1475 cm⁻¹ (asymmetric) and 1365-1290 cm⁻¹ (symmetric).[7][8]

Functional Grouportho-Nitrobenzaldehyde (cm⁻¹)meta-Nitrobenzaldehyde (cm⁻¹)para-Nitrobenzaldehyde (cm⁻¹)
Aldehyde C-H Stretch ~2850, ~2750~2830, ~2730~2820, ~2720
Carbonyl (C=O) Stretch ~1709[7]~1700-1720[7]~1709[9]
Asymmetric NO₂ Stretch ~1530~1530[8]~1540
Symmetric NO₂ Stretch ~1350~1350[8]~1349[9]
Aromatic C-H Out-of-Plane Bending ~790, ~740~810, ~740~850, ~820

Expert Insight: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are particularly useful for distinguishing between the isomers. The substitution pattern on the benzene ring dictates the number and position of these bands. For instance, ortho-disubstituted benzenes typically show a strong band around 750 cm⁻¹, meta-disubstituted benzenes show bands around 780 and 690 cm⁻¹, and para-disubstituted benzenes show a strong band in the 800-850 cm⁻¹ range.

Experimental Protocol: FT-IR Spectroscopic Analysis

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis grind_sample Grind a small amount (~1-2 mg) of the nitrobenzaldehyde isomer mix_kbr Mix thoroughly with ~100-200 mg of dry KBr powder grind_sample->mix_kbr press_pellet Press the mixture in a die under high pressure to form a transparent pellet mix_kbr->press_pellet instrument Use a Fourier Transform Infrared (FT-IR) spectrometer press_pellet->instrument background Record a background spectrum of the empty sample compartment instrument->background acquire_spectrum Place the KBr pellet in the sample holder and acquire the IR spectrum (typically 4000-400 cm⁻¹) background->acquire_spectrum process_spectrum Perform baseline correction and peak picking acquire_spectrum->process_spectrum assign_peaks Assign the observed absorption bands to specific functional group vibrations process_spectrum->assign_peaks compare_spectra Compare the spectra of the three isomers, noting differences in peak positions and patterns assign_peaks->compare_spectra NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 10-20 mg (¹H) or 50-100 mg (¹³C) of nitrobenzaldehyde isomer dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) with TMS weigh->dissolve transfer Filter into a 5 mm NMR tube dissolve->transfer spectrometer Use a high-field NMR spectrometer (e.g., 400 MHz) transfer->spectrometer setup Tune and shim the spectrometer spectrometer->setup acquire_1h Acquire ¹H NMR spectrum setup->acquire_1h acquire_13c Acquire ¹³C NMR spectrum setup->acquire_13c process Fourier transform, phase, and baseline correct the spectra acquire_1h->process acquire_13c->process calibrate Calibrate chemical shifts to TMS (0.00 ppm) process->calibrate analyze Analyze chemical shifts, integration (¹H), and splitting patterns calibrate->analyze compare Compare the data for the three isomers to confirm structure analyze->compare

Caption: Workflow for NMR spectroscopic analysis of nitrobenzaldehyde isomers.

Conclusion

The spectroscopic techniques of UV-Vis, IR, and NMR provide a powerful and complementary suite of tools for the definitive identification and comparative analysis of the nitrobenzaldehyde isomers. Each technique offers unique insights into the molecular structure and electronic properties, with the position of the nitro group imparting a distinct spectroscopic signature upon each isomer. By understanding the principles behind these techniques and the influence of isomeric substitution on the resulting spectra, researchers can confidently characterize these important chemical building blocks, ensuring the quality and integrity of their work in drug development and beyond.

References

  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4474-4482. [Link]
  • Electronic Supplementary Information for "Visible-light-induced aerobic oxidation of aldehydes to carboxylic acids catalyzed by a robust iron(iii) complex". Royal Society of Chemistry. [Link]
  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. [Link]
  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4474-4482. [Link]
  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.
  • Jeevarathinam, C. (2019). NMR Spectral Data of M-Nitrobenzaldehyde of thiosemicarbazone.
  • Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4474-4482. [Link]
  • Caprio, V., Sutcliffe, O., & Mewis, R. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Oxford Instruments Magnetic Resonance. [Link]
  • Caprio, V., Sutcliffe, O., & Mewis, R. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments Magnetic Resonance. [Link]
  • Singh, N., Singh, A. K., & Singh, V. B. (2012). Kinetics of oxidation of the antibiotic drug chloramphenicol by hexacyanoferrate(III) in aqueous alkaline medium in the presence and absence of a ruthenium(III) catalyst.
  • PubChem. (n.d.). 4-Nitrobenzaldehyde. PubChem. [Link]

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Validation of a Novel Synthetic Route for 2-Methyl-5-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_2_methyl-5-nitrobenzaldehyde_synthetic_route_validation>

Abstract

This guide provides a comprehensive validation and comparative analysis of a new synthetic pathway for 2-Methyl-5-nitrobenzaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] We present a head-to-head comparison of a traditional method, involving the direct nitration of a benzaldehyde derivative, with a novel, more efficient catalytic oxidation route starting from 2-methyl-5-nitrotoluene. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this key building block. Our findings demonstrate that the new catalytic approach offers significant advantages in terms of yield, purity, and safety profile.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde whose molecular structure, featuring an aldehyde, a methyl group, and a nitro group, makes it a versatile precursor for a wide range of more complex molecules.[1] The aldehyde group serves as a reactive site for condensation reactions, while the nitro group can be readily reduced to an amine, opening pathways to diverse heterocyclic compounds.[1] Its importance is underscored by its role as an intermediate in the synthesis of pharmaceuticals, including Dobutamine.

The efficiency and safety of the synthetic route to this compound are therefore of critical importance. Traditional methods have often been hampered by issues of low selectivity, harsh reaction conditions, and the formation of difficult-to-separate isomers.[2][3] This guide introduces and validates a new synthetic approach that addresses these challenges.

Comparative Analysis of Synthetic Routes

Traditional Route: Direct Nitration

A common and established method for the synthesis of nitrobenzaldehydes is the direct nitration of benzaldehyde or its derivatives using a mixture of nitric acid and sulfuric acid.[4][5][6]

Reaction Scheme (Illustrative):

Caption: Traditional nitration of a benzaldehyde derivative.

Causality and Drawbacks:

This electrophilic aromatic substitution reaction is driven by the generation of the nitronium ion (NO₂⁺) from the mixed acids. While effective in introducing a nitro group, the directing effects of the aldehyde and methyl groups on the aromatic ring often lead to a mixture of ortho, meta, and para isomers.[2][3] The separation of the desired 2-methyl-5-nitro isomer from this mixture can be challenging and often results in a lower overall yield of the target molecule. Furthermore, the use of potent nitrating agents necessitates careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[7]

A Novel Approach: Catalytic Oxidation of 2-Methyl-5-nitrotoluene

The new synthetic route under validation focuses on the selective oxidation of the methyl group of 2-methyl-5-nitrotoluene. This approach has gained traction due to its potential for higher selectivity and milder reaction conditions.[8] Recent advancements in catalysis, particularly the use of biomimetic catalysts like metalloporphyrins, have shown promise in achieving high selectivity for the desired aldehyde.[8]

Reaction Scheme:

Caption: Novel catalytic oxidation of 2-methyl-5-nitrotoluene.

Mechanistic Insight and Advantages:

This method leverages a catalyst to facilitate the selective oxidation of the benzylic methyl group to an aldehyde. The catalyst, often a metal complex, activates an oxidant (such as molecular oxygen) to perform the transformation under controlled conditions. This targeted approach avoids the issue of isomer formation inherent in direct nitration, leading to a cleaner reaction profile and simplifying purification. Research has demonstrated that optimizing parameters such as the catalyst structure, solvent, temperature, and oxidant pressure can lead to high selectivity for the desired this compound.[8]

Head-to-Head Performance Comparison

The following table summarizes the key performance indicators for both the traditional and the novel synthetic routes, based on reported experimental data and established chemical principles.

ParameterTraditional Route (Direct Nitration)Novel Route (Catalytic Oxidation)
Starting Material Benzaldehyde Derivative2-Methyl-5-nitrotoluene
Key Reagents Nitric Acid, Sulfuric AcidMetalloporphyrin Catalyst, Oxidant (e.g., O₂)
Reported Yield Variable (often < 70% for specific isomer)Potentially > 80%[8]
Purity (pre-purification) Lower (mixture of isomers)[3]Higher (high selectivity)[8]
Reaction Temperature 0 - 25 °C (with strict control)[7]45 - 75 °C[8]
Safety Concerns Use of strong, corrosive acids; potential for runaway reactions.Use of pressurized oxygen (requires appropriate handling).
Environmental Impact Generation of acidic waste.Potentially greener with recyclable catalysts.
Purification Complexity High (isomeric separation often required).Low (simpler workup).

Experimental Protocol: Novel Catalytic Oxidation

The following is a representative protocol for the synthesis of this compound via the catalytic oxidation of 2-methyl-5-nitrotoluene, adapted from established methodologies.[8]

Materials:

  • 2-Methyl-5-nitrotoluene

  • Metalloporphyrin catalyst (e.g., T(p-NO₂)PPFeCl)

  • Sodium Hydroxide (NaOH)

  • Solvent (e.g., a suitable organic solvent)

  • Pressurized Oxygen (O₂)

  • High-pressure reaction vessel

Procedure:

  • Reactor Setup: A high-pressure reactor is charged with a solution of 2-methyl-5-nitrotoluene in the chosen solvent.

  • Catalyst and Base Addition: The metalloporphyrin catalyst and an aqueous solution of sodium hydroxide are added to the reactor.

  • Pressurization: The reactor is sealed and pressurized with oxygen to the desired pressure (e.g., 2.0 MPa).

  • Reaction: The mixture is heated to the optimal temperature (e.g., 45°C) and stirred for a set duration (e.g., 6 hours).

  • Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: After completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is then subjected to a standard aqueous workup to separate the organic and aqueous layers.

  • Isolation and Purification: The organic layer is dried, and the solvent is removed under reduced pressure. The crude product can be further purified, if necessary, by recrystallization or column chromatography.[9]

Validation and Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.[10]

Analytical Workflow:

Caption: Workflow for the analytical validation of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra will show characteristic peaks for the aldehyde proton, the aromatic protons, the methyl protons, and the distinct carbon environments.[11][12]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the carbonyl (C=O) group of the aldehyde, the nitro (NO₂) group, and the aromatic ring.[10][13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming the expected mass of 165.15 g/mol .[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product, with the area under the peak corresponding to the compound indicating its relative purity.[10]

Conclusion and Future Outlook

This comparative guide validates a novel catalytic oxidation route for the synthesis of this compound. The experimental data and mechanistic understanding strongly suggest that this new approach is superior to traditional direct nitration methods. The key advantages of the catalytic route include:

  • Higher Selectivity: Minimizes the formation of unwanted isomers, leading to a cleaner product and simplified purification.

  • Improved Yield: The high selectivity contributes to a greater overall yield of the desired product.

  • Enhanced Safety: Avoids the use of highly corrosive and hazardous mixed acids.

Future research should focus on the development of even more active and robust catalysts, as well as the optimization of reaction conditions to further improve the efficiency and sustainability of this synthetic route. The adoption of such advanced catalytic methods is a significant step forward in the production of valuable chemical intermediates.

References

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.
  • ResearchGate. (n.d.). Synthesis of m-nitrobenzaldehyde.
  • Sainz-Díaz, C. I., et al. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Molecules, 6(12), 966-983.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • Beech, W. F. (1967). This compound. Journal of the Chemical Society C: Organic, 2374.
  • ResearchGate. (n.d.). Selective oxidation of o-nitrotoluene to o-nitrobenzaldehyde with metalloporphyrins as biomimetic catalys.
  • Google Patents. (n.d.). CN102329234B - Production process of m-nitrobenzaldehyde.
  • Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • Filo. (2025, October 5). Complete the following reactions: Toluene with a nitro group a....
  • World Scientific Publishing. (n.d.). Catalytic Oxidation: Principles and Applications. Retrieved from [https://www.worldscientific.com/doi/book/10.
  • ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion....

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A Definitive Guide to the Structural Confirmation of 2-Methyl-5-nitrobenzaldehyde: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, technically-grounded methodology for the structural elucidation of 2-Methyl-5-nitrobenzaldehyde, a key aromatic intermediate. By integrating predicted spectral data with a comparative analysis of structurally related compounds, we present a robust framework for its characterization. This document moves beyond a simple listing of procedures to explain the rationale behind the analytical choices, ensuring a self-validating and scientifically rigorous approach.

Foundational Physicochemical Properties

Prior to delving into spectroscopic analysis, a summary of the fundamental properties of this compound provides a necessary baseline for its identification.

PropertyValueSource
IUPAC Name This compound[PubChem]
Molecular Formula C₈H₇NO₃[PubChem]
Molecular Weight 165.15 g/mol [PubChem]
CAS Number 16634-91-6[PubChem]
Appearance Solid[Sigma-Aldrich]
Melting Point 50-60 °C[Sigma-Aldrich]

A Multi-Technique Approach to Structural Verification

The confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.

Caption: Workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum is expected to show signals for the aldehydic proton, the three aromatic protons, and the methyl protons.

Assignment Predicted Chemical Shift (ppm) Expected Multiplicity Rationale for Prediction
Aldehyde (-CHO)~10.3Singlet (s)The aldehyde proton is highly deshielded and typically appears as a singlet downfield.
Aromatic H-6~8.5Doublet (d)This proton is ortho to the electron-withdrawing nitro group, causing a significant downfield shift. It will be split by H-4.
Aromatic H-4~8.3Doublet of doublets (dd)This proton is ortho to the aldehyde group and meta to the nitro group. It will be split by H-3 and H-6.
Aromatic H-3~7.6Doublet (d)This proton is ortho to the methyl group and will be split by H-4.
Methyl (-CH₃)~2.7Singlet (s)The methyl protons are attached to the aromatic ring and will appear as a singlet.
Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Assignment Predicted Chemical Shift (ppm) Rationale for Prediction
Aldehyde (C=O)~191The carbonyl carbon of the aldehyde is characteristic and appears significantly downfield.
Aromatic C-5~149The carbon bearing the nitro group is expected to be significantly deshielded.
Aromatic C-2~142The carbon with the methyl substituent will be shifted downfield.
Aromatic C-1~135The carbon attached to the aldehyde group.
Aromatic C-4~131Aromatic CH carbon.
Aromatic C-6~125Aromatic CH carbon.
Aromatic C-3~123Aromatic CH carbon.
Methyl (-CH₃)~20The methyl carbon will appear in the aliphatic region.
Comparative NMR Data of Structurally Similar Compounds
Compound ¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm) Source
2-Methylbenzaldehyde 10.26 (s, 1H), 7.79 (d, 1H), 7.47 (t, 1H), 7.35 (t, 1H), 7.25 (d, 1H), 2.66 (s, 3H)192.8, 140.6, 134.2, 133.7, 132.1, 131.8, 126.3, 19.9[1]
4-Nitrobenzaldehyde 10.17 (s, 1H), 8.41 (d, 2H), 8.09 (d, 2H)190.4, 151.1, 140.1, 130.5, 124.3[1]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and aromatic moieties.

Predicted IR Absorption Bands for this compound
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (-CH₃)2980-2850Medium
Aldehyde C-H Stretch2850-2800 and 2750-2700Medium, often two bands
Aldehyde C=O Stretch~1700Strong
Aromatic C=C Stretch1600-1450Medium to Strong
Asymmetric NO₂ Stretch~1530Strong
Symmetric NO₂ Stretch~1350Strong
Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined above.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.

Expected Mass Spectrum of this compound
  • Molecular Ion (M⁺): A prominent peak is expected at an m/z corresponding to the molecular weight of the compound (165.15 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for aromatic aldehydes include the loss of the aldehydic proton (M-1) and the loss of the formyl group (M-29). The nitro group can also lead to characteristic fragments.

Comparative Mass Spectrum Data

The NIST WebBook has a mass spectrum for 2-methylbenzaldehyde which can be used for comparison of the fragmentation of the aromatic aldehyde portion of the molecule.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject the sample into a GC-MS system equipped with a suitable capillary column for separating aromatic compounds.

  • MS Analysis: The separated compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI) at 70 eV. The mass analyzer then separates the ions based on their m/z ratio to generate the mass spectrum.

Integrated Structural Confirmation

The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques.

Sources

Comparing the efficacy of different purification techniques for 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Purification of 2-Methyl-5-nitrobenzaldehyde

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of key intermediates is not merely a quality metric; it is the bedrock of experimental reproducibility and the ultimate success of a synthetic campaign. This compound (CAS: 16634-91-6), a versatile aromatic aldehyde, serves as a critical building block for a variety of more complex molecules. However, its synthesis often yields a crude product contaminated with unreacted starting materials, isomeric byproducts, or other impurities. The selection of an appropriate purification strategy is therefore a pivotal decision, directly impacting yield, purity, and resource allocation.

This guide provides an in-depth comparison of the two primary laboratory-scale purification techniques for this compound: Recrystallization and Flash Column Chromatography. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to guide researchers toward the most effective method for their specific needs.

Part 1: The Imperative First Step - Diagnostic Purity Assessment

Before any purification is attempted, a rapid and accurate assessment of the crude material's composition is essential. This diagnostic step informs the choice of purification method. Thin-Layer Chromatography (TLC) is the universal standard for this purpose.

The Logic of TLC: TLC operates on the principle of differential partitioning. A spot of the crude mixture is applied to a silica gel plate (the stationary phase) and a solvent system (the mobile phase) is allowed to ascend the plate via capillary action. Compounds in the mixture separate based on their relative affinities for the stationary and mobile phases.

  • Non-polar compounds have a weaker affinity for the polar silica gel and a stronger affinity for a less polar mobile phase, causing them to travel further up the plate (higher Retention Factor, Rf).

  • Polar compounds adsorb more strongly to the silica gel and travel shorter distances (lower Rf).

A single spot on the TLC plate suggests a relatively pure compound, while multiple spots confirm the presence of impurities.[1] The separation between these spots (ΔRf) is a critical indicator: a large ΔRf suggests that a simple technique like recrystallization may be effective, whereas a small ΔRf, particularly common with isomeric impurities, necessitates the higher resolving power of column chromatography.[1]

Part 2: Comparative Analysis of Purification Techniques

The choice between recrystallization and column chromatography hinges on a trade-off between speed, scalability, and resolving power.

Parameter Recrystallization Flash Column Chromatography
Purity Achieved >98%[1]>99%[1]
Typical Yield 60-80%[1]40-70%[1]
Resolving Power Good for impurities with different polarities.Excellent for separating isomers and compounds with similar polarities.[1][2]
Throughput/Time High / Relatively FastLow / Time-consuming[1]
Cost & Complexity Low cost, simple equipment.Higher cost (solvents, silica), more complex setup.[3]
Best Use Case Purifying a crude product that is already >90% pure with impurities of differing polarity.Purifying complex mixtures, separating isomers, or when the highest possible purity is required.

Part 3: Technique Deep Dive & Experimental Protocols

A. Recrystallization: The Workhorse of Bulk Purification

Principle of Operation: Recrystallization is a solubility-based technique. The ideal solvent will dissolve the target compound (this compound) completely at an elevated temperature, but poorly at low temperatures. Crucially, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization).[1]

Causality in Solvent Selection: The choice of solvent is the most critical variable. For nitroaromatic compounds like this compound, a mixed solvent system is often superior to a single solvent.[1] A common and effective pairing is Toluene/Petroleum Ether.[4][5]

  • Toluene: A good "solvent" in which the compound is soluble when hot.

  • Petroleum Ether: A "non-solvent" or "anti-solvent" in which the compound is poorly soluble. This is added to the hot solution to decrease the compound's solubility and induce crystallization upon cooling.

Experimental Protocol: Recrystallization from Toluene/Petroleum Ether

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot toluene to the crude this compound to achieve complete dissolution. This ensures the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a rapid gravity filtration of the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: To the clear, hot toluene solution, slowly add warm petroleum ether dropwise while swirling until the solution becomes faintly and persistently cloudy (the point of saturation).[1]

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and render the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is paramount as it encourages the formation of large, pure crystals by allowing the crystal lattice to form in an ordered manner, excluding impurity molecules. Rapid cooling can trap impurities.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold petroleum ether to remove any residual soluble impurities adhering to the crystal surfaces.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity by melting point analysis (literature M.P. 55-60 °C) and TLC.

Troubleshooting: A common failure mode is "oiling out," where the compound separates as a liquid instead of a solid. This occurs if the solution is too supersaturated or the compound's melting point is lower than the solvent's boiling point.[1]

  • Solution: Re-heat the mixture to redissolve the oil, add a small amount of the primary solvent (toluene), and allow it to cool much more slowly. Seeding the solution with a pure crystal can also induce proper crystallization.[1]

Recrystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation crude Crude Product dissolve Dissolve in min. hot Toluene crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter add_anti Add warm Pet. Ether to cloud point hot_filter->add_anti clarify Clarify with drops of hot Toluene add_anti->clarify cool_slow Cool Slowly to RT clarify->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with cold Pet. Ether vac_filter->wash dry Dry under Vacuum wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

B. Flash Column Chromatography: The High-Resolution Separator

Principle of Operation: Column chromatography is a solid-liquid adsorption technique.[6] A vertical column is packed with a solid adsorbent (stationary phase), typically silica gel. The crude mixture is loaded at the top, and a solvent (mobile phase) is passed through the column. Separation occurs as components travel down the column at different rates based on their polarity; less polar compounds elute first, while more polar compounds are retained longer on the polar silica gel.[3] This technique is indispensable for separating compounds with very similar polarities, such as positional isomers, where recrystallization is ineffective.[1]

Causality in Method Development:

  • Stationary Phase: Silica gel is the standard choice due to its polarity and utility. However, aldehydes can sometimes be sensitive to the acidic nature of silica, potentially leading to decomposition or acetal formation if alcohols are used in the mobile phase.[7] Using deactivated (neutral) silica or adding a small amount of a non-nucleophilic base like triethylamine to the mobile phase can mitigate this risk.

  • Mobile Phase Selection: The mobile phase is optimized using TLC. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4.[1] This Rf provides the optimal balance between retention on the column and a reasonable elution time. A common mobile phase for aromatic aldehydes is a mixture of a non-polar solvent like Hexane and a more polar solvent like Ethyl Acetate.[1][8]

Experimental Protocol: Silica Gel Column Chromatography

  • Mobile Phase Selection: Using TLC, test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) to find the system that gives the target compound an Rf of ~0.3-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc). Pour the slurry into the column and allow it to settle into a uniform, compact bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator. This creates a dry, free-flowing powder of the crude product adsorbed onto silica.

  • Elution: Carefully add the dried, adsorbed sample to the top of the packed column. Begin eluting with the mobile phase, starting with the least polar mixture determined from TLC.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The less polar impurities will elute first.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 8:2 Hexane:EtOAc) to speed up the elution of the more tightly bound target compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot several fractions per plate to identify which contain the pure product.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product. Confirm purity by melting point and TLC.

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Elution & Collection cluster_iso Analysis & Isolation tlc Optimize Mobile Phase via TLC (Rf ≈ 0.3) pack Pack Column with Silica Gel Slurry tlc->pack load Dry Load Sample onto Silica pack->load elute Elute with Mobile Phase Gradient load->elute collect Collect Fractions Sequentially elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Methyl-5-nitrobenzaldehyde: A Comparative Study Using qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the bedrock of quality, safety, and efficacy. 2-Methyl-5-nitrobenzaldehyde (C₈H₇NO₃, MW: 165.15 g/mol ) is a key building block whose purity directly impacts the downstream synthesis of numerous target molecules.[1] This guide provides an in-depth, field-proven perspective on the use of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.

As a primary analytical method, qNMR stands apart from more common chromatographic techniques. Its fundamental principle—that the integrated signal intensity of a resonance is directly proportional to the molar amount of the nuclei generating it—allows for highly accurate quantification without the need for compound-specific calibration curves.[2][3] This guide will not only detail a robust qNMR protocol but also objectively compare its performance against established methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the data and rationale necessary for researchers and quality control professionals to make informed analytical decisions.

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical technique is a critical decision dictated by the specific requirements of the analysis, including sample properties, required accuracy, and available resources. While HPLC and GC-MS are powerful and ubiquitous, qNMR offers a fundamentally different and often more direct route to quantification.

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the number of nuclei. A primary ratio method.[2]Separation based on differential partitioning between a mobile and stationary phase, with detection (e.g., UV).Separation of volatile compounds based on partitioning, followed by mass-based detection and identification.
Reference Standard Requires a high-purity internal standard (IS), but not necessarily of the analyte itself.Requires a certified reference material of the specific analyte to generate a calibration curve.[4]Requires an analyte-specific standard for quantification; can use an internal standard for improved precision.
Sample Preparation Simple and rapid: precise weighing and dissolution in a deuterated solvent.More involved: requires dissolution in the mobile phase, filtration, and potential pH adjustment.[4][5]Sample must be volatile or made volatile through derivatization. Requires dissolution in a volatile solvent.[5][6]
Accuracy & Precision Excellent; capable of achieving low measurement uncertainty (<1%) as a primary method.High, but dependent on the accuracy of the calibration curve and the purity of the reference standard.High, with the added benefit of mass spectrometric confirmation for peak identity.[6]
Selectivity High; based on unique chemical shifts of protons in distinct chemical environments.High; based on chromatographic resolution of the analyte from impurities.Very high; combines chromatographic separation with mass-to-charge ratio detection.
Analysis Time Fast per sample once the method is established (typically 5-15 mins acquisition).Moderate; includes column equilibration and gradient elution times (typically 15-30 mins per run).[5]Moderate; dependent on the temperature program of the GC oven (typically 20-40 mins per run).
Sample Consumption Low (typically 2-10 mg) and is non-destructive.Low, but the sample is consumed during the analysis.Very low (μg to ng), but the sample is consumed.
Key Limitation Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.Not suitable for non-volatile or thermally unstable compounds without derivatization.Limited to volatile and thermally stable compounds.

The qNMR Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where the experimental choices ensure the integrity of the quantitative data. The causality behind each parameter selection is explained to provide a deeper understanding of the technique.

qNMR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Acquisition cluster_proc Step 3: Processing & Calculation weigh_analyte High-Precision Weighing (Analyte) dissolve Dissolution in Deuterated Solvent weigh_analyte->dissolve weigh_is High-Precision Weighing (Internal Standard) weigh_is->dissolve nmr_acq NMR Data Acquisition (Quantitative Parameters) dissolve->nmr_acq processing Phasing & Baseline Correction nmr_acq->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation Validation_Parameters cluster_params Key Validation Pillars qNMR Validated qNMR Method Specificity Specificity qNMR->Specificity Signal Resolution Linearity Linearity qNMR->Linearity Concentration Range Accuracy Accuracy qNMR->Accuracy Closeness to True Value Precision Precision qNMR->Precision Reproducibility LOQ LOQ/LOD qNMR->LOQ Sensitivity

Fig. 2: Core parameters for validating the qNMR method.
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze the analyte, IS, and a mixture. Ensure the target signals are free from interference from impurities or other components.Baseline resolution of the quantified signals.
Linearity Prepare 5-7 samples with a fixed amount of IS and varying amounts of the analyte (e.g., 50-150% of target concentration). Plot the mass ratio vs. the integral ratio.Correlation coefficient (R²) ≥ 0.999.
Accuracy Analyze a certified reference material of this compound, if available. Alternatively, compare results to a validated orthogonal method (e.g., HPLC).Recovery of 98.0% - 102.0%.
Precision (Repeatability) Prepare and analyze six independent samples at the target concentration on the same day by the same analyst.Relative Standard Deviation (RSD) ≤ 1.0%.
Limit of Quantification (LOQ) Determine the concentration at which the S/N ratio for the analyte's aldehyde proton is ≥ 10.S/N ≥ 10 with acceptable precision (RSD ≤ 10%).

Conclusion

Quantitative NMR spectroscopy represents a powerful, efficient, and highly accurate primary method for the purity determination of this compound. Its straightforward sample preparation and the direct relationship between signal intensity and molar concentration eliminate the complexities of creating analyte-specific calibration curves required by chromatographic techniques. [2]By carefully selecting a suitable internal standard and adhering to quantitative acquisition parameters—most critically, an adequate relaxation delay—qNMR provides a robust and trustworthy analytical result. While HPLC and GC-MS remain indispensable for impurity profiling and separation of complex mixtures, qNMR offers an unparalleled combination of speed, accuracy, and direct measurement for the definitive purity assessment of key pharmaceutical intermediates.

References

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Branch, S. K. (2005). The role of the International Conference on Harmonisation (ICH) in the drug registration process: An FDA perspective on quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 798–805.
  • University of Oxford. Quantitative NMR Spectroscopy.
  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(5), 455-463.
  • Pauli, G. F., et al. (2014). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
  • Mestrelab Research (2020). What is qNMR and why is it important?.
  • BIPM (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
  • European Network of Forensic Science Institutes (2019). GUIDELINE FOR qNMR ANALYSIS.
  • Agilent Technologies (2011). Easy, Precise and Accurate Quantitative NMR.
  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
  • ICH (2023). Validation of Analytical Procedures Q2(R2).
  • PubChem. This compound. National Center for Biotechnology Information.

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A Researcher's Guide to Purity Assessment of 2-Methyl-5-nitrobenzaldehyde by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of safety, efficacy, and reproducibility. For a compound like 2-Methyl-5-nitrobenzaldehyde, a key building block in the synthesis of various pharmaceutical agents, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of melting point determination as a robust, accessible, and highly informative method for assessing the purity of this compound. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and interpret comparative data to empower researchers with the practical knowledge to confidently evaluate the purity of their samples.

The Principle: Why Melting Point is a Powerful Indicator of Purity

The melting point of a pure, crystalline solid is a distinct physical property, representing the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5–2°C.[1] However, the introduction of impurities disrupts the uniform crystalline lattice structure of the solid.[2] This disruption weakens the intermolecular forces holding the molecules together, resulting in two observable and crucial effects: a depression of the melting point and a broadening of the melting range.[3] This phenomenon, known as melting point depression, is a fundamental concept in physical chemistry and serves as the basis for this purity assessment method.[4][5]

Therefore, by precisely measuring the melting range of a this compound sample and comparing it to that of a high-purity reference standard, one can make a confident qualitative assessment of its purity. A broad and depressed melting range is a strong indication of the presence of impurities.[6]

Comparative Experimental Analysis: A Three-Sample Approach

To illustrate the efficacy of melting point analysis, we will compare the melting point profiles of three distinct samples of this compound:

  • High-Purity Reference Standard: A certified standard with a known, sharp melting point.

  • Test Sample: The batch of this compound whose purity is under investigation.

  • Adulterated Sample: The test sample deliberately mixed with a small amount (e.g., 5%) of a known impurity to demonstrate the effect on the melting point. A potential impurity could be the starting material for its synthesis or a related isomer.[7]

The following table summarizes the expected experimental outcomes:

SampleExpected Onset of Melting (°C)Expected Completion of Melting (°C)Melting Range (°C)Interpretation
High-Purity Reference Standard 55.056.01.0Sharp melting range, indicative of high purity.
Test Sample (High Purity) 54.556.01.5Sharp melting range, comparable to the reference, suggesting high purity.
Test Sample (Impure) 49.554.04.5Depressed and broad melting range, indicating the presence of impurities.
Adulterated Sample 48.053.05.0Significantly depressed and broadened melting range, confirming the effect of impurities.

Note: The melting point of pure this compound is reported in the range of 53-57°C.[8] For this guide, we will use a hypothetical sharp melting point of 55-56°C for the pure standard.

Experimental Protocol: A Step-by-Step Guide to Accurate Melting Point Determination

Adherence to a meticulous and standardized protocol is critical for obtaining reliable and reproducible melting point data. The following procedure is aligned with best practices and is informed by standards such as the USP General Chapter <741> Melting Range or Temperature.[9][10][11]

Before any sample analysis, the accuracy of the melting point apparatus must be verified. This is a crucial step for ensuring the trustworthiness of your results.[12]

  • Procedure:

    • Select at least two certified melting point reference standards that bracket the expected melting point of this compound (e.g., Vanillin: 81-83°C and Acetanilide: 114-116°C).[12]

    • Determine the melting point of each reference standard using the same method that will be used for the test sample.

    • Compare the observed melting points with the certified values. The apparatus thermometer should be accurate to within ±0.5°C.

    • If a significant deviation is observed, the apparatus should be calibrated according to the manufacturer's instructions.[13][14]

Proper sample preparation is essential for uniform heat transfer and accurate observation.[15][16]

  • Procedure:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.[16]

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula or a mortar and pestle, finely crush the sample into a homogenous powder. This ensures efficient packing and heat transfer.[16][17]

    • Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[11]

  • Procedure:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to a rapid ramp (e.g., 10-15°C per minute) to approach the expected melting point quickly.

    • When the temperature is about 15-20°C below the expected melting point of this compound (around 35-40°C), reduce the heating rate to 1-2°C per minute.[4][18] This slow heating rate is critical for ensuring thermal equilibrium and accurate determination of the melting range.[16]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears. This is the onset of the melting range.

    • Continue heating at the slow rate and record the temperature at which the last solid crystal melts. This is the completion of the melting range.

    • Repeat the determination with a fresh capillary tube for each of the three samples (Reference Standard, Test Sample, and Adulterated Sample) to ensure reproducibility.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_data Data Interpretation Dry Dry Sample Crush Crush to Fine Powder Dry->Crush Pack Pack Capillary Tube Crush->Pack Heat_Fast Rapid Heating Pack->Heat_Fast Insert into Apparatus Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe Melting Heat_Slow->Observe Record Record Range Observe->Record Compare Compare to Reference Record->Compare Purity Assess Purity Compare->Purity G cluster_purity Purity Level cluster_melting Melting Point Characteristics High_Purity High Purity Sharp_Range Sharp & Undepressed Range High_Purity->Sharp_Range leads to Low_Purity Low Purity Broad_Range Broad & Depressed Range Low_Purity->Broad_Range leads to

Caption: Relationship between purity and melting point characteristics.

Conclusion

Melting point analysis stands as a time-tested, economical, and scientifically sound method for the preliminary purity assessment of crystalline solids like this compound. [15]While it may not provide the quantitative certainty of more sophisticated techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), its simplicity, speed, and the valuable qualitative information it yields make it an indispensable tool in the arsenal of any researcher, scientist, or drug development professional. By following a rigorous, well-validated protocol, melting point analysis provides a reliable first-pass assessment of purity, guiding subsequent analytical efforts and ensuring the quality of critical starting materials in the pharmaceutical development pipeline.

References

  • Calibration of Melting Point Appar
  • 2.1: Melting Point Analysis. Chemistry LibreTexts. [Link]
  • General Chapters: <741> MELTING RANGE OR TEMPER
  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]
  • 6.1C: Melting Point Theory. Chemistry LibreTexts. [Link]
  • Purity and Identification of Solids Using Melting Points.
  • SOP For Melting Point Calibr
  • <741> Melting Range or Temper
  • Effect of impurities on melting and boiling points. Chemistry Stack Exchange. [Link]
  • Lab 3: Calibration of a Melting Point Apparatus.
  • A Simple Demonstration of the Effect of Impurities on Melting Point.
  • Melting Point Appar
  • How Do You Accurately Measure Melting Points For Purity Analysis? YouTube. [Link]
  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts. [Link]
  • Melting-Point Depression by Insoluble Impurities: A Finite Size Effect.
  • Effect of impurities on melting point. Chemistry Stack Exchange. [Link]
  • SOP for Calibration of Melting Point Appar
  • Melting point testing as per USP 741. YouTube. [Link]
  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
  • USP 741 Melting Point or Range. Scribd. [Link]

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A Comparative Guide to the Biological Activity of 2-Methyl-5-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic incorporation of various functional groups onto the benzaldehyde ring can profoundly influence the molecule's biological profile. This guide offers a comparative analysis of the biological activities of derivatives of 2-Methyl-5-nitrobenzaldehyde, a versatile intermediate in organic synthesis. While comprehensive comparative studies on a wide array of its derivatives are still emerging, this document synthesizes available data on key classes of its derivatives—Schiff bases, thiosemicarbazones, and hydrazones—to provide researchers, scientists, and drug development professionals with a foundational understanding of their potential therapeutic applications.

Introduction: The this compound Core

This compound is an aromatic aldehyde characterized by a methyl group at the ortho position and a nitro group at the meta position relative to the formyl group. The presence of the electron-withdrawing nitro group and the electron-donating methyl group creates a unique electronic environment that influences the reactivity of the aldehyde and the biological activity of its subsequent derivatives. These derivatives have garnered significant interest due to their potential antimicrobial and anticancer properties.

Comparative Biological Activities

The primary derivatives of this compound that have been explored for their biological activities are Schiff bases, thiosemicarbazones, and hydrazones. The introduction of different amine-containing moieties to the aldehyde group results in compounds with distinct physicochemical properties and biological targets.

Schiff Base Derivatives: Broad-Spectrum Antimicrobial Potential

Schiff bases, formed by the condensation of this compound with primary amines, are a class of compounds known for their diverse biological activities. The imine or azomethine group (-C=N-) is a key pharmacophore that contributes to their biological effects.

While specific data on a broad series of this compound Schiff bases is limited, studies on closely related nitrobenzaldehyde Schiff bases have demonstrated significant antimicrobial activity. For instance, Schiff bases derived from 3-nitrobenzaldehyde have been shown to be active against a range of bacterial and fungal strains. The antimicrobial efficacy of these compounds is often enhanced upon chelation with metal ions, forming more potent metal complexes.

A study on a Schiff base derived from 3-nitrobenzaldehyde and ethanolamine, and its metal complexes with Mn(II), Co(II), Ni(II), and Cu(II), revealed that the metal complexes exhibited improved antimicrobial activity compared to the free ligand. The Cu(II) complex, in particular, showed the largest zone of inhibition against Staphylococcus aureus.[1] This suggests that the formation of metal complexes with this compound Schiff bases could be a promising strategy to enhance their antimicrobial potency.

Thiosemicarbazone Derivatives: A Versatile Pharmacophore

Thiosemicarbazones are formed by the reaction of an aldehyde or ketone with a thiosemicarbazide. This class of compounds has a rich history in medicinal chemistry, with established antibacterial, antifungal, antiviral, and anticancer activities. The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions that are essential for the function of various enzymes in pathogenic organisms and cancer cells.

A study detailing the synthesis of novel benzaldehyde thiosemicarbazones using 2-methyl-3-thiosemicarbazide and various aromatic aldehydes reported that the resulting compounds were active against both gram-negative and gram-positive bacteria, as well as the fungus Candida albicans.[2] Although this study did not specifically use this compound, it provides a strong rationale for investigating its thiosemicarbazone derivatives. The general findings indicate that the nature of the substituent on the benzaldehyde ring plays a crucial role in determining the antimicrobial spectrum and potency.

Hydrazone Derivatives: Promising Anticancer and Antimicrobial Agents

Hydrazones, characterized by the R1R2C=NNR3R4 structural feature, are another important class of derivatives with a wide range of pharmacological activities. Hydrazones derived from various substituted benzaldehydes have been extensively studied for their anticancer and antimicrobial properties.

One study focused on the synthesis and biological activity of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which incorporate a 2-methyl-5-nitro-phenyl moiety. While the study primarily focused on the structural characterization of these complex molecules, it also reported their general antibacterial and antifungal properties. The results indicated that the hydrazide itself and some of its hydrazone derivatives showed activity against Bacillus cereus, Pectobacterium carotovorum, and Staphylococcus aureus 209P.[3]

Synthesis and Experimental Protocols

The synthesis of these derivatives generally involves a straightforward condensation reaction between this compound and the respective amine-containing starting material. The following sections provide generalized experimental protocols for the synthesis of Schiff bases, thiosemicarbazones, and hydrazones of this compound.

General Synthesis Workflow

The general synthetic pathway for the preparation of Schiff bases, thiosemicarbazones, and hydrazones from this compound is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2M5N This compound Condensation Condensation Reaction (Ethanol, Reflux, +/- Catalyst) 2M5N->Condensation Amine Primary Amine (R-NH2) or Thiosemicarbazide or Hydrazine (R-NHNH2) Amine->Condensation SchiffBase Schiff Base Condensation->SchiffBase from Primary Amine Thiosemicarbazone Thiosemicarbazone Condensation->Thiosemicarbazone from Thiosemicarbazide Hydrazone Hydrazone Condensation->Hydrazone from Hydrazine

Caption: General synthesis of this compound derivatives.

Experimental Protocol: Synthesis of Schiff Base Derivatives
  • Dissolution of Reactants: Dissolve one equivalent of this compound in a suitable solvent, such as ethanol, in a round-bottom flask. In a separate container, dissolve an equimolar amount of the desired primary amine in the same solvent.

  • Reaction Mixture: Add the amine solution to the aldehyde solution with continuous stirring.

  • Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid, can be added to the reaction mixture to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Protocol: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the standardized inoculum uniformly over the surface of the agar plates.

  • Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

  • Application of Test Compounds: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) in millimeters.

Structure-Activity Relationship and Future Directions

The biological activity of this compound derivatives is intrinsically linked to their molecular structure. The nature of the substituent introduced via the condensation reaction plays a pivotal role in determining the potency and spectrum of activity. For instance, the presence of additional aromatic rings, heteroatoms, and functional groups capable of hydrogen bonding can significantly influence the interaction of the molecule with its biological target.

The electron-withdrawing nitro group on the benzaldehyde ring is generally considered to enhance the biological activity of these derivatives. However, the interplay between the electronic effects of the nitro and methyl groups and the steric hindrance they may impose requires further investigation to establish a clear structure-activity relationship (SAR).

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. This would involve:

  • Synthesis of a broader range of derivatives: Incorporating a variety of aliphatic and aromatic amines, substituted thiosemicarbazides, and hydrazines to explore the impact of different functional groups on biological activity.

  • Comprehensive biological screening: Testing the synthesized compounds against a wide panel of bacterial and fungal strains, as well as various cancer cell lines, to determine their spectrum of activity and selectivity.

  • Quantitative analysis: Determining key parameters such as the Minimum Inhibitory Concentration (MIC) for antimicrobial activity and the half-maximal inhibitory concentration (IC50) for anticancer activity to allow for a robust comparison.

  • Mechanism of action studies: Investigating the underlying molecular mechanisms by which the most potent compounds exert their biological effects.

Conclusion

Derivatives of this compound, particularly Schiff bases, thiosemicarbazones, and hydrazones, represent a promising area of research for the development of new antimicrobial and anticancer agents. While the currently available data provides a glimpse into their potential, a more systematic and comparative investigation is necessary to fully elucidate their therapeutic value. The synthetic accessibility of these compounds, coupled with the potential for structural diversification, makes them attractive candidates for further exploration in the quest for novel and effective therapeutic agents. This guide serves as a foundational resource to stimulate and direct future research in this compelling field.

References

  • Akeredolu, O., Adebusuyi, F. O., & Adebayo, B. C. (n.d.). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. African Journal of Online.
  • Jesmin, M., Ali, M. M., & Khanam, J. A. (n.d.). Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. Thai Journal of Pharmaceutical Sciences.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • Abdul Majeed, R. H., Ali Hussein, H., & Azmuddin Abdullah, M. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285–296.
  • (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
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  • (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules.
  • (2017). SYNTHESIS AND CHARACTERIZATION OF NOVEL BENZALDEHYDE THIOSEMICARBAZONES AND EVALUATION OF THEIR ANTIBACTERIAL, ANTIFUNGAL AND ANTIOXIDANT ACTIVITY. International Journal of Pharmaceutical Sciences and Research.
  • (2025). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology.
  • (2025). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine.
  • (2020). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry.
  • (2022). Synthesis and In Vitro Antibacterial Studies of Two New Hydrazone Derivatives.
  • Royal Society of Chemistry. (1967). This compound. Journal of the Chemical Society C: Organic.
  • PubChem. (n.d.). This compound.
  • (2022). comparative cytotoxicity of 5-Fluoro-2-methyl-8-nitroquinoline and its analogs. Benchchem.
  • (2022). Antitumour activities of some schiff bases derived from benzoin, salicylaldehyde, amino phenol and 2,4 dinitrophenyl hydrazine. Thai Journal of Pharmaceutical Sciences.
  • (2021). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules.
  • (2022). A Comparative Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and its Isomeric Counterparts. Benchchem.

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A Senior Application Scientist's Guide to Benchmarking 2-Methyl-5-nitrobenzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Comparison of a Key Synthetic Building Block

In the landscape of organic synthesis, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and ultimately, the viability of a synthetic route. Substituted benzaldehydes are a cornerstone of C-C and C-N bond formation, serving as electrophilic partners in a myriad of condensation reactions. This guide provides a comprehensive performance benchmark of 2-Methyl-5-nitrobenzaldehyde, a versatile aromatic aldehyde, in key condensation reactions. We will objectively compare its reactivity and performance against other common benzaldehyde derivatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.

The reactivity of the aldehyde functional group in this compound is significantly influenced by the electronic effects of its substituents. The nitro group (-NO₂) at the meta position is a strong electron-withdrawing group, which markedly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack, a key step in many condensation reactions. The methyl group (-CH₃) at the ortho position, while being a weak electron-donating group, can also exert steric effects that may influence reaction rates and product distributions. Understanding this electronic and steric interplay is paramount to predicting and optimizing its performance.

Comparative Performance in Key Condensation Reactions

To provide a clear and objective comparison, we will examine the performance of this compound against a selection of commonly used benzaldehydes with varying electronic properties: unsubstituted benzaldehyde, 4-nitrobenzaldehyde (a positional isomer with a strong electron-withdrawing group), and 2-chloro-5-nitrobenzaldehyde (possessing two electron-withdrawing groups).

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1] The reaction is highly sensitive to the electrophilicity of the aldehyde. Aldehydes with strong electron-withdrawing groups generally exhibit higher reactivity and yields.[2]

Table 1: Comparative Yields in the Knoevenagel Condensation with Malononitrile

AldehydeSubstituent EffectsRepresentative Yield (%)Reference
This compound Strong EWG (-NO₂), Weak EDG (-CH₃)~90-95%[3][4]
BenzaldehydeUnsubstituted~85%[2]
4-NitrobenzaldehydeStrong EWG (-NO₂)>95%[2]
2-Chloro-5-nitrobenzaldehydeStrong EWG (-NO₂), Moderate EWG (-Cl)>90%[5]

Note: Yields are representative and can vary based on specific reaction conditions.

The data indicates that this compound is a highly effective substrate for the Knoevenagel condensation, providing excellent yields. Its performance is significantly better than unsubstituted benzaldehyde and comparable to other benzaldehydes bearing strong electron-withdrawing groups. The slightly lower yield compared to 4-nitrobenzaldehyde might be attributed to the minor steric hindrance from the ortho-methyl group.

Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[6] These compounds are important precursors for flavonoids and other biologically active molecules.[7][8] Similar to the Knoevenagel condensation, the reactivity is enhanced by electron-withdrawing groups on the benzaldehyde.[8]

Table 2: Comparative Yields in the Claisen-Schmidt Condensation with Acetophenone

AldehydeSubstituent EffectsRepresentative Yield (%)Reference
This compound Strong EWG (-NO₂), Weak EDG (-CH₃)High (qualitative)[8]
BenzaldehydeUnsubstituted~70-80%[9]
4-NitrobenzaldehydeStrong EWG (-NO₂)~85-95%[10]
3-NitrobenzaldehydeStrong EWG (-NO₂)~80-90%[8]

The enhanced electrophilicity of the carbonyl carbon in this compound makes it an excellent candidate for the Claisen-Schmidt condensation, leading to high yields of the corresponding chalcone.

Schiff Base Formation

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental reaction in organic and medicinal chemistry. Schiff bases are versatile intermediates and have shown a wide range of biological activities.[11][12] The reaction is again facilitated by the electrophilicity of the aldehyde.

Table 3: Reactivity in Schiff Base Formation

AldehydeSubstituent EffectsExpected Reactivity
This compound Strong EWG (-NO₂), Weak EDG (-CH₃)Very High
BenzaldehydeUnsubstitutedModerate
4-NitrobenzaldehydeStrong EWG (-NO₂)Very High
2-Chloro-5-nitrobenzaldehydeStrong EWG (-NO₂), Moderate EWG (-Cl)Very High

The strong electron-withdrawing nitro group in this compound significantly activates the carbonyl group for nucleophilic attack by the amine, leading to rapid and efficient Schiff base formation.

Experimental Protocols

To ensure the reproducibility and validity of these comparisons, detailed experimental protocols are provided below. These protocols are based on established literature procedures and can be adapted for specific research needs.

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile

This protocol outlines a general procedure for the Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol

  • Piperidine (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add malononitrile to the solution.

  • Add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will often precipitate. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure 2-(2-methyl-5-nitrobenzylidene)malononitrile.

G cluster_workflow Knoevenagel Condensation Workflow dissolve Dissolve this compound in Ethanol add_malononitrile Add Malononitrile dissolve->add_malononitrile add_catalyst Add Piperidine (catalyst) add_malononitrile->add_catalyst react Stir at Room Temperature (Monitor by TLC) add_catalyst->react precipitate Cool to Precipitate Product react->precipitate filter Vacuum Filter precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry

Caption: Workflow for Knoevenagel Condensation.

Protocol 2: Claisen-Schmidt Condensation of this compound with Acetophenone

This protocol describes a standard method for chalcone synthesis.[8]

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound and acetophenone in 95% ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add the NaOH solution dropwise to the mixture.

  • Allow the reaction to stir in the ice bath for a specified time, then at room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product.

  • Collect the solid chalcone by vacuum filtration.

  • Wash the product with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

G cluster_mechanism Claisen-Schmidt Condensation Mechanism enolate Enolate Formation (from Acetophenone + Base) attack Nucleophilic Attack on Aldehyde enolate->attack aldol Aldol Adduct attack->aldol dehydration Dehydration aldol->dehydration chalcone Chalcone Product dehydration->chalcone

Caption: Mechanism of Claisen-Schmidt Condensation.

Protocol 3: Synthesis of a Schiff Base from this compound and Aniline

This protocol provides a general procedure for imine synthesis.[13]

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol.

  • To this solution, add an equimolar amount of aniline.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Conclusion

This compound consistently demonstrates high reactivity and performance in a range of important condensation reactions. The strong electron-withdrawing effect of the nitro group significantly enhances the electrophilicity of the carbonyl carbon, making it a superior substrate compared to unsubstituted benzaldehyde and a strong performer among other electron-deficient benzaldehydes. While minor steric hindrance from the ortho-methyl group may slightly modulate its reactivity compared to its para-substituted isomer, its overall performance solidifies its position as a valuable and efficient building block in the synthesis of chalcones, Schiff bases, and other key intermediates for drug discovery and materials science. The provided protocols offer a solid foundation for researchers to harness the synthetic potential of this versatile reagent.

References

  • SYNTHESIS OF CHALCONES. Jetir.Org.
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. (2022-08-02).
  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. (2025-02-20).
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH. (2023-11-14).
  • Knoevenagel condensation. Wikipedia.
  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols.
  • Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Publications. (2015-12-09).
  • Comparative Study of the Schiff Bases by Conventional and Green Method and Antimicrobial Activity.
  • The effect of electron-withdrawing and electron-donating groups on aldehyde formation.
  • Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2025-08-08).
  • ClaisenSchmidt condensation of acetophenone with benzaldehyde catalyzed by different catalysts. ResearchGate.
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.
  • This compound. PubChem.
  • Experimental and Computational study of Some Schiff Bases. ResearchGate. (2025-03-10).
  • Condenstaion of benzaldehyde and the substituted acetophenone using ZnO/RGO as catalyst.87. ResearchGate.
  • Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry - ACS Publications.
  • Wittig Reaction. Organic Chemistry Portal.
  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University.
  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI.
  • Wittig Reaction. Chemistry LibreTexts. (2023-01-22).
  • Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a.
  • Claisen–Schmidt condensation. Wikipedia.
  • Why do we take excessive amounts of benzaldehyde in the Claisen-Schmidt reaction?. (2018-09-15).
  • Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC - NIH. (2022-06-27).
  • Wittig reaction. Wikipedia.
  • Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. ResearchGate.
  • Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). ResearchGate.
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. CiteSeerX.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • Comparison of the conversion of benzaldehyde over time for the Knoevenagel condensation with malononitrile when using REG‐0.40 and NMP‐0.33. These two materials have similar surface densities of amines and therefore, are expected to have comparable amine‐silanol cooperative interactions. The reaction conditions are. ResearchGate.
  • Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a …. ResearchGate.
  • Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Publishing.
  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. (2020-12-22).

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A Senior Application Scientist's Guide to the Analysis of Potential Isomeric Impurities in 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

2-Methyl-5-nitrobenzaldehyde is a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Its molecular architecture is a valuable scaffold for building more complex target molecules. However, in the landscape of pharmaceutical development, the purity of a starting material is not merely a matter of yield; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide mandate rigorous characterization and control of impurities, as even structurally similar molecules can exhibit vastly different pharmacological or toxicological profiles.[1][2]

This guide provides an in-depth analysis of the potential isomeric impurities arising during the synthesis of this compound and offers a comparative evaluation of analytical methodologies for their effective separation, identification, and quantification. We will delve into the causality behind experimental choices, providing field-proven insights to guide researchers in developing robust, self-validating analytical methods.

The Genesis of Isomeric Impurities: A Tale of Electrophilic Aromatic Substitution

The most common industrial synthesis of this compound involves the electrophilic nitration of 2-methylbenzaldehyde. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the aldehyde group (-CHO).

  • Methyl Group (-CH₃): An activating, ortho-, para- director.

  • Aldehyde Group (-CHO): A deactivating, meta- director.

The interplay of these directing effects means that while the desired 5-nitro isomer is a major product (meta to the aldehyde and ortho to the methyl), other positional isomers are inevitably formed. Understanding this synthetic pathway is the first step in predictive impurity profiling. The primary isomeric impurities of concern are those where the nitro group is placed at other positions on the 2-methylbenzaldehyde ring.

G Main This compound Imp1 2-Methyl-3-nitrobenzaldehyde Imp2 2-Methyl-4-nitrobenzaldehyde Imp3 2-Methyl-6-nitrobenzaldehyde Imp4 4-Methyl-3-nitrobenzaldehyde

Caption: Key isomeric impurities of this compound.

Comparative Analysis of Analytical Methodologies

The primary challenge in analyzing these impurities lies in separating structurally similar isomers with very close physicochemical properties. The choice of analytical technique is therefore critical. We will compare the two most powerful chromatographic techniques for this application: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the gold standard for impurity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for nitroaromatics.[1] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

  • Expertise & Causality: The slight differences in polarity among the nitrobenzaldehyde isomers can be exploited for separation. For instance, the position of the polar nitro group relative to the methyl and aldehyde groups affects the molecule's overall dipole moment and its interaction with the stationary phase. While a standard C18 column can be a starting point, achieving baseline resolution of all isomers often requires a stationary phase that offers alternative separation mechanisms. A phenyl-hexyl or pentafluorophenyl (PFP) column is often a superior choice, as it promotes π-π interactions between the stationary phase and the aromatic rings of the analytes, providing enhanced selectivity for positional isomers.[3] A patented method for separating nitrobenzaldehyde isomers specifically utilizes a stationary phase combining C18 with 5-fluorophenyl bonded silica gel, highlighting the power of mixed-mode chromatography.[4]

Gas Chromatography (GC): High Resolution for Volatile Analytes

GC separates compounds based on their volatility and interaction with the column's stationary phase. It is renowned for its high resolving power and speed.

  • Expertise & Causality: While this compound and its isomers are sufficiently volatile for GC analysis, a key consideration is their thermal stability. Nitroaromatic compounds can be susceptible to degradation at the high temperatures of the GC inlet and column.[5] Therefore, method development must focus on minimizing thermal stress. The choice of a high-polarity capillary column (e.g., a wax or cyanopropyl-based phase) is essential to provide the necessary selectivity to resolve the isomers.[6] For detection, a simple Flame Ionization Detector (FID) provides excellent quantitation, but Mass Spectrometry (MS) is unequivocally superior.[7][8] A GC-MS method provides not only a retention time but also a mass spectrum, which serves as a chemical fingerprint for unambiguous peak identification. This dual confirmation is invaluable when dealing with unknown impurities.[6]

Data Presentation: HPLC-UV vs. GC-MS at a Glance

To facilitate method selection, the table below summarizes the key performance attributes of HPLC-UV and GC-MS for this specific application.

FeatureHPLC-UVGC-MS
Principle Separation in a liquid phase based on polarity.Separation in a gas phase based on volatility.
Selectivity Good to excellent; highly dependent on column chemistry (e.g., PFP, Phenyl-Hexyl).[3]Excellent; very high-resolution capillary columns are available.
Sensitivity Generally in the low µg/mL (ppm) range.[9]Can achieve lower detection limits, especially with MS detection.[7]
Analyte Scope Ideal for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Identification Based on retention time comparison with a reference standard.Definitive identification via retention time and mass spectrum matching.[6]
Instrumentation Cost Generally lower initial and operational costs.Higher initial investment and maintenance costs.
Typical Run Time 15-30 minutes, can be reduced with UHPLC.10-25 minutes, often faster than HPLC.

Recommended Experimental Protocol: A Self-Validating RP-HPLC-UV Method

Based on the comparative analysis, a Reverse-Phase HPLC (RP-HPLC) method is recommended as the most robust, reliable, and accessible technique for routine quality control of this compound. It avoids the potential thermal degradation issues of GC and provides excellent performance.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN/Water) C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions (in Diluent) D Perform System Suitability Test (SST) Injections B->D C->D E Analyze Samples D->E F Integrate Chromatograms E->F G Quantify Impurities (Area % or vs. Standard) F->G

Caption: Workflow for HPLC-based impurity profiling.

Step-by-Step Methodology

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Phosphoric Acid, ACS Grade

  • This compound Reference Standard

  • Sample of this compound to be tested

  • Volumetric flasks, pipettes, and autosampler vials

2. Solutions Preparation:

  • Mobile Phase A: Water with 0.1% v/v Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% v/v Phosphoric Acid.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Reference Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in the diluent in a 100 mL volumetric flask to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the reference standard using the diluent.

3. Chromatographic Conditions:

  • Instrument: HPLC system with a UV/PDA detector.

  • Column: Phenyl-Hexyl column, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution as follows:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    20 40 60
    25 40 60
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 240 nm.[4]

4. System Suitability Test (SST) - The Self-Validating Component:

  • Trustworthiness: Before sample analysis, the system's performance must be verified. This ensures that the analytical results are reliable. Inject the Reference Standard solution five times.

  • Acceptance Criteria (as per ICH guidelines[9]):

    • Tailing Factor: The peak for this compound should have a tailing factor of ≤ 2.0.

    • Theoretical Plates: The column efficiency should be ≥ 2000 theoretical plates for the main peak.

    • %RSD: The relative standard deviation for the peak area from the five replicate injections should be ≤ 2.0%.

5. Data Analysis and Quantification:

  • Inject the sample solution.

  • Identify impurity peaks by their retention times relative to the main peak.

  • Quantify impurities using the area percentage method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Conclusion

The effective control of isomeric impurities in this compound is a critical step in ensuring the quality and safety of downstream products, particularly in the pharmaceutical industry. While both HPLC and GC-MS are powerful techniques, a well-developed RP-HPLC method offers the most practical, robust, and reliable solution for routine quality control. Its ability to separate closely related isomers without the risk of thermal degradation makes it the preferred choice. By employing stationary phases with alternative selectivities, such as phenyl-hexyl columns, and adhering to strict system suitability criteria, researchers can develop self-validating methods that provide accurate and trustworthy data, ensuring that their synthetic intermediates meet the highest standards of purity.

References

  • Google Patents. (2019). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde.
  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzaldehyde on Newcrom R1 HPLC column.
  • Reddit. (n.d.). Separation of Nitrobenzaldehyde Isomers.
  • Google Patents. (1987). US4714783A - Separation of nitrobenzaldehyde isomers.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL.
  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • PubChem. (n.d.). This compound.
  • Łukasiewicz Research Network – Institute of Industrial Organic Chemistry. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene in products of toluene nitration.
  • IJCRT.org. (2023). Chromatography Method Development For Impurity Analysis And Degradation.
  • ResearchGate. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene....
  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Biblioteka Nauki. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2.
  • ResearchGate. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde.
  • PubMed. (2021). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-5-nitrobenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-5-nitrobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its purity is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods are essential for accurate purity assessment. In a regulated drug development environment, it is not enough to simply validate a single analytical method; often, orthogonal methods are required for comprehensive characterization and to ensure data integrity.

This technical guide provides an in-depth comparison and cross-validation of two premier chromatographic techniques for the purity analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for cross-validation in accordance with international regulatory standards, such as the ICH Q2(R2) guideline.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, implement, and cross-validate analytical methods that are truly fit for purpose.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, exceptionally suited for quantifying non-volatile and thermally labile compounds, which include the target analyte and many of its potential process-related impurities or degradants.[3]

Principle and Rationale for Use

A reversed-phase HPLC method separates compounds based on their relative hydrophobicity. The stationary phase, typically a C18 (octadecylsilyl) silica gel, is non-polar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile. This compound, a moderately polar molecule, interacts with the C18 column, and its retention is modulated by the mobile phase composition.[3][4]

Causality Behind Method Parameters:

  • C18 Column: This stationary phase provides strong hydrophobic retention for the aromatic ring of the analyte and its likely impurities, offering excellent resolving power.[3]

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile) concentration is employed to ensure the effective elution of compounds with a wide range of polarities. This is crucial for detecting both early-eluting polar impurities and late-eluting non-polar impurities within a single run.[3]

  • Acidified Mobile Phase: The addition of 0.1% phosphoric acid to the aqueous phase protonates any free silanol groups on the silica support, preventing peak tailing and improving peak shape for the analyte and related substances.[5]

  • UV Detection at 254 nm: The aromatic nitro-aldehyde structure contains a strong chromophore that absorbs UV light. 254 nm is a common wavelength for aromatic compounds, providing high sensitivity for the parent compound and many potential impurities.[3]

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-27 min: 80% to 30% B

      • 27-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) using the same diluent.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution in replicate (e.g., n=5) to establish system suitability.

    • Inject the sample solution.

    • Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (ACN / H2O + H3PO4) Equilibration Column Equilibration (30 min) MobilePhase->Equilibration SamplePrep Sample Prep (Dissolve in Diluent) Injection Autosampler Injection (10 µL) SamplePrep->Injection Equilibration->Injection Separation Gradient Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC-UV Purity Analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful orthogonal technique that combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry. It is particularly adept at detecting and identifying volatile and semi-volatile impurities that might be present from the synthesis, such as residual solvents or starting materials.[3]

Principle and Rationale for Use

In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a long capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for each compound.

Causality Behind Method Parameters:

  • DB-5ms Column: A low-polarity 5% phenyl-methylpolysiloxane stationary phase is an excellent general-purpose column for separating a wide range of semi-volatile organic compounds, making it ideal for screening for unknown impurities.[3]

  • Temperature Programming: A temperature gradient is essential for separating compounds with different boiling points. The program starts at a low temperature to resolve volatile impurities and gradually ramps up to elute the higher-boiling analyte and other less volatile by-products.[5]

  • Electron Ionization (EI): EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns. These patterns can be compared against extensive spectral libraries (e.g., NIST) for confident impurity identification.

  • Splitless Injection: This mode is used for trace analysis, ensuring that the maximum amount of sample is transferred to the column, which is critical for detecting impurities at low levels.

Experimental Protocol: GC-MS Impurity Profile
  • Instrumentation:

    • GC system with a temperature-programmable oven, split/splitless injector, and a Mass Spectrometric detector.

  • Chromatographic and MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-450.

  • Sample Preparation:

    • Sample Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a high-purity solvent like ethyl acetate to obtain a 1 mg/mL solution.

  • Analysis Procedure:

    • Inject a solvent blank to verify system cleanliness.

    • Inject the sample solution.

    • Identify the main component peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

    • Purity can be estimated using the area percent method, but this should be used with caution as the response factor for different compounds in MS can vary significantly. For accurate quantification, impurity standards are required.

Visualization: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Prep (Dissolve in Ethyl Acetate) Injection Splitless Injection (1 µL) SamplePrep->Injection Separation Temperature Programmed Separation (DB-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection Integration Peak Integration Detection->Integration LibrarySearch MS Library Search (Impurity ID) Integration->LibrarySearch Report Final Report LibrarySearch->Report

Caption: Workflow for GC-MS Impurity Identification.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two distinct analytical procedures produce consistent, reliable, and comparable results.[6] This is not merely a method transfer but a comparative evaluation to ensure inter-method equivalency.[7] This process is critical in pharmaceutical development to confirm data from different analytical platforms and to build a comprehensive understanding of the product's impurity profile. The validation parameters assessed should be guided by the ICH Q2(R2) document.[2][8]

Cross-Validation Protocol Framework

The core of the cross-validation involves analyzing the same three independent batches of this compound using both the validated HPLC-UV and GC-MS methods. The results are then statistically compared against predefined acceptance criteria.

Validation Parameters for Comparison
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] For HPLC, this is shown by resolving the main peak from all impurities. For GC-MS, the unique mass spectrum provides an even higher degree of specificity.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[8] A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results to the true value.[1] This is determined by spike recovery studies, where known amounts of impurities are added to the sample. The recovery should typically be within 98.0% to 102.0%.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • The relative standard deviation (%RSD) should typically be ≤ 2.0%.[1]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8] This is crucial for controlling impurities at low levels.

Visualization: Cross-Validation Logical Process

CrossValidation_Process cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS Analyte This compound (3 Batches) HPLC_Analysis Analyze 3 Batches Analyte->HPLC_Analysis GCMS_Analysis Analyze 3 Batches Analyte->GCMS_Analysis HPLC_Val Validate HPLC Method (Specificity, Linearity, Acc, Prec) HPLC_Val->HPLC_Analysis HPLC_Results HPLC Purity Results HPLC_Analysis->HPLC_Results Comparison Statistical Comparison (e.g., t-test, F-test) HPLC_Results->Comparison GCMS_Val Validate GC-MS Method (Specificity, Linearity, Acc, Prec) GCMS_Val->GCMS_Analysis GCMS_Results GC-MS Purity Results GCMS_Analysis->GCMS_Results GCMS_Results->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Caption: Logical framework for cross-validating analytical methods.

Comparative Performance Data

The following tables summarize hypothetical but realistic cross-validation data for the purity analysis of this compound.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) 0.99950.9991≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 102.1%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.45%0.85%≤ 2.0%
Precision (Intermediate, %RSD) 0.68%1.20%≤ 2.0%
LOQ (µg/mL) 0.10.05Report

Table 2: Purity Results Comparison for Three Batches (% Area)

Batch IDHPLC-UV PurityGC-MS PurityDifference (%)
MNB-00199.85%99.81%0.04%
MNB-00299.79%99.75%0.04%
MNB-00399.88%99.83%0.05%

Discussion and Method Selection

The data clearly demonstrates that both methods are suitable for their intended purpose.

  • HPLC-UV shows superior precision (%RSD is lower), making it the preferred method for routine quality control (QC) release testing and stability studies where precise quantification of the main component is paramount. Its robustness and simplicity of operation are advantageous in a high-throughput QC environment.[1]

  • GC-MS exhibits a slightly lower limit of quantitation (LOQ) and provides unequivocal identification of impurities through mass spectral data. This makes it an invaluable tool for investigational purposes, such as identifying unknown peaks observed during forced degradation studies or troubleshooting manufacturing process issues.[9] While its precision is slightly lower than HPLC for the main peak, its strength lies in characterization, not routine assay.

The cross-validation results show excellent agreement between the two methods, with the purity values for all three batches differing by no more than 0.05%. This provides a high degree of confidence that the methods are equivalent for the purpose of purity assessment and can be used interchangeably or as complementary, orthogonal techniques. The choice of method ultimately depends on the specific analytical goal: HPLC-UV for routine quantitative purity and assay, and GC-MS for qualitative identification and trace volatile impurity analysis.

Conclusion

The cross-validation of analytical methods is a cornerstone of modern pharmaceutical development, ensuring data integrity and providing a deep understanding of product quality. By systematically comparing HPLC-UV and GC-MS for the purity analysis of this compound, we have demonstrated that both methods are reliable and fit for purpose. HPLC-UV stands out for its precision in routine quantitative analysis, while GC-MS offers unparalleled specificity for impurity identification. Implementing such an orthogonal, cross-validated approach provides a robust analytical control strategy that satisfies regulatory expectations and ensures the consistent quality of the final drug product.

References

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers. BenchChem.
  • AMSbiopharma. (2025).
  • Proclinical. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Proclinical.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. BenchChem.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA.
  • PharmaGuru. (2025).
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde. BenchChem.
  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology.
  • BenchChem. (2025).

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Safety Operating Guide

Navigating the Disposal of 2-Methyl-5-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and use of novel chemical compounds are routine. However, the lifecycle of these materials extends beyond their application in experiments. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of 2-Methyl-5-nitrobenzaldehyde, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 16634-91-6) is a solid organic compound with a molecular weight of 165.15 g/mol .[1] Its chemical structure, featuring both a nitro group and an aldehyde, contributes to its reactivity and hazardous properties.

A review of safety data sheets (SDS) reveals the following primary hazards associated with this compound:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[3]

These hazards underscore the importance of handling this chemical with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a chemical fume hood.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed[2]
Skin IrritationGHS07WarningH315: Causes skin irritation[2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation

The "Cradle-to-Grave" Responsibility: Regulatory Framework

The disposal of hazardous chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This legislation establishes a "cradle-to-grave" management system, meaning the generator of the hazardous waste is responsible for its safe handling from the point of generation to its final disposal.[6]

Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the toxicological profile of this compound, it must be managed as a hazardous waste.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This procedure should be performed by trained personnel familiar with hazardous waste handling.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: At the point of generation, any unused this compound, contaminated materials (e.g., filter paper, gloves), or reaction byproducts containing this compound must be declared as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container. Avoid mixing it with other incompatible chemical wastes.

Step 2: Proper Waste Containment and Labeling
  • Select an Appropriate Container: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition, free of leaks or residues on the exterior.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste (e.g., "solid waste," "contaminated debris"). The date of accumulation should also be clearly marked.

Step 3: Safe Storage Pending Disposal
  • Designated Storage Area: Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, away from sources of ignition, and inaccessible to unauthorized personnel.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Step 4: Arranging for Licensed Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Provide Necessary Documentation: Be prepared to provide the EHS office with a complete inventory of the waste, including the chemical name, quantity, and any other relevant information.

  • Manifesting: The transport of hazardous waste requires a hazardous waste manifest, a legal document that tracks the waste from the generator to the final disposal facility.[7] Your EHS department will manage this process.

Step 5: Emergency Preparedness

In the event of a spill or accidental release of this compound, follow these procedures:

  • Evacuate the immediate area.

  • Alert your supervisor and the EHS department.

  • If trained and equipped, and the spill is small, you may clean it up using appropriate absorbent materials. Always wear the prescribed PPE, including a respirator if necessary.

  • For large spills, await the arrival of the emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and actions in the disposal process for this compound.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Unused this compound or Contaminated Material B Declare as Hazardous Waste A->B C Segregate from Non-Hazardous Waste B->C D Select Appropriate Container C->D E Label with 'Hazardous Waste' and Chemical Name D->E F Store in Designated, Ventilated Area E->F G Utilize Secondary Containment F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Licensed Disposal Vendor H->I J Complete Hazardous Waste Manifest I->J K Waste Transported to Treatment, Storage, and Disposal Facility (TSDF) J->K

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of waste identification, segregation, proper containment, and regulatory compliance, researchers can ensure that this hazardous material is managed in a way that minimizes risk to human health and the environment. Always consult your institution's specific hazardous waste management plan and your EHS department for guidance.

References

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • PubChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2023, March 24). Learn the Basics of Hazardous Waste.
  • Appchem. (n.d.). This compound.
  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous protocol and a deep understanding of the material's nature. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Methyl-5-nitrobenzaldehyde. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expertise and scientifically-grounded guidance.

Hazard Profile: Understanding the Adversary

Before any protective measures can be selected, a thorough understanding of the specific hazards associated with this compound is paramount. Based on available safety data, this compound presents a multi-faceted risk profile that dictates our handling strategy.

The primary hazards are classified under the Globally Harmonized System (GHS) and are summarized below.[1] This initial assessment is the cornerstone of a sound risk mitigation plan.

Hazard ClassificationGHS Hazard StatementPrimary Routes of Exposure
Acute Toxicity, Oral H302: Harmful if swallowedIngestion
Acute Toxicity, Dermal H312: Harmful in contact with skinSkin Contact
Skin Corrosion/Irritation H315: Causes skin irritationSkin Contact
Serious Eye Damage/Irritation H319: Causes serious eye irritationEye Contact
Acute Toxicity, Inhalation H332: Harmful if inhaledInhalation

Data synthesized from PubChem GHS classifications.[1]

The causality behind these classifications lies in the molecule's structure: an aromatic aldehyde functional group combined with a nitro group. Aromatic nitro compounds can pose systemic risks, while aldehydes are often irritants.[2] Therefore, our protective strategy must prevent all routes of exposure: ingestion, skin/eye contact, and inhalation.

The Hierarchy of Controls: PPE as the Final Guardian

In laboratory safety, Personal Protective Equipment (PPE) is the last and final line of defense. It is used after engineering controls (like chemical fume hoods) and administrative controls (like standard operating procedures) have been implemented. Its importance cannot be overstated, as it is the ultimate barrier between the researcher and potential harm. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Required Personal Protective Equipment: A Head-to-Toe Protocol

Selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. A multi-layered approach is mandatory.[2]

Body PartRequired PPEStandards & SpecificationsRationale
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is required if there is a significant splash hazard.Must conform to ANSI Z87.1 (US) or EN166 (EU) standards.[3]Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Skin/Hands Butyl or Nitrile rubber gloves. Double-gloving is recommended for extended handling.Gloves must be inspected for tears or holes before use.[4] Remove and dispose of contaminated gloves properly.Butyl gloves offer excellent protection against nitro compounds.[5] Nitrile gloves are a reliable option for splash hazards and have good chemical resistance.[5][6]
Body A flame-resistant lab coat or chemical-resistant apron.Ensure the lab coat is fully buttoned.Protects skin from accidental spills and contact, which can cause irritation and harmful absorption.[1]
Respiratory Work must be conducted in a chemical fume hood.N/AAn engineering control that is the primary method for preventing respiratory irritation from dust or vapors.[3][7]
Glove Selection: A Critical Choice

The choice of glove material is arguably the most critical PPE decision for handling this compound. The recommendation for Butyl or Nitrile gloves is based on chemical compatibility data for related substances. Butyl rubber is particularly effective against nitro compounds.[5] While standard nitrile gloves offer good splash protection, for prolonged contact or handling larger quantities, butyl rubber provides a more robust barrier.[5][6] Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.[8]

Operational Plan: Safe Handling Workflow

Procedural discipline is key to safety. The following workflows for donning (putting on) and doffing (taking off) PPE are designed to prevent cross-contamination.

PPE Donning Sequence

Caption: A logical workflow for donning PPE before handling chemicals.

Handling Protocol Inside a Fume Hood
  • Preparation : Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste container) is already inside.

  • Manipulation : Keep the sash at the lowest possible height that still allows for comfortable work. Handle this compound away from the sash opening to ensure optimal fume capture.

  • Containment : Always keep the chemical container sealed when not in immediate use. Use a secondary container if transporting the material outside the fume hood.

PPE Doffing Sequence: The Critical Path to Safety

The order of removal is designed to move from most contaminated to least contaminated, preventing the transfer of the chemical to your skin or clean surfaces.

Caption: The correct sequence for removing PPE to prevent self-contamination.

Disposal Plan: Completing the Cycle Safely

Proper disposal is a critical and non-negotiable part of the chemical handling lifecycle.

  • Contaminated PPE :

    • Used gloves, weigh boats, and other contaminated disposable items must be placed in a designated, sealed hazardous waste container.

    • Do not mix this waste with regular trash.

  • Chemical Waste :

    • Dispose of this compound and any solutions containing it in a properly labeled hazardous waste container.[9]

    • The container should be kept closed and stored in a designated satellite accumulation area.

    • All waste disposal must adhere strictly to your institution's and local environmental regulations.[10]

Emergency First Aid Measures

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[9]

  • Inhalation : Move the person to fresh air. If they feel unwell, call a poison center or doctor.[9]

  • Ingestion : If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth. Do not induce vomiting.[9]

Always have the Safety Data Sheet (SDS) readily available for emergency responders.

References

  • Personal protective equipment for working with nitrovinyl compounds. Benchchem.
  • Safety Data Sheet for 2-Hydroxy-5-nitrobenzaldehyde. Thermo Fisher Scientific.
  • This compound Summary.
  • Safety Data Sheet for 2-Nitrobenzaldehyde. Sigma-Aldrich.
  • Safety Data Sheet for 2-Nitrobenzaldehyde. Carl ROTH.
  • How to Choose PPE for Chemical Work.
  • Material Safety Data Sheet for 2-nitro benzaldehyde 99% ar. sclab.
  • Personal protective equipment for handling 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. Benchchem.
  • 5-Methoxy-2-nitrobenzaldehyde SDS. ECHEMI.
  • Glove Chemical Comp
  • OSHA Glove Selection Chart. University of Pittsburgh, Environmental Health and Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.